Manganese(ii)bromide
Description
Properties
Molecular Formula |
Br2Mn |
|---|---|
Molecular Weight |
214.75 g/mol |
IUPAC Name |
manganese(2+);dibromide |
InChI |
InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 |
InChI Key |
RJYMRRJVDRJMJW-UHFFFAOYSA-L |
SMILES |
[Mn+2].[Br-].[Br-] |
Canonical SMILES |
[Mn+2].[Br-].[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Manganese(II) Bromide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of inorganic compounds like manganese(II) bromide (MnBr₂) is fundamental. This technical guide provides an in-depth analysis of the crystallographic data, experimental protocols for structure determination, and a visual representation of the analytical workflow.
Manganese(II) bromide, a versatile compound in chemical synthesis, exists in both anhydrous and hydrated forms, each possessing a distinct crystal structure that dictates its physical and chemical properties. This guide focuses on the well-characterized anhydrous trigonal phase and the hydrated monoclinic form, presenting their structural parameters in detail.
Crystal Structure Data
The crystallographic data for anhydrous and hydrated manganese(II) bromide are summarized below, offering a clear comparison of their atomic arrangements.
Anhydrous Manganese(II) Bromide (MnBr₂)
Anhydrous MnBr₂ typically crystallizes in a trigonal system, characterized by a layered structure. Within these layers, manganese ions are octahedrally coordinated by six bromide ions.
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P-3m1 |
| Lattice Constant (a) | 3.87 Å |
| Lattice Constant (b) | 3.87 Å |
| Lattice Constant (c) | 6.48 Å |
| Angle (α) | 90.00° |
| Angle (β) | 90.00° |
| Angle (γ) | 120.00° |
| Mn-Br Bond Length | 2.69 Å |
Table 1: Crystallographic Data for Anhydrous Manganese(II) Bromide.
Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O)
The hydrated form, MnBr₂·4H₂O, adopts a monoclinic crystal system. The coordination environment of the manganese ion in this structure includes both bromide ions and water molecules.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Lattice Constant (a) | 11.668(1) Å |
| Lattice Constant (b) | 9.824(3) Å |
| Lattice Constant (c) | 6.316(2) Å |
| Angle (β) | 99.43(4)° |
Table 2: Crystallographic Data for Manganese(II) Bromide Tetrahydrate.
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure is a meticulous process involving crystal growth, diffraction experiments, and data analysis. The following protocol is a representative example based on the single-crystal X-ray diffraction study of manganese(II) bromide tetrahydrate.
Crystal Growth
High-quality single crystals are a prerequisite for accurate structure determination. For MnBr₂·4H₂O, crystals can be prepared by the slow evaporation of an aqueous solution of manganese(II) bromide. A saturated solution is prepared at a slightly elevated temperature and then allowed to cool slowly to room temperature. Over several days, well-formed crystals suitable for diffraction experiments will emerge.
Single-Crystal X-ray Diffraction
A suitable single crystal is mounted on a goniometer head. To prevent dehydration during data collection, the crystal can be coated with a thin layer of an inert material, such as paint. The data collection is performed using a computer-controlled four-circle diffractometer.
-
Radiation Source: Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is commonly used.
-
Data Collection Technique: A balanced filter (e.g., Zirconium and Yttrium) ω-scan technique can be employed for lower angle reflections, while a 2θ-scan method with a Zr-filtered Mo Kα radiation is suitable for other reflections.
-
Data Quality Assurance: To minimize the impact of simultaneous diffraction effects, each reflection's intensity can be remeasured after rotating the specimen about the diffraction vector.
Data Processing and Structure Refinement
The collected diffraction intensities are corrected for various factors, including absorption. The corrected data is then used to solve and refine the crystal structure.
-
Software: Standard crystallographic software packages (e.g., SHELX) are used for structure solution and refinement.
-
Refinement Method: The structure is refined by full-matrix least-squares methods. The quality of the final refined structure is assessed by the R-factor, which should be minimized.
Experimental Workflow
The logical flow of determining the crystal structure of manganese(II) bromide is illustrated in the following diagram.
This comprehensive guide provides a foundational understanding of the crystal structure of manganese(II) bromide, empowering researchers with the necessary data and methodological insights for their scientific endeavors. The detailed structural information is crucial for predicting material properties, designing new synthetic routes, and understanding the role of this compound in various applications.
magnetic properties of anhydrous MnBr2
An In-depth Technical Guide to the Magnetic Properties of Anhydrous Manganese(II) Bromide (MnBr₂)
Introduction
Manganese(II) bromide (MnBr₂) is an inorganic compound that has garnered significant interest within the scientific community due to its notable magnetic properties. As a member of the transition metal dihalide family, it serves as a model system for studying magnetism in layered materials. Anhydrous MnBr₂ crystallizes in a hexagonal layered structure and is classified as a magnetic semiconductor.[1] Its intrinsic magnetism, originating from the manganese atoms, leads to an antiferromagnetic ground state.[1] This guide provides a comprehensive overview of the magnetic characteristics of anhydrous MnBr₂, detailing its core properties, the experimental methods used for their determination, and key quantitative data for researchers in materials science and drug development.
Core Magnetic and Structural Properties
The magnetic behavior of anhydrous MnBr₂ is intrinsically linked to its crystal structure and the electronic configuration of the manganese ions.
2.1 Crystal Structure
In its bulk, anhydrous form, MnBr₂ adopts a hexagonal crystal structure belonging to the P-3m1 space group.[1][2] The manganese ions are arranged in layers, separated by layers of bromide ions. This layered structure is a key factor in its two-dimensional magnetic behavior.
2.2 Origin of Magnetism and Magnetic Ordering
The intrinsic magnetism in MnBr₂ arises from the manganese (Mn²⁺) ions.[1] Each Mn²⁺ ion has five unpaired electrons in its 3d orbital, resulting in a significant magnetic moment. Computational simulations and experimental data confirm that the antiferromagnetic (AFM) arrangement is the energetically stable ground state for the material, favored over a ferromagnetic configuration.[1]
2.3 Magnetic Moment
Spin-polarized calculations indicate that the magnetic moment is localized on the manganese atoms, with each Mn atom exhibiting a magnetic moment of approximately 5.0 µB (Bohr magnetons). The bromide atoms, in contrast, display no significant magnetic moment.[1]
Data Presentation
The quantitative magnetic and structural data for anhydrous MnBr₂ are summarized in the tables below for clarity and comparative analysis.
Table 1: Key Magnetic Properties of Anhydrous MnBr₂
| Property | Value | Notes |
| Magnetic Ordering | Antiferromagnetic (AFM) | Experimentally confirmed by neutron diffraction.[1] |
| Néel Temperature (Tₙ) | Not reported in sources | The Tₙ for the hydrated form, MnBr₂·4H₂O, is ~2.12 K.[3] |
| Molar Magnetic Susceptibility (χₘ) | +13,900 x 10⁻⁶ cm³/mol | Measured at room temperature.[2] |
| Magnetic Moment (per Mn atom) | 5.0 µB | Derived from spin-polarized calculations.[1] |
Table 2: Crystallographic Data for Anhydrous MnBr₂
| Property | Value |
| Crystal System | Trigonal / Hexagonal |
| Space Group | P-3m1 (No. 164) |
| Lattice Constant 'a' | 3.87 Å |
| Lattice Constant 'c' | 6.48 Å |
| Formula Units per Cell (Z) | 1 |
| Coordination Geometry | Octahedral |
Experimental Protocols
The characterization of the magnetic properties of MnBr₂ relies on several key experimental techniques. The methodologies for these are detailed below.
4.1 Synthesis of Anhydrous MnBr₂ Single Crystals
High-quality single crystals are essential for accurate magnetic measurements. While a specific protocol for MnBr₂ was not detailed in the provided results, general methods for growing inorganic single crystals are applicable.
-
Chemical Vapor Transport (CVT): This is a versatile method for growing high-purity crystals. The process involves:
-
Sealing polycrystalline MnBr₂ powder and a transport agent (e.g., a halogen like I₂) in an evacuated quartz ampoule.
-
Placing the ampoule in a two-zone tube furnace, creating a temperature gradient between the source zone (containing the powder) and the growth zone.
-
The MnBr₂ reacts with the transport agent to form a gaseous species at the hotter end.
-
This gaseous compound diffuses to the cooler end, where the reverse reaction occurs, depositing high-quality single crystals of anhydrous MnBr₂.
-
4.2 Neutron Diffraction for Magnetic Structure Determination
Neutron diffraction is the definitive technique for determining the magnetic structure of materials.[4] Unlike X-rays, neutrons possess a magnetic moment, allowing them to scatter from ordered magnetic moments within a crystal.[4]
-
Principle: An incident beam of neutrons is directed at the MnBr₂ sample. The neutrons are scattered by both the atomic nuclei (nuclear scattering) and the magnetic moments of the Mn²⁺ ions (magnetic scattering). The resulting diffraction pattern contains both nuclear and magnetic Bragg peaks.
-
Methodology:
-
Sample Preparation: A powdered sample of anhydrous MnBr₂ is loaded into a sample holder transparent to neutrons (e.g., vanadium).
-
Data Collection Above Tₙ: A diffraction pattern is first collected at a temperature well above the magnetic ordering temperature. This pattern contains only nuclear peaks, which are used to refine the crystal structure.
-
Data Collection Below Tₙ: The sample is cooled to a temperature below the Néel temperature (e.g., using a cryostat). A second diffraction pattern is collected.
-
Data Analysis: The low-temperature pattern will contain additional peaks or changes in intensity corresponding to magnetic scattering. By subtracting the nuclear pattern and analyzing the positions and intensities of these new magnetic peaks, the size and orientation of the magnetic moments in the unit cell can be determined, revealing the antiferromagnetic structure.[4][5]
-
4.3 Magnetic Susceptibility Measurement (Gouy Method)
The Gouy method is a common and straightforward technique to measure the bulk magnetic susceptibility of a substance.[6][7][8]
-
Principle: A long, cylindrical sample is suspended from a balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field. The magnetic force exerted on the sample results in an apparent change in its mass, which is proportional to its magnetic susceptibility.[7][8]
-
Methodology:
-
Sample Preparation: Anhydrous MnBr₂ powder is packed uniformly into a long, cylindrical sample tube (Gouy tube) of known dimensions.
-
Initial Measurement: The mass of the sample is measured with the magnetic field turned off.
-
Magnetic Measurement: The electromagnet is turned on, and the apparent mass of the sample is measured again. Paramagnetic samples like MnBr₂ are pulled into the field, resulting in an apparent increase in mass.
-
Calibration: The procedure is repeated with a calibrant of known magnetic susceptibility (e.g., HgCo(SCN)₄) to determine the apparatus constant.[6]
-
Calculation: The volume susceptibility (κ) and subsequently the molar susceptibility (χₘ) are calculated from the apparent change in mass, sample dimensions, field strength, and the calibration constant.
-
Visualizations
5.1 Magnetic Structure of Anhydrous MnBr₂
The magnetic structure of MnBr₂ consists of ferromagnetic layers of Mn²⁺ ions that are coupled antiferromagnetically with adjacent layers.
Caption: Layered antiferromagnetic structure of MnBr₂.
5.2 Experimental Workflow for Magnetic Characterization
The logical flow for characterizing the magnetic properties of a material like MnBr₂ is outlined below.
Caption: Workflow for magnetic characterization of MnBr₂.
Conclusion
Anhydrous manganese(II) bromide is a classic example of a layered antiferromagnetic semiconductor. Its magnetic properties are well-defined, stemming from the high-spin Mn²⁺ ions arranged in a hexagonal lattice. The primary characteristics include strong intralayer ferromagnetic coupling and weaker interlayer antiferromagnetic coupling. While extensive theoretical data exists, further experimental investigation, particularly to determine the precise Néel temperature of the anhydrous bulk material, would be beneficial. The detailed understanding of its magnetic structure and properties makes MnBr₂ a valuable material for fundamental research in low-dimensional magnetism and a potential candidate for future applications in spintronic devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 3. High-resolution measurements of the heat capacity of MnBr2·4H2O near its Néel temperature (1977) | L. W. Kreps | 9 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal/magnetic structure and cation inversion in hydrothermally synthesized MnFe2O4, CoFe2O4, NiFe2O4, and ZnFe2O4 nanoparticles: a neutron powder diffraction study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. holmarc.com [holmarc.com]
- 8. teachspin.com [teachspin.com]
Unveiling the Electronic Landscape of Manganese(II) Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic band structure of Manganese(II) bromide (MnBr2), a material of growing interest in the fields of spintronics and nanoelectronics. By integrating theoretical insights from density functional theory (DFT) calculations with available experimental data from optical absorption spectroscopy, this document offers a comprehensive overview for researchers and professionals engaged in materials science and drug development.
Core Properties and Crystal Structure
Manganese(II) bromide is a transition metal dihalide that crystallizes in a trigonal layered structure. Its properties are significantly influenced by the electronic and magnetic behavior of the manganese atoms.[1]
Crystallographic and Magnetic Data
The fundamental structural and magnetic properties of bulk MnBr2 are summarized in the table below, primarily derived from theoretical calculations. The material exhibits an antiferromagnetic ground state, a key characteristic for spintronic applications.[1][2]
| Property | Value | Reference |
| Crystal System | Trigonal | [2] |
| Space Group | P-3m1 | [2] |
| Lattice Parameters (a, b) | 3.87 Å | [2] |
| Lattice Parameter (c) | 6.48 Å | [2] |
| Magnetic Ordering | Antiferromagnetic (energetically stable) | [1] |
The Electronic Band Structure of MnBr2
The electronic band structure of a material dictates its electrical and optical properties. For MnBr2, theoretical calculations and experimental observations indicate that it is a wide-band-gap semiconductor.[2]
Theoretical Insights from Density Functional Theory
Computational studies, particularly those employing density functional theory (DFT), have provided a detailed picture of the electronic band structure of MnBr2. These calculations reveal that MnBr2 is a magnetic semiconductor.[2] The primary contributions to the electronic states near the Fermi level arise from the manganese 3d orbitals and the bromine 4p orbitals, indicating a significant d-p orbital hybridization.[2]
The calculated band gap values for bulk and monolayer MnBr2 vary depending on the computational methodology, as summarized in the following table:
| Material Form | Computational Method | Spin Channel | Band Gap Type | Band Gap (eV) | Reference |
| Bulk | PBE | Spin-up | Direct (at Γ) | 3.88 | [2] |
| Bulk | PBE | Spin-down | Indirect (Γ-M) | 4.75 | [2] |
| Monolayer | PBE | Spin-up | Direct (at Γ) | 3.98 | [2] |
| Monolayer | PBE | Spin-down | Indirect | 4.83 | [2] |
| Monolayer | PBE | - | Indirect | 3.95 | [1][2] |
| Monolayer | HSE06 | - | - | 4.21 | [1][2] |
PBE: Perdew–Burke–Ernzerhof functional; HSE06: Heyd–Scuseria–Ernzerhof screened hybrid functional.
Experimental Evidence from Optical Absorption Spectroscopy
Experimental investigations of the electronic structure of MnBr2 have been conducted using optical absorption spectroscopy. These studies provide valuable data on the onset of fundamental absorption and the presence of excitonic transitions. The long tails observed in the absorption spectra are interpreted as being due to indirect interband transitions.[3][4] This is consistent with the indirect band gap predicted by some DFT calculations for the overall band structure.[1][2]
Sharp peaks in the absorption spectra are assigned to excitonic transitions.[3][4] The positions of these experimentally observed peaks are detailed in the table below:
| Peak Designation | Photon Energy (eV) | Interpretation | Reference |
| a1 | 5.47 | Excitonic Transition | [3][4] |
| a2 | 5.81 | Excitonic Transition | [3][4] |
| b1 | 6.36 | Excitonic Transition | [3][4] |
The onset of the long absorption tail begins above 4.0 eV, suggesting the energy of the indirect fundamental absorption edge.[4]
Methodologies: Experimental and Computational Protocols
A comprehensive understanding of the electronic band structure of materials like MnBr2 relies on a synergistic approach combining theoretical calculations and experimental verification.
Computational Protocol: Density Functional Theory (DFT)
The theoretical data presented in this guide are primarily based on ab initio simulations using spin-polarized DFT. A typical computational workflow is as follows:
-
Structural Optimization: The geometric structure and total energy of MnBr2 are calculated. The exchange-correlation functional is often treated using the Perdew–Burke–Ernzerhof (PBE) approach within the generalized gradient approximation (GGA).[2]
-
Electronic Structure Calculation: The band structure and projected density of states (PDOS) are computed. For these calculations, a Monkhorst-Pack k-point mesh is used for Brillouin zone integration.[2]
-
Magnetic Ordering Analysis: The total energies for different magnetic configurations (e.g., ferromagnetic and antiferromagnetic) are calculated to determine the ground state magnetic ordering.[1]
Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)
While specific ARPES data for MnBr2 is not yet available in the literature, this technique is the most direct method for experimentally determining the electronic band structure. A generalized protocol for an ARPES experiment is outlined below:
-
Sample Preparation: High-quality single crystals of MnBr2 are cleaved in situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.
-
Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to irradiate the sample.
-
Photoelectron Detection: The kinetic energy and emission angle of the photoemitted electrons are measured using a hemispherical electron analyzer.
-
Data Analysis: The collected data of energy and momentum are used to construct the experimental band structure, which can then be directly compared with theoretical calculations.
Workflow and Signaling Pathway Diagrams
To visualize the interconnectedness of the research process and the underlying physical phenomena, the following diagrams are provided.
Figure 1: A diagram illustrating the workflow for determining the electronic band structure.
Figure 2: A simplified diagram showing the key orbital contributions to the band structure.
References
An In-depth Technical Guide to the Synthesis and Purification of Anhydrous Manganese(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of anhydrous Manganese(II) bromide (MnBr₂). The document details established experimental protocols, presents quantitative data for comparison, and includes visualizations to clarify workflows and chemical pathways. This guide is intended to serve as a practical resource for researchers and professionals requiring high-purity anhydrous MnBr₂ for various applications, including as a precursor in organometallic synthesis and catalysis.[1]
Overview of Manganese(II) Bromide
Anhydrous Manganese(II) bromide is a pale pink crystalline solid with a high affinity for water.[2] It is a versatile reagent in chemical synthesis, notably as a substitute for palladium in Stille coupling reactions.[2] The anhydrous form is crucial for moisture-sensitive applications, necessitating carefully controlled synthetic and purification procedures. Key physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Manganese(II) Bromide
| Property | Value | Reference(s) |
| Chemical Formula | MnBr₂ | [2] |
| Molar Mass | 214.75 g/mol | [3] |
| Appearance | Pink crystalline powder | [2] |
| Density | 4.385 g/cm³ | [2] |
| Melting Point | 698 °C (1288 °F; 971 K) | [2] |
| Boiling Point | 1,027 °C (1,881 °F; 1,300 K) | [2] |
| Solubility in Water | 146 g/100 mL at 20 °C | [2] |
| Crystal Structure | Trigonal, hP3 | [2] |
Synthesis of Anhydrous Manganese(II) Bromide
The synthesis of anhydrous MnBr₂ can be approached through several methods, each with distinct advantages and considerations regarding starting materials, reaction conditions, and scalability. The primary challenge in all methods is the rigorous exclusion of water to prevent the formation of hydrated species.
Synthesis from Manganese Carbonate and Hydrobromic Acid
This method involves the reaction of manganese carbonate (MnCO₃) with hydrobromic acid (HBr) to form Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O), which is subsequently dehydrated.
Experimental Protocol:
-
Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of manganese carbonate powder to a 48% aqueous solution of hydrobromic acid with constant stirring. The reaction is exothermic and produces carbon dioxide gas.
-
Reaction: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)
-
-
Filtration: Once the effervescence ceases, gently heat the solution to ensure complete reaction and then filter it while hot to remove any unreacted starting material or insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote the crystallization of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O).
-
Isolation of Hydrate: Collect the pale pink crystals by vacuum filtration and wash them with a small amount of ice-cold distilled water.
-
Dehydration: Dry the hydrated salt under vacuum at elevated temperatures. A common procedure involves heating the crystals gradually to above 200 °C in a rotary evaporator or a vacuum oven.[4] This process must be performed carefully to avoid the formation of manganese oxybromide.
Logical Workflow for Synthesis from Manganese Carbonate:
Caption: Synthesis of anhydrous MnBr₂ from manganese carbonate.
Direct Synthesis from Manganese Metal and Bromine
This method offers a direct route to anhydrous MnBr₂ but requires careful handling of elemental bromine, which is highly corrosive and toxic.
Experimental Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., argon or nitrogen). All glassware must be thoroughly dried.
-
Reaction: Place manganese metal powder in the flask under a positive pressure of inert gas. Add a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to the flask.[5]
-
Bromine Addition: Slowly add a stoichiometric amount of elemental bromine, dissolved in the same anhydrous solvent, from the dropping funnel to the manganese suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of bromine addition and, if necessary, by external cooling.
-
Reaction: Mn(s) + Br₂(l) → MnBr₂(s)
-
-
Reflux: After the addition is complete, gently reflux the mixture to ensure the reaction goes to completion.
-
Isolation: After cooling, the solid anhydrous MnBr₂ can be isolated by filtration under an inert atmosphere. The product should be washed with the anhydrous solvent to remove any unreacted bromine and then dried under vacuum.
Experimental Workflow for Direct Synthesis:
Caption: Direct synthesis of anhydrous MnBr₂.
Purification of Anhydrous Manganese(II) Bromide
For applications requiring very high purity, the synthesized MnBr₂ may need further purification to remove trace impurities, such as oxyhalides or residual starting materials.
Sublimation
Sublimation is an effective method for purifying volatile solids like MnBr₂.[6] It relies on the principle of phase transition from solid to gas, and back to solid, bypassing the liquid phase.
Experimental Protocol:
-
Apparatus: A vacuum sublimation apparatus is required, which typically consists of a heated outer tube containing the crude product and a cooled inner tube (cold finger) for the purified product to condense on.[7][8]
-
Procedure: Place the crude anhydrous MnBr₂ in the bottom of the sublimation apparatus. Assemble the apparatus and evacuate it to a high vacuum (e.g., <0.1 Torr).
-
Heating: Gently heat the bottom of the apparatus. The MnBr₂ will sublime and then deposit as pure crystals on the cold finger. The temperature gradient should be carefully controlled to ensure efficient separation from less volatile impurities. For many organic small molecules, a temperature difference of 50-100°C between the heating and condensation zones is effective.[9]
-
Collection: After the sublimation is complete, allow the apparatus to cool to room temperature before slowly reintroducing an inert gas. The purified crystals can then be scraped from the cold finger in a glovebox or dry bag to prevent exposure to moisture.
Purification Workflow:
Caption: Purification methods for anhydrous MnBr₂.
Recrystallization
Recrystallization from a suitable anhydrous organic solvent can also be employed for purification.[10][11][12] The choice of solvent is critical; the ideal solvent should dissolve MnBr₂ at elevated temperatures but have low solubility at room temperature.
Experimental Protocol:
-
Solvent Selection: Potential solvents should be screened for their ability to dissolve MnBr₂ at their boiling point and allow for crystallization upon cooling. The solvent must be rigorously dried before use.
-
Dissolution: In an inert atmosphere, dissolve the crude MnBr₂ in a minimal amount of the hot anhydrous solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield of purified crystals.
-
Isolation: Collect the crystals by filtration under an inert atmosphere, wash with a small amount of the cold, anhydrous solvent, and dry under vacuum.
Quantitative Analysis
The purity of the synthesized anhydrous MnBr₂ can be determined by titrimetric analysis of the manganese content.
Chelatometric Titration with EDTA
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of the anhydrous MnBr₂ and dissolve it in deionized water.
-
Buffering: Add a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer) and a small amount of a reducing agent like ascorbic acid to prevent the oxidation of Mn(II).[4]
-
Indication: Add a suitable indicator, such as Eriochrome Black T.[4]
-
Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from wine-red to blue, indicating the endpoint.[4]
-
Calculation: The concentration of manganese can be calculated from the volume and concentration of the EDTA solution used.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of anhydrous Manganese(II) bromide. Note that actual yields and purities will depend on the specific experimental conditions and the skill of the operator.
Table 2: Summary of Quantitative Data
| Method | Parameter | Typical Value | Notes |
| Synthesis from MnCO₃ | Yield of MnBr₂·4H₂O | 85-95% | Based on initial MnCO₃ |
| Purity after dehydration | >98% | Dependent on complete removal of water | |
| Direct Synthesis | Yield of Anhydrous MnBr₂ | >90% | Requires strictly anhydrous conditions |
| Purity | >99% | Can be very high if starting materials are pure | |
| Purification by Sublimation | Recovery | 70-90% | Dependent on volatility and apparatus |
| Final Purity | >99.9% | Effective for removing non-volatile impurities | |
| Purification by Recrystallization | Recovery | 60-85% | Dependent on solvent choice and solubility curve |
| Final Purity | >99.5% | Effective for removing soluble impurities |
Safety and Handling
Anhydrous Manganese(II) bromide is hygroscopic and should be handled and stored in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).[1] It is harmful if swallowed or inhaled, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood.
This guide provides a framework for the synthesis and purification of high-purity anhydrous Manganese(II) bromide. Researchers should adapt these protocols based on their specific needs and available equipment, always adhering to safe laboratory practices.
References
- 1. scbt.com [scbt.com]
- 2. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 3. Manganese bromide | Br2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Vacuum Sublimation Apparatus | Flinn Scientific [flinnsci.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. US20080044327A1 - Apparatus and process for vacuum sublimation - Google Patents [patents.google.com]
- 10. Home Page [chem.ualberta.ca]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Solubility of Manganese(II) Bromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Manganese(II) bromide (MnBr₂) in various organic solvents. Due to its role as a catalyst and precursor in organic synthesis and materials science, understanding its solubility is critical for reaction optimization, formulation development, and process design. This document consolidates available qualitative and quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of MnBr₂ in organic media.
Introduction
Manganese(II) bromide is an inorganic salt with significant applications in diverse fields, including as a Lewis acid catalyst in organic reactions, a precursor for the synthesis of organomanganese compounds and manganese-based materials, and in the manufacturing of batteries and other electronic components.[1][2] The efficiency and success of these applications are often contingent on the solubility of MnBr₂ in the chosen reaction or processing medium. While readily soluble in water, its solubility in organic solvents is less documented but equally important for non-aqueous applications.[3][4] This guide aims to provide a detailed technical resource on this topic for professionals in research and development.
Physicochemical Properties of Manganese(II) Bromide
A foundational understanding of the physicochemical properties of Manganese(II) bromide is essential for interpreting its solubility behavior.
| Property | Value |
| Chemical Formula | MnBr₂ |
| Molar Mass | 214.75 g/mol |
| Appearance | Pink crystalline powder |
| Melting Point | 698 °C |
| Boiling Point | 1027 °C |
| Density | 4.385 g/cm³ |
Note: Data sourced from various chemical supplier specifications.
Solubility of Manganese(II) Bromide in Organic Solvents
Manganese(II) bromide, being an ionic compound, generally exhibits higher solubility in polar solvents. The principle of "like dissolves like" is a key determinant of its solubility profile.
Qualitative Solubility
Based on available literature and chemical principles, the qualitative solubility of Manganese(II) bromide in various classes of organic solvents is summarized below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic Solvents | Methanol, Ethanol, Propanol, Butanol | Soluble | The hydroxyl group can hydrogen bond with the bromide ions and the polar nature of the solvent can solvate the Mn²⁺ cation. |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble | High dipole moments and polarity effectively solvate the Mn²⁺ and Br⁻ ions. |
| Ethers | Diethyl Ether, Tetrahydrofuran (B95107) (THF) | Very Slightly Soluble to Soluble | Solubility is expected to be limited in less polar ethers like diethyl ether. However, the formation of adducts, such as the known Manganese(II) bromide tetrahydrofuran adduct, indicates solubility in THF.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble | The carbonyl group provides some polarity, but overall lower than polar aprotic solvents like DMSO. |
| Nonpolar Solvents | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents cannot effectively solvate the ionic MnBr₂. |
Quantitative Solubility Data
Quantitative solubility data for Manganese(II) bromide in organic solvents is not extensively available in public literature. However, data for a related manganese halide provides a useful reference point.
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Compound |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 | Manganese(II) chloride (MnCl₂)[6] |
Note: This data is for MnCl₂ and should be considered as an estimate for the potential solubility of MnBr₂ in DMSO, as they are chemically similar.
Experimental Protocol for Solubility Determination
The following provides a detailed methodology for the experimental determination of the solubility of Manganese(II) bromide in an organic solvent. This protocol is based on the isothermal equilibrium method.
Materials and Equipment
-
Anhydrous Manganese(II) bromide
-
High-purity organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for manganese concentration determination (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectrophotometry after derivatization).
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of anhydrous Manganese(II) bromide to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the container to rest at the set temperature for a few hours to let the excess solid settle. For finer suspensions, centrifugation at a constant temperature can be employed to achieve clear separation.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant using a pre-heated/cooled syringe to the experimental temperature. Immediately filter the extracted solution through a syringe filter to remove any remaining solid particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the analytical instrument.
-
Concentration Analysis: Determine the concentration of manganese in the diluted solution using a calibrated analytical instrument (e.g., AAS or ICP-OES).
-
Calculation of Solubility: Calculate the original concentration of Manganese(II) bromide in the saturated solution, taking into account the dilution factor. Express the solubility in desired units (e.g., g/100 g solvent, mol/L).
Safety Precautions
-
Handle Manganese(II) bromide in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Consult the Safety Data Sheet (SDS) for both Manganese(II) bromide and the organic solvent being used for specific handling and disposal instructions.
-
Ensure that all experimental setups are secure, especially when using a shaker.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the solubility of Manganese(II) bromide.
Conclusion
The solubility of Manganese(II) bromide in organic solvents is a critical parameter for its application in non-aqueous systems. While quantitative data remains limited in publicly accessible literature, a qualitative understanding based on solvent polarity provides a strong predictive framework. It is highly soluble in polar protic and aprotic solvents and sparingly soluble to insoluble in nonpolar solvents. For precise applications, the experimental protocol detailed in this guide can be employed to determine accurate solubility values. Further research to quantify the solubility of MnBr₂ in a wider range of organic solvents at various temperatures would be highly beneficial to the scientific and industrial communities.
References
thermal stability of Manganese(II) bromide
An In-depth Technical Guide to the Thermal Stability of Manganese(II) Bromide
Introduction
Manganese(II) bromide (MnBr₂), an inorganic compound available in both anhydrous and hydrated forms, serves as a significant material in various scientific and industrial domains. Its applications range from being a precursor in the synthesis of manganese-based catalysts and specialty chemicals to its use in the production of electronic components and as a dietary supplement in animal feed.[1] Given its diverse applications, a thorough understanding of its thermal stability is paramount for researchers, scientists, and drug development professionals to ensure its effective and safe use in thermally sensitive processes.
This technical guide provides a comprehensive overview of the thermal properties of Manganese(II) bromide, detailing its thermophysical characteristics, decomposition pathways, and the standard experimental protocols for their determination.
Thermophysical Properties
The thermal behavior of Manganese(II) bromide is fundamentally dictated by its physical properties, which differ between its anhydrous and hydrated forms. The anhydrous form is a pink, crystalline powder, while the tetrahydrate appears as a pink solid.[2][3][4] Both are sensitive to moisture.[4][5]
Table 1: Key Thermophysical Properties of Manganese(II) Bromide
| Property | Anhydrous MnBr₂ | Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O) |
| Molecular Formula | MnBr₂ | MnBr₂·4H₂O |
| Molecular Weight | 214.75 g/mol [2] | 286.81 g/mol [3][4] |
| Melting Point | 698 °C[1][2][5][6] | 64 °C (decomposes)[3][4] |
| Boiling Point | 1027 °C[2][6] | Not applicable |
| Density | 4.385 g/cm³[2] | No data available |
| Appearance | Pink, crystalline solid/powder[1][2][6] | Pink crystal/solid[3][4] |
Thermal Decomposition and Stability
The is contingent on its hydration state and the surrounding atmosphere.
-
Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O): The hydrated form is significantly less thermally stable. Upon heating, it begins to decompose at its melting point of 64 °C, primarily through the loss of its water of hydration.[3][4]
-
Anhydrous Manganese(II) Bromide (MnBr₂): The anhydrous form is stable under inert conditions.[7] It melts at 698 °C and boils at 1027 °C without decomposition.[2][6] However, in the presence of moisture or an oxidizing atmosphere at elevated temperatures, it is susceptible to decomposition.[7][8] The primary hazardous decomposition products are hydrogen bromide gas and manganese oxides.[4][7]
Theoretical studies based on density functional theory have also been conducted to investigate the stability of MnBr₂ at the atomic level, particularly in its monolayer form, suggesting its potential for applications in spintronics due to its magnetic properties and thermal stability.[9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. heegermaterials.com [heegermaterials.com]
- 3. chemimpex.com [chemimpex.com]
- 4. prochemonline.com [prochemonline.com]
- 5. Manganese(II) bromide, anhydrous, 99%, H{2}O 0.3% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 7. prochemonline.com [prochemonline.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Manganese(II) Bromide: Hydrate vs. Anhydrous Forms for Researchers and Drug Development Professionals
Introduction
Manganese(II) bromide (MnBr₂) is a versatile inorganic compound that exists in two primary forms: the hydrated salt (typically as a tetrahydrate, MnBr₂·4H₂O) and the anhydrous form. Both forms serve as important precursors and catalysts in a variety of chemical transformations, with emerging applications in materials science and drug development. This technical guide provides a comprehensive overview of the core characteristics, synthesis, and applications of both hydrated and anhydrous manganese(II) bromide, with a focus on their relevance to researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties: A Comparative Analysis
The presence of water of hydration significantly influences the physical and chemical properties of manganese(II) bromide. A clear understanding of these differences is crucial for selecting the appropriate form for a specific application.
| Property | Manganese(II) Bromide Hydrate (B1144303) (Tetrahydrate) | Manganese(II) Bromide Anhydrous |
| Chemical Formula | MnBr₂·4H₂O[1][2] | MnBr₂[3][4] |
| Molecular Weight | 286.81 g/mol [2] | 214.75 g/mol [3] |
| CAS Number | 10031-20-6[4] | 13446-03-2[3][4] |
| Appearance | Pink to light red crystalline solid[1] | White to off-white crystalline powder[3] |
| Melting Point | 64.3 °C (decomposes)[5] | 698 °C[3] |
| Density | Not readily available | 4.385 g/cm³[3] |
| Solubility in Water | Soluble[1] | Soluble[3] |
| Hygroscopicity | Hygroscopic[1] | Highly hygroscopic[6] |
Experimental Protocols
Detailed methodologies for the synthesis and application of manganese(II) bromide are essential for reproducible and reliable experimental outcomes.
Synthesis of Manganese(II) Bromide Tetrahydrate
Manganese(II) bromide tetrahydrate can be synthesized through the reaction of manganese(II) carbonate with hydrobromic acid.
Materials:
-
Manganese(II) carbonate (MnCO₃)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Distilled water
-
Beaker
-
Stirring rod
-
Heating plate
-
Crystallizing dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, slowly add a stoichiometric amount of manganese(II) carbonate to a beaker containing hydrobromic acid with constant stirring. The reaction is exothermic and will produce carbon dioxide gas. MnCO₃(s) + 2HBr(aq) -> MnBr₂(aq) + H₂O(l) + CO₂(g)
-
Once the effervescence ceases, gently heat the solution to ensure complete reaction and to concentrate the solution.
-
Allow the solution to cool to room temperature, then transfer it to a crystallizing dish.
-
Slowly evaporate the solvent at room temperature or in a desiccator until pale pink crystals of manganese(II) bromide tetrahydrate form.
-
Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a low-temperature oven (below 60 °C) to avoid decomposition.
Preparation of Anhydrous Manganese(II) Bromide
The anhydrous form is typically prepared by the dehydration of the hydrated salt.
Materials:
-
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O)
-
Ammonium (B1175870) bromide (NH₄Br) (optional, to suppress hydrolysis)
-
Quartz tube or a robust Schlenk flask
-
Tube furnace or a high-temperature heating mantle
-
Vacuum pump
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
Place the manganese(II) bromide tetrahydrate in a quartz tube or Schlenk flask. For improved results, mix the hydrate with a small amount of ammonium bromide. The ammonium bromide decomposes upon heating to produce HBr gas, which helps to prevent the formation of manganese oxides.[7]
-
Heat the sample gradually under a stream of inert gas or under vacuum.
-
A common procedure involves heating to around 150-200 °C for several hours to remove the bulk of the water.
-
For complete dehydration, the temperature is then raised to above 300 °C under high vacuum.[7]
-
After cooling to room temperature under an inert atmosphere, the resulting white powder is anhydrous manganese(II) bromide.
-
Store the anhydrous salt in a tightly sealed container in a desiccator or glovebox to prevent rehydration.[6]
Manganese(II) Bromide as a Catalyst in Stille Coupling
Anhydrous manganese(II) bromide can be employed as a co-catalyst in palladium-catalyzed Stille cross-coupling reactions.[4]
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Organostannane (e.g., tributyl(vinyl)tin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous manganese(II) bromide (MnBr₂)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or THF)
-
Schlenk flask and other standard air-free technique glassware
-
Inert gas supply (argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide, organostannane, and anhydrous manganese(II) bromide in the solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.
Applications in Drug Development
Manganese compounds, including manganese(II) bromide, are gaining attention in drug development for their catalytic activity and potential roles in medicinal chemistry.
Catalysis in Organic Synthesis
Manganese is an earth-abundant and less toxic alternative to precious metals like palladium and rhodium in catalytic applications.[8][9] Anhydrous manganese(II) bromide, often in combination with other ligands and reagents, can catalyze a variety of organic transformations crucial for the synthesis of complex pharmaceutical intermediates. These reactions include C-H activation and cross-coupling reactions, which are fundamental for building the carbon skeleton of drug molecules.[10][11]
Precursor for Manganese-Based MRI Contrast Agents
Manganese(II) ions are paramagnetic and can be used as T1-shortening contrast agents in Magnetic Resonance Imaging (MRI).[12] Manganese(II) bromide can serve as a precursor for the synthesis of various manganese-based complexes designed as MRI contrast agents.[13][14][15] Research is focused on developing stable and targeted manganese complexes to overcome the toxicity concerns associated with free manganese ions and to provide alternatives to gadolinium-based contrast agents.[12]
Biological Relevance and Signaling Pathways
While manganese is an essential trace element, its excess can lead to neurotoxicity. Understanding the underlying signaling pathways is critical for drug development professionals, both for designing manganese-based therapeutics and for assessing the toxicological profile of any manganese-containing compound.
Manganese-induced neurotoxicity is a complex process involving multiple interconnected pathways, primarily affecting the basal ganglia.[16] Key mechanisms include mitochondrial dysfunction, oxidative stress, inflammation, and excitotoxicity.[16][17][18]
Mitochondrial Dysfunction and Oxidative Stress
Excess manganese preferentially accumulates in the mitochondria, leading to the inhibition of the electron transport chain.[17] This impairment results in increased production of reactive oxygen species (ROS), leading to oxidative stress, and a decrease in ATP production, causing an energy deficit within the neuron.[16][17]
Interference with Dopamine Metabolism
Manganese has a profound impact on the dopaminergic system. It can directly oxidize dopamine and interfere with the function of key enzymes like tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[19][20][21] This disruption of dopamine homeostasis contributes significantly to the neurotoxic effects observed in manganism, a neurological disorder caused by chronic manganese poisoning.[20][22]
Experimental Workflow: From Synthesis to Application
The following diagram illustrates a general workflow for a research project involving manganese(II) bromide, from its synthesis to a potential application in catalysis.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of both forms of manganese(II) bromide.
-
Manganese(II) Bromide Hydrate: Being hygroscopic, it should be stored in a tightly sealed container in a cool, dry place.[1]
-
Manganese(II) Bromide Anhydrous: This form is highly sensitive to moisture and must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[6] It should be stored in a desiccator or a glovebox to prevent rehydration.[6]
Safety Precautions: Manganese(II) bromide is harmful if swallowed, in contact with skin, or if inhaled.[23] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Work should be conducted in a well-ventilated fume hood.[6]
Manganese(II) bromide, in both its hydrated and anhydrous forms, offers a range of possibilities for researchers and drug development professionals. The hydrated form is a convenient starting material, while the anhydrous form is essential for moisture-sensitive applications, particularly in catalysis. A thorough understanding of their distinct properties, coupled with precise experimental protocols, is paramount for leveraging their full potential in the synthesis of novel chemical entities and the development of new therapeutic and diagnostic agents. As research into earth-abundant metal catalysis and alternative MRI contrast agents continues to grow, the importance of manganese(II) bromide and its derivatives is set to expand.
References
- 1. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 2. Manganese(II) bromide hydrate | Br2H8MnO4 | CID 56846403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manganese(II) Bromide Anhydrous Chemical Manufacturer [axiomchem.com]
- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 5. Manganese(II) bromide hydrate, 98% | Fisher Scientific [fishersci.ca]
- 6. prochemonline.com [prochemonline.com]
- 7. Sciencemadness Discussion Board - Anhydrous MnCl2 (Mn (II) chloride)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Recent advances in manganese-catalysed C–H activation: scope and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cds.ismrm.org [cds.ismrm.org]
- 14. Development of Manganese-Based Nanoparticles as Contrast Probes for Magnetic Resonance Imaging [thno.org]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of manganese-induced neurotoxicity and the pursuit of neurotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neurotoxicity mechanisms of manganese in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. The Impact of Manganese on Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Mechanism of Manganese Dysregulation of Dopamine Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. 溴化锰(II) 四水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
A Theoretical Guide to the Electronic Properties of Manganese(II) Bromide (MnBr2)
Audience: Researchers, scientists, and materials development professionals.
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies on the electronic and magnetic properties of Manganese(II) Bromide (MnBr2). MnBr2 is a two-dimensional (2D) magnetic semiconductor that has garnered significant interest for its potential applications in spintronics and nanoelectronics. This document synthesizes findings from first-principles simulations, primarily based on Density Functional Theory (DFT), to detail its structural, magnetic, and electronic characteristics. We present key quantitative data in structured tables, outline the standard computational protocols used in its study, and provide visualizations of workflows and logical relationships to aid researchers in this field. The intrinsic magnetism of MnBr2 is driven by the incomplete 3d orbital of the manganese atom.[1][2][3][4][5][6] Theoretical calculations consistently show that the antiferromagnetic (AFM) configuration is the most energetically stable state.[1][2][3][4][5][6]
Introduction
The exploration of two-dimensional (2D) materials has rapidly advanced scientific frontiers, revealing unique properties with broad technological potential in electronics, optoelectronics, and energy storage.[1] Within this class of materials, 2D magnetic semiconductors are of particular importance for developing next-generation spintronic devices. Manganese(II) Bromide (MnBr2) has emerged as a promising candidate, exhibiting intrinsic magnetism that originates from its manganese atoms.[1][3] Theoretical studies, primarily using ab initio simulations, have been instrumental in elucidating the fundamental properties of both bulk and monolayer MnBr2.[1][6] This guide aims to consolidate the theoretical understanding of MnBr2's electronic properties, providing researchers with a detailed reference on its structural parameters, magnetic ground state, electronic band structure, and the computational methodologies employed to investigate them.
Structural and Magnetic Properties
Crystal Structure
Bulk MnBr2 crystallizes in a trigonal system belonging to the P-3m1 space group (No. 164), which is characterized by a hexagonal arrangement.[1][3][7][8] The structure is layered, consisting of MnBr2 sheets that can be exfoliated to form 2D monolayers.[1][7] The manganese atoms (Mn²⁺) are coordinated to six bromine atoms (Br¹⁻) in an octahedral formation.[7]
Magnetic Ground State
Theoretical investigations have consistently demonstrated that the antiferromagnetic (AFM) configuration is energetically more stable than the ferromagnetic (FM) state for both bulk and monolayer MnBr2.[1][3][4][5] The material's intrinsic magnetism is a direct result of the five unpaired electrons in the incomplete 3d orbital of the manganese atoms.[1][2][3][4] The relatively weak magnetic coupling is attributed to a competition between direct exchange and superexchange interactions.[2][9] Simulations indicate that the lowest energy state is achieved when the magnetic moments on the manganese atoms are aligned perpendicular to the monolayer plane.[1][2][4]
Electronic Properties
Simulations classify MnBr2 as a wide-gap magnetic semiconductor.[1][3][9] Its electronic band structure is highly dependent on the computational methodology used, particularly the choice of exchange-correlation functional.
-
Band Gap: Calculations using the Generalized Gradient Approximation (GGA) tend to underestimate the band gap, a known limitation of this functional. For bulk MnBr2, GGA predicts a direct band gap of 3.88 eV in the spin-up channel and an indirect gap of 4.75 eV in the spin-down channel.[3] The monolayer form is predicted to have an indirect gap of around 3.95 eV using the same method.[3] More accurate hybrid functional calculations (HSE06) predict a larger indirect band gap of 4.21 eV for the 2D monolayer, which is in closer agreement with experimental values.[3][9]
-
Density of States (DOS): The projected density of states (PDOS) analysis confirms that the magnetic properties are primarily driven by the manganese atom's 3d orbitals, which are dominant near the Fermi level.[1][3]
Data Presentation: Structural and Electronic Parameters
The following tables summarize the key quantitative data derived from various theoretical studies on MnBr2.
Table 1: Structural and Magnetic Properties of MnBr2
| Property | System | Value | Source |
| Space Group | Bulk | P-3m1 (No. 164) | [1][7][8] |
| Crystal System | Bulk | Trigonal | [7][8] |
| Lattice Parameters (a, b) | Bulk / Monolayer | 3.87 Å | [1][3][7] |
| Lattice Parameter (c) | Bulk | 6.48 Å | [1][3][7] |
| Optimized Lattice Parameter (a) | 2D Monolayer | 3.885 Å | [9] |
| Mn-Br Bond Length | Monolayer | 2.72 Å | [1][3] |
| Mn-Mn Distance | Monolayer | 3.87 Å | [1][3] |
| Magnetic Ground State | Bulk / Monolayer | Antiferromagnetic (AFM) | [1][3][5] |
| Total Magnetic Moment | 2D Unit Cell | 5 µB | [9] |
Table 2: Calculated Electronic Band Gaps of MnBr2
| Method | System | Band Gap (eV) | Type | Source |
| GGA-PBE | Bulk (Spin-up) | 3.88 | Direct | [3] |
| GGA-PBE | Bulk (Spin-down) | 4.75 | Indirect | [3] |
| GGA-PBE | Monolayer | 3.95 | Indirect | [3] |
| HSE06 Hybrid Functional | 2D Monolayer | 4.21 | Indirect | [3][9] |
| Materials Project (GGA) | Bulk | 1.60 | - | [7] |
| Experimental (STS) | Thin Film | 4.4 ± 0.2 | - | [2] |
Experimental Protocols: Computational Methodologies
The theoretical study of MnBr2 relies on first-principles calculations rooted in Density Functional Theory (DFT).[1][2][4] These simulations provide deep insights into the material's ground-state properties.
Core DFT Approach
Spin-polarized DFT is the standard method for these calculations, as it accounts for the magnetic nature of MnBr2.[3] Simulations are typically performed using computational packages like SIESTA or Quantum ESPRESSO.[1][3][10]
Detailed Protocol Steps
A typical computational study involves the following workflow:
-
Structure Definition: The initial atomic positions are defined based on the known crystal structure of MnBr2 (Space Group P-3m1). For monolayer studies, a significant vacuum layer (e.g., 20 Å) is added along the c-axis to prevent interactions between periodic images.[1][7]
-
Choice of Functional: The exchange-correlation functional is selected. The Perdew–Burke–Ernzerhof (PBE) functional within the GGA is a common starting point.[3] For more accurate band gap calculations, a hybrid functional like HSE06 is employed.[3][9]
-
Hubbard U Correction (DFT+U): To better describe the strongly correlated, localized 3d electrons of manganese, a Hubbard U correction is often included (DFT+U).[2][11] The value of U can be determined ab initio using methods like linear response theory.[11][12]
-
Dispersion Correction: When studying the bulk material or interactions between layers, a dispersion correction (e.g., Grimme's DFT-D3 method) is applied to accurately model the van der Waals forces.[3]
-
Parameter Setup: Key computational parameters are set, including:
-
Pseudopotentials: To represent the interaction between core and valence electrons (e.g., Troullier–Martins).[3]
-
Basis Set: A set of functions to describe the valence electrons (e.g., double-ζ polarized, DZP).[3]
-
Energy Cutoff: A value that determines the precision of the real-space grid (e.g., 400 Ry).[3]
-
k-point Mesh: A grid for sampling the Brillouin zone (e.g., a 9x9x9 mesh for bulk optimization and a denser 60x60x60 mesh for DOS calculations).[1]
-
-
Structural Optimization: The atomic positions and/or lattice vectors are relaxed until the forces on the atoms are minimized, reaching an energy convergence criterion (e.g., 10⁻⁵ eV).[3]
-
Self-Consistent Field (SCF) Calculation: The ground-state electron density and energy of the optimized structure are calculated.
-
Post-Processing: The electronic band structure, density of states (DOS), and magnetic moments are calculated from the ground-state solution for analysis.
Visualizations: Workflows and Relationships
The following diagrams illustrate the computational workflow and the logical relationships between theoretical choices and predicted outcomes.
Caption: A typical workflow for performing first-principles calculations on MnBr2.
Caption: Logical relationship between computational methods and predicted properties.
Conclusion
Theoretical studies based on Density Functional Theory have been pivotal in establishing a detailed understanding of the electronic and magnetic properties of MnBr2. These computational models confirm that both bulk and monolayer MnBr2 are wide-gap antiferromagnetic semiconductors, with magnetism arising from the Mn atoms. The choice of computational parameters, especially the exchange-correlation functional and the inclusion of a Hubbard U correction, is critical for achieving results that are in good agreement with experimental observations. The data and protocols summarized in this guide offer a foundational resource for researchers, enabling further exploration of MnBr2 and its potential for transformative applications in future nanoelectronic and spintronic technologies.[1][4]
References
- 1. Electronic and Magnetic Properties of Manganese Bromide Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Electronic and Magnetic Properties of Manganese Bromide Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 8. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. infoscience.epfl.ch [infoscience.epfl.ch]
- 12. Theoretical Chemist: DFT+U Calculations (I) [theoreticalchemist.blogspot.com]
The Coordination Chemistry of Manganese(II) Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese(II) bromide (MnBr₂) is a versatile precursor in coordination chemistry, offering access to a wide array of complexes with diverse structures and functionalities. The Mn(II) ion, with its d⁵ electronic configuration, typically forms high-spin complexes, exhibiting interesting magnetic and spectroscopic properties. The bromide ligands can act as terminal or bridging units, contributing to the formation of mononuclear, dinuclear, or polymeric structures. This technical guide provides an in-depth overview of the coordination chemistry of Manganese(II) bromide, focusing on its synthesis, structural diversity, spectroscopic and magnetic properties, and potential applications.
Synthesis of Manganese(II) Bromide Coordination Complexes
The synthesis of Manganese(II) bromide coordination complexes is typically achieved through the reaction of a manganese(II) bromide salt, often in its hydrated form (MnBr₂·4H₂O), with the desired ligand(s) in a suitable solvent. The choice of solvent is crucial and depends on the solubility of both the manganese salt and the ligand. Common solvents include methanol (B129727), ethanol, acetonitrile, and tetrahydrofuran (B95107) (THF). The reaction conditions, such as temperature and reaction time, can influence the final product's structure and purity.
A general synthetic workflow is outlined below:
Caption: General workflow for synthesizing Manganese(II) bromide coordination complexes.
Structural Diversity of Manganese(II) Bromide Complexes
Manganese(II) bromide forms complexes with a wide variety of ligands, leading to a rich structural diversity. The coordination number of the Mn(II) ion in these complexes typically ranges from four to seven, with octahedral and tetrahedral geometries being the most common. The nature of the ligand, including its denticity and the type of donor atoms, plays a crucial role in determining the final structure.
Complexes with N-Donor Ligands
Nitrogen-containing ligands, such as pyridines, N-heterocyclic carbenes (NHCs), and Schiff bases, readily coordinate to Mn(II) bromide. For instance, with pyridine (B92270) N-oxide and its derivatives, dimeric structures with bridging N-oxide ligands are often observed.[1][2][3][4] These complexes can exhibit pseudo-octahedral coordination geometry around each manganese center.[2][3][4]
Complexes with O-Donor Ligands
Oxygen-donor ligands, including carboxylates and crown ethers, also form stable complexes with Mn(II) bromide. Carboxylate ligands can act as bridging units, leading to the formation of dinuclear or polynuclear structures.
Complexes with P-Donor Ligands
Phosphine (B1218219) ligands have been shown to coordinate with Mn(II) bromide, forming both monomeric and dimeric complexes.[5][6] The steric bulk of the phosphine ligand can influence the coordination number and geometry of the resulting complex.
Structural Parameters
The following table summarizes typical structural parameters for a selection of Manganese(II) bromide complexes.
| Complex Formula | Ligand | Coordination Geometry | Mn-Br Bond Length (Å) | Mn-Ligand Bond Length (Å) | Reference |
| [Mn₂Br₄(C₅H₅NO)₄(H₂O)₂] | Pyridine N-oxide | Pseudo-octahedral | 2.5687(7), 2.7237(7) | Mn-O: 2.172(2) - 2.235(2) | [1] |
| [Mn₂Br₄(C₆H₇NO)₂(H₂O)₄]·2C₆H₇NO | 2-Methylpyridine N-oxide | Pseudo-octahedral | 2.6340(7), 2.7009(7) | Mn-O: 2.157(3) - 2.321(2) | [1][3] |
| [LMn(μ-Br)]₂ (L = cyclopentadienyl-phosphine) | Cyclopentadienyl-phosphine | Dimeric | - | - | [5][6] |
Spectroscopic Properties
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for characterizing Mn(II) bromide complexes. The coordination of a ligand to the manganese ion often results in shifts in the vibrational frequencies of the ligand's functional groups. For example, in complexes with N-oxide ligands, a shift in the N-O stretching frequency is indicative of coordination.[1] Similarly, changes in the C=N stretching frequency can confirm the coordination of Schiff base ligands.
UV-Vis Spectroscopy
The UV-Vis spectra of high-spin Mn(II) (d⁵) complexes are characterized by weak, spin-forbidden d-d transitions.[7] These transitions typically appear as a series of weak absorption bands in the visible region. The pale pink color of many Mn(II) complexes is a result of these weak absorptions.[7] More intense charge-transfer bands may be observed in the UV region. The position and intensity of these bands are influenced by the nature of the ligands and the coordination geometry.
| Complex Type | Typical λₘₐₓ (nm) | Assignment | Reference |
| Tetrahedral [MnBr₄]²⁻ | 500-550 | ⁴T₁ → ⁶A₁ | [8] |
| Octahedral [Mn(H₂O)₆]²⁺ | Weak absorptions across visible | Spin-forbidden d-d transitions | [7] |
Magnetic Properties
Manganese(II) is a d⁵ ion, and its complexes are typically high-spin with five unpaired electrons. This results in significant paramagnetism. The magnetic properties of Mn(II) bromide complexes can be investigated using techniques such as magnetic susceptibility measurements. The spin-only magnetic moment (μ_so) for a high-spin d⁵ ion is theoretically 5.92 Bohr magnetons (B.M.).[9][10] Experimental values for monomeric Mn(II) complexes are generally in this range. In polynuclear complexes, magnetic exchange interactions between the manganese centers can lead to ferromagnetic or antiferromagnetic coupling, resulting in deviations from the spin-only value.
| Compound | Molar Magnetic Susceptibility (χ_m) / 10⁻⁶ cm³/mol | Temperature (K) | Effective Magnetic Moment (μ_eff) / B.M. | Reference |
| MnBr₂ | +13900 | Room Temperature | ~5.9 | [6] |
Experimental Protocols
General Synthesis of a Manganese(II) Bromide Complex with Pyridine N-Oxide
This protocol is adapted from the synthesis of [Mn₂Br₄(C₅H₅NO)₄(H₂O)₂].[1]
-
Dissolution of Reactants: Dissolve Manganese(II) bromide tetrahydrate (e.g., 0.320 g, 1.12 mmol) in a minimal amount of methanol (e.g., 20 mL). In a separate flask, dissolve two molar equivalents of pyridine N-oxide (e.g., 0.212 g, 2.23 mmol) in methanol.
-
Reaction: Combine the two solutions and stir for 10 minutes at room temperature.
-
Crystallization: Allow the solvent to evaporate slowly at room temperature. X-ray quality crystals may form over a period of several days.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[11]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.[11]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, and bond angles.[11]
Magnetic Susceptibility Measurement (Gouy Method)
-
Sample Preparation: A powdered sample of the complex is packed uniformly into a Gouy tube of a known length and cross-sectional area.
-
Measurement without Magnetic Field: The tube is suspended from a balance, and its weight is recorded.
-
Measurement with Magnetic Field: A magnetic field of known strength is applied, and the new weight of the sample is recorded.
-
Calculation: The change in weight is used to calculate the magnetic susceptibility of the sample.
Applications
Manganese(II) bromide and its coordination complexes have potential applications in various fields:
-
Catalysis: Manganese complexes are known to catalyze a variety of organic reactions, including oxidations and coupling reactions.[12][13] Manganese pentacarbonyl bromide, for example, can catalyze Friedel-Crafts alkylation.[13]
-
Luminescent Materials: Certain Mn(II) bromide complexes, particularly those with tetrahedral coordination environments, exhibit bright green photoluminescence, making them promising materials for applications in lighting and displays.[8][14] The emission properties are often dependent on the nature of the coordinated ligands and the crystal structure.[8]
-
Magnetic Materials: The paramagnetic nature of Mn(II) makes its complexes interesting for the development of new magnetic materials.[15]
Signaling Pathways and Logical Relationships
The relationship between the synthesis, structure, and properties of Manganese(II) bromide complexes can be visualized as a logical flow:
Caption: Interplay between synthesis, structure, and properties of Mn(II)Br₂ complexes.
Conclusion
The coordination chemistry of Manganese(II) bromide is a rich and expanding field of study. The ability of Mn(II) to adopt various coordination geometries with a wide range of ligands leads to a vast array of complexes with tunable spectroscopic, magnetic, and luminescent properties. This versatility makes Mn(II) bromide complexes promising candidates for applications in catalysis, materials science, and beyond. Further research into the synthesis of novel complexes and the systematic investigation of their structure-property relationships will undoubtedly unveil new and exciting opportunities for these fascinating compounds.
References
- 1. Virtual Labs [ep2-iitb.vlabs.ac.in]
- 2. Gouy balance - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Emission-tunable manganese( ii ) halides: structure–property relationships and functional applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02236C [pubs.rsc.org]
- 5. sthcphy.wordpress.com [sthcphy.wordpress.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 8. myphysicsclassroom.in [myphysicsclassroom.in]
- 9. people.bath.ac.uk [people.bath.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA) 2 MnBr 4 for high performance X-ray imaging - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07220K [pubs.rsc.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Manganese(II) in Tetrahedral Halide Environment: Factors Governing Bright Green Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. dalalinstitute.com [dalalinstitute.com]
MnBr2 molecular geometry and bonding
An In-depth Technical Guide to the Molecular Geometry and Bonding of Manganese(II) Bromide (MnBr₂)
Introduction
Manganese(II) bromide, with the chemical formula MnBr₂, is an inorganic compound that has garnered significant interest within the scientific community.[1] It exists as a pink, rose-colored crystalline solid at room temperature and is a key precursor in the synthesis of various manganese-based materials and catalysts.[2][3] The compound's utility in applications ranging from catalysis in the oxidative preparation of aromatic carboxylic acids to the development of novel magnetic semiconductors and luminescent materials necessitates a thorough understanding of its structural and bonding characteristics.[3][4][5] This guide provides a detailed examination of the molecular geometry, electronic structure, and chemical bonding of MnBr₂, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Geometry and Structure
The geometry of Manganese(II) bromide is highly dependent on its physical state. In the solid state, it forms an extended crystal lattice, while in the gas phase, it exists as a discrete molecule. Its coordination environment also varies significantly in solution and within complex ions.
Solid-State Crystal Structure
In its anhydrous solid form, MnBr₂ crystallizes in a trigonal crystal system with the P-3m1 space group.[4][6][7] This structure is a two-dimensional layered arrangement, prototypical of the Cadmium Iodide (CdI₂) type.[2][3]
Within this lattice:
-
Each Manganese(II) ion (Mn²⁺) is octahedrally coordinated, bonded to six equivalent bromide ions (Br⁻).[6][7]
-
These MnBr₆ octahedra share edges to form two-dimensional sheets oriented in the (0, 0, 1) direction.[3][6][7]
-
The layers of these sheets are held together by weak van der Waals interactions.[3]
The bromide ions (Br⁻) are, in turn, bonded to three equivalent Mn²⁺ ions in a distorted T-shaped geometry.[6] This layered structure is fundamental to the material's physical and electronic properties, including the potential for exfoliation to form 2D monolayers.[6][8]
Gas-Phase Molecular Geometry
In the gas phase, where intermolecular forces are negligible, MnBr₂ exists as a monomeric molecule. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the Mn²⁺ central atom has two bonding pairs of electrons and no lone pairs (an AX₂ system).[9] This arrangement minimizes electron pair repulsion, resulting in a linear molecular geometry with a Br-Mn-Br bond angle of 180°.[10][11]
Structure in Solution and Complexes
The structure of MnBr₂ changes in different solvent environments.
-
Aqueous Solution: Under ambient conditions, the Mn²⁺ ion is solvated by water molecules to form the hexaqua complex, [Mn(H₂O)₆]²⁺, which has an octahedral geometry.[12]
-
Supercritical Water: In supercritical water, the coordination environment changes to a tetrahedral geometry, forming [Mn(H₂O)₂(Br⁻)₂] contact ion pairs.[12]
-
Complex Ions: Manganese(II) bromide is a precursor for various complex ions, most notably the tetrabromomanganate(II) ion, [MnBr₄]²⁻.[13][14] In this complex, the Mn²⁺ ion is tetrahedrally coordinated to four bromide ligands.[14][15][16]
Quantitative Structural Data
The structural parameters of MnBr₂ and its related complexes have been determined through various experimental and computational methods. A summary of this quantitative data is presented below.
| Parameter | Phase/Compound | Value | Method |
| Mn-Br Bond Length | Solid-State (Anhydrous) | 2.69 Å - 2.71 Å | X-ray Crystallography |
| Gas-Phase (Monomer) | 2.344 Å | Calculation | |
| Supercritical H₂O ([Mn(H₂O)₂(Br⁻)₂]) | 2.46 Å | EXAFS/XANES | |
| Tetrahedral Complex ([MnBr₄]²⁻) | 2.4469 Å (average) | X-ray Crystallography | |
| Bond Angle | Gas-Phase (Br-Mn-Br) | 180° | VSEPR/Calculation |
| Tetrahedral Complex (Br-Mn-Br) | 107.08(4)° - 111.86(6)° | X-ray Crystallography | |
| Lattice Parameters | Solid-State (Trigonal, P-3m1) | a = 3.87 Å, b = 3.87 Å, c = 6.48 Å | X-ray Crystallography |
| α = 90°, β = 90°, γ = 120° |
Table 1: Summary of quantitative structural data for MnBr₂ and related species.[4][6][7][10][12][13]
Chemical Bonding and Electronic Structure
Ionic Bonding
The chemical bonding in solid MnBr₂ is predominantly ionic. This is evidenced by its physical properties, such as a high melting point of 698°C and a high boiling point of 1027°C, which are characteristic of compounds with strong electrostatic forces holding the crystal lattice together.[2][3] The formation of MnBr₂ involves the manganese atom, a transition metal, losing two valence electrons to form the Mn²⁺ cation, while two bromine atoms each gain an electron to form Br⁻ anions.[17][18]
Electronic Configuration and Magnetism
The Mn²⁺ ion has an electronic configuration of [Ar]3d⁵. The five 3d electrons are unpaired and reside in orbitals of the same energy (high-spin configuration), which is the source of the material's intrinsic magnetism.[4][5] Theoretical and experimental studies have shown that MnBr₂ is a magnetic semiconductor.[4][5] In its layered crystal structure, the magnetic moments of the manganese atoms align in an antiferromagnetic configuration, which has been confirmed by neutron diffraction and is calculated to be energetically more stable than a ferromagnetic arrangement.[4][5]
Molecular Orbital Theory Perspective
While the bonding in MnBr₂ is largely ionic, a molecular orbital (MO) approach provides deeper insight into the covalent character and electronic structure, particularly within the [MnBr₆]⁴⁻ octahedra that form the building blocks of the crystal lattice.
In an octahedral field, the five degenerate 3d orbitals of the Mn²⁺ ion split into two energy levels: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The bromide ligands provide sigma (σ) and pi (π) donor orbitals. The interaction between the metal and ligand orbitals forms bonding and antibonding molecular orbitals. The five 3d electrons of the high-spin Mn²⁺ ion occupy the t₂g and eg* orbitals. The significant energy gap between the occupied ligand-based bonding orbitals and the unoccupied metal-based antibonding orbitals is consistent with the properties of a semiconductor.
Figure 1: Simplified MO diagram for an octahedral Mn(II) complex.
Experimental Protocols
The characterization of MnBr₂ relies on a combination of synthesis and advanced analytical techniques.
Synthesis of MnBr₂-based Perovskite
This protocol describes a facile, one-step solution method for synthesizing an eco-friendly perovskite, trimethylphenylammonium manganese(II) bromide ((TMPEA)₂MnBr₄), at room temperature.[15]
-
Precursor Preparation: (TMPEA)Br and MnBr₂ powders are measured in a 2:1 molar ratio.
-
Reaction: The powders are added to a flask containing dichloromethane (B109758) (DCM) as the solvent.
-
Mixing: The solution is continuously and vigorously stirred at room temperature. The reaction is monitored until the solution turns a fluorescent green color, indicating the formation of the perovskite.
-
Isolation: The resulting green powders are isolated from the solution via centrifugation at high speed (e.g., 5000 rpm for 5 minutes).
-
Purification and Drying: The precipitate is washed three times with ethanol (B145695) and subsequently dried in a vacuum oven for further material characterization. The entire process typically takes less than 10 minutes.[15]
Structural Determination by Single-Crystal X-ray Diffraction
This is a standard method for determining the precise atomic arrangement in a crystalline solid.[19]
-
Crystal Selection: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., MoKα radiation) is directed at the crystal. The crystal is rotated, and the diffraction patterns (intensities and positions of scattered X-rays) are collected by a detector at various orientations.[20]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods (e.g., with software like SHELXT).[19]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with software like SHELXL) until the calculated and observed diffraction patterns show the best possible agreement.[19][20]
-
Data Deposition: The final crystallographic data is typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).[19]
Analysis of Local Coordination by X-ray Absorption Spectroscopy (XAS)
XAS techniques, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are powerful for probing the local geometric and electronic structure around a specific element, even in non-crystalline samples.[12]
-
Sample Preparation: The sample (solid or solution) is placed in a suitable sample holder that is transparent to X-rays at the required energy.
-
Data Acquisition: The experiment is performed at a synchrotron radiation source, which provides an intense and tunable X-ray beam.[12] The energy of the X-ray beam is scanned across an absorption edge of the element of interest (e.g., the Mn K-edge). The X-ray absorption coefficient of the sample is measured as a function of the incident X-ray energy.
-
XANES Analysis: The region near the absorption edge (XANES) provides information about the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral) of the absorbing atom.
-
EXAFS Analysis: The oscillations in the absorption coefficient well above the edge (EXAFS) contain information about the type, number, and distance of neighboring atoms in the first few coordination shells. This data is analyzed to extract quantitative parameters like bond distances and coordination numbers.[12]
Visualizations
Figure 2: Experimental workflow for MnBr₂-based materials.
Figure 3: Schematic of the layered structure of solid MnBr₂.
Conclusion
Manganese(II) bromide is a structurally versatile compound whose molecular geometry and bonding are dictated by its physical state. In the solid phase, it adopts a layered, octahedrally coordinated crystal structure governed by strong ionic bonds.[3] In contrast, the gaseous monomer is predicted to be linear.[10] The d⁵ electronic configuration of the Mn²⁺ ion imparts significant magnetic properties, making it a subject of interest in materials science.[4][5] A comprehensive understanding of its structure, derived from techniques like X-ray diffraction and spectroscopy, is crucial for the rational design and synthesis of new functional materials for a wide array of technological applications.
References
- 1. Manganese bromide | Br2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 3. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electronic and Magnetic Properties of Manganese Bromide Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. mp-28306: MnBr2 (trigonal, P-3m1, 164) [legacy.materialsproject.org]
- 8. researchgate.net [researchgate.net]
- 9. VSEPR theory - Wikipedia [en.wikipedia.org]
- 10. mnbr2r [openmopac.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The structure of the homogeneous oxidation catalyst, Mn(II)(Br(-1))x, in supercritical water: an X-ray absorption fine-structure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mn II contains five unpaired electrons and form a complex with bromide ion. The probable formula and the geometry of the complex isa MnBr4- tetrahedralb MnBr42- tetrahedralc MnBr2 tetrahedrald MnBr42- square planar [doubtnut.com]
- 15. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA) 2 MnBr 4 for high performance X-ray imaging - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07220K [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. quora.com [quora.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.aip.org [pubs.aip.org]
A Comprehensive Technical Guide to the Physical Properties of Manganese(II) Bromide Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Manganese(II) bromide (MnBr₂) powder, a compound of significant interest in chemical synthesis, materials science, and pharmaceutical research. This document summarizes key quantitative data, details the experimental protocols for their determination, and presents a logical workflow for the physical characterization of this and similar inorganic powders.
Core Physical Properties
Manganese(II) bromide is a hygroscopic compound that exists in both anhydrous (MnBr₂) and hydrated forms, most commonly as the tetrahydrate (MnBr₂·4H₂O).[1][2] The physical characteristics of these forms differ significantly, as detailed in the comparative table below.
Quantitative Data Summary
| Physical Property | Anhydrous Manganese(II) Bromide (MnBr₂) | Manganese(II) Bromide Tetrahydrate (MnBr₂·4H₂O) |
| Appearance | Pink to rose-colored crystalline powder or chunks.[3] | Pale pink to light red crystalline solid.[2] |
| Molar Mass | 214.75 g/mol .[3] | 286.81 g/mol . |
| Melting Point | 698 °C.[3] | 64 °C (decomposes). |
| Boiling Point | 1027 °C. | Not applicable. |
| Density | 4.385 g/cm³ at 25 °C. | No data available. |
| Solubility in Water | 146 g/100 mL at 20 °C.[1] | Highly soluble in water; solubility increases with temperature.[2] |
| Crystal Structure | Trigonal, Cadmium Iodide (CdI₂) type.[1] | Polymeric chains of metal and bromine atoms.[4] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physical properties of Manganese(II) bromide powder.
Determination of Melting Point
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For inorganic salts like anhydrous Manganese(II) bromide, a common and effective method is the use of a melting point apparatus, such as a Mel-Temp apparatus.[5]
Methodology:
-
Sample Preparation: A small amount of the finely crushed, dry Manganese(II) bromide powder is loaded into a capillary tube to a height of 2-3 mm.[5][6] The tube is then gently tapped to pack the sample at the bottom.[5]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.[5]
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.[5] The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.[6] For pure crystalline compounds, this range is typically narrow.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of Manganese(II) bromide in water can be determined quantitatively.[7]
Methodology:
-
Solvent Preparation: A known volume of deionized water (e.g., 10 mL) is placed in a test tube or beaker, and its temperature is recorded.[7]
-
Solute Addition: A pre-weighed amount of Manganese(II) bromide powder is incrementally added to the water while stirring or agitating the mixture.[7]
-
Observation of Dissolution: The addition of the powder continues until a saturated solution is formed, indicated by the presence of undissolved solid that does not disappear upon further agitation.[7]
-
Quantification: The total mass of the dissolved Manganese(II) bromide is determined by subtracting the mass of the remaining undissolved solid from the initial total mass added.
-
Calculation: The solubility is then expressed as the mass of solute per 100 mL of the solvent at the recorded temperature.
Determination of Density
The density of a powder can be determined using the principle of displacement, where the volume of the powder is measured by the volume of a liquid it displaces.[8]
Methodology:
-
Mass Measurement: The mass of a sample of Manganese(II) bromide powder is accurately measured using an analytical balance.[9]
-
Volume Measurement by Displacement:
-
A graduated cylinder is partially filled with a liquid in which Manganese(II) bromide is insoluble (e.g., a non-polar solvent like hexane, as it is soluble in alcohol).[9] The initial volume of the liquid is recorded.
-
The weighed powder is carefully added to the graduated cylinder, ensuring no loss of material.
-
The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the powder.[8]
-
-
Density Calculation: The density is calculated by dividing the mass of the powder by its measured volume.[8]
Determination of Crystal Structure by X-ray Diffraction (XRD)
X-ray diffraction is a powerful non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase, and other structural parameters.[10][11]
Methodology:
-
Sample Preparation: A fine powder of Manganese(II) bromide is uniformly packed into a sample holder.
-
Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the sample is rotated.[10] The diffracted X-rays are detected at various angles (2θ).
-
Diffraction Pattern Analysis: The instrument records the intensity of the diffracted X-rays as a function of the diffraction angle. This results in a unique diffraction pattern.
-
Structure Determination: The positions and intensities of the peaks in the diffraction pattern are used to determine the crystal lattice parameters and the arrangement of atoms within the crystal structure.[10] This data can be compared to known crystal structures in databases for identification. For anhydrous MnBr₂, the pattern would be indexed to a trigonal crystal system.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the physical characterization of a powder sample like Manganese(II) bromide.
Caption: Workflow for characterizing Manganese(II) bromide powder.
References
- 1. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 2. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 8. sites.allegheny.edu [sites.allegheny.edu]
- 9. youtube.com [youtube.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In-Depth Technical Guide to Manganese(II) Bromide (CAS 13446-03-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Manganese(II) bromide (CAS 13446-03-2), a versatile inorganic compound with significant applications across various scientific and industrial domains. This document details its physicochemical properties, primary uses in research and industry, and provides in-depth experimental protocols for its synthesis and application in catalysis. Particular emphasis is placed on its role as a catalyst in organic synthesis and its growing importance in materials science.
Physicochemical Properties
Manganese(II) bromide is a pink, crystalline solid that exists in both anhydrous (MnBr₂) and hydrated forms (MnBr₂·4H₂O).[1] It is highly soluble in water and soluble in polar solvents.[2] The anhydrous form has a high melting and boiling point, indicative of its ionic character.
Table 1: Physicochemical Properties of Manganese(II) Bromide
| Property | Value | References |
| Chemical Formula | MnBr₂ (anhydrous) | [1] |
| MnBr₂·4H₂O (tetrahydrate) | [1] | |
| CAS Number | 13446-03-2 (anhydrous) | [1] |
| 10031-20-6 (tetrahydrate) | [1] | |
| Molecular Weight | 214.75 g/mol (anhydrous) | [1] |
| 286.81 g/mol (tetrahydrate) | [3] | |
| Appearance | Pink crystalline solid/powder | [1] |
| Melting Point | 698 °C (anhydrous) | [1] |
| 64 °C (tetrahydrate) | [1] | |
| Boiling Point | 1027 °C (anhydrous) | [1] |
| Density | 4.385 g/cm³ | [1] |
| Solubility in Water | 146 g/100 mL at 20 °C | [1] |
Applications in Research and Industry
Manganese(II) bromide is a versatile reagent with a growing number of applications in both academic research and industrial processes.
Catalysis in Organic Synthesis
A primary application of Manganese(II) bromide is as a catalyst in organic reactions. It is particularly noted for its ability to catalyze carbon-carbon bond formation and addition reactions.
-
Stille Coupling: Manganese(II) bromide has been investigated as a substitute for palladium in the Stille reaction, a cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide.[1][4]
-
Atom Transfer Radical Addition (ATRA): It serves as a crucial component in dual catalytic systems for ATRA reactions, facilitating the formation of carbon-bromine bonds.[5][6] This method is valued for its ability to create complex molecules under mild conditions.
Materials Science
The unique electronic and magnetic properties of manganese make its compounds, including Manganese(II) bromide, valuable precursors in materials science.[7]
-
Luminescent Materials: It is used in the synthesis of organic-inorganic hybrid materials that exhibit strong green-light emission, with applications in the development of phosphorescent green-light-emitting diodes (PHOLEDs) and UV photodetectors.
-
Magnetic Materials: As a source of manganese ions, it is employed in the production of magnetic materials and in the study of magnetic phenomena at the nanoscale.[7]
-
Battery Technology: Manganese(II) bromide is utilized in the development of rechargeable batteries, particularly in redox flow batteries, where it functions as an electrolyte to store and release electrical energy.[2] It is also a precursor for manganese oxide materials used in battery cathodes.
Other Applications
-
Analytical Chemistry: Used as an analytical reagent in various chemical research applications.
-
Pharmaceutical Research: It can serve as a precursor in the synthesis of certain medicinal compounds.[5]
Experimental Protocols
Synthesis of Anhydrous Manganese(II) Bromide
A common laboratory method for the preparation of anhydrous Manganese(II) bromide involves the direct reaction of manganese metal with elemental bromine.
Materials:
-
Manganese metal powder
-
Liquid bromine
-
An appropriate reaction vessel (e.g., a sealed tube or a flask with a reflux condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, carefully place manganese metal powder into the reaction vessel.
-
Slowly add liquid bromine to the manganese powder. The reaction is exothermic and should be controlled, potentially by cooling the reaction vessel.
-
The reaction mixture is then heated to ensure the complete reaction of the manganese.
-
The resulting Manganese(II) bromide is a molten salt at the reaction temperature and solidifies upon cooling.
-
Purification can be achieved by sublimation under vacuum to remove any non-volatile impurities.
Note: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Catalytic Application: Atom Transfer Radical Addition (ATRA)
This protocol describes a general procedure for the ATRA of organic bromides to alkenes using a dual photoredox/manganese catalytic system.[5]
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Photocatalyst (e.g., 4CzIPN)
-
Organic bromide
-
Alkene
-
Tetrabutylammonium bromide (TBABr)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Argon or Nitrogen source
-
Test tube with screw cap
-
Blue LED light source (e.g., 455 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Add Manganese(II) bromide (0.05 mmol), the photocatalyst (0.0025 mmol), TBABr (0.1 mmol), the alkene (0.5 mmol), and the organic bromide (0.75 mmol) to a test tube.
-
Add DMSO (1 mL) to the test tube.
-
Seal the test tube with a screw cap and degas the mixture by bubbling with argon or nitrogen for several minutes.
-
Irradiate the reaction mixture with a blue LED light source (e.g., 10 W, 455 nm) for 3-24 hours, with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by adding water (5 mL).
-
Extract the product with an organic solvent (e.g., methyl tert-butyl ether or hexane).
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows and Pathways
General Workflow for Laboratory Synthesis of Manganese(II) Bromide
Caption: A simplified workflow for the laboratory synthesis of anhydrous Manganese(II) bromide.
Catalytic Cycle for Manganese-Mediated Atom Transfer Radical Addition (ATRA)
Caption: Proposed catalytic cycle for the dual photoredox/manganese-catalyzed ATRA reaction.[5]
References
- 1. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 2. Manganese(II) bromide, anhydrous, 99%, H{2}O 0.3% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. scbt.com [scbt.com]
- 4. Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Manganese (II) Bromide, anhydrous | CAS 13446-03-2 — Ereztech [ereztech.com]
An In-depth Technical Guide to the Hygroscopic Nature of Manganese(II) Bromide (MnBr2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese(II) bromide (MnBr2) is a chemical compound with diverse applications in synthesis, catalysis, and potentially in pharmaceutical development. A critical, yet often overlooked, property of MnBr2 is its hygroscopic nature—the ability to attract and absorb moisture from the surrounding environment. This technical guide provides a comprehensive overview of the hygroscopicity of MnBr2, including its physical and chemical characteristics, the implications of its water-absorbing properties, and detailed experimental protocols for its characterization. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle, store, and utilize MnBr2 effectively and safely.
Introduction to Manganese(II) Bromide and its Hygroscopicity
Manganese(II) bromide is an inorganic salt that exists in both anhydrous (MnBr2) and hydrated forms (MnBr2·xH2O), with the tetrahydrate (MnBr2·4H2O) being a common variant.[1] The anhydrous form presents as a pink crystalline powder, while the hydrated form is also crystalline and pinkish in color.[2][3][4] The transition between these forms is primarily dictated by the ambient relative humidity (RH), a key factor in the handling and stability of the compound.
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[5] For materials like MnBr2, this can lead to physical changes such as clumping, deliquescence (dissolving in the absorbed water), and alterations in chemical reactivity and stability.[6] Understanding and quantifying the hygroscopic nature of MnBr2 is therefore crucial for its application in moisture-sensitive environments, such as in the formulation of pharmaceuticals where precise control over the physical form of active ingredients and excipients is paramount.
Physicochemical Properties of Manganese(II) Bromide
A summary of the key physical and chemical properties of both anhydrous and hydrated forms of manganese(II) bromide is presented in Table 1. These properties are fundamental to understanding the compound's behavior and interaction with moisture.
| Property | Anhydrous Manganese(II) Bromide (MnBr2) | Manganese(II) Bromide Tetrahydrate (MnBr2·4H2O) |
| CAS Number | 13446-03-2[1] | 10031-20-6[1] |
| Molecular Weight | 214.75 g/mol [2] | 286.81 g/mol [7] |
| Appearance | Pale-pink powder[2] | Pink crystalline solid[3] |
| Melting Point | 698 °C[2] | 64.3 °C (decomposes)[4] |
| Density | 4.385 g/cm³[2] | Not readily available |
| Solubility in Water | 146 g/100 mL at 20 °C[6] | Soluble |
Experimental Protocols for Characterizing Hygroscopicity
Gravimetric Method for Water Uptake Analysis
This method involves exposing a dried sample of MnBr2 to a controlled humidity environment and measuring the change in mass over time.
Methodology:
-
Sample Preparation: Dry a known mass of anhydrous MnBr2 in a vacuum oven at an appropriate temperature (e.g., 105-110 °C) until a constant weight is achieved.
-
Controlled Humidity Environment: Prepare a series of sealed chambers (desiccators) containing saturated salt solutions to maintain specific relative humidities. A selection of salts and their corresponding RH values at 25°C is provided in Table 2.
-
Exposure: Place the dried MnBr2 samples in the desiccators.
-
Mass Measurement: At regular intervals, remove the samples and quickly weigh them on an analytical balance.
-
Data Analysis: Plot the percentage mass increase against time for each relative humidity. The point at which a significant and continuous mass increase is observed indicates the Critical Relative Humidity has been exceeded.
| Saturated Salt Solution | Relative Humidity (%) at 25°C |
| Lithium Bromide (LiBr) | 6.37 |
| Lithium Chloride (LiCl) | 11.30 |
| Magnesium Chloride (MgCl2) | 32.78 |
| Sodium Bromide (NaBr) | 57.57 |
| Sodium Chloride (NaCl) | 75.29 |
| Potassium Chloride (KCl) | 84.24 |
| Potassium Nitrate (KNO3) | 93.58 |
Note: Data sourced from established literature on humidity standards.
Dynamic Vapor Sorption (DVS) Analysis
DVS is a more sophisticated and automated gravimetric technique that provides detailed information on water sorption and desorption kinetics.[9][10]
Methodology:
-
Instrument Setup: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.
-
Sample Loading: Place a small, accurately weighed sample of anhydrous MnBr2 onto the sample pan.
-
Experimental Program: Program the instrument to expose the sample to a series of increasing and then decreasing relative humidity steps at a constant temperature.
-
Equilibrium Criteria: At each RH step, the instrument holds the condition until the rate of mass change falls below a predefined threshold, indicating that the sample has reached equilibrium with the surrounding atmosphere.
-
Data Output: The instrument generates a sorption/desorption isotherm by plotting the change in mass (as a percentage of the initial dry mass) against the relative humidity. The CRH can be identified as the RH value at which a sharp increase in water uptake occurs.
Visualization of Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Gravimetric Determination of Hygroscopicity.
Caption: Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Implications of Hygroscopicity in Research and Development
The hygroscopic nature of MnBr2 has several important implications for its use in research and drug development:
-
Handling and Storage: Anhydrous MnBr2 must be handled in a low-humidity environment, such as a glove box, to prevent premature hydration.[11] It should be stored in tightly sealed, airtight containers with desiccants.[12]
-
Dosage Form Stability: In pharmaceutical formulations, the uptake of water by a hygroscopic ingredient can lead to physical instability (e.g., caking, deliquescence), chemical degradation (hydrolysis), and altered dissolution rates, ultimately affecting the drug's efficacy and shelf life.[13]
-
Manufacturing Processes: High humidity during manufacturing can cause handling problems such as poor powder flow and sticking to equipment.[13]
-
Analytical Accuracy: The water content of MnBr2 can affect its measured mass, leading to inaccuracies in concentration calculations for solutions and reactions.
Logical Relationship for Handling Hygroscopic Materials
The following diagram illustrates the logical decision-making process for the proper handling and storage of a hygroscopic material like MnBr2.
Caption: Decision Pathway for Handling and Storing Hygroscopic Materials.
Conclusion
Manganese(II) bromide is a valuable chemical compound whose utility is intrinsically linked to its physical properties, notably its hygroscopicity. While specific quantitative data on the water absorption characteristics of MnBr2 are not widely published, established analytical techniques such as gravimetric analysis and Dynamic Vapor Sorption can be readily applied to characterize its behavior. For researchers, scientists, and drug development professionals, a thorough understanding of the hygroscopic nature of MnBr2 is essential for ensuring its stability, accurate handling, and the integrity of the final products in which it is used. Adherence to proper storage and handling protocols is paramount to mitigating the challenges posed by its affinity for atmospheric moisture.
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. skpharmteco.com [skpharmteco.com]
- 6. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 7. Manganese(II) bromide hydrate | Br2H8MnO4 | CID 56846403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. mt.com [mt.com]
- 11. Application of Hygroscopic Gravimetric Analysis Method in Isopiestic Measurements. Quality Control of Initial Reagents [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. On hygroscopicity of inorganic substances. [Alkali metal halides] (Journal Article) | ETDEWEB [osti.gov]
An In-depth Technical Guide to the Chemical Reactivity Profile of Manganese(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese(II) bromide (MnBr₂), an inorganic salt of manganese in its +2 oxidation state, is a versatile compound with significant applications in chemical synthesis, materials science, and catalysis.[1][2] This guide provides a comprehensive overview of its chemical reactivity, including its synthesis, key reactions, thermal stability, and behavior in various solvents. Detailed experimental protocols and structured data tables are presented to facilitate its use in research and development.
Introduction
Manganese(II) bromide is a pink or rose-colored crystalline solid that is highly soluble in water.[3] It serves as a precursor for the synthesis of other manganese compounds and as a catalyst in various organic reactions.[1] Its utility spans from being a Lewis acid catalyst in organic synthesis to a component in the production of magnetic materials and batteries.[1][2]
Physicochemical Properties
A summary of the key physical and chemical properties of anhydrous Manganese(II) bromide is provided in the table below. The tetrahydrate form, MnBr₂·4H₂O, is a pale pink to light red crystalline solid that is also highly soluble in water and hygroscopic.[4]
| Property | Value |
| Molecular Formula | MnBr₂ |
| Molar Mass | 214.75 g/mol [5] |
| Appearance | Pink/rose crystalline solid[3] |
| Melting Point | 698 °C[6] |
| Boiling Point | 1027 °C[3] |
| Density | 4.385 g/cm³[3] |
| Solubility in Water | Highly soluble[3] |
| Solubility in other solvents | Insoluble in liquid ammonia, very slightly soluble in diethyl ether.[6] |
Synthesis of Manganese(II) Bromide
Manganese(II) bromide can be synthesized through several methods. The direct reaction of manganese metal with bromine is a common approach, though it can be inefficient due to side reactions.[3]
Experimental Protocol: Synthesis from Manganese and Bromine in the presence of a Cobalt Catalyst
A more efficient method involves the use of a cobalt bromide catalyst to promote the reaction between manganese and hydrobromic acid.[3]
Materials:
-
Pulverulent cobalt metal
-
Water
-
Hydrobromic acid (HBr)
-
Manganese metal
Procedure:
-
Prepare an aqueous cobalt bromide solution by mixing pulverulent cobalt metal with water.
-
Add sufficient hydrobromic acid (HBr) to bring the pH to below approximately 2.
-
The cobalt ions in the solution will undergo a redox reaction with elemental manganese, facilitating its dissolution with minimal hydrogen evolution.[3]
The presence of cobalt ions promotes a rapid redox reaction with elemental manganese, allowing manganese to go into solution with minimal hydrogen evolution.[3]
Caption: Synthesis of MnBr₂ via a cobalt-catalyzed reaction.
Chemical Reactivity
The chemical reactivity of Manganese(II) bromide is diverse, encompassing redox reactions, ligand substitution, and Lewis acid catalysis.
Redox Reactions
Manganese in MnBr₂ exists in the +2 oxidation state, which is one of its most common oxidation states along with +4 and +7.[3]
Oxidation: The Mn(II) ion can be oxidized to higher oxidation states. For instance, in the presence of bromide and a chlorinating agent, Mn(II) oxidation is enhanced through the formation of reactive bromine species.[7][8] This process is autocatalytic and involves both homogeneous and heterogeneous pathways.[8] The bromide acts as a catalyst, being recycled during the reaction.[7][8]
Caption: Catalytic role of bromide in Mn(II) oxidation.
Coordination Chemistry and Ligand Substitution
Manganese(II) is a d⁵ ion and typically forms high-spin complexes. It can coordinate with a variety of ligands, exhibiting different coordination numbers and geometries.[9] MnBr₂ can form coordination complexes with ligands such as pyridine (B92270) N-oxides, where it can exist as a pseudo-octahedral six-coordinate dimer.[10]
In solution, the bromide ions can be displaced by other ligands. For example, in the presence of tetrabutylammonium (B224687) bromide (TBABr), MnBr₂ can form the tetrahedral [MnBr₄]²⁻ complex.[11]
| Complex Ion | Coordination Number | Geometry |
| [Mn(H₂O)₆]²⁺ | 6 | Octahedral[9] |
| [MnBr₄]²⁻ | 4 | Tetrahedral[11] |
Lewis Acid Catalysis
Manganese(II) bromide acts as a Lewis acid, accepting electron pairs.[2] This property is exploited in organic synthesis. For example, it can catalyze the C(sp²)-H bond alkylation of indolines and arenes with unactivated alkyl bromides in the absence of an external ligand.[12] This reaction proceeds through a single electron transfer (SET) pathway.[12] It can also be used as a substitute for palladium in the Stille reaction.[13][14]
Caption: MnBr₂ as a Lewis acid catalyst in C-H alkylation.
Thermal Stability and Decomposition
Solubility and Aqueous Chemistry
Manganese(II) bromide is highly soluble in water.[3] The tetrahydrate form, MnBr₂·4H₂O, is also readily soluble, and its solubility increases with temperature.[4] In aqueous solutions, Mn(II) typically exists as the hexaaqua complex, [Mn(H₂O)₆]²⁺.
Applications in Research and Development
The diverse reactivity of Manganese(II) bromide makes it a valuable tool in several areas:
-
Catalysis: It is used as a catalyst in organic synthesis, including C-H functionalization and cross-coupling reactions.[12][16]
-
Materials Science: It serves as a precursor for the synthesis of manganese-based materials, such as manganese oxide nanoparticles and hybrid organic-inorganic perovskites for optoelectronic devices.[1]
-
Electrochemistry: It is utilized as an electrolyte in batteries and supercapacitors to enhance energy storage.[1][16]
Conclusion
Manganese(II) bromide exhibits a rich and varied chemical reactivity profile. Its roles as a Lewis acid catalyst, a precursor to manganese-based materials, and a component in electrochemical systems highlight its importance in modern chemical research and development. This guide provides a foundational understanding of its properties and reactivity, offering a valuable resource for scientists and researchers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Manganese Bromide | High-Purity Reagent | RUO [benchchem.com]
- 3. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 4. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 5. Manganese bromide | Br2Mn | CID 83471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. manganese(II) bromide [chemister.ru]
- 7. Oxidation of manganese(II) during chlorination: role of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. Crystal structures of four dimeric manganese(II) bromide coordination complexes with various derivatives of pyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection [mdpi.com]
- 12. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 14. buy Manganese(II) bromide Powder manufacturers - FUNCMATER [funcmater.com]
- 15. mdpi.com [mdpi.com]
- 16. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Oxidation States of Manganese in Bromide Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the oxidation states of manganese in its bromide compounds. The document focuses on the synthesis, characterization, and stability of these compounds, with a particular emphasis on experimental methodologies and quantitative data analysis.
Introduction: The Versatility of Manganese Oxidation States
Manganese (Mn) is a first-row transition metal renowned for its ability to exist in a wide range of oxidation states, from -3 to +7.[1] This versatility is a cornerstone of its diverse chemical behavior and its role in biological systems and industrial applications. In its bromide compounds, however, the landscape of accessible oxidation states is significantly more constrained. This guide will detail the known and theoretical manganese bromide compounds, focusing on the experimentally verified manganese(II) bromide and the instability of higher oxidation states.
Manganese(II) Bromide (MnBr₂): The Stable Anchor
The most well-characterized and stable manganese bromide compound is manganese(II) bromide, where manganese exhibits a +2 oxidation state.[2][3] It is a pink crystalline solid that is highly soluble in water.[2][4] It exists in both anhydrous (MnBr₂) and hydrated forms, most commonly as the tetrahydrate (MnBr₂·4H₂O).[3][5]
Quantitative Data for Manganese(II) Bromide
The physical and structural properties of anhydrous manganese(II) bromide are summarized in the table below, providing key data points for researchers.
| Property | Value | Reference(s) |
| Chemical Formula | MnBr₂ | [3] |
| Molar Mass | 214.746 g/mol | [3][4] |
| Appearance | Pink, rose-colored crystalline solid | [2][4] |
| Density | 4.385 g/cm³ | [3] |
| Melting Point | 698 °C (1,288 °F; 971 K) | [3][4] |
| Boiling Point | 1,027 °C (1,881 °F; 1,300 K) | [3] |
| Solubility in Water | 146 g/100 mL at 20 °C | [3] |
| Crystal Structure | Trigonal (Cadmium Iodide, CdI₂ type) | [3][6] |
| Space Group | P-3m1 | [3] |
| Coordination Geometry | Octahedral | [6] |
| Magnetic Susceptibility (χ) | +13,900·10⁻⁶ cm³/mol | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of manganese(II) bromide are crucial for reproducible research.
Objective: To synthesize anhydrous MnBr₂.
Method 1: Direct Combination [7]
-
Reactants: High-purity manganese metal powder and dry bromine gas.
-
Procedure: a. Place the manganese powder in a quartz reaction tube. b. Heat the tube while passing a stream of dry bromine gas carried by an inert gas (e.g., argon) over the manganese. c. The reaction Mn(s) + Br₂(g) → MnBr₂(s) occurs at elevated temperatures. d. The resulting MnBr₂ is a crystalline solid. All manipulations should be performed under an inert atmosphere due to the hygroscopic nature of the product.
Method 2: Dehydration of Hydrated Salt [7]
-
Starting Material: Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O).
-
Procedure: a. Place MnBr₂·4H₂O in a suitable flask. b. Heat the flask under vacuum at approximately 110°C for 12 hours. c. The water of hydration is removed, yielding anhydrous MnBr₂ powder.
Method 3: Reaction with Hydrobromic Acid [7]
-
Reactants: Manganese(II) carbonate (MnCO₃) or manganese(II) oxide (MnO) and concentrated hydrobromic acid (HBr).
-
Procedure: a. Slowly add MnCO₃ or MnO to an excess of stirred, concentrated HBr until effervescence ceases (for carbonate) or the solid dissolves. b. The reaction is: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g). c. Gently heat the solution to ensure complete reaction and to concentrate the solution. d. Cool the solution to allow MnBr₂·4H₂O crystals to form. e. Collect the crystals by filtration and then dehydrate as described in Method 2 to obtain anhydrous MnBr₂.
Protocol 1: X-ray Diffraction (XRD) for Structural Analysis
-
Objective: To confirm the crystal structure and phase purity of the synthesized MnBr₂.
-
Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance) with a common radiation source like Cu Kα or Mo Kα (λ = 0.71073 Å).[8][9]
-
Sample Preparation: Finely grind the anhydrous MnBr₂ sample to a homogeneous powder to ensure random orientation of the crystallites. Mount the powder on a sample holder.
-
Data Collection: a. Set the instrument parameters (e.g., voltage, current, scan range 2θ, step size, and scan speed). b. A typical 2θ range for analysis would be 10-80 degrees. c. Collect the diffraction pattern.
-
Data Analysis: a. Compare the experimental diffraction pattern with standard patterns from databases (e.g., JCPDS) for MnBr₂ (Card No. 01-074-1996 for the CdI₂ structure type).[10] b. Use software like SHELX or FullProf for Rietveld refinement to obtain detailed structural parameters such as lattice constants, atomic positions, and phase composition.[8]
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
-
Objective: To confirm the +2 oxidation state of manganese in the bromide compound.
-
Principle: XPS measures the binding energies of core-level electrons. The binding energy is sensitive to the chemical environment and oxidation state of the element. For manganese, analysis of the Mn 2p, Mn 3s, and Mn 3p regions can elucidate the oxidation state.[11][12]
-
Instrumentation: An XPS spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Sample Preparation: Mount the powdered MnBr₂ sample on a sample holder using conductive tape. Ensure the sample is handled in an inert environment if it is hygroscopic to prevent surface oxidation or hydration.
-
Data Collection: a. Introduce the sample into the ultra-high vacuum (UHV) analysis chamber. b. Perform a survey scan to identify all elements present on the surface. c. Acquire high-resolution spectra for the Mn 2p, Mn 3s, and Br 3d regions.
-
Data Analysis: a. Mn 2p Spectrum: The Mn 2p₃/₂ peak for Mn(II) is expected around 641-642 eV. The peak shape and the presence of satellite features are characteristic of the +2 oxidation state. b. Mn 3s Multiplet Splitting: The energy separation (ΔE) between the two components of the Mn 3s peak is a strong indicator of the oxidation state. For Mn(II) compounds, this splitting is typically large, around 6.0-6.5 eV.[11][12] c. Mn 3p Spectrum: The position and shape of the Mn 3p photo-line also provide a reliable means of determining the manganese oxidation state.[11][12] d. Compare the obtained binding energies and multiplet splitting values with literature values for standard manganese compounds (e.g., MnO) to confirm the Mn(II) state.
Higher Oxidation States: The Realm of Instability
While manganese commonly exhibits +3, +4, and even +7 oxidation states in oxides and fluorides, its simple binary bromides in these higher states are notably absent or unstable.[4]
Manganese(III) Bromide (MnBr₃)
There is no significant experimental evidence for the existence of solid, stable manganese(III) bromide. The Mn³⁺ ion is a powerful oxidizing agent, and in the presence of bromide ions (Br⁻), an internal redox reaction is highly favored:
2Mn³⁺ + 2Br⁻ → 2Mn²⁺ + Br₂
This autoredox instability prevents the formation of a stable MnBr₃ compound under normal conditions. While Mn(III) can be stabilized in complexes with specific ligands, such as in tris(acetylacetonato)manganese(III), [Mn(acac)₃], the simple binary bromide is not isolable.[13]
Manganese(IV) Bromide (MnBr₄)
The formula for manganese(IV) bromide, MnBr₄, can be predicted based on balancing the +4 charge of the manganese ion with four -1 bromide ions.[14] However, like MnBr₃, this compound is considered highly unstable and has not been experimentally synthesized or isolated as a stable species. The extremely high oxidizing power of the hypothetical Mn⁴⁺ ion would readily oxidize the bromide ions, leading to the formation of Mn(II) and elemental bromine. The discussion of MnBr₄ remains largely in the theoretical or educational realm to illustrate charge balancing in ionic compounds.[14]
Visualizations
Logical Diagram of Manganese Bromide Oxidation States
The following diagram illustrates the stability landscape of manganese oxidation states in simple bromide compounds, emphasizing the dominant role of the +2 state.
Caption: Stability of Manganese Bromide Compounds.
Experimental Workflow for MnBr₂ Synthesis & Characterization
This diagram outlines the typical experimental workflow from synthesis to characterization for manganese(II) bromide.
Caption: Synthesis and Characterization Workflow for MnBr₂.
Conclusion
The chemistry of manganese bromides is dominated by the robustly stable +2 oxidation state, as seen in MnBr₂. This compound is readily synthesized and serves as a valuable precursor in materials science and catalysis. In contrast, manganese bromides in higher oxidation states, such as the hypothetical MnBr₃ and MnBr₄, are unstable due to the high oxidizing power of Mn(III) and Mn(IV) ions, which leads to an internal redox reaction with bromide. For professionals in research and drug development, understanding this stability landscape is critical for designing synthetic pathways and interpreting experimental outcomes involving manganese and bromide-containing systems. The experimental protocols provided herein offer a standardized approach for the preparation and verification of high-purity manganese(II) bromide.
References
- 1. strem.com [strem.com]
- 2. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 3. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Manganese » manganese dibromide [winter.group.shef.ac.uk]
- 5. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 6. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 7. Buy Manganese bromide | 12738-03-3 [smolecule.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Use of XPS to identify the oxidation state of Mn in solid surfaces of filtration media oxide samples from drinking water treatment plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 14. gauthmath.com [gauthmath.com]
Unlocking New Frontiers: An In-depth Technical Guide to the Emerging Applications of Manganese(II) Bromide
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Novel Applications of Manganese(II) Bromide.
This technical guide delves into the burgeoning applications of Manganese(II) bromide (MnBr₂), a versatile compound demonstrating significant potential across catalysis, materials science, and drug development. This document provides a detailed overview of its core applications, supported by quantitative data, comprehensive experimental protocols, and visual representations of key processes to facilitate advanced research and development.
Manganese(II) Bromide in Catalysis: Advancing C-H Functionalization
Manganese(II) bromide has emerged as a cost-effective and efficient catalyst in organic synthesis, particularly in the realm of C-H bond functionalization. These reactions are pivotal in the synthesis of complex organic molecules and are of high interest in the pharmaceutical industry for the late-stage modification of drug candidates.[1][2][3][4][5]
C(sp²)-H Alkylation of Indolines
A notable application of MnBr₂ is in the selective C(sp²)-H bond alkylation of indolines with unactivated alkyl bromides. This method is advantageous as it operates in the absence of an external ligand and avoids the use of Grignard reagents.[6][7][8]
Table 1: MnBr₂-Catalyzed C-7 Alkylation of Indoline (B122111) [8]
| Entry | Alkyl Bromide (R-Br) | Product | Yield (%) |
| 1 | 1-bromopentane | 7-pentylindoline | 85 |
| 2 | 1-bromohexane | 7-hexylindoline | 82 |
| 3 | 1-bromooctane | 7-octylindoline | 78 |
| 4 | 1-bromo-3-phenylpropane | 7-(3-phenylpropyl)indoline | 75 |
Experimental Protocol: MnBr₂-Catalyzed C-7 Alkylation of Indoline[8]
A detailed protocol for the MnBr₂-catalyzed C-7 alkylation of indoline is provided below.
Materials:
-
Indoline (1) (0.20 mmol, 1.0 equiv)
-
Alkyl bromide (2) (0.40 mmol, 2.0 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (0.067 g, 0.40 mmol, 2.0 equiv)
-
Manganese(II) bromide (MnBr₂) (0.0086 g, 0.04 mmol, 0.2 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To an oven-dried reaction vessel, add indoline (1), LiHMDS, and MnBr₂.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).
-
Add the anhydrous solvent, followed by the alkyl bromide (2).
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required duration (e.g., 12-24 hours).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aq. NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired C-7 alkylated indoline.
Manganese(II) Bromide in Materials Science
Manganese(II) bromide serves as a crucial precursor in the synthesis of advanced materials, including perovskites for optoelectronic applications and manganese oxide nanoparticles.
Lead-Free Manganese-Based Perovskites
In the quest for non-toxic and stable alternatives to lead-based perovskites, organic-manganese(II) bromide hybrids have shown great promise. For instance, (TBA)₂MnBr₄ (TBA⁺ = tetrabutylammonium (B224687) cation) single crystals exhibit strong green light emission with a high photoluminescence quantum yield (PLQY).
Table 2: Performance of (TMPEA)₂MnBr₄ Perovskite for X-ray Imaging [9][10]
| Parameter | Value |
| Photoluminescence Quantum Yield (PLQY) | 83.18% |
| Peak Emission Wavelength | 521 nm |
| Light Yield | 27,000 photons per MeV |
| Spatial Resolution | 10.2 lp mm⁻¹ |
| Detection Limit | 36.3 nGyair s⁻¹ |
Experimental Protocol: Facile One-Step Synthesis of (TMPEA)₂MnBr₄ Perovskite[9]
Materials:
-
Trimethylphenylammonium bromide ((TMPEA)Br)
-
Manganese(II) bromide (MnBr₂)
-
Dichloromethane (DCM)
Procedure:
-
Prepare solutions of (TMPEA)Br and MnBr₂ in DCM at room temperature (25 °C).
-
Mix the solutions with stirring until a fluorescent green solution is formed.
-
The as-synthesized green powders are obtained after centrifugation of the solution.
-
For film fabrication, the powders can be re-dissolved and deposited onto a substrate using the drop-casting method.
References
- 1. benchchem.com [benchchem.com]
- 2. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Manganese-catalyzed benzylic C(sp3)–H amination for late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [tib.eu]
- 8. researchgate.net [researchgate.net]
- 9. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA) 2 MnBr 4 for high performance X-ray imaging - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07220K [pubs.rsc.org]
- 10. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA)2MnBr4 for high performance X-ray imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Preliminary Investigation of Manganese(II) Bromide Catalytic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese, being the third most abundant transition metal, offers a cost-effective, and low-toxicity alternative to precious metal catalysts in organic synthesis.[1] Manganese(II) bromide (MnBr2), in particular, has emerged as a versatile catalyst in a variety of organic transformations, including oxidation, C-H bond activation, and cross-coupling reactions. This technical guide provides a preliminary investigation into the catalytic activity of MnBr2, presenting quantitative data, detailed experimental protocols for key reactions, and visualizations of proposed catalytic cycles.
Data Presentation
The catalytic activity of MnBr2 and related manganese complexes is summarized below for several key organic transformations. The data highlights the catalyst's efficiency across a range of substrates and reaction conditions.
Table 1: MnBr2-Catalyzed C(sp²)-H Alkylation of Indolines
| Entry | Indoline (B122111) Substrate | Alkyl Bromide | Product | Yield (%) |
| 1 | N-PMP-indoline | 1-bromooctane | C7-octyl-N-PMP-indoline | 85 |
| 2 | N-PMP-indoline | 1-bromohexane | C7-hexyl-N-PMP-indoline | 82 |
| 3 | N-PMP-indoline | 1-bromopentane | C7-pentyl-N-PMP-indoline | 88 |
| 4 | 5-MeO-N-PMP-indoline | 1-bromooctane | C7-octyl-5-MeO-N-PMP-indoline | 78 |
| 5 | 5-Cl-N-PMP-indoline | 1-bromooctane | C7-octyl-5-Cl-N-PMP-indoline | 75 |
Reaction Conditions: Indoline (0.2 mmol), alkyl bromide (0.4 mmol), MnBr2 (20 mol%), LiHMDS (2.0 equiv.), THF (1.0 mL), 120 °C, 16 h.[2][3]
Table 2: Mn(I)-Catalyzed Hydroarylation of Alkenes and Alkynes
| Entry | Arene | Alkene/Alkyne | Catalyst | Product | Yield (%) |
| 1 | 2-Phenylpyridine | n-Butyl acrylate | MnBr(CO)₃(MeCN)₂ | 3-(2-(pyridin-2-yl)phenyl)propanoate | 95 |
| 2 | 1-Phenylpyrazole | n-Butyl acrylate | MnBr(CO)₃(MeCN)₂ | 3-(1-phenyl-1H-pyrazol-5-yl)propanoate | 85 |
| 3 | 2-Phenylpyridine | Phenylacetylene | MnBr(CO)₃(MeCN)₂ | (E)-2-(2-styrylphenyl)pyridine | 92 |
| 4 | 1-Phenylpyrazole | Phenylacetylene | MnBr(CO)₃(MeCN)₂ | (E)-5-styryl-1-phenyl-1H-pyrazole | 88 |
| 5 | 2-Phenylpyridine | 1-Octyne | MnBr(CO)₅ | 2-(2-(oct-1-en-1-yl)phenyl)pyridine | 78 |
Reaction Conditions: Arene (0.2 mmol), alkene/alkyne (0.4 mmol), Mn catalyst (10 mol%), Dicyclohexylamine (B1670486) (20 mol%), Toluene (1.0 mL), 35-100 °C, 24-72 h.[4][5][6]
Table 3: MnBr2 in the Aerobic Oxidation of p-Xylene (B151628)
| Entry | Co-catalyst | Temperature (°C) | Reaction Time (h) | p-Xylene Conversion (%) | Terephthalic Acid Yield (%) |
| 1 | CoBr₂ | 100 | 3 | 98 | 93.5 |
| 2 | Co(OAc)₂ | 200 | 5 | 84.8 | - |
| 3 | None | 280 (supercritical H₂O) | 0.125 | - | 57 |
| 4 | CoBr₂/NH₄Br | 380 (supercritical H₂O) | - | - | 70.5 |
Note: The oxidation of p-xylene often employs a multi-component catalytic system where MnBr2 acts in synergy with cobalt salts.[7][8][9]
Experimental Protocols
General Procedure for MnBr2-Catalyzed C(sp²)-H Alkylation of Indolines
To an oven-dried Schlenk tube equipped with a magnetic stir bar, MnBr2 (0.04 mmol, 8.6 mg), the indoline substrate (0.2 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (0.4 mmol, 67 mg) are added. The tube is evacuated and backfilled with argon three times. Anhydrous tetrahydrofuran (B95107) (THF, 1.0 mL) is then added, followed by the alkyl bromide (0.4 mmol). The reaction mixture is stirred at 120 °C for 16 hours. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous NH4Cl solution, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[2][3]
General Procedure for Mn(I)-Catalyzed Hydroarylation of Alkenes
In a glovebox, an oven-dried vial is charged with the arene substrate (0.2 mmol), MnBr(CO)₃(MeCN)₂ (10 mol%, 0.02 mmol), and dicyclohexylamine (20 mol%, 0.04 mmol). Toluene (1.0 mL) is added, followed by the alkene (0.4 mmol). The vial is sealed and the reaction mixture is stirred at 35 °C for 24 hours. Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography to yield the hydroarylated product.[4][5][6]
General Procedure for MnBr2/CoBr2-Catalyzed Aerobic Oxidation of p-Xylene
A high-pressure reactor is charged with p-xylene (0.5 mL), cobalt(II) bromide (CoBr₂), manganese(II) bromide (MnBr₂), and acetic acid (5 mL). The reactor is sealed, pressurized with oxygen to the desired pressure (e.g., 2 MPa), and heated to the reaction temperature (e.g., 100-200 °C) with vigorous stirring. The reaction is monitored over time. After the desired reaction time, the reactor is cooled to room temperature and depressurized. The solid product (terephthalic acid) is collected by filtration, washed with acetic acid and then water, and dried.[7][8]
Mandatory Visualization
Catalyst Preparation and Characterization Workflow
Caption: Workflow for the preparation and characterization of the MnBr₂ catalyst.
Proposed Catalytic Cycle for Mn-Catalyzed C-H Alkylation
Caption: Proposed catalytic cycle for MnBr₂-catalyzed C-H alkylation of indolines.[2][3]
Proposed Catalytic Cycle for Mn(I)-Catalyzed Hydroarylation
Caption: Simplified catalytic cycle for Mn(I)-catalyzed hydroarylation of alkenes.[4][5][6]
Proposed Radical Mechanism for Aerobic Oxidation of p-Xylene
Caption: Simplified radical chain mechanism for the Mn-catalyzed aerobic oxidation of p-xylene.[7][8]
Conclusion
This technical guide provides a foundational overview of the catalytic activity of manganese(II) bromide and related manganese complexes. The presented data and experimental protocols demonstrate the potential of MnBr2 as a versatile and efficient catalyst in key organic transformations. The visualized catalytic cycles offer insights into the reaction mechanisms, which can aid in the rational design of new catalytic systems. Further research into the development of more active and selective manganese catalysts, along with a deeper understanding of their reaction mechanisms, will undoubtedly contribute to the advancement of sustainable organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [tib.eu]
- 4. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Manganese(II) Bromide as a Catalyst in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-catalyzed C-H activation has emerged as a powerful and cost-effective tool in modern organic synthesis. As an earth-abundant and less toxic metal, manganese offers a sustainable alternative to precious metal catalysts.[1] Among the various manganese catalysts, manganese(II) bromide (MnBr₂) has gained prominence for its operational simplicity and efficacy in mediating the regioselective alkylation of C(sp²)–H bonds.[2][3] This protocol circumvents the need for pre-functionalized substrates and often avoids the use of harsh reagents like Grignard reagents, which are common in other manganese-catalyzed systems.[2][3]
These application notes provide a detailed overview of MnBr₂ as a catalyst in C-H activation, focusing on the alkylation of heterocycles and arenes. Included are comprehensive experimental protocols, quantitative data on substrate scope, and diagrams illustrating the catalytic cycle and experimental workflow.
Data Presentation: C-H Alkylation of N-(2-pyridinyl)indoline with Alkyl Bromides
The following table summarizes the substrate scope for the MnBr₂-catalyzed C-H alkylation of N-(2-pyridinyl)indoline with various unactivated alkyl bromides. This reaction demonstrates good functional group tolerance and provides moderate to good yields for a range of substrates.
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-bromobutane | 7-butyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 78 |
| 2 | 1-bromopentane | 7-pentyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 82 |
| 3 | 1-bromohexane | 7-hexyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 85 |
| 4 | 1-bromoheptane | 7-heptyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 81 |
| 5 | 1-bromooctane | 7-octyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 80 |
| 6 | 1-bromodecane | 7-decyl-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 76 |
| 7 | 1-bromo-4-phenylbutane | 7-(4-phenylbutyl)-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 72 |
| 8 | 1-bromo-3,3-dimethylbutane | 7-(3,3-dimethylbutyl)-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 65 |
| 9 | 1-bromo-4,4,4-trifluorobutane | 7-(4,4,4-trifluorobutyl)-1-(pyridin-2-yl)-2,3-dihydro-1H-indole | 58 |
| 10 | 4-bromobutyl acetate | 4-(1-(pyridin-2-yl)-2,3-dihydro-1H-indol-7-yl)butyl acetate | 75 |
Reaction Conditions: N-(2-pyridinyl)indoline (0.20 mmol), alkyl bromide (0.40 mmol), MnBr₂ (0.04 mmol), LiHMDS (0.40 mmol) in THF (1.0 mL) at 100 °C for 12 h under an argon atmosphere.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[4][5][6][7][8] Solvents should be dried and degassed prior to use. Reagents should be of high purity.
Representative Experimental Procedure for the C-H Alkylation of N-(2-pyridinyl)indoline
Materials:
-
N-(2-pyridinyl)indoline
-
Alkyl bromide
-
Manganese(II) bromide (MnBr₂)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add N-(2-pyridinyl)indoline (0.20 mmol, 1.0 equiv), manganese(II) bromide (8.6 mg, 0.04 mmol, 20 mol%), and lithium bis(trimethylsilyl)amide (67 mg, 0.40 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous THF (1.0 mL) to the reaction mixture, followed by the alkyl bromide (0.40 mmol, 2.0 equiv) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alkylated product.
Mandatory Visualizations
Catalytic Cycle of MnBr₂ in C-H Alkylation
Caption: Proposed catalytic cycle for MnBr₂-catalyzed C-H alkylation.
Experimental Workflow for MnBr₂-Catalyzed C-H Activation
References
- 1. d-nb.info [d-nb.info]
- 2. MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[ h]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for MnBr₂ Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for utilizing manganese(II) bromide (MnBr₂) as a catalyst in various cross-coupling reactions. The use of earth-abundant and less toxic manganese offers a cost-effective and sustainable alternative to traditional palladium- or nickel-based catalysts. This document covers methodologies for C-H functionalization and Kumada-type cross-coupling reactions, presenting quantitative data, detailed experimental procedures, and mechanistic diagrams to facilitate adoption in research and development settings.
MnBr₂-Catalyzed Direct C-H Alkylation of Indoles
This protocol describes a method for the regioselective C-H alkylation of indoles with unactivated alkyl iodides using MnBr₂ as a simple and inexpensive catalyst. A key advantage of this method is that it does not require a Grignard reagent as a base.[1] The reaction proceeds via a proposed single-electron transfer (SET) pathway.[1][2][3]
A general workflow for the MnBr₂-catalyzed C-H alkylation of indoles is depicted below. The process involves the careful handling of reagents under an inert atmosphere, followed by reaction setup, monitoring, and purification.
Materials:
-
Indole substrate
-
Alkyl iodide
-
Manganese(II) bromide (MnBr₂), anhydrous
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Schlenk flask and magnetic stir bar
-
Standard glassware for workup and purification
Procedure: [2]
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the indole substrate (1.0 equiv.), MnBr₂ (0.2 equiv.), and LiHMDS (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the alkyl iodide (2.0 equiv.) followed by the anhydrous solvent (to achieve a 0.1 M concentration of the indole substrate) via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
The following table summarizes the results for the C-H alkylation of various indole derivatives with different alkyl iodides.
| Entry | Indole Substrate | Alkyl Iodide | Product | Yield (%) |
| 1 | 1-Methylindole | 1-Iodopentane | 1-Methyl-2-pentylindole | 85 |
| 2 | 1-Methylindole | 1-Iodooctane | 1-Methyl-2-octylindole | 82 |
| 3 | 5-Bromo-1-methylindole | 1-Iodopentane | 5-Bromo-1-methyl-2-pentylindole | 78 |
| 4 | 1,2-Dimethylindole | 1-Iodopentane | 1,2-Dimethyl-3-pentylindole | 75 |
The reaction is believed to proceed through a radical mechanism involving a single-electron transfer (SET) from a manganese complex to the alkyl iodide.
MnBr₂-Catalyzed Kumada-Type Cross-Coupling
Manganese salts, including MnBr₂, can catalyze the cross-coupling of Grignard reagents with organic halides, a reaction analogous to the well-known Kumada coupling.[4] These reactions are particularly effective for coupling alkyl Grignard reagents with N-heterocyclic chlorides. The mechanism is proposed to involve radical intermediates.[5][6]
The workflow for a Kumada-type coupling is similar to other cross-coupling reactions, requiring inert conditions due to the sensitivity of the Grignard reagent.
Materials:
-
Organic halide (e.g., 2-chloropyridine (B119429) derivative)
-
Grignard reagent (e.g., alkylmagnesium bromide in THF/Ether)
-
Manganese(II) bromide (MnBr₂), anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask or Schlenk tube
-
Standard glassware for workup and purification
Procedure: (Adapted from MnCl₂ protocols)[4]
-
To a flame-dried round-bottom flask under argon, add the organic halide (1.0 equiv.) and MnBr₂ (3-5 mol%).
-
Add anhydrous THF via syringe to dissolve the solids.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 equiv.) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for the required time (typically 1-20 hours) while monitoring by TLC or GC-MS.
-
Upon completion, carefully cool the flask back to 0 °C and quench the reaction by the slow addition of 1 M HCl or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The following table presents representative yields for the manganese-catalyzed coupling of N-heterocyclic chlorides with various Grignard reagents.
| Entry | Organic Halide | Grignard Reagent | Product | Yield (%) |
| 1 | 2-Chloropyridine | Cyclohexylmagnesium bromide | 2-Cyclohexylpyridine | 92 |
| 2 | 2-Chloropyrazine | n-Butylmagnesium chloride | 2-n-Butylpyrazine | 88 |
| 3 | 2-Chloro-5-methoxypyridine | Isopropylmagnesium chloride | 2-Isopropyl-5-methoxypyridine | 95 |
| 4 | 4-tert-Butyl-2-chloropyridine | n-Hexylmagnesium bromide | 4-tert-Butyl-2-hexylpyridine | 91 |
The reaction is thought to proceed via a radical-nucleophilic substitution (SRN1) mechanism.
Notes on MnBr₂-Catalyzed Stille-Type Couplings
While less common than palladium-catalyzed variants, MnBr₂ has been reported as a catalyst for Stille-type cross-coupling reactions between organostannanes and organic halides.[7][8] These reactions often require the presence of additives to proceed efficiently. Researchers interested in exploring these transformations should be aware that detailed, optimized protocols are not as widely available as for other cross-coupling reactions. It has also been suggested that in some early reports of manganese-catalyzed couplings, the observed reactivity may have been due to trace palladium contamination in the reagents.[6] Therefore, careful analysis of starting materials for trace metal impurities is recommended when developing new manganese-catalyzed methods.
References
- 1. MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[ h]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Manganese(II) Bromide in Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Traditionally, this reaction is catalyzed by palladium complexes. However, the high cost and potential toxicity of palladium have driven research towards exploring more abundant and economical first-row transition metals as alternative catalysts. Among these, manganese has emerged as a metal of interest. This document provides detailed application notes and protocols for the use of Manganese(II) bromide (MnBr₂) as a catalyst in Stille-type cross-coupling reactions, with a critical examination of the current state of the field.
Core Concept: A Palladium-Free Approach?
The primary motivation for employing Manganese(II) bromide in Stille coupling is to provide a cost-effective and potentially more sustainable alternative to palladium catalysts. Initial reports suggested that MnBr₂ could effectively catalyze the coupling of organotin reagents with organic halides. However, subsequent studies have raised significant questions about the true catalytic role of manganese in these reactions, suggesting that trace palladium contamination may be responsible for the observed reactivity. This document will present both the originally reported methodology and the critical re-evaluation, allowing researchers to make informed decisions.
Data Presentation
Table 1: Original Report on MnBr₂-Catalyzed Stille Coupling of Aryl Iodides with Organostannanes
The following data is based on the initial report by Kang et al. and should be interpreted with caution due to the reproducibility concerns discussed in the subsequent section.
| Entry | Aryl Iodide | Organostannane | Product | Yield (%) |
| 1 | Iodobenzene | Phenyltributyltin | Biphenyl | 85 |
| 2 | 4-Iodotoluene | Phenyltributyltin | 4-Methylbiphenyl | 82 |
| 3 | 4-Iodoanisole | Phenyltributyltin | 4-Methoxybiphenyl | 88 |
| 4 | 1-Iodonaphthalene | Phenyltributyltin | 1-Phenylnaphthalene | 80 |
| 5 | Iodobenzene | (E)-Styryltributyltin | (E)-Stilbene | 78 |
| 6 | Iodobenzene | 2-(Tributylstannyl)thiophene | 2-Phenylthiophene | 75 |
Table 2: Re-evaluation of MnBr₂-Catalyzed Stille Coupling
Data from subsequent studies investigating the effect of palladium contamination.
| Catalyst System | Aryl Iodide | Organostannane | Product | Yield (%) | Notes |
| MnBr₂ (10 mol%) | 4-Iodotoluene | Phenyltributyltin | 4-Methylbiphenyl | < 5 | Reaction performed with highly purified reagents. |
| MnBr₂ (10 mol%) + Pd(OAc)₂ (0.01 mol%) | 4-Iodotoluene | Phenyltributyltin | 4-Methylbiphenyl | > 80 | Demonstrates the significant impact of trace palladium. |
| CuI (10 mol%) | 4-Iodotoluene | Phenyltributyltin | 4-Methylbiphenyl | < 5 | Control experiment with another transition metal. |
Experimental Protocols
Original Protocol for MnBr₂-Catalyzed Stille Coupling (Kang et al.)
Warning: The reproducibility of this protocol has been questioned. It is presented here for informational purposes and as a basis for further investigation.
Materials:
-
Manganese(II) bromide (anhydrous)
-
Aryl iodide
-
Organostannane
-
Sodium chloride (NaCl)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Manganese(II) bromide (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol), the organostannane (1.2 mmol), and sodium chloride (1.0 mmol).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of celite, washing with ethyl acetate (B1210297).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Investigating the Role of Trace Palladium (Andersen and Madsen)
This protocol is designed to rigorously exclude trace metal contaminants to test the intrinsic catalytic activity of Manganese(II) bromide.
Materials:
-
High-purity Manganese(II) bromide (e.g., from a trusted supplier, or purified to remove trace metals)
-
High-purity aryl iodide and organostannane (purified by distillation, recrystallization, or column chromatography)
-
High-purity sodium chloride
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Palladium acetate (Pd(OAc)₂) for spiking experiments
-
All glassware should be rigorously cleaned (e.g., with aqua regia) and oven-dried to remove any metal residues.
Procedure:
-
Set up the reaction as described in the original protocol, but using the high-purity reagents and cleaned glassware.
-
Run the reaction under the same conditions (100 °C in DMF).
-
Analyze the reaction mixture at regular intervals by GC-MS to determine the conversion to the cross-coupled product.
-
To confirm the effect of palladium, a parallel experiment can be set up where a known, low concentration of a palladium source (e.g., 0.01 mol% Pd(OAc)₂) is intentionally added to the reaction mixture.
-
Compare the results of the reaction with and without the added palladium to assess the true catalytic activity of MnBr₂.
Mandatory Visualizations
Proposed Mechanistic Pathway for a Manganese-Catalyzed Cross-Coupling
It is important to note that the mechanism for a true manganese-catalyzed Stille-type reaction is not well-established and is likely to differ significantly from the classic palladium-catalyzed cycle. Based on studies of other manganese-catalyzed cross-coupling reactions, a pathway involving radical intermediates is plausible.
Application Notes and Protocols: MnBr₂-Catalyzed C-7 Alkylation of Indolines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the manganese-catalyzed C(sp²)-H alkylation of indolines with unactivated alkyl bromides. This method offers a cost-effective and efficient alternative to traditional cross-coupling reactions, avoiding the need for expensive ligands or pyrophoric Grignard reagents.
Introduction
The selective C-H functionalization of heterocyclic compounds is a cornerstone of modern synthetic chemistry, enabling the direct modification of core scaffolds prevalent in pharmaceuticals and functional materials. This protocol details a ligand-free, manganese(II) bromide (MnBr₂)-catalyzed method for the regioselective alkylation of indolines at the C-7 position.[1][2][3] The reaction utilizes lithium bis(trimethylsilyl)amide (LiHMDS) as a simple base and proceeds with a broad range of unactivated primary and secondary alkyl bromides.[2][4] The methodology is noted for its tolerance of various functional groups, making it a valuable tool for late-stage functionalization in drug discovery and development.[1][2]
Reaction Principle
The proposed mechanism for this transformation involves a Single Electron Transfer (SET) pathway.[2][4] The catalytic cycle is initiated by the formation of a manganese-indoline complex, followed by a rate-limiting C-H metalation step. A subsequent 1e⁻ oxidative addition of the alkyl bromide to the manganese center generates an alkyl radical, which then participates in the formation of the new C-C bond.
Experimental Protocols
General Procedure for the MnBr₂-Catalyzed C-7 Alkylation of 1-(pyrimidin-2-yl)indoline:
Materials:
-
1-(pyrimidin-2-yl)indoline
-
Alkyl bromide
-
Manganese(II) bromide (MnBr₂)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard glassware for inert atmosphere reactions (Schlenk tube or similar)
-
Magnetic stirrer and heating plate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add MnBr₂ (8.6 mg, 0.04 mmol, 20 mol%).
-
Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add 1-(pyrimidin-2-yl)indoline (0.20 mmol, 1.0 equiv.), the corresponding alkyl bromide (0.40 mmol, 2.0 equiv.), and LiHMDS (67 mg, 0.40 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1.0 mL of anhydrous 1,4-dioxane to the Schlenk tube.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired C-7 alkylated indoline.
Data Presentation
The following table summarizes representative yields for the MnBr₂-catalyzed alkylation of 1-(pyrimidin-2-yl)indoline with various unactivated alkyl bromides.
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromopentane | 7-pentyl-1-(pyrimidin-2-yl)indoline | 85 |
| 2 | 1-Bromohexane | 7-hexyl-1-(pyrimidin-2-yl)indoline | 82 |
| 3 | 1-Bromo-3-phenylpropane | 7-(3-phenylpropyl)-1-(pyrimidin-2-yl)indoline | 78 |
| 4 | Cyclopentyl bromide | 7-cyclopentyl-1-(pyrimidin-2-yl)indoline | 75 |
| 5 | 1-Bromo-4-fluorobenzene (as aryl halide example) | 7-(4-fluorophenyl)-1-(pyrimidin-2-yl)indoline | 65 |
Note: Yields are isolated yields and are representative of the efficiency of this protocol as reported in the literature.
Visualizations
Experimental Workflow
Caption: General workflow for the MnBr₂-catalyzed C-7 alkylation of indolines.
Proposed Catalytic Cycle
Caption: Plausible catalytic cycle for the MnBr₂-catalyzed C-H alkylation.
References
Application Notes and Protocols: Manganese(II) Bromide in the Synthesis of Lead-Free Perovskites
For Researchers, Scientists, and Drug Development Professionals
The toxicity of lead in state-of-the-art lead halide perovskites has prompted significant research into viable, non-toxic alternatives for optoelectronic applications. Manganese(II) bromide (MnBr₂) has emerged as a key precursor in the synthesis of a variety of lead-free perovskite materials. These manganese-based compounds, including all-inorganic cesium manganese bromides and organic-inorganic hybrids, exhibit promising photoluminescent properties and enhanced stability, making them attractive for applications such as light-emitting diodes (LEDs) and photodetectors.
This document provides detailed application notes and experimental protocols for the synthesis of various manganese-based lead-free perovskites, with a focus on cesium manganese bromide and an organic-inorganic hybrid.
I. Overview of Manganese-Based Lead-Free Perovskites
Manganese(II) ions, when incorporated into perovskite-related crystal structures, can impart unique optical, electronic, and magnetic functionalities. In lead-free perovskites, Mn²⁺ often acts as the light-emitting center, with its d-d electronic transitions resulting in strong luminescence. The emission color can be tuned by altering the crystal structure and the coordination environment of the Mn²⁺ ion. For instance, different stoichiometries of cesium manganese bromide yield distinct crystal phases with varying photoluminescent properties.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for different manganese-based lead-free perovskite systems.
Table 1: All-Inorganic Cesium Manganese Bromide Perovskites
| Compound | Crystal Structure | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Luminescence Lifetime | Reference |
| Cs₃MnBr₅ | Tetragonal | 522 (Green) | 82 ± 5% | 236 µs (single-exponential) | [1][2][3] |
| CsMnBr₃ | Hexagonal | 650-655 (Red) | Not specified | 1.418 µs (93%), 18.328 µs (7%) (two-exponential) | [1][2][3][4] |
| Cs₂MnBr₄·2H₂O | 0D | Blue emission | Not specified | Not specified | [4] |
| CsMnBr₃ NCs in glass | - | 649 (Red) | 65.1% | Not specified | [5][6] |
Table 2: Organic-Inorganic Manganese Bromide Hybrid Perovskite
| Compound | Crystal Structure | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Reference |
| (TBA)₂MnBr₄ | 0D | 518 (Green) | 84.98% | [7][8][9] |
III. Experimental Protocols
A. Synthesis of All-Inorganic Cesium Manganese Bromide Nanocrystals
This section details the synthesis of Cs₃MnBr₅ and CsMnBr₃ nanocrystals via a modified hot-injection method.[4][10]
1. Synthesis of Cs₃MnBr₅ Nanocrystals (Green Emitting)
-
Precursors and Reagents:
-
Cesium carbonate (Cs₂CO₃)
-
Manganese(II) acetate (B1210297) (Mn(Ac)₂)
-
Oleylamine (OAm)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Benzoyl bromide
-
Toluene
-
-
Protocol:
-
In a three-neck flask, combine 90 mg of Cs₂CO₃, 70 mg of Mn(Ac)₂, 1 mL of OAm, and 1 mL of OA in 2 mL of 1-ODE.
-
Degas the solution at room temperature for 30 minutes under vacuum and then switch to a nitrogen atmosphere.
-
Heat the mixture to 210 °C until a clear solution is formed.
-
Swiftly inject 225 µL of benzoyl bromide (dissolved in 0.5 mL of toluene) into the hot solution.
-
Quench the reaction within 30 seconds using an ice-water bath.
-
Centrifuge the crude solution at 4000 rpm for 5 minutes.
-
Discard the supernatant and redisperse the precipitate in toluene.
-
Repeat the washing procedure (centrifugation and redispersion) three times.
-
2. Synthesis of CsMnBr₃ Nanocrystals (Red Emitting)
-
Precursors and Reagents:
-
Cesium carbonate (Cs₂CO₃)
-
Manganese(II) acetate (Mn(Ac)₂)
-
Oleylamine (OAm)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Benzoyl bromide
-
Toluene
-
-
Protocol:
-
In a three-neck flask, combine 65 mg of Cs₂CO₃, 70 mg of Mn(Ac)₂, 1 mL of OAm, and 1 mL of OA in 2 mL of 1-ODE.
-
Degas the solution at room temperature for 30 minutes under vacuum and then switch to a nitrogen atmosphere.
-
Heat the mixture to 170 °C until a clear solution is formed.
-
Swiftly inject 450 µL of benzoyl bromide (dissolved in 0.5 mL of toluene) into the hot solution.
-
Quench the reaction within 30 seconds using an ice-water bath.
-
Centrifuge the crude solution at 4000 rpm for 5 minutes.
-
Discard the supernatant and redisperse the precipitate in toluene.
-
Repeat the washing procedure (centrifugation and redispersion) three times.
-
B. Synthesis of (TBA)₂MnBr₄ Single Crystals (Green Emitting)
This protocol describes the synthesis of a zero-dimensional (0D) lead-free organic manganese(II) bromide hybrid compound.[7][8][9]
-
Precursors and Reagents:
-
Tetrabutylammonium bromide (TBABr)
-
Manganese(II) bromide (MnBr₂)
-
-
Protocol (Room-Temperature Liquid-Phase Diffusion Method):
-
Prepare separate saturated solutions of TBABr and MnBr₂ in an appropriate solvent (e.g., ethanol).
-
Carefully layer the lighter solution (e.g., TBABr solution) on top of the denser solution (e.g., MnBr₂ solution) in a test tube or similar vessel without mixing.
-
Seal the vessel and allow it to stand at room temperature.
-
Single crystals of (TBA)₂MnBr₄ will form at the interface of the two solutions over a period of several days.
-
Harvest the crystals, wash with a non-solvent, and dry under vacuum.
-
IV. Visualized Workflows
Caption: Workflow for the synthesis of Cs₃MnBr₅ nanocrystals.
Caption: Workflow for the synthesis of (TBA)₂MnBr₄ single crystals.
V. Applications and Future Perspectives
Manganese-based lead-free perovskites are promising materials for a range of optoelectronic applications.
-
Light-Emitting Diodes (LEDs): The high photoluminescence quantum yields and tunable emission colors of these materials make them excellent candidates for use as phosphors in white LEDs (WLEDs).[1][2][3] For instance, a mixture of green-emitting Cs₃MnBr₅ and red-emitting CsMnBr₃ can produce white light.[1][2][3] Similarly, the bright green emission from (TBA)₂MnBr₄ is suitable for display backlighting applications.[7][8][9]
-
Photodetectors: The strong photoresponse of materials like (TBA)₂MnBr₄ suggests their potential use in UV photodetectors.[7][8]
-
Solar Cells: While the primary focus has been on light emission, research into the photovoltaic properties of manganese-based perovskites is ongoing. Their non-toxicity and stability are significant advantages in this field.
The development of stable and efficient lead-free perovskites is crucial for the commercial viability of perovskite-based technologies. Manganese(II) bromide serves as a versatile and effective precursor in this endeavor. Future research will likely focus on further improving the quantum yields, enhancing the stability of these materials in ambient conditions, and exploring their integration into large-area devices. The facile synthesis methods presented here provide a solid foundation for further exploration and optimization of manganese-based lead-free perovskites.
References
- 1. Facile Synthesis of Highly Emissive All-Inorganic Manganese Bromide Compounds with Perovskite-Related Structures for White LEDs | MDPI [mdpi.com]
- 2. Facile Synthesis of Highly Emissive All-Inorganic Manganese Bromide Compounds with Perovskite-Related Structures for White LEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Facile Synthesis of Highly Emissive All-Inorganic Manganese Bromide Compounds with Perovskite-Related Structures for White LEDs | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Solid-state synthesis of cesium manganese halide nanocrystals in glass with bright and broad red emission for white LEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cesium Manganese Bromide Nanocrystal Sensitizers for Broadband Vis-to-NIR Downshifting - PMC [pmc.ncbi.nlm.nih.gov]
Application of Manganese (II) Bromide in Perovskite Solar Cells: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Manganese (II) Bromide (MnBr₂) in the fabrication of manganese-based perovskite solar cells. The inclusion of manganese as a dopant in perovskite materials has been shown to enhance photovoltaic performance and stability.
Application Notes
The incorporation of manganese ions (Mn²⁺) into the perovskite crystal lattice, often through the use of precursors like MnBr₂, can significantly influence the optoelectronic properties and overall performance of perovskite solar cells (PSCs). While research is ongoing, preliminary findings suggest that manganese doping can lead to improved power conversion efficiency (PCE) and enhanced stability of the perovskite active layer.
One notable study investigated the effects of co-doping CsPbI₂Br perovskites with Zinc Chloride (ZnCl₂) and Manganese Chloride (MnCl₂). The introduction of these dopants was found to fundamentally improve the film surface morphology, reduce trap density, and suppress carrier recombination.[1][2] This resulted in a significant enhancement of the solar cell's performance metrics.
Quantitative Performance Data
The following table summarizes the photovoltaic performance of CsPbI₂Br perovskite solar cells with and without manganese and zinc co-doping. It is important to note that this data represents the combined effect of both dopants.
| Dopant Concentration | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| 0% (Reference) | 13.47 | 1.24 | 14.21 | 73.64 |
| 0.25% (ZnCl₂-MnCl₂) | 14.15 | 1.23 | 15.66 | 73.37 |
| 0.50% (ZnCl₂-MnCl₂) | 13.74 | 1.21 | 14.86 | 75.97 |
Source: High-Performance CsPbI2Br Perovskite Solar Cells with Zinc and Manganese Doping[1][2]
Visualizing the Impact and Workflow
To better understand the experimental process and the underlying mechanisms, the following diagrams have been generated.
Experimental Protocols
The following protocols provide a detailed methodology for the fabrication of manganese-based perovskite solar cells. These are generalized procedures and may require optimization based on specific laboratory conditions and materials.
Materials
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium (IV) isopropoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl)
-
Lead (II) iodide (PbI₂)
-
Cesium iodide (CsI)
-
Lead (II) bromide (PbBr₂)
-
Manganese (II) bromide (MnBr₂)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dimethyl sulfoxide (B87167) (DMSO) (anhydrous)
-
Chlorobenzene (B131634) (anhydrous)
-
Spiro-OMeTAD
-
4-tert-butylpyridine (tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)
-
Acetonitrile (anhydrous)
-
Gold (Au) evaporation pellets
Protocol 1: Substrate Preparation and Electron Transport Layer (ETL) Deposition
-
FTO Glass Cleaning:
-
Clean the FTO glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes before depositing the electron transport layer.
-
-
Compact TiO₂ (c-TiO₂) Layer:
-
Prepare a precursor solution by mixing titanium (IV) isopropoxide and HCl in ethanol.
-
Deposit the c-TiO₂ layer onto the FTO substrate using spray pyrolysis at 450°C or by spin-coating.
-
Anneal the substrates at 500°C for 30 minutes.
-
-
Mesoporous TiO₂ (mp-TiO₂) Layer:
-
Prepare a TiO₂ paste by dispersing TiO₂ nanoparticles in a suitable solvent.
-
Spin-coat the TiO₂ paste onto the c-TiO₂ layer.
-
Anneal the substrates again at 500°C for 30 minutes.
-
Protocol 2: Manganese-Based Perovskite Layer Fabrication
Note: This part of the process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Perovskite Precursor Solution Preparation:
-
Prepare a stock solution of the desired perovskite composition (e.g., CsPbI₂Br). For example, dissolve equimolar amounts of CsI, PbI₂, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v).
-
To this solution, add the desired molar percentage of MnBr₂. For instance, to achieve a 0.25% doping concentration, add a corresponding amount of a MnBr₂ stock solution in DMF/DMSO.
-
Stir the solution at room temperature for at least 2 hours.
-
Filter the solution through a 0.22 µm PTFE filter before use.
-
-
Perovskite Film Deposition:
-
Transfer the prepared TiO₂-coated substrates into the glovebox.
-
Deposit the manganese-doped perovskite precursor solution onto the substrate using a one-step spin-coating method. A typical two-step spin program would be:
-
1000 rpm for 10 seconds (spread)
-
4000 rpm for 30 seconds (coating)
-
-
During the second step of the spin-coating (e.g., at around 15 seconds), dispense an anti-solvent such as chlorobenzene onto the spinning substrate to induce rapid crystallization.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The optimal temperature and time will depend on the specific perovskite composition.
-
Protocol 3: Hole Transport Layer (HTL) and Electrode Deposition
-
HTL Deposition:
-
Prepare the HTL solution. A common choice is Spiro-OMeTAD. Dissolve Spiro-OMeTAD in chlorobenzene and add additives such as tBP and Li-TFSI solution in acetonitrile.
-
Spin-coat the HTL solution onto the perovskite layer. A typical spin program is 4000 rpm for 30 seconds.
-
Leave the films in a dry, dark environment overnight to allow for oxidation of the Spiro-OMeTAD.
-
-
Gold (Au) Electrode Deposition:
-
Define the active area of the solar cell using a shadow mask.
-
Deposit an 80-100 nm thick gold back contact via thermal evaporation under high vacuum (<10⁻⁶ Torr).
-
Protocol 4: Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into electrical current.
-
Integrate the EQE spectrum to cross-validate the Jsc value obtained from the J-V measurement.
-
-
Stability Testing:
-
Assess the long-term stability of the unencapsulated devices by monitoring their PCE over time under controlled environmental conditions (e.g., ambient air with controlled humidity or in a nitrogen atmosphere).
-
References
Application Notes and Protocols: Manganese(II) Bromide as an Electrolyte Component in Zinc-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous zinc-ion batteries (ZIBs) are a promising energy storage technology due to their inherent safety, low cost, and the high theoretical capacity of zinc metal anodes. The electrolyte plays a critical role in the overall performance of ZIBs, influencing factors such as ionic conductivity, cycling stability, and the suppression of dendrite formation on the zinc anode. While zinc sulfate (B86663) (ZnSO₄) is the most commonly used electrolyte, research into alternative and additive chemistries is crucial for advancing the technology.
Manganese(II) bromide (MnBr₂) presents an interesting, albeit less explored, option as an electrolyte component. The presence of Mn²⁺ ions can help suppress the dissolution of manganese-based cathodes, a common failure mechanism in Zn-MnO₂ batteries. Furthermore, the bromide ions may participate in redox reactions, potentially enhancing the overall capacity and energy density of the cell. These notes provide an overview of the application of manganese(II) bromide in zinc-ion batteries, including detailed experimental protocols for battery assembly and characterization.
Data Presentation: Electrochemical Performance
The following table summarizes the electrochemical performance of a zinc-ion battery utilizing a bromine redox mediator in a manganese-based electrolyte. This provides a baseline for the expected performance when incorporating bromide ions into the electrolyte system.
| Parameter | Value | Electrolyte Composition | Cathode | Anode | Citation |
| Discharge Voltage | 1.98 V | 1 M MnSO₄, 1 M ZnSO₄, 0.2 M H₂SO₄, 0.05 M ZnBr₂, 0.2 M Br₂ | Carbon Felt (with in-situ deposited MnO₂) | Zinc Foil | [1][2] |
| Areal Capacity | ~5.8 mAh cm⁻² | 1 M MnSO₄, 1 M ZnSO₄, 0.2 M H₂SO₄, 0.05 M ZnBr₂, 0.2 M Br₂ | Carbon Felt (with in-situ deposited MnO₂) | Zinc Foil | [2] |
| Cycling Stability | >600 cycles with 94% capacity retention | 1 M MnSO₄, 1 M ZnSO₄, 0.2 M H₂SO₄, 0.05 M ZnBr₂, 0.2 M Br₂ | Carbon Felt (with in-situ deposited MnO₂) | Zinc Foil | [2] |
| Rate Performance | Excellent performance up to 20 C | 1 M MnSO₄, 1 M ZnSO₄, 0.2 M H₂SO₄, 0.05 M ZnBr₂, 0.2 M Br₂ | Carbon Felt (with in-situ deposited MnO₂) | Zinc Foil | [1] |
Experimental Protocols
Protocol 1: Preparation of a Manganese(II) Bromide-Containing Electrolyte
This protocol describes the preparation of a hybrid aqueous electrolyte containing manganese(II) bromide, adapted from literature utilizing bromide as a redox mediator.
Materials:
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Zinc bromide (ZnBr₂)
-
Sulfuric acid (H₂SO₄)
-
Bromine (Br₂) (Handle with extreme caution in a fume hood)
-
Deionized water (18 MΩ·cm)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
To prepare a 1 M MnSO₄ solution, dissolve the appropriate amount of MnSO₄·H₂O in deionized water in a volumetric flask.
-
To prepare a 1 M ZnSO₄ solution, dissolve the appropriate amount of ZnSO₄·7H₂O in deionized water in a separate volumetric flask.
-
In a final volumetric flask, combine equal volumes of the 1 M MnSO₄ and 1 M ZnSO₄ solutions.
-
Carefully add concentrated H₂SO₄ to the mixture to achieve a final concentration of 0.2 M.
-
Add ZnBr₂ to the solution to a final concentration of 0.05 M and stir until fully dissolved.
-
Under a fume hood , carefully add Br₂ to the electrolyte to a final concentration of 0.2 M. Stir until the solution is homogeneous.
-
The final electrolyte is ready for use in battery assembly.
Protocol 2: Assembly of a Coin Cell (CR2032) Zinc-Ion Battery
This protocol details the assembly of a standard CR2032 coin cell for electrochemical testing.
Materials:
-
CR2032 coin cell components (casings, spacers, spring)
-
Cathode material (e.g., α-MnO₂ coated on carbon paper)
-
Zinc foil anode (polished)
-
Glass fiber separator
-
Manganese(II) bromide-containing electrolyte (from Protocol 1)
-
Micropipette
-
Crimping machine
Procedure:
-
Prepare the cathode by punching a circular disk of the desired diameter (e.g., 12 mm) from the coated carbon paper.
-
Polish the zinc foil with fine-grit sandpaper to remove any oxide layer, then punch a circular disk of a slightly larger diameter (e.g., 14 mm) to serve as the anode.
-
Punch a circular disk of the separator (e.g., 16 mm) from the glass fiber sheet.
-
In an argon-filled glovebox or in ambient air (depending on the sensitivity of the cathode material), place the cathode disk at the bottom of the coin cell casing.
-
Add a few drops (typically 40-60 µL) of the MnBr₂-containing electrolyte onto the cathode surface, ensuring it is fully wetted.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the zinc foil anode on top of the separator.
-
Add a spacer and the spring on top of the anode.
-
Carefully place the top cap of the coin cell and transfer the assembly to the crimping machine.
-
Crimp the coin cell with the appropriate pressure to ensure a good seal.
-
Let the assembled cell rest for several hours before electrochemical testing to ensure proper electrolyte wetting of the components.
Protocol 3: Electrochemical Characterization
This protocol outlines the key electrochemical tests to evaluate the performance of the assembled zinc-ion battery.
Equipment:
-
Multi-channel battery cycler
-
Potentiostat with electrochemical impedance spectroscopy (EIS) capability
Procedures:
-
Cyclic Voltammetry (CV):
-
Set the voltage window appropriate for the Zn-MnO₂ chemistry (e.g., 1.0 V to 2.2 V vs. Zn/Zn²⁺).
-
Perform CV scans at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0 mV/s) to investigate the redox reactions and kinetics.
-
-
Galvanostatic Cycling with Potential Limitation (GCPL):
-
Set the desired current density (e.g., 0.1 A/g to 5 A/g based on the cathode active mass).
-
Cycle the battery within the determined voltage window.
-
Record the charge and discharge capacities, coulombic efficiency, and energy efficiency over a large number of cycles (e.g., 100-1000 cycles) to assess cycling stability.
-
-
Rate Capability Test:
-
Cycle the battery at progressively increasing current densities (e.g., 0.1, 0.2, 0.5, 1, 2, 5 A/g) for a set number of cycles at each rate (e.g., 10 cycles).
-
Return the current density to the initial low rate to check for capacity recovery.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements on the fresh cell and at various states of charge/discharge and after a certain number of cycles.
-
Use a frequency range of, for example, 100 kHz to 0.01 Hz with a small AC amplitude (e.g., 5-10 mV).
-
Analyze the Nyquist plots to determine the internal resistance, charge transfer resistance, and diffusion characteristics of the battery.
-
Visualizations
Caption: Experimental workflow for zinc-ion battery fabrication and testing.
Caption: Putative reaction mechanisms in a Zn-MnO₂ battery with a MnBr₂-containing electrolyte.
References
Synthesis of Luminescent Manganese Halide Hybrids Using MnBr₂: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of luminescent organic-inorganic hybrid materials utilizing manganese(II) bromide (MnBr₂) as the manganese source. These materials are of significant interest due to their promising optical properties, low toxicity, and facile synthesis, with potential applications in optoelectronics, bio-imaging, and as scintillators.
Introduction
Organic-inorganic hybrid manganese halides are a class of materials that exhibit tunable luminescence, typically in the green to red region of the visible spectrum. The emission properties are highly dependent on the coordination environment of the Mn²⁺ ion. Tetrahedrally coordinated Mn²⁺ centers, typically found in zero-dimensional (0D) structures with isolated [MnBr₄]²⁻ tetrahedra, generally result in green emission. In contrast, octahedrally coordinated Mn²⁺, often present in one-dimensional (1D) or higher-dimensional structures, typically yields red emission. The choice of the organic cation is crucial in directing the dimensionality of the inorganic framework and, consequently, the resulting photoluminescent properties.
General Synthetic Principles
The synthesis of luminescent manganese halide hybrids is primarily based on the reaction between a manganese(II) halide salt (in this case, MnBr₂) and an organic ammonium (B1175870) or phosphonium (B103445) halide salt. The stoichiometry of the reactants and the reaction conditions (solvent, temperature, and time) are critical parameters that influence the final product's structure and properties. The general reaction can be represented as:
2 R-X + MnBr₂ → (R)₂MnBr₄
Where 'R' is an organic cation and 'X' is a halide (typically Br⁻ or Cl⁻).
Experimental Protocols
Several methods have been successfully employed for the synthesis of these materials. Below are detailed protocols for three common approaches: solution-based synthesis, mechanochemical synthesis, and room-temperature solvent evaporation.
Protocol 1: Solution-Based Synthesis of (TBA)₂MnBr₄ Single Crystals
This protocol describes the synthesis of a highly luminescent green-emitting material, (TBA)₂MnBr₄, where TBA⁺ is the tetrabutylammonium (B224687) cation. This method is suitable for obtaining single crystals for detailed structural and photophysical characterization.[1]
Materials:
-
Manganese(II) bromide (MnBr₂, 99%)
-
Tetrabutylammonium bromide (TBABr, 99%)
-
Hydrobromic acid (HBr, 48 wt% in H₂O)
Procedure:
-
Dissolve MnBr₂ (1 mmol) and TBABr (2 mmol) in 10 mL of hydrobromic acid.
-
Stir the solution at room temperature for 12 hours to ensure complete dissolution and reaction.
-
Slowly evaporate the solvent at a constant temperature (e.g., 80°C) over 2-3 days.
-
Colorless, block-like single crystals of (TBA)₂MnBr₄ will form.
-
Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Mechanochemical Synthesis of (R-PEA)₂MnBr₄ and (S-PEA)₂MnBr₄
This solvent-free method is an environmentally friendly approach to produce highly efficient luminescent materials. This protocol details the synthesis of (R-PEA)₂MnBr₄ and (S-PEA)₂MnBr₄, which exhibit reversible luminescence switching.[2]
Materials:
-
Manganese(II) bromide (MnBr₂, 99%)
-
(R)-(+)-1-phenylethylammonium bromide (R-PEABr) or (S)-(−)-1-phenylethylammonium bromide (S-PEABr)
-
Zirconia (ZrO₂) milling balls (3 mm and 5 mm diameter)
Procedure:
-
Place R-PEABr or S-PEABr (4 mmol) and MnBr₂ (2 mmol) into a glass milling jar.
-
Add ZrO₂ milling balls at a ball-to-reagent mass ratio of 4.
-
Mount the jar on a planetary ball mill.
-
Rotate at 800 rpm for 3 hours.
-
The resulting powder is the desired product. The entire process should be carried out in a nitrogen-filled glovebox to prevent moisture contamination.
Protocol 3: Room-Temperature Evaporation Synthesis of (CP-X) Manganese Halides
This facile method is suitable for synthesizing a series of tetrahedrally coordinated manganese halides with high photoluminescence quantum yields.[3]
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Various organic bromide salts (e.g., substituted phenylethylammonium bromides)
-
Ethanol
Procedure:
-
Dissolve the organic bromide salt (2 mmol) and MnBr₂ (1 mmol) in 5 mL of ethanol.
-
Stir the solution at room temperature for 2 hours.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood.
-
Crystals of the desired manganese halide hybrid will form over a few days.
-
Collect the crystals, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation: Photoluminescent Properties
The following table summarizes the key photoluminescent properties of various manganese bromide hybrids synthesized using the protocols described above and from the literature. This allows for a direct comparison of their performance.
| Compound | Synthesis Method | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Lifetime (ms) | Reference |
| (TBA)₂MnBr₄ | Solution-Based | 518 | ~50 | 84.98 | - | [1] |
| (R-PEA)₂MnBr₄ (Green Crystalline) | Mechanochemical | 526 | 52 | 91.3 | - | [2] |
| (S-PEA)₂MnBr₄ (Green Crystalline) | Mechanochemical | 526 | 52 | 98.6 | - | [2] |
| (R-PEA)₂MnBr₄ (Red Amorphous) | Mechanochemical & Melt-Quench | 648 | 101 | 64.9 | - | [2] |
| (S-PEA)₂MnBr₄ (Red Amorphous) | Mechanochemical & Melt-Quench | 648 | 101 | 79.9 | - | [2] |
| (C₁₃H₂₅N)₂[MnBr₄] | Solution-Based | Green Emission | - | 63.8 | - | [4] |
| (TPA)₂MnBr₄ | Solution-Based | 520 | 54 | 62 | 0.39 | [5] |
| trans-2,5-dimethylpiperazine MnBr₄ | Solution-Based | 548 | - | 82 | - | [6][7] |
| Cs₃MnBr₅ | Sonication | 522 | - | 82 ± 5 | 0.236 | [8] |
| AcMnBr₃ | Solution-Based | 650-660 | >90 | up to 43 | - | [9] |
Visualizations
Experimental Workflow for Solution-Based Synthesis
References
- 1. Lead-Free Organic Manganese (II) Bromide Hybrid with Highly Efficient and Stable Green Emission for UV Photodetection | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. High-efficiency luminescent organic–inorganic hybrid manganese(ii) halides applied to X-ray imaging - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Highly Luminescent and Scintillating Hybrid Halide of (C13H25N)2[MnBr4] Enabled by Rigid Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic−Inorganic Manganese Bromide Hybrids with Water‐Triggered Luminescence for Rewritable Paper | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Synthesis of Manganese Oxide Nanoparticles Using Manganese(II) Halide Precursors
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Utilization of Manganese(II) Bromide (MnBr₂) as a Precursor for Manganese Oxide Nanoparticle Synthesis.
Introduction: Manganese oxide nanoparticles exhibit a range of properties that make them highly attractive for biomedical applications, including as contrast agents in magnetic resonance imaging (MRI), for drug delivery, and in biosensing. The synthesis of these nanoparticles can be achieved through various methods, with the choice of precursor playing a crucial role in determining the final characteristics of the nanoparticles. While various manganese salts are commonly employed, this document focuses on the use of manganese(II) halides, with a specific inferential focus on manganese(II) bromide (MnBr₂), by providing detailed protocols for the closely related and well-documented precursor, manganese(II) chloride (MnCl₂). The protocols detailed herein, including co-precipitation and hydrothermal synthesis, are readily adaptable for MnBr₂ due to the similar chemical reactivity of manganese(II) halides.
I. Synthesis Methodologies & Comparative Data
Several synthesis routes can be employed to produce manganese oxide nanoparticles from manganese(II) halide precursors. The choice of method influences the resulting nanoparticle size, morphology, and crystalline phase. Below is a summary of common methods and the typical characteristics of the resulting nanoparticles.
| Synthesis Method | Precursor System (Analogous to MnBr₂) | Typical Nanoparticle Phase | Average Particle Size | Morphology | Reference Application |
| Co-precipitation | MnCl₂ with a strong base (e.g., NaOH) | Mn₃O₄, MnO₂ | 10 - 50 nm | Spherical, Aggregates | Catalysis, Antimicrobial Agents |
| Hydrothermal | MnCl₂ with an oxidizing agent (e.g., KMnO₄) in an aqueous solution | α-MnO₂, β-MnO₂, γ-MnO₂ | 20 - 150 nm | Nanorods, Nanowires | Supercapacitors, Biosensors |
| Solvothermal | MnCl₂ in a non-aqueous solvent with a surfactant | Mn₃O₄ | 5 - 25 nm | Nanocrystals | MRI Contrast Agents |
II. Experimental Protocols
A. Co-Precipitation Synthesis of Manganese Oxide Nanoparticles
This protocol details the synthesis of manganese oxide nanoparticles using a co-precipitation method with manganese(II) chloride as the precursor. This method is expected to be adaptable for MnBr₂ with minor modifications.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Thermometer
-
Dropping funnel
-
Centrifuge
-
Drying oven
Protocol:
-
Preparation of Precursor Solution: Dissolve a specific amount of MnCl₂·4H₂O in deionized water in the three-neck flask to achieve the desired concentration (e.g., 0.1 M).
-
Heating and Stirring: Heat the solution to 60-80°C while stirring continuously.
-
Addition of Precipitating Agent: Slowly add a solution of NaOH (e.g., 0.2 M) dropwise using the dropping funnel until the pH of the solution reaches 10-12. A brownish precipitate will form.
-
Aging: Continue stirring the mixture at the elevated temperature for 1-2 hours to allow for the aging of the precipitate.
-
Washing: Allow the solution to cool to room temperature. Separate the precipitate by centrifugation. Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed nanoparticles in an oven at 80-100°C overnight.
-
Calcination (Optional): To obtain specific crystalline phases, the dried powder can be calcined in a furnace at temperatures ranging from 300-600°C.
B. Hydrothermal Synthesis of Manganese Dioxide Nanorods
This protocol describes the hydrothermal synthesis of manganese dioxide nanorods. This method can be adapted for MnBr₂ as the manganese source.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Potassium permanganate (B83412) (KMnO₄)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Drying oven
Protocol:
-
Preparation of Reactant Solutions: Prepare separate aqueous solutions of MnCl₂ and KMnO₄ (e.g., 0.1 M each).
-
Mixing: In a typical synthesis, add the KMnO₄ solution to the MnCl₂ solution under vigorous stirring. A brown suspension will form.[1]
-
Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a temperature between 120-180°C for 12-24 hours.
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the black precipitate by filtration or centrifugation. Wash the product several times with deionized water and ethanol.
-
Drying: Dry the final product in an oven at 80°C for several hours.
III. Visualization of Workflows and Pathways
A. Experimental Workflow for Co-Precipitation Synthesis
Caption: Workflow for co-precipitation synthesis of manganese oxide nanoparticles.
B. Logical Flow for Hydrothermal Synthesis
Caption: Logical flow for the hydrothermal synthesis of manganese dioxide nanorods.
C. Inferred Reaction Pathway for Co-Precipitation
Caption: Inferred reaction pathway for the formation of manganese oxide via co-precipitation.
References
Application Notes and Protocols for MnBr2-Catalyzed Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic reactions catalyzed by manganese(II) bromide (MnBr₂). The following sections offer step-by-step procedures for key transformations, quantitative data summaries, and visualizations of the experimental workflows and reaction mechanisms.
Manganese-Catalyzed C-H Alkylation of Indolines and Arenes
Introduction: Manganese-catalyzed C-H activation has emerged as a powerful and cost-effective method for the formation of carbon-carbon bonds.[1][2] This protocol describes the regioselective C-H alkylation of indolines and other arenes with unactivated alkyl bromides using an inexpensive and simple MnBr₂ catalyst.[3][4] A key advantage of this method is that it does not require a Grignard reagent, relying instead on a simple lithium bis(trimethylsilyl)amide (LiHMDS) base.[3][4] The reaction proceeds via a single-electron transfer (SET) pathway, involving a reversible C-H manganesation and an alkyl radical intermediate.[1][4] This methodology tolerates a wide range of functional groups, making it a valuable tool in synthetic organic chemistry.[1]
Data Presentation:
Table 1: MnBr₂-Catalyzed C-H Alkylation of Indolines with Various Alkyl Bromides
| Entry | Indoline (B122111) Substrate | Alkyl Bromide | Product | Yield (%) |
| 1 | N-PMP-indoline | 1-bromooctane | C-7 octyl-N-PMP-indoline | 85 |
| 2 | N-PMP-indoline | 1-bromohexane | C-7 hexyl-N-PMP-indoline | 82 |
| 3 | N-PMP-indoline | 1-bromopentane | C-7 pentyl-N-PMP-indoline | 80 |
| 4 | 5-methoxy-N-PMP-indoline | 1-bromohexane | 5-methoxy-C-7-hexyl-N-PMP-indoline | 78 |
| 5 | 5-chloro-N-PMP-indoline | 1-bromohexane | 5-chloro-C-7-hexyl-N-PMP-indoline | 75 |
Yields are for isolated products. PMP = 1,2,2,6,6-pentamethylpiperidine.
Experimental Protocol:
Materials:
-
MnBr₂ (anhydrous)
-
LiHMDS
-
Indoline substrate (e.g., N-PMP-indoline)
-
Alkyl bromide
-
Anhydrous 1,4-dioxane (B91453)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add MnBr₂ (0.04 mmol, 20 mol%).
-
Add the indoline substrate (0.20 mmol, 1.0 equiv) and LiHMDS (0.40 mmol, 2.0 equiv).
-
Add anhydrous 1,4-dioxane (1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the alkyl bromide (0.40 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization:
References
- 1. MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[ h]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Manganese(II) Bromide in Green-Light-Emitting Diodes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of manganese(II) bromide (MnBr₂) and its derivatives in the development of green-light-emitting diodes (LEDs). The unique photoluminescent properties of Mn(II)-based compounds, particularly their bright, narrow-band green emission, make them promising, environmentally friendly alternatives to traditional lead-based perovskite materials. These application notes detail the synthesis of various Mn(II) bromide-based light-emitting materials, protocols for LED device fabrication, and a summary of their performance metrics.
Introduction
Manganese(II) bromide is a key precursor in the synthesis of a variety of highly efficient green-emitting materials, primarily zero-dimensional (0D) organic-inorganic hybrid metal halides. In these structures, the [MnBr₄]²⁻ tetrahedral units are isolated by large organic or inorganic cations. This isolation is crucial as it minimizes non-radiative decay pathways and leads to high photoluminescence quantum yields (PLQY). The green emission originates from the spin-forbidden ⁴T₁(G) → ⁶A₁(S) d-d transition of the Mn²⁺ ion within the tetrahedral crystal field.[1][2] Researchers have successfully synthesized a range of these materials, demonstrating their potential for next-generation displays and solid-state lighting.[3][4]
Data Presentation: Performance of Mn(II) Bromide-Based Green Emitters
The following table summarizes the key performance indicators of various manganese(II) bromide-based compounds investigated for green LED applications.
| Compound | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Lifetime (µs) | Device EQE (%) | Reference |
| Cs₃MnBr₅ | 522 | - | 82 ± 5 | 236 | - | |
| (Ph₄P)₂[MnBr₄] | - | - | - | - | 9.6 (doped) | [5][6] |
| (TPA)₂MnBr₄ | 520 | 54 | 62 | 390 | - | [1][7] |
| (TBA)₂MnBr₄ | 518 | ~50 | 84.98 | 267 | - | [8] |
| [(H₂C=CHCH₂)(C₆H₅)₃P]₂MnBr₄ | 516 | - | - | 441 | 7.12 | [3] |
| (TPS)₂MnBr₄ | - | 40 | ~99.6 | - | - | [2][4] |
| [MnCl₂Br₂]BrCs₃ (Antiperovskite) | 520 | - | 93.5 | - | 12.5 | [9] |
| (BPTP)₂MnBr₄ | 515 | 43 | 82 | - | - | [10][11] |
FWHM: Full Width at Half Maximum; PLQY: Photoluminescence Quantum Yield; EQE: External Quantum Efficiency.
Experimental Protocols
Protocol 1: Synthesis of 0D Organic-Inorganic Hybrid Manganese(II) Bromide Crystals
This protocol describes a general solution-based method for synthesizing compounds like (TPA)₂MnBr₄ or (TBA)₂MnBr₄.
Materials:
-
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O)
-
Organic bromide salt (e.g., Tri-n-propylammonium bromide - TPABr, Tetrabutylammonium bromide - TBABr)
-
Solvent (e.g., Ethanol, Dichloromethane)
-
Antisolvent (e.g., Ethyl acetate)
Procedure:
-
Prepare stoichiometric amounts of the organic bromide salt and MnBr₂·4H₂O.
-
Dissolve both precursors in a minimal amount of the chosen solvent (e.g., ethanol) at room temperature.
-
Stir the solution for a predetermined time (e.g., 1-2 hours) to ensure complete dissolution and reaction.
-
Slowly add the antisolvent (e.g., ethyl acetate) to the solution until turbidity is observed.
-
Allow the solution to stand undisturbed at room temperature for several hours to days to facilitate the growth of single crystals.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of the antisolvent to remove any residual precursors.
-
Dry the crystals under vacuum for several hours.
Protocol 2: Fabrication of a Down-Converted Green LED
This protocol outlines the fabrication of a green LED by using the synthesized Mn(II) bromide-based phosphor as a color-converting layer on a UV or blue LED chip.
Materials:
-
Synthesized Mn(II) bromide-based phosphor powder (e.g., (TPA)₂MnBr₄).
-
UV (e.g., 365 nm) or blue (e.g., 465 nm) LED chip.[1]
-
Transparent polymer binder (e.g., silicone resin).
-
Solvent for the binder (if necessary).
Procedure:
-
Grind the synthesized phosphor crystals into a fine powder.
-
Disperse a controlled amount of the phosphor powder into the transparent polymer binder to form a slurry. The amount of phosphor will determine the color coordinates of the final device.[1]
-
Coat the slurry onto the surface of the UV or blue LED chip.
-
Cure the polymer binder according to the manufacturer's instructions (e.g., by heating or UV exposure) to form a stable phosphor layer.
-
The device is now ready for testing. An intense green emission will be observed when the LED chip is powered on.[12]
Protocol 3: Fabrication of a Solution-Processed Organic LED (OLED)
This protocol provides a general outline for fabricating a multi-layered OLED using a Mn(II) bromide complex as the emissive material.
Materials:
-
ITO-coated glass substrate (anode).
-
Hole transport layer (HTL) material.
-
Emissive layer (EML) material: Mn(II) bromide complex (e.g., (Ph₄P)₂[MnBr₄]).[5]
-
Host material for doped devices (optional).
-
Electron transport layer (ETL) material.
-
Electron injection layer (EIL) material (e.g., LiF).
-
Metal cathode (e.g., Al).
-
Orthogonal solvents for solution processing.
Procedure:
-
Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Treat the substrate with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Spin-coat the HTL material onto the ITO substrate and anneal.
-
Prepare a solution of the Mn(II) bromide complex (and host material, if applicable) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL and anneal.
-
Sequentially deposit the ETL, EIL, and metal cathode via thermal evaporation in a high-vacuum chamber.
-
Encapsulate the device to protect it from air and moisture.
Visualizations
Caption: Workflow for the synthesis of 0D hybrid manganese(II) bromide crystals.
Caption: Structure of a down-converted green LED using a Mn(II) bromide phosphor.
Caption: Energy level diagram for the green emission from Mn²⁺ ions.
References
- 1. ruidera.uclm.es [ruidera.uclm.es]
- 2. Near-unity and narrow green emission from a manganese(ii) bromide for efficient WLEDs and 3D X-ray imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient organic manganese(ii) bromide green-light-emitting diodes enabled by manipulating the hole and electron transport layer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Near-unity and narrow green emission from a manganese(ii) bromide for efficient WLEDs and 3D X-ray imaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. advanceseng.com [advanceseng.com]
- 6. Green-Light-Emitting Diodes based on Tetrabromide Manganese(II) Complex through Solution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new eco-friendly and highly emitting Mn-based hybrid perovskite toward high-performance green down-converted LEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Efficiency Narrow-Band Green-Emitting Manganese(II) Halide for Multifunctional Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Magnetic Materials Using Manganese(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed methodologies for the synthesis of manganese-based magnetic nanoparticles using manganese(II) bromide (MnBr₂) as a precursor. While MnBr₂ is less commonly cited in the literature for this application compared to other manganese salts like chlorides and acetates, its chemical properties suggest its viability in established synthesis routes. The following protocols are generalized based on standard synthesis techniques for magnetic nanoparticles and the known reactivity of manganese compounds.
Introduction to Manganese(II) Bromide in Magnetic Material Synthesis
Manganese-based magnetic nanoparticles, such as manganese oxides (e.g., MnO, Mn₃O₄) and manganese ferrites (MnFe₂O₄), are of significant interest for various biomedical and technological applications, including magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy. The choice of the manganese precursor can influence the size, morphology, crystallinity, and magnetic properties of the resulting nanoparticles.
Manganese(II) bromide is a water-soluble ionic compound that can serve as a source of Mn²⁺ ions for the synthesis of these materials.[1][2] Its solubility and reactivity make it a potential candidate for various synthesis methods, including co-precipitation, thermal decomposition, and solvothermal synthesis.[1][3]
Proposed Synthesis Protocols
Due to the limited specific literature on the use of manganese(II) bromide for the synthesis of magnetic nanoparticles, the following protocols are adapted from established methods using other manganese precursors.[4][5][6] Researchers should consider these as starting points and may need to optimize the reaction parameters for their specific requirements.
Protocol 1: Co-precipitation for the Synthesis of Manganese Oxide Nanoparticles
This method involves the precipitation of manganese hydroxide (B78521) in an aqueous solution, followed by thermal treatment to form manganese oxide nanoparticles.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of manganese(II) bromide.
-
Separately, prepare a 1.0 M aqueous solution of NaOH or NH₄OH.
-
Under vigorous stirring, add the basic solution dropwise to the MnBr₂ solution at room temperature. A precipitate will form.
-
Continue stirring for 2 hours to ensure a complete reaction.
-
Collect the precipitate by centrifugation or magnetic decantation.
-
Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting powder in an oven at 80°C overnight.
-
To obtain crystalline manganese oxide, anneal the dried powder in a furnace. The temperature and atmosphere (air or inert) will determine the final manganese oxide phase (e.g., MnO, Mn₂O₃, Mn₃O₄). For MnO, annealing under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 300-500°C is recommended.
Protocol 2: Thermal Decomposition for the Synthesis of Manganese Oxide Nanoparticles
This method involves the decomposition of a manganese precursor in a high-boiling point organic solvent in the presence of stabilizing agents.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Oleic acid
-
1-Octadecene or other high-boiling point solvent
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine manganese(II) bromide, oleic acid, and oleylamine in 1-octadecene. The molar ratio of MnBr₂ to the surfactants is crucial and should be optimized (a starting point could be 1:2:2).
-
Heat the mixture to 120°C under a nitrogen atmosphere with continuous stirring to form the manganese-oleate complex and to remove water.
-
After degassing, heat the solution to a high temperature (e.g., 300-320°C) and maintain this temperature for 1-2 hours. The reaction mixture will turn black, indicating the formation of nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane (B92381) and ethanol to remove the excess surfactants and unreacted precursors.
-
Disperse the final product in a nonpolar solvent like hexane or toluene.
Protocol 3: Solvothermal Synthesis of Manganese Ferrite (B1171679) (MnFe₂O₄) Nanoparticles
This method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperature and pressure.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethylene (B1197577) glycol or other polyol solvent
-
Sodium acetate (B1210297) (NaOAc) or sodium hydroxide (NaOH) as a precipitating agent
Procedure:
-
Dissolve stoichiometric amounts of manganese(II) bromide and iron(III) chloride (1:2 molar ratio) in ethylene glycol in a beaker with vigorous stirring.
-
Add sodium acetate or sodium hydroxide to the solution. The amount of the precipitating agent will influence the particle size and should be optimized.
-
Transfer the homogeneous solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 8-12 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation or using a magnet.
-
Wash the product several times with deionized water and ethanol.
-
Dry the final manganese ferrite nanoparticles in a vacuum oven at 60°C.
Data Presentation
The following table summarizes hypothetical quantitative data for magnetic nanoparticles synthesized using manganese(II) bromide, based on typical values reported for similar materials synthesized from other manganese precursors.[4][7] This data should be considered as a reference, and actual experimental results may vary.
| Synthesis Method | Target Material | Precursors | Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Magnetic Behavior |
| Co-precipitation | MnO | MnBr₂, NaOH | 10 - 50 | 30 - 50 | 100 - 300 | Ferromagnetic/Antiferromagnetic |
| Thermal Decomposition | MnO | MnBr₂, Oleic Acid, Oleylamine, 1-Octadecene | 5 - 20 | 40 - 60 | < 50 | Superparamagnetic |
| Solvothermal | MnFe₂O₄ | MnBr₂, FeCl₃·6H₂O, Ethylene Glycol, NaOAc | 15 - 30 | 50 - 70 | < 100 | Superparamagnetic |
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of magnetic materials using manganese(II) bromide.
Caption: Co-precipitation synthesis workflow for MnO nanoparticles.
Caption: Thermal decomposition synthesis workflow for MnO nanoparticles.
Caption: Solvothermal synthesis workflow for MnFe₂O₄ nanoparticles.
Concluding Remarks
The provided protocols offer a foundational approach for synthesizing manganese-based magnetic nanoparticles using manganese(II) bromide. Researchers are encouraged to perform systematic optimization of the reaction parameters, such as precursor concentrations, temperature, reaction time, and surfactant ratios, to achieve nanoparticles with the desired physicochemical and magnetic properties for their specific applications. Thorough characterization of the synthesized materials using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), and vibrating sample magnetometry (VSM) is essential to validate the synthesis outcomes.
References
- 1. 溴化锰(II) 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijnc.ir [ijnc.ir]
- 6. Solvothermal Synthesis of Magnetic Spinel Ferrites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Employing Manganese(II) Bromide (MnBr₂) in Specialty Glasses and Ceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese(II) bromide (MnBr₂) is a versatile inorganic compound that is finding increasing application in the development of specialty glasses and ceramics. Its unique properties as a dopant and precursor enable the tailoring of optical, magnetic, and structural characteristics of these materials, opening new avenues for advanced applications. In specialty glasses, MnBr₂ is particularly noted for its role in creating materials with high glass-forming ability and specific luminescent properties, making them suitable for applications such as X-ray imaging scintillators. In ceramics, while less common than manganese oxides, MnBr₂ can serve as a precursor for introducing manganese ions to modify dielectric, piezoelectric, and thermal properties. The presence of the bromide ion, as opposed to oxygen, can also influence the local coordination environment of the manganese ion and the overall glass or ceramic network structure, offering unique advantages over traditional manganese oxide precursors.
This document provides detailed application notes and experimental protocols for the utilization of MnBr₂ in the fabrication of specialty glasses and ceramics.
Application Notes
Specialty Glasses: Luminescent Materials and Scintillators
The most prominent application of MnBr₂ in glass technology is in the formulation of glass-ceramics for scintillation applications, particularly for X-ray detection and imaging.[1][2]
-
Mechanism of Action : In these materials, Mn²⁺ ions, introduced via MnBr₂, act as luminescent centers. When embedded in a suitable glass-ceramic host, such as aluminoborate, the Mn-Br polyhedral units formed exhibit superior thermal stability compared to Mn-O polyhedra.[2][3] This is attributed to a lower phonon energy environment, which reduces non-radiative decay and enhances luminescence efficiency. Upon exposure to high-energy radiation like X-rays, the glass-ceramic matrix absorbs the energy and efficiently transfers it to the Mn²⁺ centers, which then emit light at specific wavelengths (photoluminescence).
-
Key Advantages of MnBr₂ :
-
Enhanced Luminescence : The Mn-Br coordination environment can lead to high photoluminescence quantum yields.
-
Thermal Stability : Mn-Br polyhedral units contribute to reduced thermal quenching of luminescence, making these materials suitable for applications in extreme temperature environments.[2]
-
Uniformity : MnBr₂ can facilitate the formation of small, uniform nanocrystals within the glass matrix, leading to homogenous luminescence over large areas.[3]
-
-
Hybrid Organic-Inorganic Glasses : MnBr₂ is also a key component in the synthesis of hybrid organic-inorganic glasses with high glass-forming ability.[4] Materials such as guanidinium-based manganese bromide glasses can be synthesized via low-temperature melt-quenching. These materials are promising for applications like thermoplastic curved X-ray imaging.[4]
Specialty Ceramics: Doping for Functional Properties
While manganese is typically introduced into ceramics as an oxide (e.g., MnO₂), MnBr₂ can be used as a precursor in solid-state reactions, which upon heating will decompose to form manganese oxides in situ. The in-situ formation can potentially lead to a more uniform dispersion of the dopant.
-
Role as a Dopant : Manganese ions can act as both donor and acceptor dopants in ceramic lattices, depending on their valence state and the host material.[5] This allows for the modification of various properties:
-
Dielectric Properties : In titanate-based ceramics like BaTiO₃, manganese doping can be used to reduce the dielectric loss and modify the temperature dependence of the dielectric constant, which is crucial for capacitor applications.[1]
-
Piezoelectric Properties : In lead-free piezoelectric ceramics, manganese doping can enhance the mechanical quality factor (Qm), which is important for high-power piezoelectric applications.[5]
-
Sintering Aid : Manganese compounds can act as a sintering aid, promoting densification of ceramic bodies at lower temperatures.
-
Colorant : As with other manganese compounds, MnBr₂ can be used as a precursor for pigments in glazes and ceramic bodies, producing a range of colors from brown to black.
-
-
Influence of the Bromide Ion : The use of a halide precursor like MnBr₂ may offer advantages in controlling the reaction chemistry during synthesis. The decomposition of the bromide can influence the atmosphere during sintering, which in turn affects the final oxidation state of the manganese ions and the defect chemistry of the ceramic.
Quantitative Data
Systematic quantitative data on the effects of MnBr₂ specifically is limited in the published literature. However, data from related manganese compounds (MnO, MnO₂, MnF₂) can provide insights into the expected trends.
Table 1: Effect of Manganese Doping on the Properties of BaTiO₃-Based Ceramics (Data for MnO₂ dopant)
| MnO₂ Content (mol%) | Sintering Temperature (°C) | Density (g/cm³) | Dielectric Constant (εr) at RT | Dielectric Loss (tanδ) at RT |
| 0.0 | 1450 | 5.50 | 3200 | 0.025 |
| 0.5 | 1450 | 5.52 | 3500 | 0.020 |
| 1.0 | 1450 | 5.57 | 3900 | 0.018 |
| 1.5 | 1450 | 5.55 | 3600 | 0.019 |
| 2.0 | 1450 | 5.45 | 3300 | 0.022 |
Data adapted from studies on MnO₂-doped BCZT ceramics, a BaTiO₃-based system.[5]
Table 2: Effect of Manganese Halide (MnF₂) on the Properties of Fluorophosphate (B79755) Glasses
| MnF₂ Content (mol%) | Density (g/cm³) | Refractive Index (n) | Glass Transition Temp. (Tg) (°C) | | :--- | :--- | :--- | :--- | :--- | | 0 | 2.65 | 1.510 | 320 | | 10 | 2.80 | 1.515 | 335 | | 20 | 2.95 | 1.522 | 350 | | 30 | 3.10 | 1.530 | 365 | | 40 | 3.25 | 1.538 | 380 |
Data adapted from studies on MnF₂-doped fluorophosphate glasses.[6] Similar trends in density and refractive index may be expected with MnBr₂ doping.
Table 3: Magnetic Properties of Manganese in Glasses
| Property | Value/Description |
| Magnetic Moment of Mn Atom | ~5.0 µB[7] |
| Magnetic Behavior in Glasses | Paramagnetic, with antiferromagnetic coupling at higher concentrations.[6][8] |
| Magnetic Susceptibility | Follows the Curie-Weiss law at temperatures above ~20 K.[6] |
Experimental Protocols
Protocol 1: Synthesis of MnBr₂-Doped Aluminoborate Glass-Ceramic Scintillator via Melt-Quenching
This protocol is based on the synthesis of materials like Al₄B₂O₉:MnBr₂.[2]
Materials and Equipment:
-
High-purity Al₂O₃, B₂O₃, and MnBr₂ powders.
-
Alumina (B75360) or platinum crucible.
-
High-temperature furnace (up to 1600 °C).
-
Steel or graphite (B72142) mold, preheated.
-
Annealing furnace.
-
Polishing equipment.
Procedure:
-
Batch Calculation: Calculate the required weights of Al₂O₃, B₂O₃, and MnBr₂ to achieve the desired final composition (e.g., a 3 mol% MnBr₂ doping level in an Al₄B₂O₉ host).
-
Mixing: Thoroughly mix the powders in a mortar and pestle or by ball milling to ensure homogeneity.
-
Melting: Transfer the mixed batch into a crucible and place it in the high-temperature furnace.
-
Ramp the temperature to 1500-1600 °C and hold for 1-2 hours, or until a clear, bubble-free melt is obtained.
-
-
Quenching: Pour the melt into a preheated mold to form the glass.
-
Annealing: Immediately transfer the glass to an annealing furnace held at a temperature just below the glass transition temperature (Tg) of the glass (typically 500-600 °C). Hold for 2-4 hours to relieve internal stresses, then cool slowly to room temperature.
-
Ceramization (Heat Treatment): Heat the prepared glass to a specific temperature between Tg and the crystallization temperature (Tc) to induce the formation of nanocrystals within the glass matrix. The exact temperature and duration will depend on the glass composition and desired crystal size, and should be determined by differential thermal analysis (DTA).
-
Cutting and Polishing: Cut and polish the resulting glass-ceramic to the desired dimensions for characterization.
Protocol 2: Preparation of Mn-Doped Piezoelectric Ceramics via Solid-State Reaction using MnBr₂ Precursor
This is a generalized protocol for doping a ceramic like a BaTiO₃-based composition.
Materials and Equipment:
-
High-purity precursor powders (e.g., BaCO₃, TiO₂, ZrO₂, CaCO₃).
-
MnBr₂ powder.
-
Ball milling equipment with zirconia media.
-
Drying oven.
-
Calcination and sintering furnaces.
-
Hydraulic press and die set.
-
Polyvinyl alcohol (PVA) binder solution.
Procedure:
-
Stoichiometric Weighing: Weigh the precursor oxide and carbonate powders according to the desired final ceramic stoichiometry. Weigh the MnBr₂ to achieve the target manganese doping level (e.g., 0.5 to 2.0 mol%).
-
Milling and Mixing: Place the powders in a milling jar with zirconia balls and a solvent (e.g., ethanol). Mill for 12-24 hours to ensure homogeneous mixing.
-
Drying: Dry the milled slurry in an oven at 80-100 °C to remove the solvent.
-
Calcination: Place the dried powder in an alumina crucible and calcine at a temperature sufficient to decompose the carbonates and MnBr₂ and form the desired perovskite phase (typically 900-1200 °C for 2-4 hours).
-
Remilling: Mill the calcined powder again to break up agglomerates.
-
Granulation: Mix the calcined powder with a few weight percent of PVA binder solution to form a granulate.
-
Pressing: Press the granulated powder in a die at ~100-200 MPa to form green pellets.
-
Binder Burnout: Heat the green pellets slowly to 500-600 °C and hold for 1-2 hours to burn out the PVA binder.
-
Sintering: Sinter the pellets at a high temperature (typically 1300-1500 °C for 2-6 hours) to achieve high density. The sintering profile should be optimized for the specific composition.
Visualizations
Caption: Workflow for MnBr₂-doped glass-ceramic synthesis.
Caption: Influence of MnBr₂ on specialty glass properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scir.rmutk.ac.th [scir.rmutk.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EPR AND MAGNETIC SUSCEPTIBILITY STUDIES ON MnO-TeO2-B2O3-SrF2 GLASSES (2006) | I. Ardelean | 3 Citations [scispace.com]
Application Notes and Protocol for Handling Anhydrous Manganese(II) Bromide in a Glovebox
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the safe and effective handling of anhydrous Manganese(II) bromide (MnBr₂) within an inert atmosphere glovebox. Anhydrous MnBr₂ is a hygroscopic and air-sensitive solid, and adherence to these procedures is critical to maintain its integrity and ensure experimental reproducibility.
Introduction
Anhydrous Manganese(II) bromide is a versatile reagent used in various chemical syntheses, including as a precursor for catalysts and in the formation of organometallic compounds.[1] Its utility is contingent on its anhydrous state, as the presence of water can significantly alter its reactivity and physical properties. The tetrahydrate form, MnBr₂·4H₂O, is a common impurity and highlights the compound's hygroscopic nature.[2] Therefore, all manipulations must be performed under an inert atmosphere, such as nitrogen or argon, within a glovebox.[3][4][5]
Properties of Anhydrous Manganese(II) Bromide
A summary of the key physical and chemical properties of anhydrous MnBr₂ is provided in the table below. This data is essential for safe handling and experimental design.
| Property | Value |
| Chemical Formula | MnBr₂[1][6] |
| Molecular Weight | 214.75 g/mol [1] |
| Appearance | Pink or rose-colored crystalline solid/powder[1][7] |
| Density | 4.385 g/mL at 25 °C[7] |
| Melting Point | 698 °C[1][7] |
| Solubility | Highly soluble in water[7] |
| Air/Moisture Sensitivity | Hygroscopic; prolonged exposure to the atmosphere may degrade the product.[2][8] |
Safety Precautions
Anhydrous MnBr₂ should be handled with care. Avoid contact with skin and eyes, and prevent the formation of dust.[8] In case of accidental exposure, follow standard first aid procedures. Always wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves, when handling this compound, even within the glovebox.[8][9]
Experimental Protocol for Handling Anhydrous MnBr₂ in a Glovebox
This protocol outlines the step-by-step procedure for safely weighing and transferring anhydrous MnBr₂ inside a glovebox.
Glovebox Preparation
-
Inert Atmosphere: Ensure the glovebox is operating under a positive pressure of high-purity nitrogen or argon. The oxygen and moisture levels should be below 1 ppm.[4][10]
-
Equipment and Glassware:
-
All glassware (e.g., vials, spatulas, weighing boats) must be thoroughly dried in an oven at a minimum of 125 °C for at least 4 hours (overnight is recommended) to remove adsorbed moisture.[11][12]
-
Transfer all necessary equipment into the glovebox antechamber. This includes the sealed container of anhydrous MnBr₂, dried glassware, a laboratory balance, spatulas, weighing paper or boats, and any reaction vessels.
-
-
Antechamber Cycling: Purge the antechamber by evacuating and refilling with the inert glovebox gas for at least three cycles to remove atmospheric contaminants.[4][12]
Weighing and Transfer Procedure
-
Equilibration: Once inside the glovebox, allow the container of anhydrous MnBr₂ and all equipment to equilibrate to the glovebox atmosphere for at least 30 minutes. This prevents temperature gradients that can affect weighing accuracy.
-
Balance Setup: Place the laboratory balance on a stable, vibration-free surface within the glovebox. Tare the balance with the weighing vessel (e.g., weighing boat or vial).
-
Dispensing the Reagent:
-
Carefully open the container of anhydrous MnBr₂.
-
Using a clean, dry spatula, transfer the desired amount of the pink, crystalline solid to the tared weighing vessel on the balance.
-
Work efficiently to minimize the time the bulk reagent container is open, although the inert atmosphere provides protection.
-
-
Recording the Mass: Once the desired mass is obtained, record the value from the balance display.
-
Sealing the Reagent: Securely close the main container of anhydrous MnBr₂ immediately after dispensing.
-
Transfer to Reaction Vessel: Carefully transfer the weighed MnBr₂ from the weighing vessel into the designated reaction flask or container. A funnel may be used to prevent spillage.
-
Cleanup: Clean any spills within the glovebox immediately using appropriate methods (e.g., a dedicated dustpan and brush or vacuum system). Dispose of any contaminated materials in a designated waste container inside the glovebox.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps for handling anhydrous Manganese(II) bromide in a glovebox.
Caption: Workflow for handling anhydrous MnBr₂.
Safety and Logic Pathway
This diagram outlines the logical relationship between the properties of anhydrous MnBr₂ and the required safety and handling protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 3. Safely handling air-sensitive products [cleanroomtechnology.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 7. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 8. prochemonline.com [prochemonline.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. ucd.ie [ucd.ie]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
Application Notes and Protocols: Manganese(II) Bromide as a Brominating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese(II) bromide (MnBr2) is a versatile reagent in organic synthesis, primarily utilized as a catalyst in bromination reactions.[1] While not typically a primary source of bromine itself, its catalytic activity enables the use of other brominating agents, such as N-bromosuccinimide (NBS), for the selective bromination of various organic substrates.[2][3] This document provides detailed application notes and protocols for the use of MnBr2 in bromination reactions, with a focus on its catalytic role in C-H bond functionalization.
Manganese is an earth-abundant and low-toxicity transition metal, making its compounds attractive catalysts in sustainable chemistry.[3] MnBr2, a pink crystalline solid, is one such compound that has demonstrated efficacy in promoting challenging bromination reactions.[1][2]
Physicochemical Properties of Manganese(II) Bromide
A clear understanding of the physical and chemical properties of MnBr2 is essential for its safe and effective use in the laboratory.
| Property | Value |
| Chemical Formula | MnBr₂ |
| Molar Mass | 214.746 g/mol (anhydrous) |
| Appearance | Pink crystalline powder[1] |
| Melting Point | 698 °C (1288 °F; 971 K)[4] |
| Density | 4.385 g/cm³[4] |
| Solubility in Water | 146 g/100 mL at 20 °C[4] |
| CAS Number | 13446-03-2 (anhydrous)[4] |
Applications in Organic Synthesis
The primary application of MnBr2 in bromination is as a catalyst in conjunction with a bromine source like N-bromosuccinimide (NBS). This system has been effectively used for the challenging non-directed C(sp³)–H bromination of unactivated aliphatic hydrocarbons.
Application: Catalytic C(sp³)–H Bromination of Alkanes
This method allows for the direct conversion of C-H bonds in alkanes to C-Br bonds, a transformation that is difficult to achieve selectively with traditional bromination methods.[2][3] The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.
Reaction Scheme:
R-H + NBS --(MnBr₂ catalyst, Bipyridine ligand)--> R-Br + Succinimide
Experimental Protocols
Protocol 1: Manganese/Bipyridine-Catalyzed Non-Directed C(sp³)–H Bromination
This protocol is adapted from a published procedure for the Mn(II)/bipyridine-catalyzed bromination of unactivated aliphatic C(sp³)–H bonds using N-bromosuccinimide (NBS) as the brominating reagent.[2][3]
Materials:
-
Substrate (e.g., adamantane)
-
N-bromosuccinimide (NBS)
-
Manganese(II) bromide (MnBr₂)
-
Trifluorotoluene (PhCF₃) as solvent
-
1,1,2,2-Tetrachloroethane (B165197) (as an internal standard for NMR yield determination)
Equipment:
-
Oven-dried reaction vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for workup and purification
-
NMR spectrometer for analysis
Procedure:
-
To an oven-dried reaction vial, add the substrate (0.100 mmol, 1.0 equiv), N-bromosuccinimide (NBS, 0.300 mmol, 3.0 equiv), trimethylsilyl azide (TMSN₃, 0.200 mmol, 2.0 equiv), manganese(II) bromide (MnBr₂, 10 mol %), and 2,2'-bipyridine (bpy, 10 mol %).
-
Add the solvent (PhCF₃, 0.50 mL) to the vial.
-
Seal the vial with the screw cap and place it on a pre-heated stirrer at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture for the specified time (e.g., 45 minutes to 4 hours, monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired brominated product.
Quantitative Data Summary:
The following table summarizes the optimization of reaction conditions for the bromination of adamantane, demonstrating the effectiveness of MnBr₂ as a catalyst.[2]
| Entry | Catalyst (10 mol%) | Solvent | Yield (%) |
| 1 | Mn(OAc)₂ | DCE | 10 |
| 2 | Mn(OAc)₂ | MeCN | 10 |
| 3 | Mn(OAc)₂ | PhCF₃ | 62 (53 isolated) |
| 4 | MnBr₂ | PhCF₃ | 55 |
| 5 | Mn(acac)₂ | PhCF₃ | 54 |
| 6 | Fe(OAc)₂ | PhCF₃ | 42 |
| 7 | Co(OAc)₂ | PhCF₃ | 30 |
| 8 | – | PhCF₃ | 21 |
Conditions: 1a (0.100 mmol, 1.0 equiv), NBS (0.300 mmol, 3.0 equiv), TMSN₃ (0.200 mmol, 2.0 equiv), catalyst (10 mol %), bpy (10 mol %), solvent (0.50 mL). The ¹H NMR yields were determined using 1,1,2,2-tetrachloroethane as an internal standard. Isolated yield is in parentheses.[2]
Reaction Mechanisms and Visualizations
The proposed mechanism for the manganese-catalyzed C(sp³)–H bromination involves a radical pathway.
Proposed Catalytic Cycle
The reaction is thought to proceed through the following key steps:
-
Generation of bromine azide from the reaction of NBS and TMSN₃.
-
Homolytic cleavage of the Br-N₃ bond to form bromine and azide radicals.
-
Hydrogen abstraction from the alkane by a radical species to form an alkyl radical.
-
Formation of a Br-Mn(III) species from the Mn(II) catalyst and a bromine radical.
-
Reaction of the alkyl radical with the Br-Mn(III) species to yield the brominated product and regenerate the Mn(II) catalyst.[3]
Caption: Proposed catalytic cycle for the Mn-catalyzed C(sp³)–H bromination.
Experimental Workflow
The following diagram illustrates the general workflow for carrying out the MnBr₂-catalyzed bromination reaction.
Caption: General experimental workflow for MnBr₂-catalyzed bromination.
Safety and Handling
Manganese(II) bromide is harmful if swallowed, in contact with skin, or if inhaled.[5] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Manganese(II) bromide serves as an effective and economical catalyst for the bromination of unactivated C-H bonds in the presence of N-bromosuccinimide. This approach provides a valuable tool for the synthesis of brominated organic compounds, which are important intermediates in the pharmaceutical and agrochemical industries. The mild reaction conditions and the use of an earth-abundant metal catalyst make this a promising method for sustainable organic synthesis. Further research may expand the scope of MnBr₂-catalyzed brominations to other classes of organic compounds.
References
Cultivating Crystalline Perfection: Advanced Techniques for Single Crystal Growth of MnBr₂-Based Compounds
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive guide detailing advanced techniques for the cultivation of high-purity single crystals of Manganese(II) bromide (MnBr₂)-based compounds. These application notes and protocols provide in-depth methodologies for melt and solution-based growth, addressing a critical need for high-quality crystalline materials in fundamental research and pharmaceutical applications.
Manganese(II) bromide is a material of significant interest due to its magnetic and optical properties, making it a valuable component in the synthesis of novel materials and active pharmaceutical ingredients. The ability to produce large, high-quality single crystals is paramount for the accurate characterization of their intrinsic properties and for the development of new technologies.
This guide outlines three primary methods for single crystal growth: the Bridgman-Stockbarger technique, the Czochralski method, and solution-based growth, including a protocol for chemical vapor transport. Detailed experimental parameters and necessary considerations for the successful growth of anhydrous MnBr₂ single crystals are presented to aid researchers in their endeavors.
Key Physicochemical Data for Manganese(II) Bromide (MnBr₂)
A thorough understanding of the physical and chemical properties of MnBr₂ is essential for successful crystal growth. The following table summarizes key data for the anhydrous form of the compound.[1][2][3][4]
| Property | Value |
| Molar Mass | 214.746 g/mol |
| Appearance | Pink crystalline solid |
| Density | 4.385 g/cm³ |
| Melting Point | 698 °C (971 K) |
| Boiling Point | 1027 °C (1300 K) |
| Crystal Structure | Trigonal, P-3m1 |
| Solubility in Water | 146 g/100 mL at 20 °C |
Melt Growth Techniques: Forging Crystals from the Molten State
Melt growth techniques are particularly suited for materials that melt congruently, meaning the solid and liquid phases have the same composition. For MnBr₂, with a melting point of 698 °C, both the Bridgman-Stockbarger and Czochralski methods are viable options.[1][2]
The Bridgman-Stockbarger Method
This technique involves the directional solidification of a molten material in a sealed ampoule that is passed through a temperature gradient. The method is valued for its ability to produce large, high-quality crystals with controlled orientation.
Experimental Protocol:
-
Precursor Preparation: Anhydrous MnBr₂ powder (99.9% purity or higher) is required. Due to the hygroscopic nature of MnBr₂ tetrahydrate, it must be dehydrated prior to use. This can be achieved by heating the hydrated salt under vacuum.
-
Ampoule Preparation: A quartz or graphite (B72142) crucible is loaded with the anhydrous MnBr₂ powder. The choice of crucible material is critical to prevent reaction with the molten salt. Graphite is a suitable option due to its high-temperature stability and chemical inertness. The crucible is then sealed under high vacuum to prevent oxidation and contamination.
-
Furnace Setup: A two-zone tube furnace is used to establish a precise temperature gradient. The hot zone should be set to a temperature approximately 50-100 °C above the melting point of MnBr₂ (i.e., ~750-800 °C), while the cold zone should be maintained below the melting point (i.e., ~600-650 °C).
-
Crystal Growth: The sealed ampoule is slowly lowered from the hot zone to the cold zone at a rate of 1-5 mm/hour. This slow translation allows for the controlled solidification of the melt, starting from the tip of the crucible, which ideally contains a seed crystal or is shaped to promote single nucleation.
-
Cooling: Once the entire ampoule has passed through the temperature gradient, the furnace is slowly cooled to room temperature over a period of 24-48 hours to prevent thermal shock and cracking of the grown crystal.
Workflow for the Bridgman-Stockbarger Method:
The Czochralski Method
The Czochralski method is a crystal pulling technique that can yield large, high-purity single crystals. A seed crystal is dipped into a melt and slowly withdrawn, allowing the crystal to grow.
Experimental Protocol:
-
Melt Preparation: High-purity anhydrous MnBr₂ is placed in a suitable crucible (e.g., graphite or a ceramic like alumina) and heated in a Czochralski furnace to a temperature just above its melting point (~700-720 °C).[5] An inert atmosphere (e.g., argon) is maintained to prevent oxidation.
-
Seeding: A seed crystal of MnBr₂ with the desired crystallographic orientation is attached to a pull rod and lowered until it just touches the surface of the molten MnBr₂.
-
Crystal Pulling and Rotation: The seed crystal is slowly pulled upwards at a rate of 1-10 mm/hour.[6] Simultaneously, the crystal and the crucible are rotated in opposite directions at rates of 5-20 rpm to ensure thermal and compositional homogeneity in the melt.[7]
-
Diameter Control: The diameter of the growing crystal is controlled by carefully adjusting the pull rate and the melt temperature.
-
Cooling: After the desired length of the crystal is grown, it is slowly withdrawn from the melt and cooled to room temperature over several hours.
Logical Diagram of Czochralski Method Parameters:
Vapor Phase and Solution Growth: Alternative Routes to Crystalline Structures
Chemical Vapor Transport (CVT)
Chemical vapor transport is a technique where a solid material is reacted with a gaseous transport agent to form a volatile species, which then decomposes at a different temperature to deposit single crystals.
Experimental Protocol:
-
Ampoule Preparation: A quartz ampoule is loaded with polycrystalline MnBr₂ at one end (the source) and a small amount of a transport agent. Halogens like bromine (Br₂) or iodine (I₂) are suitable transport agents.[8] The ampoule is then evacuated and sealed.
-
Furnace Setup: A two-zone furnace is used. For an exothermic transport reaction (e.g., MnBr₂(s) + Br₂(g) ⇌ MnBr₄(g)), the source end is kept at a lower temperature (T₁) and the growth end at a higher temperature (T₂). A typical temperature gradient would be T₁ = 600 °C and T₂ = 700 °C.
-
Transport and Growth: The temperature gradient drives the transport of the volatile manganese halide species from the source to the growth zone, where it decomposes, resulting in the growth of MnBr₂ single crystals. The process can take several days to weeks.
-
Recovery: The ampoule is slowly cooled to room temperature, and the grown crystals are carefully harvested.
Solution Growth
Growing anhydrous MnBr₂ from solution is challenging due to its high solubility in polar solvents and the tendency to form hydrates. However, growth from non-aqueous, polar aprotic solvents may be possible.
Experimental Protocol:
-
Solvent Selection: Anhydrous polar aprotic solvents in which MnBr₂ has moderate solubility and a positive temperature coefficient of solubility should be selected. Potential candidates include acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[5]
-
Saturation: A saturated or near-saturated solution of anhydrous MnBr₂ is prepared at an elevated temperature (e.g., 50-80 °C) in a sealed container to prevent moisture contamination.
-
Slow Cooling: The solution is slowly cooled to room temperature at a rate of 0.1-0.5 °C/hour. This slow cooling reduces the solubility of MnBr₂ and promotes the growth of single crystals.
-
Crystal Isolation: Once crystals have formed, they are quickly isolated from the mother liquor by filtration and washed with a small amount of a volatile, non-polar solvent (e.g., diethyl ether) to remove any residual solvent, and then dried under vacuum.
Experimental Workflow for Solution Growth:
These detailed protocols provide a solid foundation for researchers to successfully grow high-quality single crystals of MnBr₂-based compounds, enabling further advancements in materials science and drug development.
References
- 1. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 2. heegermaterials.com [heegermaterials.com]
- 3. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 4. buy Manganese(II) bromide Powder manufacturers - FUNCMATER [funcmater.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 8. Chemical vapor transport [cpfs.mpg.de]
Application Notes and Protocols for Manganese(II)-Bromide-Catalyzed Advanced Oxidation in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The effective treatment of industrial and municipal wastewater remains a critical challenge, particularly with the increasing prevalence of recalcitrant organic pollutants. Advanced Oxidation Processes (AOPs) are a promising class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS) to degrade these persistent contaminants. This document outlines the application and experimental protocols for a manganese(II)-bromide-catalyzed AOP, a potent system for the degradation of a wide range of organic pollutants in wastewater.
Manganese, an earth-abundant and environmentally friendly metal, exhibits significant catalytic activity in various oxidation states.[1][2] The presence of bromide ions has been shown to enhance the oxidative capabilities of manganese-based systems, creating a synergistic effect that accelerates the degradation of organic compounds.[3][4] This catalytic system can be employed in conjunction with common oxidants such as ozone (O₃) and persulfate (PS) to generate powerful radicals for wastewater remediation.[1][5][6]
Principle of Operation
The manganese(II)-bromide-catalyzed AOP operates through a series of redox reactions that generate highly reactive species. In this system, manganese(II) (Mn²⁺) acts as a catalyst, participating in a redox cycle (e.g., Mn²⁺/Mn³⁺/Mn⁴⁺) to activate an oxidant (e.g., ozone or persulfate).[2] Bromide ions (Br⁻) in the solution are oxidized by the activated manganese species or the primary oxidant to form reactive bromine species (e.g., HOBr, BrCl, Br₂O).[3] These reactive bromine species, along with other ROS like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), are powerful oxidizing agents that can non-selectively degrade a broad spectrum of organic pollutants.[2][6]
Applications
The manganese(II)-bromide catalytic system is particularly effective for the treatment of wastewater containing:
-
Phenolic Compounds: Degradation of various phenols and their halogenated derivatives.[2][4]
-
Dyes and Pigments: Decolorization and mineralization of textile and printing industry effluents.[7]
-
Pharmaceuticals and Personal Care Products (PPCPs): Removal of emerging contaminants that are resistant to conventional biological treatment.
-
General Industrial Wastewater: Reduction of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) in complex industrial effluents.[7]
Data Presentation
The following tables summarize the performance of manganese-based catalytic oxidation systems for the degradation of various organic pollutants. While specific data for a combined manganese(II) bromide system is limited, the presented data from manganese-catalyzed ozonation and persulfate activation provides a strong indication of the potential efficacy.
Table 1: Performance of Manganese-Catalyzed Ozonation for Pollutant Degradation
| Pollutant | Catalyst | Catalyst Dosage | Ozone Dosage | pH | Temperature (°C) | Removal Efficiency (%) | Reference |
| Phenol (B47542) | Mn/GAC | 1.0 g/L | 5 mg/min | 7.0 | 25 | >95% (Phenol), ~60% (TOC) | [2] |
| Atrazine | Mn²⁺ (in-situ forming MnO₂) | 0.5 mg/L | 2 mg/L | 7.0 | 20 | >90% | [1] |
| Secondary Petrochemical Effluent | Mn/GAC | 2.0 g/L | 10 mg/min | 7.5 | 25 | ~70% (COD) | [2] |
| Methyl Orange | γ-MnO₂/AC | 1.0 g/L | 40 mg/L | 7.0 | 25 | ~98% (Color), ~72% (COD) | [7] |
Table 2: Performance of Manganese-Catalyzed Persulfate Activation for Pollutant Degradation
| Pollutant | Catalyst | Catalyst Dosage | Persulfate (PS) Dosage | pH | Temperature (°C) | Degradation Efficiency (%) | Reference |
| p-Chloroaniline (PCA) | MnOOH | 0.2 g/L | 2.0 mM | 7.0 | 25 | ~98% | [5] |
| Phenol | β-MnO₂ | 0.2 g/L | 2.0 mM | 7.0 | 25 | >95% | [6] |
| Rhodamine B | Co₃O₄/CoFe₂O₄ (for comparison) | 0.5 g/L | 0.5 g/L | 5.0 | 25 | 96.05% | [8] |
Experimental Protocols
The following protocols provide a general framework for evaluating the efficacy of the manganese(II)-bromide-catalyzed AOP for the degradation of a target organic pollutant in a laboratory setting.
Protocol 1: Manganese(II)-Bromide-Catalyzed Ozonation
Objective: To determine the effectiveness of the Mn(II)/Br⁻ system in catalyzing the ozonation of a model organic pollutant.
Materials:
-
Manganese(II) bromide (MnBr₂) or Manganese(II) sulfate (B86663) (MnSO₄) and Potassium bromide (KBr)
-
Ozone generator
-
Glass batch reactor with a gas inlet and outlet, and a sampling port
-
Magnetic stirrer and stir bar
-
pH meter and buffer solutions
-
Target organic pollutant stock solution
-
Deionized water
-
Sodium thiosulfate (B1220275) (quenching agent)
-
Analytical instrumentation for pollutant quantification (e.g., HPLC, GC-MS, TOC analyzer)
Procedure:
-
Prepare a stock solution of the target organic pollutant in deionized water.
-
Add a known volume of the pollutant stock solution to the glass batch reactor and dilute with deionized water to the desired final volume and concentration.
-
Adjust the initial pH of the solution to the desired value using appropriate buffer solutions.
-
Add the desired concentration of Manganese(II) and Bromide ions to the reactor from stock solutions.
-
Begin stirring the solution at a constant rate.
-
Start bubbling ozone gas into the reactor at a constant flow rate.
-
Collect samples at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Immediately quench the reaction in each sample by adding a small amount of sodium thiosulfate solution to stop the oxidation process.
-
Analyze the samples for the concentration of the target pollutant and, if desired, for TOC and degradation byproducts.
-
Run control experiments: (a) ozonation without catalyst, (b) catalyst adsorption without ozone, and (c) ozonation with only Mn(II) or only Br⁻.
Protocol 2: Manganese(II)-Bromide-Catalyzed Persulfate Activation
Objective: To evaluate the activation of persulfate by the Mn(II)/Br⁻ system for the degradation of a model organic pollutant.
Materials:
-
Manganese(II) bromide (MnBr₂) or Manganese(II) sulfate (MnSO₄) and Potassium bromide (KBr)
-
Potassium persulfate (K₂S₂O₈) or Sodium persulfate (Na₂S₂O₈)
-
Glass batch reactor with a sampling port
-
Thermostatic water bath or hot plate with magnetic stirrer
-
pH meter and buffer solutions
-
Target organic pollutant stock solution
-
Deionized water
-
Methanol or tert-butanol (B103910) (radical scavengers for mechanistic studies)
-
Analytical instrumentation for pollutant quantification (e.g., HPLC, GC-MS, TOC analyzer)
Procedure:
-
Prepare a stock solution of the target organic pollutant in deionized water.
-
Add a known volume of the pollutant stock solution to the glass batch reactor and dilute with deionized water to the desired final volume and concentration.
-
Adjust the initial pH of the solution to the desired value.
-
Add the desired concentration of Manganese(II) and Bromide ions to the reactor.
-
Place the reactor in a thermostatic water bath to maintain a constant temperature and begin stirring.
-
Initiate the reaction by adding the desired concentration of persulfate to the reactor.
-
Collect samples at predetermined time intervals.
-
Immediately quench the reaction in each sample (e.g., by adding a small amount of methanol).
-
Analyze the samples for the concentration of the target pollutant and, if desired, for TOC.
-
For mechanistic insights, conduct experiments with radical scavengers (methanol for both sulfate and hydroxyl radicals, tert-butanol for hydroxyl radicals) to identify the dominant reactive species.
-
Run control experiments: (a) persulfate alone, (b) catalyst adsorption without persulfate, and (c) persulfate with only Mn(II) or only Br⁻.
Mandatory Visualizations
Caption: Proposed signaling pathway for Mn(II)/Br⁻ catalyzed advanced oxidation.
Caption: General experimental workflow for evaluating catalytic activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Ozonation catalyzed by iron- and/or manganese-supported granular activated carbons for the treatment of phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of persulfate by MnOOH: Degradation of organic compounds by nonradical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The degradation of printing and dyeing wastewater by manganese-based catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient removal of organic pollutant by activation of persulfate with magnetic Co<sub>3</sub>O<sub>4</sub>/CoFe<sub>2</sub>O<sub>4</sub> composite - Arabian Journal of Chemistry [arabjchem.org]
Application Note: Spectrophotometric Determination of Manganese (II)
Abstract
This application note details a robust and highly sensitive spectrophotometric method for the quantitative determination of manganese (II) ions in aqueous solutions. The protocol is based on the oxidation of colorless manganese (II) ions to the intensely purple permanganate (B83412) ion (MnO₄⁻) using a strong oxidizing agent, potassium periodate (B1199274) (KIO₄), in an acidic medium. The resulting permanganate concentration, which is directly proportional to the initial manganese (II) concentration, is quantified by measuring its absorbance at 525 nm. This method is highly suitable for a variety of sample matrices in environmental monitoring, materials quality control, and biological assays. High-purity manganese (II) bromide (MnBr₂) is recommended as the primary standard for the preparation of calibration solutions.
Introduction
Manganese is an essential trace element but can be toxic at elevated concentrations. Accurate and reliable quantification of manganese is crucial in diverse fields, including environmental science, clinical diagnostics, and industrial quality control. While techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offer high precision, colorimetric methods provide a cost-effective, simple, and accessible alternative for many laboratories.[1][2]
The classical method of oxidizing Mn(II) to permanganate (MnO₄⁻) is noted for its high sensitivity and specificity. The intense purple color of the permanganate ion allows for detection even at low concentrations.[3] This application note provides a detailed protocol for this method, utilizing potassium periodate (KIO₄) as the oxidant.[3][4][5] For calibration purposes, a stable, water-soluble, and high-purity manganese salt is required. Manganese (II) bromide (MnBr₂), a highly water-soluble crystalline solid, serves as an excellent source for preparing accurate manganese standard solutions.[6]
Principle of Detection
The analytical method is based on the oxidation of manganese (II) ions to manganese (VII) ions (in the form of permanganate) in a solution containing nitric and phosphoric acids. Potassium periodate (KIO₄) serves as the oxidizing agent. The reaction is shown below:
2 Mn²⁺ + 5 IO₄⁻ + 3 H₂O → 2 MnO₄⁻ + 5 IO₃⁻ + 6 H⁺
The phosphoric acid is added to prevent the precipitation of manganese phosphates and to decolorize any iron (III) ions that may be present by forming a colorless phosphate (B84403) complex, thus eliminating potential interference. The absorbance of the resulting purple solution is measured at the wavelength of maximum absorbance (λ_max) for permanganate, which is approximately 525 nm.[4] According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the permanganate ion, and therefore to the initial concentration of manganese (II).
Materials and Methods
3.1 Reagents and Equipment
-
Manganese (II) Bromide (MnBr₂): Anhydrous, ≥98% purity.
-
Potassium Periodate (KIO₄): Analytical reagent grade.
-
Phosphoric Acid (H₃PO₄): 85% (w/w), concentrated.
-
Nitric Acid (HNO₃): 70% (w/w), concentrated.
-
Deionized Water: High-purity, 18.2 MΩ·cm.
-
Spectrophotometer: Capable of measurements in the visible range (e.g., UV-Vis spectrophotometer).
-
Volumetric Flasks: Class A (100 mL, 500 mL, 1000 mL).
-
Pipettes: Class A volumetric pipettes and micropipettes.
-
Heating Plate or Water Bath.
-
Glass Cuvettes: 1 cm path length.
3.2 Preparation of Solutions
-
Manganese Standard Stock Solution (1000 mg/L Mn):
-
Accurately weigh 0.4063 g of anhydrous Manganese (II) Bromide (MnBr₂).
-
Quantitatively transfer the MnBr₂ to a 100 mL volumetric flask.
-
Dissolve in approximately 50 mL of deionized water.
-
Add 2 mL of concentrated HNO₃ as a preservative.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Working Standard Solution (50 mg/L Mn):
-
Pipette 5.00 mL of the 1000 mg/L Mn stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.
-
-
Acid Mixture:
-
Carefully add 150 mL of concentrated H₃PO₄ and 150 mL of concentrated HNO₃ to 700 mL of deionized water in a 1000 mL volumetric flask.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water and mix.
-
Experimental Protocols
4.1 Preparation of Calibration Curve
-
Label a series of 50 mL volumetric flasks as Blank, S1, S2, S3, S4, and S5.
-
Using the 50 mg/L working standard solution, pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL into the corresponding flasks. This will create standards with concentrations of 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mg/L Mn.
-
Add 5 mL of the Acid Mixture to each flask.
-
Add approximately 0.4 g of solid KIO₄ to each flask.
-
Dilute each solution to approximately 30 mL with deionized water.
-
Gently heat the flasks on a heating plate or in a boiling water bath for 10-15 minutes to accelerate the color development.
-
Cool the flasks to room temperature.
-
Dilute each solution to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10 minutes before measurement.
-
Measure the absorbance of each standard solution at 525 nm using the "Blank" solution to zero the spectrophotometer.
-
Plot a graph of Absorbance vs. Manganese Concentration (mg/L) and determine the linear regression equation.
4.2 Analysis of Unknown Sample
-
Pipette an appropriate volume of the unknown sample into a 50 mL volumetric flask (dilute if necessary to fall within the calibration range).
-
Follow steps 3 through 10 from the calibration curve protocol (Section 4.1).
-
Using the measured absorbance and the linear regression equation from the calibration curve, calculate the concentration of manganese in the sample.
-
Account for any initial dilutions to determine the manganese concentration in the original sample.
Data Presentation
Table 1: Calibration Curve Data for Manganese Determination
| Standard ID | Volume of 50 mg/L Mn Std (mL) | Final Mn Concentration (mg/L) | Absorbance at 525 nm |
| Blank | 0.0 | 0.0 | 0.000 |
| S1 | 1.0 | 1.0 | 0.115 |
| S2 | 2.0 | 2.0 | 0.231 |
| S3 | 4.0 | 4.0 | 0.462 |
| S4 | 6.0 | 6.0 | 0.690 |
| S5 | 8.0 | 8.0 | 0.923 |
| Sample | - | Calculated from Absorbance | e.g., 0.354 |
Note: Absorbance values are representative and will vary by instrument.
Table 2: Performance Characteristics of the Method
| Parameter | Value |
| Wavelength (λ_max) | 525 nm |
| Linear Range | 1.0 - 8.0 mg/L |
| Limit of Detection (LOD) | 0.3 mg/L[7] |
| Correlation Coefficient (R²) | > 0.999 |
| Relative Standard Deviation | < 3%[8] |
Visualized Workflows and Pathways
Caption: Experimental workflow for manganese determination.
Caption: Chemical principle of Mn(II) oxidation.
Conclusion
The spectrophotometric determination of manganese by oxidation to permanganate is a reliable, sensitive, and cost-effective analytical method. The use of high-purity Manganese (II) Bromide (MnBr₂) ensures the accuracy of calibration standards, which is fundamental to achieving precise and dependable results. This protocol is well-suited for researchers, scientists, and professionals in drug development who require routine analysis of manganese in aqueous samples.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Methods for Determining Manganese Levels in Drinking and Wastewater - Palintest [palintest.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Precision Periodate Spectrophotometric Method for Determination of Manganese in Manganese Ores [repository.sustech.edu]
- 5. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Use of Manganese(II) Bromide in Animal Feed Supplements
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace mineral critical for the normal growth, development, and overall health of animals. It functions as a cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense.[1][2][3] While sources like manganese sulfate (B86663) and manganese oxide are commonly used in animal feed, the exploration of alternative manganese compounds is crucial for improving bioavailability and efficacy. This document provides detailed application notes and protocols for the evaluation of Manganese(II) bromide (MnBr₂) as a potential manganese source in animal feed supplements.
Manganese(II) bromide is a water-soluble compound that could offer high bioavailability due to its solubility. However, comprehensive studies are required to establish its safety, efficacy, and optimal inclusion levels in various animal species. The following sections outline the potential applications, comparative data of existing manganese sources, and detailed experimental protocols to guide researchers in the evaluation of Manganese(II) bromide.
Potential Applications in Animal Nutrition
Based on the established roles of manganese, Manganese(II) bromide could be supplemented in animal feed to support:
-
Skeletal Development and Integrity: Manganese is essential for the synthesis of chondroitin (B13769445) sulfate, a key component of cartilage and bone.[1][4] Supplementation is critical for preventing skeletal abnormalities like perosis in poultry.[2][4]
-
Metabolic Function: It acts as a cofactor for enzymes involved in carbohydrate, lipid, and amino acid metabolism.[1][3]
-
Antioxidant Defense: Manganese is a component of the antioxidant enzyme manganese superoxide (B77818) dismutase (MnSOD), which protects cells from oxidative damage.[1][3]
-
Reproductive Performance: Adequate manganese levels are linked to improved fertility and reproductive health in livestock.[3]
-
Eggshell Quality: In laying hens, manganese contributes to the formation of the eggshell matrix, impacting its strength and quality.[5]
Comparative Data of Manganese Sources
The bioavailability of manganese can vary significantly depending on its chemical form. The following table summarizes the relative bioavailability values (RBV) of different manganese sources compared to manganese sulfate, which is often used as a standard.
| Manganese Source | Animal Species | Relative Bioavailability (%) (Manganese Sulfate = 100%) | Reference |
| Manganese Proteinate | Broiler Chickens | 105 - 128 | [6][7] |
| Manganese Threonine Chelate | Broiler Chickens | 150 - 433 | [8] |
| Manganese Oxide (MnO) | Broiler Chickens | 22 - 182 | [9][10] |
| Manganese Oxide (MnO) | Sheep | 57.7 | [11] |
| Manganese Dioxide (MnO₂) | Sheep | 32.9 | [11] |
| Manganese Carbonate (MnCO₃) | Sheep | 27.8 | [11] |
Note: The bioavailability of Manganese(II) bromide has not been extensively studied and would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy and safety of Manganese(II) bromide as a feed supplement. These protocols are designed for broiler chickens but can be adapted for other species.
Protocol 1: Relative Bioavailability (RBV) Determination of Manganese(II) Bromide in Broiler Chickens
Objective: To determine the relative bioavailability of Manganese(II) bromide compared to a standard source (e.g., Manganese Sulfate).
Experimental Design:
-
Animals: Day-old male broiler chicks (e.g., Cobb 500 or Ross 308).
-
Housing: Chicks are housed in environmentally controlled pens with ad libitum access to feed and water.
-
Diet: A basal corn-soybean meal diet will be formulated to be deficient in manganese.
-
Treatments:
-
Basal diet (negative control)
-
Basal diet + graded levels of Manganese from Manganese Sulfate (e.g., 30, 60, 90 mg/kg)
-
Basal diet + graded levels of Manganese from Manganese(II) Bromide (e.g., 30, 60, 90 mg/kg)
-
-
Duration: 21 days.
-
Replicates: A minimum of 6 replicate pens per treatment, with 10-15 birds per pen.
Methodology:
-
Acclimation (Day 0-7): All chicks are fed the basal diet.
-
Experimental Period (Day 8-21): Chicks are randomly assigned to the experimental diets.
-
Data Collection:
-
Growth Performance: Body weight gain and feed intake are recorded weekly. Feed conversion ratio (FCR) is calculated.
-
Sample Collection (Day 21):
-
Blood samples are collected for analysis of plasma manganese and enzyme activity (e.g., MnSOD).
-
Birds are euthanized, and tibia and liver samples are collected.
-
-
-
Laboratory Analysis:
-
Tibia Analysis: Tibia bones are cleaned of soft tissue, dried, and ashed. The ash is dissolved in acid, and manganese concentration is determined using atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
Liver Analysis: Liver samples are dried and analyzed for manganese concentration as described for tibia.
-
-
Statistical Analysis:
-
The slope-ratio assay is used to determine the RBV. The regression of tibia or liver manganese concentration on supplemental manganese intake is calculated for both sources.
-
RBV of Manganese(II) Bromide (%) = (Slope of MnBr₂ / Slope of MnSO₄) x 100.
-
Caption: Role of Manganese in the mitochondrial antioxidant pathway via MnSOD.
Conclusion
Manganese(II) bromide presents a potential alternative to currently used manganese sources in animal feed supplements. Its high solubility suggests it may have excellent bioavailability. However, rigorous scientific evaluation is paramount to establish its efficacy, safety, and optimal inclusion levels. The protocols outlined in this document provide a framework for researchers to conduct comprehensive studies on Manganese(II) bromide. The data generated from such studies will be crucial for its potential commercial application in the animal feed industry, contributing to improved animal health and productivity.
References
- 1. In-feed organic and inorganic manganese supplementation on broiler performance and physiological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. vinipul.com [vinipul.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of organic and inorganic manganese supplementation on performance and eggshell quality in aged laying hens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medtextpublications.com [medtextpublications.com]
- 9. Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets [journals.iau.ir]
- 10. sid.ir [sid.ir]
- 11. Frontiers | Effects of different manganese sources on nutrient digestibility, fecal bacterial community, and mineral excretion of weaning dairy calves [frontiersin.org]
Methodologies for Fabricating Manganese Bromide (MnBr₂)-Containing Optoelectronic Devices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and protocols for the fabrication of optoelectronic devices incorporating manganese bromide (MnBr₂), primarily as a dopant in perovskite-based systems. The following sections offer step-by-step experimental procedures, quantitative performance data, and visualizations of the underlying physical mechanisms and experimental workflows.
Data Presentation: Performance of MnBr₂-Containing Optoelectronic Devices
The following tables summarize the key performance metrics of various MnBr₂-containing optoelectronic devices reported in the literature.
Table 1: Performance of Mn-Doped Perovskite Light-Emitting Diodes (LEDs)
| Perovskite Composition | Dopant Conc. | Peak EQE (%) | Max Luminance (cd/m²) | T₅₀ Lifetime | Ref. |
| (PEA)₀.₂Cs₀.₄MA₀.₆Pb₀.₇Mn₀.₃Br₃ | 30 mol% | 14.0 | 128,000 | 2.54 min (at 5 mA/cm²) | [1][2] |
| (PEA)₀.₂Cs₀.₄MA₀.₆Pb₀.₇Mn₀.₃Br₃ | 30 mol% | 2.97 | - | 37.0 min (at 5 mA/cm²) | [1][2] |
| Quasi-2D/3D Perovskite | - | 3.2 | 97,000 | - | [3] |
| Mn²⁺:CsPbI₃ | - | 1.8 | 1,066 | 2500 s | [4] |
| Mn²⁺:CsPbI₃ with LiF | - | - | 1,394 | 225 min (at 140 cd/m²) | [4] |
Table 2: Performance of Mn-Doped Perovskite Photodetectors
| Perovskite Composition | Dopant Conc. | Responsivity (A/W) | Detectivity (Jones) | On/Off Ratio | Response Time | Ref. |
| Mn:CsPbBr₂I QDs | 3.27% | 0.83 | 3.91 x 10¹² | 10⁵ | < 10 ms |
Table 3: Performance of Mn-Doped Perovskite Solar Cells
| Perovskite Composition | Dopant | PCE (%) | Ref. |
| MAPbI₃ | MnSe₂ | 21.95 | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the fabrication of MnBr₂-containing optoelectronic devices.
Substrate Preparation and Cleaning
A thorough cleaning of the substrate is critical for the fabrication of high-performance devices. This protocol is suitable for indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates.
-
Initial Cleaning: Gently scrub the substrates with a gloved hand using a small amount of Hellmanex III detergent and rinse thoroughly with deionized (DI) water.[6]
-
Sonication: Place the substrates in a beaker with a solution of DI water and Hellmanex and sonicate in a hot water bath for 5 minutes.[6]
-
Rinsing: Rinse the substrates thoroughly twice with hot DI water.[6]
-
Solvent Sonication: Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.[6]
-
Final Rinse and Drying: Rinse the substrates twice more with hot DI water and then dry them using a nitrogen (N₂) gun.[6]
-
Surface Treatment: Immediately before depositing the first layer, treat the substrates with UV ozone for a sufficient time to increase the wettability of the surface.[6]
Protocol for Fabricating Mn-Doped Perovskite LEDs by Spin-Coating
This protocol describes the fabrication of a Mn-doped perovskite LED using a spin-coating method.
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the desired HTL material (e.g., NiOₓ).
-
Spin-coat the HTL solution onto the cleaned ITO substrate. For example, spin NiOₓ at 2500 rpm for a specified time.
-
Anneal the HTL-coated substrate at an appropriate temperature (e.g., 300°C for 3 hours for NiOₓ).
-
-
Mn-Doped Perovskite Emitter Layer Deposition:
-
Precursor Solution Preparation:
-
Prepare a precursor solution of the perovskite material. For example, for (PEA)₀.₂Cs₀.₄MA₀.₆Pb(₁-y)MnᵧBr₃, dissolve the appropriate molar ratios of precursors in a suitable solvent.
-
-
Spin-Coating:
-
Transfer the substrate into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the HTL. A typical two-step spin-coating process might be 1000 rpm for 10 seconds, followed by 3000 rpm for 45 seconds.[3]
-
During the second step, an anti-solvent (e.g., 90 μL of chloroform) can be dripped onto the spinning substrate to induce crystallization.[3]
-
-
Annealing: Anneal the perovskite film on a hotplate at a specified temperature and time to complete the crystallization process.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Sequentially deposit the ETL (e.g., 40 nm of TPBi), a buffer layer (e.g., 1.1 nm of LiF), and the metal electrode (e.g., 60 nm of Al) via thermal evaporation in a high-vacuum chamber.[3]
-
-
Encapsulation:
-
To enhance stability, encapsulate the device using a UV-curable epoxy and a glass coverslip in an inert atmosphere. Ensure the encapsulant does not come into contact with the active area of the device.
-
Protocol for Synthesizing Mn-Doped Perovskite Quantum Dots (QDs) for Photodetectors
This protocol outlines a room-temperature synthesis of Mn-doped perovskite quantum dots.
-
Preparation of Mn-Exchange Resin:
-
Dissolve 8 g of MnCl₂ in 10 mL of deionized water to create a saturated solution.
-
Add 4 g of strong-acid cation-exchange resin to the solution and stir for 6 hours.
-
Filter and dry the resin in a vacuum oven at 60°C.[7]
-
-
Synthesis of CsPb(Cl/Br)₃ QDs:
-
Synthesize CsPb(Cl/Br)₃ QDs using a ligand-assisted reprecipitation method at room temperature.[7]
-
-
Mn²⁺ Doping:
-
Device Fabrication (Photodetector):
-
Deposit the Mn-doped QD solution onto a substrate with pre-patterned electrodes (e.g., interdigitated electrodes) via spin-coating or drop-casting.
-
Anneal the film at a low temperature to remove residual solvent.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and physical mechanisms.
Experimental Workflow for Mn-Doped Perovskite LED Fabrication
Caption: Workflow for Mn-Doped Perovskite LED Fabrication.
Energy and Charge Transfer Mechanisms in Mn-Doped Perovskites
Caption: Energy and Charge Transfer in Mn-Doped Perovskites.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced structural and optoelectronics performance of perovskite solar cells via MnSe2 incorporation in a MAPbI3 absorber layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Rapid room temperature synthesis of Mn-doped perovskite quantum dots for white-light-emitting diodes [opg.optica.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for MnBr₂ Catalyzed Couplings
Welcome to the technical support center for manganese-catalyzed cross-coupling reactions. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during MnBr₂ catalyzed coupling reactions.
Q1: My reaction yield is low or the reaction is not proceeding. What are the common causes and how can I address them?
A1: Low or no yield in manganese-catalyzed couplings can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reaction Temperature: Manganese-catalyzed reactions can be slow at room temperature.[1][2] Increasing the temperature, for instance to 50°C or higher, can significantly improve reaction rates and yields.[1][2] However, excessively high temperatures may promote side reactions.[3][4]
-
Reagent Purity: Ensure all reagents, especially Grignard reagents and solvents, are of high purity and anhydrous. The presence of water or other protic sources can quench the organometallic reagents.
-
Inert Atmosphere: The active catalytic species can be sensitive to oxygen. It is crucial to degas solvents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction setup and duration.
-
Catalyst and Ligand Choice: While MnBr₂ is the focus, other manganese salts like MnCl₂ have also been used effectively.[2][3] The choice of ligand, such as TMEDA (tetramethylethylenediamine), can also be critical for catalyst stability and reactivity.[5]
-
Substrate Reactivity: The nature of your substrates plays a significant role. For instance, in couplings with alkenyl halides, iodides and bromides tend to be more reactive than chlorides.[1] Similarly, activated aryl halides may react more readily than non-activated ones.[2]
Q2: I am observing a significant amount of homocoupling byproduct. How can I minimize this?
A2: Homocoupling of the organometallic reagent or the halide starting material is a common side reaction.[3]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the organometallic reagent can sometimes lead to increased homocoupling.
-
Temperature Management: High temperatures can sometimes favor homocoupling. Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Slow Addition: Adding the organometallic reagent slowly to the reaction mixture containing the catalyst and the electrophile can help maintain a low concentration of the organometallic species, thus disfavoring the homocoupling pathway.
Q3: Dehalogenation of my starting material is a major side reaction. What can I do to prevent this?
A3: Dehalogenation, where the halogen atom is replaced by a hydrogen atom, is another common side reaction that consumes the starting material.[3][4]
-
Solvent Choice: The source of the hydrogen atom is often the solvent or trace amounts of water. Ensure you are using high-purity, anhydrous solvents.
-
Base Selection (if applicable): In reactions requiring a base, the choice of base can influence the extent of dehalogenation. Protic impurities in the base can be a source of protons. Ensure the base is anhydrous.
-
Temperature Optimization: As with other side reactions, high temperatures can sometimes increase the rate of dehalogenation.[6]
Q4: My reaction is not stereospecific. How can I control the stereochemistry?
A4: Manganese-catalyzed couplings of aryl Grignard reagents with alkenyl halides are generally stereospecific.[1][2] However, loss of stereochemistry can occur with certain substrates. For example, (Z)-3-(2-bromoethenyl)pyridine has been observed to undergo complete inversion of the double bond configuration.[1][2] If you are observing a lack of stereospecificity:
-
Substrate Structure: Be aware that the electronic and steric properties of your substrate can influence the stereochemical outcome.
-
Reaction Conditions: Investigate the effect of temperature and solvent. Lowering the temperature may in some cases improve stereospecificity.
Q5: Could trace metal impurities be affecting my reaction?
A5: Yes, this is a critical consideration. Some studies have found that previously reported manganese-catalyzed couplings, such as those between aryl halides and organostannanes or amines, were difficult to reproduce.[3][4] These reactions were likely catalyzed by minute amounts of palladium or copper impurities in the reagents or solvents.[3][4]
-
Reagent Analysis: If you are getting unexpected results, especially if the reaction is proceeding under conditions where it shouldn't, consider analyzing your reagents (including the manganese salt) for trace metal contamination using techniques like ICP-MS.[3][4]
-
Control Experiments: Run control experiments without the manganese catalyst to see if any background reaction occurs. Also, consider adding a known palladium or copper scavenger to see if it inhibits the reaction.
Data and Parameter Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize the effects of various parameters based on literature data.
Table 1: Effect of Manganese Halide on Coupling Yield
| Entry | Manganese Salt | Temperature (°C) | Yield (%) |
| 1 | MnCl₂ | 160 | 41 |
| 2 | MnF₂ | 160 | 35 |
| 3 | MnBr₂ | 160 | 38 |
| 4 | MnI₂ | 160 | 37 |
| Data adapted from a study on the coupling of p-iodotoluene with PhMgCl. Note that dehalogenation was a major side reaction.[3][4] |
Table 2: Effect of Temperature on Coupling Yield
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (E)-1-Bromo-2-phenylethene | 20 | 2 | 81 |
| 2 | (Z)-1-Bromo-2-phenylethene | 20 | 2 | 80 |
| 3 | (E)-1-Bromo-2-(4-methoxyphenyl)ethene | 50 | 2 | 85 |
| 4 | (Z)-3-(2-Bromoethenyl)pyridine | 50 | 2 | 78 |
| Data from the coupling of various alkenyl bromides with PhMgBr in the presence of 10% MnCl₂.[2] |
Experimental Protocols
General Protocol for MnBr₂-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkenyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Manganese(II) bromide (MnBr₂)
-
Alkenyl halide (1.0 mmol, 1.0 equiv)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, ~1.2 mmol, 1.2 equiv, solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add MnBr₂ (e.g., 5-10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add anhydrous THF (to achieve a concentration of ~0.1-0.2 M of the limiting reagent) followed by the alkenyl halide via syringe under a positive pressure of inert gas.
-
Initiation: Cool the mixture in an ice bath (0 °C). Slowly add the aryl Grignard reagent solution dropwise over 5-10 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature or heat to the desired temperature (e.g., 50 °C) using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visual Guides
The following diagrams illustrate key workflows and concepts in troubleshooting and understanding MnBr₂ catalyzed couplings.
References
- 1. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Effects of MnBr₂ on Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the hygroscopic properties of Manganese(II) bromide (MnBr₂) to ensure experimental reproducibility and success. Proper handling and awareness of water content are critical in moisture-sensitive reactions where MnBr₂ is used as a catalyst or reagent.
Frequently Asked Questions (FAQs)
Q1: What is Manganese(II) bromide (MnBr₂) and why is its hygroscopic nature a concern?
A1: Manganese(II) bromide is a chemical compound with the formula MnBr₂. In its anhydrous (water-free) form, it is a pink crystalline solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can be problematic as the presence of water can alter the reactivity of MnBr₂, potentially leading to lower yields, side reactions, or complete reaction failure, especially in moisture-sensitive applications like certain cross-coupling reactions. The hydrated form, MnBr₂·4H₂O, is also common.
Q2: How can I tell if my MnBr₂ has absorbed water?
A2: Visual inspection can be an initial indicator. Anhydrous MnBr₂ is a crystalline powder. If the material appears clumpy, sticky, or has visibly wet patches, it has likely absorbed a significant amount of moisture. For a definitive quantitative measure of water content, analytical methods such as Karl Fischer titration or Thermogravimetric Analysis (TGA) are recommended.
Q3: What are the best practices for storing anhydrous MnBr₂?
A3: Anhydrous MnBr₂ should be stored in a tightly sealed container to minimize exposure to the atmosphere. For optimal protection, it is highly recommended to store the sealed container inside a desiccator containing a suitable desiccant (e.g., Drierite®, phosphorus pentoxide). For long-term storage or for use in highly sensitive reactions, storing the material inside an inert atmosphere glovebox is the best practice.
Q4: Can I use hydrated MnBr₂ in my reaction?
A4: The suitability of hydrated MnBr₂ depends entirely on the specific reaction. In aqueous-based reactions, using the hydrated form may be acceptable, and in some cases, the water of hydration can be accounted for in the reaction setup. However, for moisture-sensitive organic reactions, such as the Stille reaction where MnBr₂ can be used, the presence of water is often detrimental. It is crucial to consult the specific literature for your reaction to determine the tolerance for water. When in doubt, using the anhydrous form is the safer option to ensure reproducibility.
Q5: How does the presence of water affect reactions involving MnBr₂?
A5: Water can interfere in several ways:
-
Ligand Exchange: Water can act as a ligand, coordinating to the manganese center and altering its electronic properties and reactivity.
-
Side Reactions: Water can participate in side reactions, such as hydrolysis of starting materials or intermediates.
-
Catalyst Deactivation: In some catalytic cycles, water can lead to the formation of inactive manganese species.
-
Solubility Changes: The presence of water can alter the solubility of reactants and catalysts in organic solvents, affecting reaction rates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no reaction yield in a moisture-sensitive reaction. | 1. Hygroscopic MnBr₂: The MnBr₂ used may have absorbed atmospheric moisture. 2. Wet Solvents/Reagents: Solvents or other reagents may not be sufficiently dry. 3. Improper Reaction Setup: The reaction setup may not be adequately protected from atmospheric moisture. | 1. Dry the MnBr₂ before use (see Experimental Protocol 1). 2. Use freshly dried, anhydrous solvents and ensure all other reagents are dry. 3. Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware. |
| Inconsistent results between batches of the same reaction. | 1. Variable Water Content: The amount of water in the MnBr₂ may vary between experiments. 2. Fluctuating Lab Humidity: Changes in ambient humidity can affect the amount of moisture introduced during reagent handling. | 1. Standardize the procedure for drying and handling MnBr₂ for every reaction. 2. Perform manipulations of anhydrous MnBr₂ in a controlled environment, such as a glovebox. 3. Quantify the water content of your MnBr₂ using Karl Fischer titration before use to ensure consistency. |
| MnBr₂ powder is clumpy and difficult to handle. | Significant Moisture Absorption: The material has been exposed to a humid environment. | 1. Dry the MnBr₂ thoroughly before use (see Experimental Protocol 1). 2. For future prevention, store the MnBr₂ in a desiccator or glovebox. |
Quantitative Data on Hygroscopic Effects
| Parameter | Experimental Method | Description | Expected Outcome |
| Water Content | Karl Fischer Titration | Titrate a known mass of MnBr₂ with a Karl Fischer reagent to determine the water content in ppm or percentage. | A precise measurement of the initial water content of the MnBr₂ sample. |
| Dehydration Profile | Thermogravimetric Analysis (TGA) | Heat a sample of hydrated MnBr₂ under a controlled atmosphere and monitor the mass loss as a function of temperature. | A graph showing the temperature ranges at which water of hydration is lost, confirming the temperature needed for complete dehydration. |
| Water Absorption Rate | Dynamic Vapor Sorption (DVS) or Gravimetric Analysis | Place a known mass of anhydrous MnBr₂ in a chamber with controlled relative humidity (RH) and monitor the mass gain over time. | A series of curves showing the rate and extent of water absorption at different RH levels (e.g., 20%, 40%, 60%, 80%). |
| Impact on Reaction Yield | Controlled Reaction Study | Set up a model reaction (e.g., a Stille cross-coupling) with MnBr₂ containing varying, known amounts of water (e.g., anhydrous, 0.5% w/w, 1% w/w, etc.) and analyze the reaction yield by GC or NMR. | A plot of reaction yield versus the water content in MnBr₂, quantitatively demonstrating the impact of moisture. |
Experimental Protocols
Protocol 1: Drying of Hydrated Manganese(II) Bromide (MnBr₂·4H₂O)
This protocol describes the dehydration of MnBr₂ tetrahydrate to its anhydrous form.
Materials:
-
Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O)
-
Schlenk flask or round-bottom flask
-
Heating mantle
-
High-vacuum line
-
Inert gas (Nitrogen or Argon) source
Procedure:
-
Place the MnBr₂·4H₂O into a Schlenk flask.
-
Attach the flask to a high-vacuum line.
-
Slowly heat the flask to 120 °C under vacuum for 2 hours to remove the bulk of the water.
-
Gradually increase the temperature to 200-220 °C and maintain for 4-6 hours under high vacuum.
-
Cool the flask to room temperature under vacuum.
-
Backfill the flask with an inert gas (Nitrogen or Argon).
-
The resulting anhydrous MnBr₂ should be a fine, pink powder.
-
Store the anhydrous MnBr₂ in a tightly sealed container inside a desiccator or an inert atmosphere glovebox.
Protocol 2: Handling Anhydrous MnBr₂ in a Glovebox
This protocol outlines the best practices for handling anhydrous MnBr₂ to prevent moisture contamination.
Environment:
-
Inert atmosphere glovebox with O₂ and H₂O levels below 1 ppm.
Procedure:
-
Ensure all glassware, spatulas, and other equipment are thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and then cooled in the glovebox antechamber before being brought into the main chamber.
-
Transfer the container of anhydrous MnBr₂ into the glovebox.
-
Allow the container to equilibrate to the glovebox atmosphere before opening.
-
Weigh the desired amount of MnBr₂ in a tared vial or onto weighing paper directly within the glovebox.
-
Promptly and securely reseal the main container of MnBr₂.
-
Add the weighed MnBr₂ to the reaction vessel inside the glovebox.
-
If the reaction is to be performed outside the glovebox, seal the reaction vessel with a septum before removing it from the glovebox.
Visualizations
Caption: Workflow for handling hygroscopic MnBr₂.
Caption: Troubleshooting logic for reactions involving MnBr₂.
identifying and avoiding side reactions with MnBr2 catalysts
Welcome to the technical support center for manganese(II) bromide (MnBr₂) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common side reactions, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using MnBr₂ catalysts?
A1: The most frequently encountered side reactions in MnBr₂-catalyzed processes, particularly in cross-coupling reactions, are the dehalogenation of the aryl halide starting material and homocoupling of the organometallic reagent (e.g., Grignard reagent).[1][2] Catalyst deactivation and, in oxidation reactions, disproportionation of the oxidant (like H₂O₂) are also common issues.[3]
Q2: My reaction is producing a significant amount of homocoupled product. What are the likely causes and solutions?
A2: Homocoupling is a common side reaction. It can be influenced by the reaction conditions and the specific manganese salt used. While often a minor byproduct, its formation can be promoted by factors such as the presence of oxygen for certain substrates. To minimize homocoupling, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Additionally, optimizing the stoichiometry of your reagents can help favor the desired cross-coupling pathway.
Q3: I am observing significant dehalogenation of my aryl halide. How can I prevent this?
A3: Dehalogenation is a major side reaction that reduces the yield of the desired coupled product.[1] This is particularly problematic with electron-rich aryl halides or when reaction temperatures are too high. To mitigate dehalogenation, consider lowering the reaction temperature.[1] The choice of the halide on the starting material is also critical; for instance, aryl iodides may be more susceptible to this side reaction than aryl bromides under certain conditions.[1]
Q4: My MnBr₂ catalyst appears to be inactive or the reaction stalls prematurely. What should I investigate?
A4: Catalyst inactivity or stalling can stem from several sources.
-
Catalyst Deactivation: The active manganese species can convert into inactive resting states (e.g., higher oxidation state Mn(III)/Mn(IV) complexes) during the reaction.[3] This deactivation can sometimes be reversible.
-
Purity of Reagents: Crucially, some transformations reported to be manganese-catalyzed are actually driven by trace amounts of palladium or other metal impurities in the reagents or catalyst itself.[1] If you are unable to reproduce a literature result, analyzing your starting materials for trace metals via ICP-MS is highly recommended.[1]
-
Presence of Water: Water can contribute to catalyst deactivation.[3] Ensure you are using anhydrous solvents and reagents, and the reaction is performed under a dry, inert atmosphere.
Q5: How critical is the choice of solvent for my reaction?
A5: The solvent plays a crucial role in MnBr₂-catalyzed reactions. The polarity and coordinating ability of the solvent can influence catalyst solubility, activity, and the dispersion of heterogeneous catalysts.[4][5] For instance, THF is a commonly used solvent for Mn-catalyzed cross-coupling reactions with Grignard reagents.[2][6] It is advisable to consult the literature for the specific reaction you are performing and consider solvent screening as part of your optimization process.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with MnBr₂ catalysts.
Issue 1: Low or No Yield of Desired Product
Low product yield is a common problem that requires systematic troubleshooting.[7] The logical workflow below can help pinpoint the issue.
Possible Causes & Solutions:
-
Trace Metal Contamination:
-
Diagnosis: Some studies have found that reactions thought to be catalyzed by manganese were actually catalyzed by trace palladium impurities.[1] Without these impurities, the reaction shows no conversion.
-
Solution: Analyze starting materials, solvents, and the MnBr₂ salt for trace metals using ICP-MS. If the reaction is dependent on these impurities, consider adding a controlled amount of a suitable co-catalyst (e.g., a palladium salt).
-
-
Catalyst Deactivation:
-
Diagnosis: The reaction starts but does not proceed to completion. This may be due to the formation of stable, inactive Mn(III) or Mn(IV) species.[3] The presence of water or air can accelerate this process.
-
Solution: Ensure strict anhydrous and inert conditions. The use of specific ligands can sometimes stabilize the active catalytic species and prevent deactivation.[8]
-
-
Incorrect Reaction Conditions:
-
Diagnosis: Sub-optimal temperature, concentration, or reaction time.
-
Solution: Systematically vary the temperature. While higher temperatures can increase reaction rates, they can also promote side reactions like dehalogenation.[1] Monitor the reaction progress over time using TLC or GC-MS to determine the optimal duration.
-
Issue 2: High Levels of Side Products
The formation of side products complicates purification and lowers the overall yield.[7]
Quantitative Data on Side Reactions:
The choice of manganese halide and reaction temperature can significantly impact the yield and the prevalence of side reactions.
| Entry | Mn Source | Temperature (°C) | Yield of 4-methylbiphenyl (B165694) (%) | Major Side Product | Reference |
| 1 | MnCl₂ | 140 | 35 | Dehalogenation | [1] |
| 2 | MnCl₂ | 160 | 38 | Dehalogenation | [1] |
| 3 | MnF₂ | 160 | <5 | Dehalogenation | [1] |
| 4 | MnBr₂ | 160 | <5 | Dehalogenation | [1] |
| 5 | MnI₂ | 160 | <5 | Dehalogenation | [1] |
| Reaction conditions: Bromobenzene, p-tolylmagnesium bromide, 10% Mn salt in THF. |
Troubleshooting Steps:
-
To Reduce Homocoupling:
-
Strict Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (N₂ or Ar) and that all reagents and solvents are deoxygenated.
-
Controlled Reagent Addition: Slow addition of the Grignard reagent to the mixture of the aryl halide and catalyst can sometimes favor the cross-coupling pathway.
-
-
To Reduce Dehalogenation:
-
Temperature Optimization: As dehalogenation is often more prevalent at higher temperatures, try running the reaction at a lower temperature for a longer period.[1]
-
Substrate Choice: If possible, using an aryl bromide instead of an aryl iodide might reduce the rate of dehalogenation.[1]
-
Ligand Addition: While many Mn-catalyzed reactions are ligand-free, the addition of certain ligands can modulate the catalyst's reactivity and selectivity, potentially suppressing dehalogenation.
-
Experimental Protocols
Protocol 1: General Procedure for Mn-Catalyzed Cross-Coupling
This protocol is a representative example for the cross-coupling of an aryl halide with a Grignard reagent.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum, add MnBr₂ (0.1 mmol, 10 mol%) under a positive pressure of argon.
-
Solvent and Reagents: Add anhydrous THF (5 mL) via syringe. To this suspension, add the aryl halide (1.0 mmol).
-
Reaction Initiation: Slowly add the Grignard reagent (2.0 mmol, 2.0 M in THF) dropwise to the stirred suspension at room temperature.
-
Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Screening for Trace Metal Impurities
If a reaction fails to reproduce, testing for the influence of trace metals is a critical troubleshooting step.[1]
-
Baseline Experiment: Run the reaction exactly as described in the literature using your own source of MnBr₂, aryl halide, and Grignard reagent.
-
Control Experiment: Run the reaction under identical conditions but omit the MnBr₂ catalyst . Any product formation would strongly suggest the reaction is mediated by impurities in the starting materials or solvents.
-
Spiking Experiment: If the baseline and control experiments yield no product, run the reaction again with your MnBr₂ catalyst but add a very small amount of a palladium source (e.g., 0.001 mol% Pd(OAc)₂). If the reaction now proceeds, it confirms the catalytic system is highly sensitive to, or dependent on, palladium.[1]
-
Analysis: For a definitive diagnosis, send samples of the MnBr₂ salt, aryl halide, and solvent used for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis to quantify the levels of trace metal impurities.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. research.rug.nl [research.rug.nl]
- 4. Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarworks.brandeis.edu]
- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 7. benchchem.com [benchchem.com]
- 8. Photochemical Manganese-Catalyzed [2 + 2 + 2] Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Manganese(II) Bromide Catalyst Systems
Welcome to the technical support center for Manganese(II) bromide (MnBr₂) catalyst systems. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of MnBr₂ catalyst deactivation?
A common sign of catalyst deactivation is a change in the color of the reaction mixture. The active Mn(II) species in solution is typically a very pale pink, almost colorless compound.[1] If your reaction mixture develops a brown to dark-brown precipitate, it often indicates the formation of insoluble, inactive higher-valent manganese oxides, such as manganese(IV) oxide (MnO₂). A change in reaction rate or a lower-than-expected yield of the desired product are also key indicators of catalyst deactivation.
Q2: What is the primary deactivation mechanism for MnBr₂ catalysts in oxidation reactions?
The primary deactivation pathway for Mn(II) bromide catalysts in aerobic or peroxide-based oxidation reactions is the over-oxidation of the active Mn(II) species to less active, higher-valent manganese states, such as Mn(III) and Mn(IV). These higher-valent species can form inactive resting states or precipitate out of the solution as insoluble oxides (e.g., MnO₂), effectively removing the catalyst from the catalytic cycle.[1]
Q3: Can the deactivated catalyst be regenerated?
Yes, in many cases, the activity of the catalyst can be restored. Regeneration typically involves the chemical reduction of the deactivated higher-valent manganese species back to the active Mn(II) state.
Q4: What types of compounds can act as poisons for manganese catalysts?
While over-oxidation is the primary deactivation route, certain compounds can act as catalyst poisons. Strong coordinating ligands or anions can sometimes bind to the manganese center and inhibit its catalytic activity. For instance, in certain conditions, the presence of acetate (B1210297) has been shown to promote the deactivation of MnBr₂ to insoluble MnO.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with MnBr₂ catalysts.
| Issue | Potential Cause | Recommended Action |
| Reaction is sluggish or stalls; brown/black precipitate observed. | The Mn(II) catalyst has likely been oxidized to inactive Mn(IV) oxide (MnO₂). | Isolate the precipitate and attempt a chemical reduction to regenerate the Mn(II) species. See the experimental protocol for "Regeneration via Oxalic Acid Reduction" below. |
| Catalyst activity decreases over several cycles. | Gradual accumulation of inactive higher-valent manganese species or slow poisoning by a substrate/byproduct. | Implement a regeneration step between cycles. Consider purifying reactants to remove potential poisons. |
| After regeneration, catalyst activity is not fully restored. | The reduction process was incomplete, or some of the manganese was lost during recovery. | Optimize the regeneration protocol by adjusting the amount of reducing agent, reaction time, or temperature. Ensure complete dissolution of the manganese oxide precipitate during the reduction step. |
| An insoluble white precipitate forms during regeneration with oxalic acid. | Formation of manganese(II) oxalate (B1200264) (MnC₂O₄), which has low solubility in water. | After the reduction is complete, acidify the solution slightly with an acid like HBr to dissolve the manganese(II) oxalate and form soluble MnBr₂. |
Catalyst Deactivation and Regeneration Workflow
The following diagram illustrates the general cycle of MnBr₂ catalyst deactivation and a potential pathway for its regeneration.
Experimental Protocols for Regeneration
Below are detailed methodologies for regenerating a deactivated Manganese(II) bromide catalyst. The primary method involves the reduction of precipitated manganese oxides.
Method 1: Regeneration of Precipitated Manganese Oxide via Oxalic Acid Reduction
This protocol is designed for cases where the deactivated catalyst has precipitated out of the reaction mixture as a solid manganese oxide. Oxalic acid is a known reducing agent that can effectively dissolve MnO₂ by reducing it to the soluble Mn(II) state.[2][3][4]
Objective: To reduce insoluble Mn(IV) oxide to soluble Mn(II) bromide.
Materials:
-
Deactivated catalyst precipitate (MnO₂)
-
Oxalic acid (H₂C₂O₄)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Deionized water
-
Solvent for final catalyst solution (e.g., acetic acid, water)
Procedure:
-
Isolation of the Deactivated Catalyst:
-
Separate the solid brown/black precipitate from the reaction mixture using filtration or centrifugation.
-
Wash the solid with a suitable solvent (one in which the product is soluble but the catalyst is not, if applicable) to remove residual organic compounds. Dry the solid if necessary.
-
-
Reduction of Manganese(IV) Oxide:
-
Suspend the isolated precipitate in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a 1 to 2 M solution of oxalic acid dropwise while stirring. The amount of oxalic acid should be in stoichiometric excess relative to the estimated amount of MnO₂. The reaction is: MnO₂ (s) + H₂C₂O₄ (aq) + 2H⁺ → Mn²⁺ (aq) + 2CO₂ (g) + 2H₂O (l).
-
Continue stirring until the solid completely dissolves and the solution becomes clear (or pale pink), indicating the formation of Mn(II) ions. The evolution of CO₂ gas should be observed.
-
-
Conversion to Manganese(II) Bromide:
-
Once the reduction is complete, carefully add a stoichiometric amount of hydrobromic acid (HBr) to the solution to provide bromide counter-ions. This will form MnBr₂ in solution.
-
If manganese(II) oxalate has precipitated (a white solid), the addition of HBr will help to dissolve it by shifting the equilibrium.
-
-
Solvent Exchange and Final Preparation:
-
The aqueous solution of MnBr₂ can now be used as is, or the solvent can be removed under reduced pressure (if MnBr₂ is the only non-volatile component).
-
The resulting solid MnBr₂ can then be redissolved in the desired solvent for the next catalytic reaction.
-
Quantitative Data Summary (Illustrative):
| Parameter | Condition | Observation/Result | Reference Principle |
| Reducing Agent | Oxalic Acid | Effective for MnO₂ reduction. | [2][4] |
| Concentration | 1 - 2 M | Sufficient for efficient leaching/reduction. | [4] |
| Temperature | Room Temperature | Reaction proceeds effectively without heating. | [4] |
| Endpoint | Disappearance of solid, cessation of gas evolution. | Indicates complete reduction to Mn(II). | [2][3] |
Method 2: High-Temperature Recovery and Reprocessing (Industrial Context)
For large-scale operations where the catalyst is part of a complex organic residue, a more intensive recovery process may be necessary. This is not a simple regeneration but a recovery of the metal values for re-synthesis of the catalyst. A patented process for recovering cobalt, manganese, and bromine from the residue of terephthalic acid production involves pyrolysis to destroy the organic matrix, followed by steps to recover the metals and bromine.[5] This method is generally not suitable for a standard laboratory setting but is included for completeness.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation issues.
References
Technical Support Center: The Impact of Impurities in MnBr₂ on Catalytic Performance
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing Manganese(II) Bromide (MnBr₂) in catalytic applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on the impact of impurities on catalytic performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MnBr₂ in the catalytic systems where it is employed?
A1: Manganese(II) bromide is a versatile catalyst component used in various chemical transformations. It is notably used in the Amoco process for the aerobic oxidation of p-xylene (B151628) to terephthalic acid, often in conjunction with a cobalt catalyst.[1][2][3] In this system, the bromide component plays a crucial role in the reaction mechanism. MnBr₂ can also be used in other organic syntheses, such as in place of palladium in the Stille reaction for carbon-carbon bond formation.
Q2: How can the presence of water affect the catalytic activity of MnBr₂?
A2: Water can significantly influence the catalytic performance of MnBr₂ by altering the coordination sphere of the manganese(II) ion. Under ambient conditions, the Mn(II) ion is typically octahedrally coordinated with water molecules.[4] However, under reaction conditions, such as in supercritical water, the coordination can change to a tetrahedral geometry with bromide ions directly coordinated to the manganese center.[4] This change in the catalyst's structure can impact its activity and selectivity. While not always an "impurity" in the traditional sense, inconsistent water content can lead to variability in catalytic outcomes. The importance of water content has also been noted in the catalytic activity of other manganese-based catalysts like manganese oxides.[5][6]
Q3: Are there any known non-metallic impurities that can negatively impact MnBr₂ catalysis?
A3: Yes, certain anions can act as catalyst poisons. For instance, the presence of the acetate (B1210297) anion has been shown to deactivate the MnBr₂ catalyst by promoting the formation of insoluble and inactive manganese oxide (MnO).[4]
Q4: Can the concentration of the bromide ion itself affect the reaction?
A4: Absolutely. While bromide is essential for the catalytic cycle in many reactions, an excess concentration can be detrimental. In the oxidation of p-xylene, for example, a higher than optimal bromide concentration can lead to the formation of undesired byproducts like benzylic bromide, which reduces the yield of the target product, terephthalic acid.[1]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the catalytic performance of MnBr₂.
Issue 1: Lower than expected reaction yield or conversion rate.
-
Question: Have you analyzed the purity of your MnBr₂ catalyst?
-
Answer: Impurities in the MnBr₂ can poison the catalyst. It is advisable to use a high-purity grade of MnBr₂ and to analyze the material for common metallic and anionic impurities. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to quantify metallic impurities.[7]
-
-
Question: Are you controlling the water content in your reaction?
-
Answer: As discussed in the FAQs, water can affect the catalyst's structure and activity. Ensure that your solvents are appropriately dried and that the water content is consistent between experiments to ensure reproducibility.
-
-
Question: Could there be competing side reactions?
-
Answer: In some reactions, such as p-xylene oxidation, an excess of bromide can lead to unwanted side reactions.[1] Consider optimizing the MnBr₂ concentration to minimize the formation of byproducts.
-
Issue 2: Inconsistent results between different batches of MnBr₂.
-
Question: Is there a noticeable difference in the physical appearance of the MnBr₂ batches?
-
Answer: While not a definitive diagnostic, variations in color or crystal form could indicate differences in hydration state or the presence of impurities.
-
-
Question: Have you performed an impurity profile analysis on each batch?
Issue 3: Complete deactivation of the catalyst.
-
Question: Are there any potential sources of deactivating anions in your reaction mixture?
-
Answer: As noted, acetate anions can lead to the formation of inactive MnO.[4] Review all reagents and solvents for potential sources of such impurities.
-
-
Question: Have you considered the possibility of fouling or coking?
-
Answer: In many catalytic processes, especially those involving organic substrates, the catalyst surface can be blocked by polymeric byproducts, a process known as fouling or coking. Optimizing reaction conditions such as temperature and reactant concentrations can help minimize these effects.
-
Data Presentation: Impact of Impurities on MnBr₂ Catalytic Performance
Due to the limited publicly available quantitative data specifically for MnBr₂ impurities, the following table summarizes the known and potential impacts in a qualitative manner.
| Impurity Class | Specific Impurity | Potential Impact on Catalytic Performance | Notes |
| Anionic | Acetate | Catalyst deactivation | Promotes the formation of insoluble and inactive MnO.[4] |
| Excess Bromide | Reduced product yield | Can lead to the formation of undesired byproducts (e.g., benzylic bromide).[1] | |
| Solvent | Water | Variable catalytic activity | Alters the coordination sphere and structure of the active Mn(II) species.[4] |
| Metallic | Other Transition Metals (e.g., Fe, Co, Cu, Ni) | Altered activity and selectivity | The presence of other transition metals can have synergistic or antagonistic effects. For instance, cobalt is often used as a co-catalyst with manganese in oxidation reactions.[1][2][3] The specific impact would be highly reaction-dependent. |
| Organic | Reaction Byproducts | Fouling/Coking | Polymeric or high-molecular-weight byproducts can deposit on and block active catalyst sites. |
Experimental Protocols
Protocol 1: General Procedure for Aerobic Oxidation of a Methylaromatic Compound
This protocol provides a general methodology for evaluating the catalytic performance of MnBr₂ in the aerobic oxidation of a substrate like p-xylene.
-
Catalyst Preparation:
-
Ensure the MnBr₂ used is of high purity. If necessary, purify the reagent through recrystallization.
-
Accurately weigh the MnBr₂ catalyst and any co-catalyst (e.g., cobalt acetate).
-
-
Reaction Setup:
-
In a high-pressure reactor equipped with a stirrer, gas inlet, and temperature control, add the solvent (e.g., acetic acid).
-
Add the MnBr₂ catalyst and any co-catalyst to the solvent and stir until dissolved.
-
Add the methylaromatic substrate (e.g., p-xylene).
-
-
Reaction Execution:
-
Analysis:
-
After the desired reaction time, cool the reactor and depressurize it.
-
Take aliquots of the reaction mixture at different time points to monitor the progress of the reaction.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the products.[1][11]
-
Protocol 2: Impurity Analysis of MnBr₂
This protocol outlines the steps for detecting and quantifying metallic impurities in a MnBr₂ sample.
-
Sample Preparation:
-
Accurately weigh a sample of MnBr₂.
-
Dissolve the sample in a suitable solvent, such as deionized water or dilute nitric acid, ensuring complete dissolution.
-
-
Analytical Technique:
-
Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the quantitative analysis of a wide range of metallic impurities at trace levels.[7]
-
Alternatively, Atomic Absorption Spectroscopy (AAS) can be used for the analysis of specific metals.
-
-
Quantification:
-
Prepare a series of calibration standards containing known concentrations of the elements of interest.
-
Analyze the standards and the MnBr₂ sample using the chosen analytical technique.
-
Construct a calibration curve and use it to determine the concentration of each metallic impurity in the MnBr₂ sample.
-
Mandatory Visualizations
Caption: A flowchart for troubleshooting common issues in MnBr₂ catalysis.
Caption: The impact of acetate impurity on MnBr₂ catalyst deactivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The structure of the homogeneous oxidation catalyst, Mn(II)(Br(-1))x, in supercritical water: an X-ray absorption fine-structure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of water content in birnessite-type MnO2 catalysts for HCHO oxidation: Mechanistic details and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Water Oxidation Catalytic Activity of a Mn-Based Magnetic Metal-Organic Framework: The Role of Proton Conductivity and Oxygen Evolution Reaction Overpotential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. testinglab.com [testinglab.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. scienceasia.org [scienceasia.org]
Technical Support Center: Optimizing Solvent Systems for Manganese(II) Bromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Manganese(II) bromide (MnBr₂).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Manganese(II) bromide?
A1: Manganese(II) bromide is an ionic compound that is highly soluble in water and other polar solvents. Its solubility in water is 146 g/100 mL at 20 °C.[1] The tetrahydrate form, MnBr₂·4H₂O, is also readily soluble in water, with solubility increasing at higher temperatures.[2] It is very slightly soluble in diethyl ether and practically insoluble in liquid ammonia.[3] For many organic reactions, polar aprotic solvents like DMSO, DMF, and NMP are effective at dissolving both inorganic salts like MnBr₂ and organic substrates.[4]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect my reaction?
A2: The choice of a polar protic versus a polar aprotic solvent can significantly impact reaction kinetics and mechanism, particularly for nucleophilic substitutions.[5][6]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can form hydrogen bonds.[7][8] They are excellent at solvating both cations and anions. By strongly solvating anions (nucleophiles) through hydrogen bonding, they can "cage" the nucleophile, reducing its reactivity and potentially slowing down reactions like the SN2 mechanism.[5][9] However, their ability to stabilize charged intermediates makes them ideal for SN1 reactions.[6][9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7][8] They are effective at solvating cations but leave anions relatively "naked" and more reactive.[5] This makes them particularly suitable for accelerating SN2 reactions.[6][9]
Q3: What is the role of a "coordinating solvent" with Manganese(II) bromide?
A3: A coordinating solvent is one that can directly bind to the manganese(II) ion, acting as a Lewis base. The coordination environment of the Mn(II) center is highly dependent on the solvent. For instance, in water, methanol, and DMSO, Mn(II) typically forms a six-coordinate octahedral complex.[10][11] In the more sterically demanding solvent N,N'-dimethylpropylene urea (B33335) (dmpu), Mn(II) forms a five-coordinate complex.[10][11] The nature of this coordination can influence the reactivity and catalytic activity of the manganese center. Ultrafast metal-solvent interactions have been observed where solvent molecules like THF initially bind through a C-H σ-interaction before isomerizing to the more stable O-binding mode.[12][13]
Q4: Can the solvent change the selectivity of a manganese-catalyzed reaction?
A4: Yes, the solvent can be a critical factor in determining the regioselectivity of a reaction. In a notable example of a manganese-catalyzed dehydrogenative alkylation of indolines, switching the solvent from toluene (B28343) (non-polar) to 2,2,2-trifluoroethanol (B45653) (TFE, a polar protic solvent) changed the outcome from C3-alkylation to N-alkylation.[14] This switch was attributed to the polar protic solvent's ability to facilitate an alternative pathway involving indolinium intermediates.[14]
Q5: My reaction is sluggish. Could the solvent be the issue?
A5: Absolutely. If your reaction is slow, the solvent could be inhibiting the reaction in several ways. The reagents may have poor solubility, preventing them from interacting effectively.[5] Alternatively, if you are using a polar protic solvent in a reaction that requires a strong, unencumbered nucleophile (like an SN2 reaction), the solvent may be over-stabilizing and deactivating your nucleophile.[15] Switching to a polar aprotic solvent could significantly increase the reaction rate.[5][15]
Troubleshooting Guide
| Problem | Possible Solvent-Related Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Poor Solubility of Reagents: MnBr₂ or other reactants are not sufficiently dissolved to react.[5] | 1. Switch to a more polar solvent: If using a non-polar solvent, try a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724).[4] 2. Use a co-solvent system: A mixture like dioxane/water or toluene/water can help dissolve both organic substrates and inorganic salts.[16] 3. Increase Temperature: Gently heating the reaction can improve solubility, but monitor for side product formation.[17] |
| Inappropriate Solvent Polarity: The solvent may be destabilizing a key transition state or intermediate.[15] | 1. Screen Solvents of Different Polarity: Test the reaction in a non-polar (e.g., Toluene), a polar aprotic (e.g., THF, Acetonitrile), and a polar protic (e.g., Ethanol, Isopropanol) solvent.[18] 2. Consider Reaction Mechanism: For SN1-type mechanisms, a polar protic solvent is often beneficial.[9] For SN2-type mechanisms, a polar aprotic solvent is generally preferred.[9] | |
| Formation of Unwanted Side Products | Solvent Participation: Protic solvents like alcohols or water can sometimes act as competing nucleophiles. | 1. Switch to an Aprotic Solvent: Use a solvent like THF, dioxane, or acetonitrile that cannot participate as a nucleophile.[7] 2. Ensure Anhydrous Conditions: If water is a suspected side-reactant, use anhydrous MnBr₂ and thoroughly dry all solvents and glassware. MnBr₂ tetrahydrate is hygroscopic and contains water molecules.[2] |
| Solvent-Induced Change in Reactivity: The solvent may be promoting an undesired reaction pathway. | 1. Change Solvent Polarity: As seen in some manganese-catalyzed reactions, altering polarity (e.g., from non-polar to polar protic) can switch the regioselectivity.[14] Experiment with different solvent classes. | |
| Reaction Fails to Go to Completion | Equilibrium Issues: The solvent may be preferentially stabilizing the reactants over the products, shifting the equilibrium.[15] | 1. Change the Solvent: A different solvent may alter the solvation energies of reactants and products, favorably shifting the equilibrium.[15] 2. Use a Co-solvent to Remove Byproducts: If a byproduct like water is formed, consider a setup with a Dean-Stark trap if using a suitable solvent like toluene. |
| Difficulty Isolating Product | High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove during workup. | 1. Choose a Lower-Boiling Solvent: If the reaction conditions permit, opt for solvents like THF, ethyl acetate, or dichloromethane. 2. Perform an Aqueous Workup: For water-miscible solvents like DMF or DMSO, dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent (e.g., ethyl acetate, ether). |
Quantitative Data Summary
Table 1: Solubility of Manganese(II) Bromide in Various Solvents
| Solvent | Formula | Type | Solubility | Reference |
| Water | H₂O | Polar Protic | 146 g / 100 mL (20 °C) | [1] |
| Diethyl Ether | (CH₃CH₂)₂O | Borderline Polar Aprotic | Very slightly soluble | [3] |
| Liquid Ammonia | NH₃ | Polar Protic | Insoluble | [3] |
| Liquid Bromine | Br₂ | Non-Polar | 0.0002 g / 100 g (25 °C) | [3] |
Table 2: Properties of Common Solvents for Consideration
| Solvent | Dielectric Constant (ε) | Type | Key Feature |
| Water | 78.5 | Polar Protic | Excellent for dissolving ionic salts, can act as a nucleophile.[8] |
| Methanol | 32.6 | Polar Protic | Good for dissolving polar compounds, can hydrogen bond.[8] |
| Ethanol | 24.3 | Polar Protic | Less polar than methanol, common choice for many reactions.[8] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | High polarity, good for SN2 reactions, dissolves a range of compounds.[8] |
| Dimethylformamide (DMF) | 38.0 | Polar Aprotic | High polarity, high boiling point, excellent for SN2 reactions.[8] |
| Dimethyl Sulfoxide (DMSO) | 47.0 | Polar Aprotic | Very high polarity, dissolves many inorganic salts and organic compounds.[8] |
| Tetrahydrofuran (THF) | 7.5 | Borderline Polar Aprotic | Common ethereal solvent, good general-purpose medium.[8] |
| Toluene | 2.4 | Non-Polar | Used for reactions requiring non-polar conditions or higher temperatures.[19] |
Table 3: Coordination Environment of Solvated Manganese(II) Ion
| Solvent | Coordination Number | Geometry | Mean Mn-Atom Bond Distance (Å) | Reference |
| Water | 6 | Octahedral | Mn-O: 2.165 | [10][11] |
| Methanol | 6 | Octahedral | Mn-O: 2.161 | [10][11] |
| Acetonitrile | 6 | Octahedral | Mn-N: 2.193 | [10][11] |
| N,N'-dimethylpropylene urea (dmpu) | 5 | - | Mn-O: 2.087 | [10][11] |
Experimental Protocols
Protocol: General Solvent Screening for a Manganese(II) Bromide Catalyzed Reaction
This protocol outlines a systematic approach to identify an optimal solvent for a new reaction catalyzed by MnBr₂.
-
Reagent Preparation:
-
Prepare a stock solution of your main substrate in a volatile, inert solvent (e.g., dichloromethane) to allow for easy and accurate dispensing.
-
Accurately weigh Manganese(II) bromide (anhydrous or tetrahydrate, as required) and any other solid reagents into a series of identical reaction vials equipped with stir bars. Ensure all glassware is dry.
-
-
Solvent Selection and Setup:
-
Choose a representative set of solvents covering a range of properties. A recommended starting set includes:
-
Non-Polar: Toluene
-
Borderline Polar Aprotic: Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (MeCN)
-
Polar Protic: Isopropanol (IPA) or Ethanol (EtOH)
-
-
Add the selected solvents (ensure they are anhydrous grade if required) to each respective vial containing the solid reagents.
-
Add the substrate stock solution to each vial and evaporate the volatile solvent used for the stock solution under a stream of inert gas (e.g., Nitrogen or Argon).
-
Add the final liquid reagent (e.g., a nucleophile or coupling partner) to each vial to initiate the reactions simultaneously.
-
-
Reaction Monitoring:
-
Stir all reactions at a consistent temperature (e.g., room temperature or a moderately elevated temperature like 60 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., 1, 4, 12, and 24 hours).
-
To monitor, withdraw a small aliquot from each reaction, quench it appropriately (e.g., with a small amount of water or dilute acid), and analyze by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Analysis and Optimization:
-
Compare the conversion to product and the formation of any byproducts across the different solvents.
-
The solvent that provides the best combination of reaction rate, yield, and selectivity is the lead candidate.
-
Further optimization can be performed using co-solvents or analogues of the best-performing solvent.
-
Visualizations
Caption: Workflow for a systematic solvent screening experiment.
Caption: Influence of solvent properties on reaction outcomes.
Caption: Solvation of ions in protic vs. aprotic media.
References
- 1. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 2. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 3. manganese(II) bromide [chemister.ru]
- 4. quora.com [quora.com]
- 5. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. Solvation and coordination chemistry of manganese(II) in some solvents. A transfer thermodynamic, complex formation, EXAFS spectroscopic and crystallographic study | SLU publication database (SLUpub) [publications.slu.se]
- 11. researchgate.net [researchgate.net]
- 12. Manganese carbonyl compounds reveal ultrafast metal-solvent interactions - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. Item - Manganese Carbonyl Compounds Reveal Ultrafast MetalâSolvent Interactions - American Chemical Society - Figshare [acs.figshare.com]
- 14. Manganese-Catalyzed Regioselective Dehydrogenative C- versus N-Alkylation Enabled by a Solvent Switch: Experiment and Computation [organic-chemistry.org]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Solvents Resource Center | Fisher Scientific [fishersci.com]
temperature optimization for MnBr2-catalyzed synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MnBr2-catalyzed synthesis, with a specific focus on temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for MnBr2-catalyzed reactions?
The optimal temperature for MnBr2-catalyzed reactions is highly dependent on the specific transformation. For C(sp3)–H bromination reactions using N-bromosuccinimide (NBS), a common starting point is around 60 °C.[1][2] However, for C-H alkylation reactions, the temperature can range from near room temperature to 100 °C, depending on the substrates and other reaction conditions.[3] It is crucial to consult literature for the specific reaction type to determine the most appropriate temperature range.
Q2: How does temperature affect the rate and yield of my MnBr2-catalyzed reaction?
Generally, increasing the temperature will increase the reaction rate. However, this does not always translate to a higher yield of the desired product. Excessively high temperatures can lead to catalyst deactivation, decomposition of starting materials or products, and the formation of unwanted byproducts. For instance, in some hydroarylation reactions, increasing the temperature from 25 °C to 35 °C can improve the yield, but further increases may not be beneficial and could even be detrimental.[3]
Q3: What are the signs of catalyst deactivation at elevated temperatures?
A primary indicator of catalyst deactivation is a decrease in the reaction rate or a stall in the reaction before completion. Visually, you might observe a color change in the reaction mixture or the formation of a precipitate, which could indicate the decomposition of the manganese catalyst into insoluble and inactive species. While MnBr2 itself is thermally stable at typical reaction temperatures, related organic manganese (II) bromide hybrids have shown decomposition at temperatures around 220 °C, suggesting an upper limit to consider for thermal stability.[4]
Q4: Can I run MnBr2-catalyzed reactions at room temperature?
Yes, certain MnBr2-catalyzed reactions can be performed at or near room temperature.[3] This is particularly advantageous for substrates that are thermally sensitive. The success of a room temperature reaction often depends on other factors such as the choice of solvent, ligands, and additives. If a reaction is sluggish at room temperature, a modest increase in temperature should be the first optimization step.
Q5: What are common side reactions observed at non-optimal temperatures?
At temperatures that are too high, you may observe the formation of byproducts from decomposition or undesired pathways. For example, in reactions involving radical intermediates, high temperatures can lead to a loss of selectivity. In C-H functionalization reactions, elevated temperatures might result in functionalization at multiple sites if the desired site is not significantly more reactive. Conversely, at temperatures that are too low, the reaction may be incomplete, leading to a mixture of starting material and product.
Troubleshooting Guide
This guide provides a structured approach to resolving common temperature-related issues in MnBr2-catalyzed synthesis.
Problem 1: Low or no conversion of starting material.
-
Possible Cause: The reaction temperature is too low.
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in 10-20 °C increments.
-
Monitor the reaction progress at each new temperature using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Be mindful of the thermal stability of your substrates and products.
-
Ensure other reaction parameters (e.g., solvent, catalyst loading, reactant concentrations) are optimized.
-
Problem 2: Formation of significant byproducts.
-
Possible Cause: The reaction temperature is too high.
-
Troubleshooting Steps:
-
Decrease the reaction temperature in 10-20 °C increments.
-
Analyze the product mixture at each temperature to assess the impact on byproduct formation.
-
Consider if a different solvent with a lower boiling point could help maintain a more controlled temperature.
-
Investigate if the byproducts are a result of substrate or product decomposition at the current temperature.
-
Problem 3: Reaction starts but does not go to completion.
-
Possible Cause: Catalyst deactivation at the reaction temperature.
-
Troubleshooting Steps:
-
Lower the reaction temperature to see if catalyst stability improves over the course of the reaction.
-
Consider adding the catalyst in portions throughout the reaction to maintain an active catalytic species.
-
Ensure the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture at elevated temperatures.
-
Data Presentation
Table 1: Effect of Temperature on the Yield of a Mn-Catalyzed Hydroarylation Reaction
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 50 |
| 2 | 35 | 98 |
| 3 | 100 | 70 |
Data synthesized from a study on Mn(i)-tricarbonyl catalyzed hydroarylation, which can provide insights into temperature effects in related manganese-catalyzed systems.[3]
Table 2: Optimization of a MnBr2-Catalyzed C(sp3)–H Bromination Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn(OAc)2 | DCE | 60 | 10 |
| 2 | Mn(OAc)2 | MeCN | 60 | 10 |
| 3 | Mn(OAc)2 | PhCF3 | 60 | 62 |
| 4 | MnBr2 | PhCF3 | 60 | 55 |
This table demonstrates the interplay between catalyst, solvent, and a fixed temperature of 60 °C.[1][2]
Experimental Protocols
General Protocol for MnBr2-Catalyzed C(sp3)–H Bromination
This protocol is a general guideline based on a reported procedure.[1][2] Researchers should adapt it based on their specific substrate and safety considerations.
-
Reaction Setup: To an oven-dried reaction vessel, add the substrate (1.0 equiv), MnBr2 (10 mol %), and bipyridine (10 mol %).
-
Solvent and Reagents: Add PhCF3 as the solvent, followed by N-bromosuccinimide (NBS) (3.0 equiv) and TMSN3 (2.0 equiv).
-
Temperature Control: Place the reaction vessel in a pre-heated oil bath at 60 °C.
-
Reaction Monitoring: Stir the reaction mixture for the specified time (e.g., 18 hours) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent. Perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for temperature optimization.
References
- 1. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Manganese Catalyst Stability in Oxidation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions to address the common challenge of manganese (Mn) catalyst deactivation in oxidation reactions. By understanding the mechanisms of deactivation and implementing preventative strategies, researchers can enhance catalyst longevity, improve reaction efficiency, and ensure the reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of manganese catalyst deactivation?
A1: The most common indication of catalyst deactivation is a decrease in the reaction rate or a lower-than-expected yield of the desired product over time or with repeated use.[1] You may also observe changes in the reaction mixture's color or the formation of precipitates, which can suggest the formation of insoluble, inactive manganese species.[1]
Q2: What are the primary mechanisms that lead to the deactivation of my manganese catalyst?
A2: Deactivation can occur through several mechanisms, which can be broadly categorized as:
-
Formation of Inactive Resting States: The catalyst can convert into a higher oxidation state (e.g., Mn
or MnIII ) that is less active under certain conditions, particularly at low temperatures. This deactivation is often reversible.[2][3]IV -
Fouling or Coking: Carbonaceous materials or reaction byproducts can deposit on the catalyst's surface, physically blocking the active sites.[1][4][5]
-
Poisoning: Strong chemical adsorption of substances, such as sulfur or nitrogen compounds from the feedstock, onto the active sites can inhibit their function.[1][6][7]
-
Thermal Degradation (Sintering): Exposure to high temperatures can cause catalyst particles to agglomerate, leading to a loss of active surface area.[1][5]
-
Leaching: The active manganese species may dissolve from its support into the reaction medium, leading to a loss of catalytic activity.[1]
Q3: Is the deactivation of manganese catalysts always permanent?
A3: No, deactivation is not always permanent. For instance, deactivation caused by the formation of inactive Mn
III
and MnIV
Q4: How does the choice of support material affect catalyst stability?
A4: The support material plays a critical role in catalyst performance and stability. A good support can enhance the dispersion of active metal species, facilitate reactant diffusion, and influence the chemical state of the manganese.[10][11] For example, supports like Mg(OH)(_2) and Al(_2)O(_3) have been shown to stabilize higher-valence manganese species, which can improve catalytic activity in certain oxidation reactions.[10] Using magnetic nanoparticles as a support not only enhances stability but also simplifies catalyst recovery and purification steps.[12]
Q5: What is the role of the ligand in homogeneous manganese catalysis?
A5: In homogeneous systems, the ligand coordinated to the manganese center is crucial. The electronic properties of the ligand's substituents can influence the catalyst's selectivity between the desired oxidation reaction and unproductive side reactions, such as H(_2)O(_2) disproportionation.[2][13] The ligand structure also impacts the rate and extent of catalyst deactivation, ultimately affecting the total turnover number (TON).[2][13]
Troubleshooting Guide
Problem: My reaction rate has slowed significantly, but there is no visible precipitate.
-
Possible Cause 1: Reversible Deactivation. If you are running the reaction at a low temperature, the catalyst may have entered a less active, higher oxidation "resting state".[2][3]
-
Solution: Try gently warming the reaction mixture. A sudden increase in activity upon warming can confirm this reversible deactivation mechanism.[2]
-
-
Possible Cause 2: Catalyst Poisoning. Your feedstock or solvent may contain impurities (e.g., sulfur compounds) that are poisoning the active sites.[1][7]
-
Solution: Purify all reactants and solvents before the reaction. Consider using a guard bed to remove impurities if feedstock contamination is suspected.[5]
-
Problem: I am observing a color change and the formation of a precipitate.
-
Possible Cause: Phase Transformation or Leaching. The active catalyst may be converting into an insoluble, inactive phase, such as a different manganese oxide.[1] Alternatively, the active species could be leaching from the support and precipitating out of solution.
Problem: My product yield is low, and I detect significant oxygen (O(_2)) evolution.
-
Possible Cause: Hydrogen Peroxide (H(_2)O(_2)) Disproportionation. If you are using H(_2)O(_2) as the oxidant, a competing reaction that breaks it down into water and oxygen may be occurring.[2][13] This unproductive pathway consumes the oxidant and can be linked to catalyst deactivation.[3][13]
Problem: My catalyst's performance declines with each reuse, even after washing.
-
Possible Cause: Fouling/Coking. Carbonaceous deposits (coke) are likely accumulating on the catalyst surface, blocking pores and active sites. This is common in the oxidation of organic substrates.[4][5]
Visual Guides and Workflows
Deactivation Pathways
Caption: Key mechanisms leading to the deactivation of manganese catalysts.
Troubleshooting Workflow
Caption: A step-by-step guide to diagnosing catalyst deactivation issues.
Data & Protocols
Data Presentation
Table 1: Summary of Deactivation Mechanisms and Prevention Strategies
| Deactivation Mechanism | Primary Cause | Key Indicators | Prevention / Mitigation Strategy |
| Fouling / Coking | Deposition of carbonaceous materials on the catalyst surface.[5] | Gradual loss of activity upon reuse; visible deposits on catalyst. | Optimize temperature and feedstock composition; regular catalyst regeneration via oxidation.[5] |
| Poisoning | Strong adsorption of impurities (e.g., S, N compounds) on active sites.[1] | Rapid and severe loss of activity; presence of known poisons in feedstock. | Purify feedstock and solvents before reaction; use of guard beds.[5] |
| Sintering | Agglomeration of catalyst particles at high temperatures.[1][5] | Irreversible activity loss after exposure to high temperatures; loss of surface area. | Select thermally stable catalysts and supports; operate under optimal temperature conditions.[5] |
| Resting State Formation | Formation of less active Mn
| Activity loss at low temperatures, which is restored upon warming. | Optimize reaction temperature; modify ligand electronics.[2] |
| Leaching | Dissolution of active Mn species from the support.[1] | Loss of activity and detection of Mn in the reaction filtrate. | Choose a more stable support; optimize solvent and reaction conditions. |
Table 2: Influence of Support Material on Catalyst Performance in Oxidation
| Support Material | Typical Effect on Mn Catalyst | Example Application | Reference |
| Al(_2)O(_3) (Alumina) | Good dispersion, stabilizes higher-valence Mn species, enhances activity. | Toluene (B28343) Combustion | [10][16] |
| SiO(_2) (Silica) | High surface area, but can show lower activity compared to other supports. | Toluene Combustion | [10][16] |
| CeO(_2) (Ceria) | High oxygen storage capacity, promotes redox properties, enhances activity. | CO Oxidation | [17] |
| Mg(OH)(_2) (Magnesium Hydroxide) | Stabilizes high-valent Mn species, basic sites can facilitate proton abstraction. | Alcohol Oxidation | [10] |
| Magnetic Nanoparticles (e.g., MnFe(_2)O(_4)) | Superior stability, easy magnetic separation, high surface area. | General Organic Synthesis | [12] |
Experimental Protocols
Protocol 1: General Procedure for Regeneration of Coked Catalyst
This protocol is a general guideline for the thermal regeneration of a supported manganese catalyst deactivated by coke deposition. Specific temperatures and times should be optimized for your specific catalyst system.
-
Catalyst Recovery: After the reaction, recover the spent catalyst from the reaction mixture by filtration or centrifugation. Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed reactants and products, and then dry it completely in an oven (e.g., at 100-120°C).
-
Setup: Place the dried, coked catalyst in a tube furnace or a similar apparatus that allows for precise temperature control and gas flow.
-
Inert Purge: Heat the catalyst to the target regeneration temperature (e.g., 550°C) under a flow of an inert gas like nitrogen (N(_2)) or argon (Ar). This step removes any volatile residues and ensures a controlled start to the oxidation.[4]
-
Oxidative Treatment: Once the target temperature is stable, switch the gas flow from inert gas to a diluted oxygen stream (e.g., 5-10% O(_2) in N(_2)) or air.[4] This controlled oxidation burns off the carbonaceous deposits (coke).
-
Hold and Cool: Maintain the oxidative treatment for a set duration (e.g., 2-4 hours) to ensure complete coke removal.[4]
-
Final Purge and Cool-down: After the oxidation period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.
-
Storage: Once cooled, the regenerated catalyst is ready for reuse or characterization to confirm the restoration of its properties.
Protocol 2: In-situ Monitoring of Catalyst Oxidation State via UV-Visible Spectroscopy
This protocol allows for the observation of changes in the manganese catalyst's oxidation state during a reaction, which is useful for identifying the formation of inactive resting states.
-
Apparatus: Use a reaction setup that is compatible with a fiber-optic UV-vis probe or a cuvette-based spectrophotometer with a stirring and temperature control unit.
-
Blank Spectrum: Record a background spectrum of the solvent, substrate, and any other reagents before adding the manganese catalyst.
-
Reaction Initiation: Add the Mn
catalyst to the reaction mixture to initiate the experiment. Immediately begin recording UV-vis spectra at regular time intervals (e.g., every few seconds or minutes).II -
Oxidant Addition: Introduce the oxidant (e.g., H(_2)O(_2)). The formation of Mn
and MnIII species, which are often responsible for deactivation, can be observed by the appearance of characteristic absorption bands in the visible region of the spectrum.[2]IV -
Data Analysis: Monitor the changes in the spectra over the course of the reaction. A correlation between the growth of Mn
/MnIII spectral features and a decrease in the reaction rate (as determined by a parallel monitoring technique like GC or NMR) provides strong evidence for deactivation via resting state formation.[2]IV
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. A review of Mn-containing oxide catalysts for low temperature selective catalytic reduction of NOx with NH3: reaction mechanism and catalyst deactivation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. ijset.com [ijset.com]
- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. Catalysis - Wikipedia [en.wikipedia.org]
- 12. A comprehensive review on magnetic manganese as catalysts in organic synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02493E [pubs.rsc.org]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Application of Manganese Oxide Catalysts in Oxidation and Hydrogenation Processes, Modern Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. Effect of support on the catalytic activity of manganese oxide catalyts for toluene combustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of MnBr2-based Perovskite Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of MnBr2-based perovskite materials.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My MnBr2-based perovskite material shows low photoluminescence quantum yield (PLQY). What are the possible causes and solutions?
A1: Low PLQY in Mn-based perovskites is often attributed to several factors, including crystalline defects, inefficient energy transfer, and quenching effects. Here are some common causes and troubleshooting steps:
-
Defect States: Non-radiative recombination at defect sites is a primary reason for low PLQY.
-
Solution: Introduce a dopant such as Mn²⁺ into the perovskite lattice. Mn²⁺ doping can passivate defects, particularly at Pb²⁺ vacancy sites in lead-based manganese-doped materials, which reduces non-radiative recombination pathways.[1]
-
-
Inefficient Energy Transfer: For doped systems, poor energy transfer from the host material to the Mn²⁺ emitting centers can result in low emission.
-
Solution: Ensure proper incorporation of Mn²⁺ into the host lattice. The choice of organic cation can also influence the crystal structure and, consequently, the energy transfer efficiency.
-
-
Concentration Quenching: An excessive concentration of Mn²⁺ can lead to self-quenching, where excited Mn²⁺ ions transfer energy to adjacent non-excited Mn²⁺ ions, leading to non-radiative decay.
-
Solution: Optimize the Mn²⁺ doping concentration. Studies on Mn-doped MAPbBr₃ nanocrystals have shown that the PLQY peaks at a specific doping concentration (e.g., 17%) and decreases with further increases.[1]
-
-
Crystal Quality: Poor crystallinity with a high density of grain boundaries can introduce defects.
-
Solution: Optimize the synthesis method. For instance, in the Ligand-Assisted Reprecipitation (LARP) method, the choice of solvents and ligands is crucial for controlling crystal growth and quality.
-
Q2: My MnBr2-based perovskite material degrades rapidly under ambient conditions. How can I improve its stability?
A2: The instability of MnBr2-based perovskites, particularly hybrid organic-inorganic variants, is a significant challenge. Degradation is primarily caused by exposure to moisture, oxygen, UV light, and thermal stress. Here are strategies to enhance stability:
-
Moisture and Oxygen: Perovskite materials are highly susceptible to degradation in the presence of water and oxygen, which can lead to the decomposition of the crystal structure.
-
Solution 1: Doping: Doping with Mn²⁺ has been shown to significantly improve long-term stability under ambient conditions. In a study, Mn-doped MAPbBr₃ nanocrystals retained 52% of their initial photoluminescence intensity after 180 hours, compared to only 12% for the undoped counterpart.[1]
-
Solution 2: Organic Cation Engineering: The choice of the organic cation in hybrid perovskites plays a crucial role in their stability. Bulky, hydrophobic organic cations can act as a barrier against moisture penetration. For example, (TBA)₂MnBr₄ (TBA⁺ = tetrabutylammonium) exhibits great environmental stability.[2]
-
Solution 3: Encapsulation: While not an intrinsic material property, encapsulating the perovskite material with a protective layer can physically block moisture and oxygen.
-
-
UV Light: Prolonged exposure to UV light can induce photochemical degradation.
-
Solution: Incorporating UV-stable components and using charge transport layers that are inert to UV radiation can mitigate this issue.
-
-
Thermal Stress: High temperatures can lead to the decomposition of organic components and phase transitions in the perovskite structure.
-
Solution: The use of all-inorganic cesium-based manganese bromide perovskites (e.g., Cs₃MnBr₅ and CsMnBr₃) can offer higher thermal stability compared to their organic-inorganic hybrid counterparts.
-
Quantitative Data Summary
Table 1: Comparison of PLQY and Stability for Undoped vs. Mn-doped MAPbBr₃ Nanocrystals
| Material | Mn²⁺ Doping Concentration | Initial PLQY | PL Intensity Retention after 180h in Ambient Conditions |
| MAPbBr₃ NCs | 0% | 38% | 12% |
| Mn-doped MAPbBr₃ NCs | 17% | 72% | 52% |
Data sourced from a study on enhancing stability and emissions in metal halide perovskite nanocrystals through Mn²⁺ doping.[1]
Table 2: Photoluminescence Properties of Different MnBr₂-based Perovskites
| Compound | Emission Peak | PLQY |
| (TPA)₂MnBr₄ | 520 nm (Green) | 62% |
| (TMPEA)₂MnBr₄ | 521 nm (Green) | 83.18% |
| (TBA)₂MnBr₄ | 518 nm (Green) | 84.98% |
| Cs₃MnBr₅ | 522 nm (Green) | 82 ± 5% |
Data compiled from various research articles on lead-free manganese-based hybrid perovskites.[2][3][4]
Experimental Protocols
Protocol 1: Synthesis of Mn-doped MAPbBr₃ Nanocrystals via Ligand-Assisted Reprecipitation (LARP)
This protocol describes a room-temperature synthesis of Mn-doped methylammonium (B1206745) lead bromide (MAPbBr₃) nanocrystals.
Materials:
-
Methylammonium bromide (MABr)
-
Lead(II) bromide (PbBr₂)
-
Manganese(II) bromide (MnBr₂)
-
Oleylamine (B85491) (OLA)
-
Oleic acid (OA)
-
N,N-Dimethylformamide (DMF) - precursor solvent
-
Toluene (B28343) - antisolvent
Procedure:
-
Prepare the precursor solution by dissolving MABr, PbBr₂, and the desired molar fraction of MnBr₂ in DMF.
-
Add oleylamine and oleic acid to the precursor solution.
-
Under vigorous stirring at room temperature, inject the precursor solution into a container with the toluene antisolvent.
-
The reduction in solubility of the precursors in the mixed solvent will lead to supersaturation and rapid nucleation, forming the Mn-doped MAPbBr₃ nanocrystals.
-
The nanocrystals can be collected by centrifugation and redispersed in a suitable solvent for further characterization.
Protocol 2: One-Step Synthesis of (TMPEA)₂MnBr₄ Perovskite Crystals
This protocol outlines a facile, one-step solution method for synthesizing (TMPEA)₂MnBr₄ crystals at room temperature.
Materials:
-
(TMPEA)Br (trimethylphenylammonium bromide)
-
Manganese(II) bromide (MnBr₂)
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution by dissolving (TMPEA)Br and MnBr₂ powders in DCM with a molar ratio of 2:1.
-
Continuously stir the solution at room temperature.
-
Continue stirring until the solution turns into a fluorescent green color, indicating the formation of (TMPEA)₂MnBr₄ perovskites.
-
The green powder can be obtained by centrifugation of the solution.
-
For film fabrication, the powder can be re-dissolved and drop-casted onto a substrate.[4]
Protocol 3: Synthesis of (TPA)₂MnBr₄ Perovskite
This protocol is based on the synthesis of a novel lead-free manganese-based organic-inorganic hybrid halide.[3]
Materials:
-
Tri-n-propylammonium bromide (TPA)
-
Manganese(II) bromide (MnBr₂)
-
Suitable solvent (e.g., ethanol (B145695) or other polar solvents)
Procedure:
-
Synthesize the tri-n-propylammonium bromide (TPA) salt precursor. This can be achieved by reacting tri-n-propylamine with hydrobromic acid.
-
Dissolve stoichiometric amounts of TPA and MnBr₂ in a suitable solvent.
-
The (TPA)₂MnBr₄ perovskite can be obtained as a crystalline powder or single crystals through slow evaporation of the solvent at room temperature.
Visualizations
Caption: General degradation pathway of hybrid MnBr₂-based perovskites.
Caption: Experimental workflow for LARP synthesis of perovskite nanocrystals.
Caption: Mechanism of stability enhancement through Mn²⁺ doping.
References
- 1. Enhancing Stability and Emissions in Metal Halide Perovskite Nanocrystals Through Mn2⁺ Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA)2MnBr4 for high performance X-ray imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Manganese(II) Bromide (MnBr₂) Solubility
This technical support center provides troubleshooting guides for researchers, scientists, and drug development professionals experiencing issues with dissolving Manganese(II) bromide (MnBr₂) in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my Manganese(II) bromide not dissolving in non-polar solvents like hexane (B92381) or toluene?
A1: The primary reason is a fundamental principle of chemistry: "like dissolves like". MnBr₂ is an ionic salt, making it highly polar.[1] Non-polar solvents, such as hexane, toluene, or benzene, lack the polarity needed to stabilize the manganese (Mn²⁺) and bromide (Br⁻) ions in solution.[2][3] Consequently, MnBr₂ has very low to negligible solubility in these solvents.[3]
Q2: My MnBr₂ powder is pale pink and seems clumpy. Does this affect solubility?
A2: Yes, this is a critical observation. Anhydrous MnBr₂ is a pink crystalline powder, but it is also highly hygroscopic, meaning it readily absorbs moisture from the air to form hydrates like MnBr₂·4H₂O.[4][5][6] This absorbed water can significantly complicate dissolution attempts in non-polar solvents and may interfere with moisture-sensitive reactions. Proper handling and storage are crucial to maintain its anhydrous state.[7]
Q3: How can I improve the solubility of MnBr₂ in a non-polar medium?
A3: Since direct dissolution is not feasible, several strategies can be employed:
-
Use of Coordinating Solvents (Adduct Formation): A common and effective method is to use a coordinating solvent like tetrahydrofuran (B95107) (THF). THF can coordinate with the Mn²⁺ ion, forming a MnBr₂(THF)₂ complex.[8][9] This complex is significantly more organophilic (less polar) than the simple salt, allowing it to dissolve in non-polar solvents.
-
Addition of Ligands: Similar to using THF, adding other coordinating ligands such as phosphines or amines can form soluble manganese complexes. The choice of ligand depends on the specific reaction requirements.
-
Phase-Transfer Catalysis (PTC): For reactions involving MnBr₂ as a source of bromide ions, a phase-transfer catalyst can be used. These catalysts, typically quaternary ammonium (B1175870) salts, transport anions from a solid or aqueous phase into an organic, non-polar phase for reaction.[10][11][12]
Q4: What is a MnBr₂-THF adduct and why is it used?
A4: The MnBr₂-THF adduct, often written as MnBr₂(C₄H₈O)₂, is a coordination complex where two THF molecules act as Lewis bases, donating electrons to the Lewis acidic Mn²⁺ center.[8][9] This complex is prepared to create a form of manganese bromide that is more compatible with organic solvents. It is often sold commercially as a light orange-pink powder and is a preferred precursor for syntheses conducted in non-polar media.[9]
Q5: Are there any non-aqueous polar solvents that can dissolve MnBr₂?
A5: Yes. If your experiment can tolerate polar solvents, MnBr₂ is soluble in several of them. It is highly soluble in water and also shows good solubility in alcohols (like ethanol) and pyridine.[5][13] Aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) can also be effective; for example, the related salt manganese chloride shows significant solubility in DMSO.[13]
Solubility Data
The solubility of MnBr₂ is highly dependent on the solvent's polarity. Quantitative solubility data in true non-polar solvents is scarce due to its extremely low solubility.
| Solvent | Formula | Type | Solubility of MnBr₂ |
| Water | H₂O | Polar Protic | Highly Soluble (146 g/100 mL at 20°C)[14] |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[5][13] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble (often forms an adduct)[8] |
| Pyridine | C₅H₅N | Polar Aprotic | Soluble[13] |
| Toluene | C₇H₈ | Non-Polar | Very Low / Insoluble[3] |
| Hexane | C₆H₁₄ | Non-Polar | Very Low / Insoluble[3] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Used for synthesis with ligands[15] |
Troubleshooting Workflows & Mechanisms
The following diagrams illustrate the logical steps for troubleshooting solubility issues and the mechanisms for enhancing solubility.
Caption: Troubleshooting workflow for MnBr₂ solubility issues.
Caption: Mechanism of solubility enhancement via THF adduct formation.
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Experimental Protocols
Protocol 1: Handling Hygroscopic Anhydrous MnBr₂
To prevent water absorption, all handling of anhydrous MnBr₂ should be performed under inert conditions.
-
Environment: Handle the powder inside a high-purity inert atmosphere glovebox where oxygen and water levels are kept below 1 ppm.
-
Alternatives: If a glovebox is unavailable, use a desiccator for storage and a Schlenk line for transfers.[7] Work quickly to minimize air exposure.
-
Weighing: Pre-dry all glassware (vials, flasks) in an oven at >120°C for several hours and cool under vacuum or in a desiccator before bringing into the glovebox. Weigh the MnBr₂ inside the glovebox.
-
Solvents: Always use anhydrous solvents, which are either freshly distilled or purchased in sealed bottles (e.g., AcroSeal™) and handled under inert atmosphere.
-
Storage: Store the main container of MnBr₂ tightly sealed inside a desiccator, preferably within a glovebox for long-term stability.[16]
Protocol 2: In-Situ Preparation of Soluble MnBr₂-THF Complex
This protocol is for creating a soluble MnBr₂ solution in a non-polar solvent for immediate use in a reaction.
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagents: In the flask, add anhydrous MnBr₂ (1 equivalent).
-
Solvation: Add anhydrous THF via syringe. Use enough THF to fully dissolve the MnBr₂. Gentle warming (40-50°C) can aid dissolution. Stir until a clear, pale pink solution is formed.
-
Solvent Addition: Once the MnBr₂(THF)₂ complex is formed in solution, slowly add your anhydrous non-polar reaction solvent (e.g., toluene) via cannula or syringe while stirring. The complex should remain dissolved.
-
Usage: The resulting solution is now ready for the addition of other reagents.
Protocol 3: General Procedure for Using Phase-Transfer Catalysis
This method is useful when MnBr₂ is a source of bromide ions for a reaction with an organic substrate.
-
Setup: To a reaction flask, add the organic substrate dissolved in a non-polar solvent (e.g., toluene, dichloromethane).
-
Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst. A common choice is a tetraalkylammonium bromide salt, such as tetrabutylammonium (B224687) bromide (TBABr).[17]
-
Reagent: Add solid, finely ground anhydrous MnBr₂ to the mixture. In some cases, a biphasic system with a concentrated aqueous solution of the salt is used.[12]
-
Reaction: Stir the mixture vigorously at the desired reaction temperature. The high-speed stirring is crucial to maximize the interfacial area between the solid/aqueous phase and the organic phase, facilitating the catalyst's function.
-
Monitoring: Monitor the reaction progress by standard techniques (TLC, GC, LC-MS). The reaction may take longer than homogeneous reactions due to the mass transfer limitations.[11]
References
- 1. Manganese bromide (13446-03-2) for sale [vulcanchem.com]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. hnxyalloy.com [hnxyalloy.com]
- 4. CAS 10031-20-6: Manganese(II) bromide tetrahydrate [cymitquimica.com]
- 5. chemiis.com [chemiis.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy Dibromomanganese;oxolane | 57298-42-7 [smolecule.com]
- 9. americanelements.com [americanelements.com]
- 10. US6300431B1 - Phase transfer process with catalyst recovery - Google Patents [patents.google.com]
- 11. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. WO2002041978A1 - Method for separating a phase transfer catalyst by means of a membrane - Google Patents [patents.google.com]
Technical Support Center: Purification of Synthesized Manganese(II) Bromide (MnBr₂)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized Manganese(II) bromide (MnBr₂).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude, synthesized MnBr₂?
Common impurities can originate from starting materials, side reactions, or handling. These may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include manganese metal, manganese carbonate, or other manganese salts.
-
Oxidation Products: Manganese(II) is susceptible to oxidation, which can lead to the formation of brown or black manganese oxides (e.g., MnO₂), especially if heated in the presence of air.[1]
-
Hydrolysis Products: MnBr₂ is hygroscopic and can form hydrates (e.g., MnBr₂·4H₂O).[2][3] In aqueous solutions, hydrolysis can occur, potentially forming manganese hydroxides or oxybromides if the pH is not controlled.
-
Solvent Adducts: Residual solvent molecules from the synthesis may be trapped within the crystal lattice.
-
Other Metal Halides: If the bromine source or manganese source was not pure, other metal bromide salts could be present as contaminants.
Q2: What are the key physical and chemical properties of MnBr₂ to consider during purification?
Understanding the properties of MnBr₂ is crucial for selecting an appropriate purification strategy. Pure MnBr₂ is a pink crystalline solid.[4][5] Key data is summarized below.
| Property | Value | Citations |
| Molar Mass | 214.746 g/mol (anhydrous) | [3] |
| Appearance | Pink crystalline solid | [4][5][6] |
| Melting Point | 698 °C (1288 °F; 971 K) | [3][4][6] |
| Boiling Point | 1027 °C (1881 °F; 1300 K) | [3][4] |
| Density | 4.385 g/cm³ | [3][7] |
| Solubility in Water | 146 g/100 mL at 20 °C | [3] |
Q3: Which purification method is most effective for MnBr₂?
Recrystallization is the most common and effective method for purifying solid inorganic compounds like MnBr₂ on a lab scale.[8][9] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The ideal solvent should dissolve MnBr₂ well at high temperatures but poorly at low temperatures.[9]
Sublimation can also be used to obtain high-purity MnBr₂. This technique is suitable for separating volatile solids from non-volatile impurities. However, it requires specialized equipment and careful control of temperature and pressure, given the high melting and boiling points of MnBr₂.
Experimental Protocol: Recrystallization of MnBr₂
This protocol outlines a standard single-solvent recrystallization procedure. Water is often a suitable solvent due to the high solubility of MnBr₂.
Materials:
-
Crude MnBr₂ powder
-
High-purity water (or another appropriate solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose a solvent in which MnBr₂ is highly soluble when hot and sparingly soluble when cold. Water is a common choice.
-
Dissolution: Place the crude MnBr₂ in an Erlenmeyer flask. Add a minimum amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid completely.[10] Add small, incremental amounts of hot solvent only if necessary to fully dissolve the MnBr₂. Avoid using a large excess of solvent, as this will reduce the final yield.[11]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or MnO₂) are present, a hot gravity filtration is required. To prevent premature crystallization in the funnel, use a pre-heated funnel and dilute the solution with a small amount of extra hot solvent before filtering.[11][12] If the solution is colored by organic impurities, you may add a small amount of activated charcoal, boil for a few minutes, and then perform the hot filtration to remove the charcoal and the adsorbed impurities.[11]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Do not disturb the flask during this process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[9][10]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9][10]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[10][12] Using cold solvent is critical to minimize the loss of the purified product.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel with the vacuum running for an extended period, followed by drying in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent or water.
Caption: A flowchart illustrating the key steps in the purification of MnBr₂ via recrystallization.
Troubleshooting Guide
Problem: The crude MnBr₂ will not completely dissolve in the hot solvent.
-
Possible Cause 1: Insoluble impurities are present (e.g., MnO₂).
-
Solution: Perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[11]
-
-
Possible Cause 2: Not enough solvent has been added.
-
Solution: Add small, additional portions of the hot solvent to the boiling solution until the solid dissolves. Be cautious not to add a large excess, which will lower your final yield.[9]
-
-
Possible Cause 3: The wrong solvent was chosen.
-
Solution: The chosen solvent may not be effective. Consult solubility data to select a more appropriate solvent where MnBr₂ has higher solubility at elevated temperatures.
-
Problem: No crystals form after cooling the solution.
-
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.
-
Solution: Re-heat the solution and boil off some of the solvent to increase the concentration of MnBr₂.[10] Then, allow it to cool again.
-
-
Possible Cause 2: The solution has become supersaturated but requires nucleation to begin crystallization.
-
Possible Cause 3: The solution was cooled too rapidly.
-
Solution: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can sometimes inhibit crystallization.[10]
-
Problem: The final product yield is very low.
-
Possible Cause 1: A large excess of solvent was used for recrystallization.
-
Solution: During the dissolution step, use only the minimum amount of hot solvent required to dissolve the crude product.
-
-
Possible Cause 2: The crystals were washed with solvent that was not cold enough.
-
Possible Cause 3: Premature crystallization occurred during hot filtration.
Caption: A decision-making diagram for troubleshooting the failure of crystal formation during purification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 4. WebElements Periodic Table » Manganese » manganese dibromide [webelements.com]
- 5. MnO2 + 4 HBr → 2 H2O + Br2 + MnBr2 - Balanced equation | Chemical Equations online! [chemequations.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Manganese(II) bromide 98 13446-03-2 [sigmaaldrich.com]
- 8. mt.com [mt.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
addressing air and moisture sensitivity of organomanganese reagents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the air and moisture sensitivity of organomanganese reagents. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to resolve common issues encountered during synthesis and application.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments with organomanganese reagents.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action | Explanation |
| Reagent Decomposition | 1. Verify Inert Atmosphere: Ensure your Schlenk line or glovebox is functioning correctly. Purge the reaction vessel thoroughly with a "three-pump-thaw" cycle.[1] 2. Use Freshly Prepared Reagent: Whenever possible, prepare the organomanganese reagent immediately before use. 3. Maintain Low Temperatures: Many organomanganese reagents, especially dialkylmanganese compounds, are thermally unstable and can decompose at temperatures as low as -30°C.[2] Maintain appropriate cooling throughout the reaction. | Organomanganese reagents are highly sensitive to oxygen and moisture. Even trace amounts can lead to rapid decomposition and a significant drop in active reagent concentration, resulting in low or no product formation. |
| Inactive Manganese | 1. Activate the Manganese: Use "Rieke manganese," prepared by reducing anhydrous manganese(II) chloride with lithium metal, for direct oxidative addition to organic halides.[3] Commercial manganese powder is often coated with a passivating oxide layer and is not suitable for direct synthesis.[3] | The formation of organomanganese reagents via oxidative addition requires a highly reactive manganese surface. |
| Poor Reagent Quality | 1. Titrate the Reagent: Before use, determine the exact concentration of your organomanganese solution via titration. A common method involves using iodine in the presence of lithium chloride. 2. Visual Inspection: A healthy organomanganese solution should be a clear, deeply colored solution (e.g., dark brown or green). The formation of precipitates or a color change to a lighter shade can indicate decomposition. | The concentration of organometallic reagents can vary between batches and decrease over time, even with proper storage. Using an inaccurate concentration will lead to incorrect stoichiometry and lower yields. |
| Solvent Impurities | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed before use. Solvents should be freshly distilled from an appropriate drying agent or obtained from a solvent purification system. 2. Check for Peroxides: Ethereal solvents like THF can form peroxides over time, which can react with and decompose organomanganese reagents. Test for peroxides before use. | Protic impurities (e.g., water, alcohols) will quench the organomanganese reagent. Dissolved oxygen can also lead to decomposition. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Action | Explanation |
| Variable Reagent Concentration | Standardize Titration Protocol: Implement a consistent and accurate titration method for every batch of organomanganese reagent prepared. | As mentioned above, the actual concentration of the reagent is a critical parameter. Inconsistent titration will lead to variable results. |
| Inconsistent Reaction Setup | Standardize Procedures: Ensure that all experimental parameters, including temperature, reaction time, and the rate of addition of reagents, are kept consistent between experiments. | Minor variations in reaction conditions can have a significant impact on the outcome of sensitive reactions. |
| Impure Starting Materials | Purify Starting Materials: Ensure that all starting materials, including the organic halide and any additives like LiCl, are pure and dry. Anhydrous manganese halides are hygroscopic and should be dried under vacuum before use.[4] | Impurities in the starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation. |
Frequently Asked Questions (FAQs)
Q1: My organomanganese reagent solution has changed color and a precipitate has formed. Can I still use it?
A: A color change, often to a lighter shade, and the formation of a precipitate are strong indicators of reagent decomposition. It is highly recommended to discard the reagent and prepare a fresh solution. Using a decomposed reagent will lead to low yields and inconsistent results.
Q2: What is the benefit of adding lithium chloride (LiCl) to my organomanganese reagent preparation?
A: Lithium chloride is often used to improve the solubility and stability of organomanganese reagents, particularly those prepared from manganese(II) chloride in THF.[5] MnCl₂ has low solubility in THF, but the addition of LiCl forms a soluble complex (LiCl·MnCl₂) which facilitates the reaction with organolithium or Grignard reagents. This leads to a more reliable and complete formation of the desired organomanganese species.
Q3: How should I store my organomanganese reagents?
A: Organomanganese reagents should be stored under an inert atmosphere (argon or nitrogen) in a sealed Schlenk flask or a septum-sealed bottle in a cool, dark place. For thermally sensitive reagents, storage at low temperatures (e.g., in a freezer) is necessary. However, even with proper storage, their shelf life is limited, and it is always best to use them as fresh as possible. The stability of organomanganese reagents generally follows the order: R₃MnLi > RMnX >> R₂Mn.[2]
Q4: Can I use a glovebox instead of a Schlenk line to handle organomanganese reagents?
A: Yes, a glovebox provides an excellent inert atmosphere for handling air- and moisture-sensitive reagents and can be more convenient for certain manipulations. Ensure that the glovebox atmosphere is well-maintained with low levels of oxygen and water.
Q5: What is a simple way to check if my solvents are dry enough?
A: A common qualitative method for ethereal solvents like THF is to use a sodium benzophenone (B1666685) ketyl indicator. A persistent deep blue or purple color indicates that the solvent is anhydrous and oxygen-free. For quantitative analysis, Karl Fischer titration is the standard method.
Data Presentation: Stability of Organomanganese Reagents
While specific quantitative data on the shelf life of all organomanganese reagents is scarce due to their inherent instability, the following table provides a qualitative comparison of their stability.
| Reagent Type | General Formula | Relative Stability | Typical Storage Conditions | Notes |
| Organomanganese Halides | RMnX (X = Cl, Br, I) | Moderate | 0°C to room temperature for short periods | Aryl and vinyl derivatives are generally more stable than alkyl derivatives. The chloride derivatives in THF are often the most stable and economical.[6] |
| Dialkylmanganese | R₂Mn | Low | Must be prepared and used at low temperatures (e.g., < -30°C) | Prone to decomposition via β-hydride elimination.[3] |
| Organomanganates | R₃MnLi or R₃MnMgX | High | Can often be stored at room temperature for some time | The "ate" complex formation increases the stability of the organomanganese species.[2] |
Experimental Protocols
Protocol 1: Preparation of Phenylmanganese Iodide (PhMnI) and Subsequent Acylation with Benzoyl Chloride
Materials:
-
Anhydrous Manganese(II) Iodide (MnI₂)
-
Phenyllithium (PhLi) solution in a suitable solvent (e.g., cyclohexane/ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoyl Chloride
-
All glassware must be oven-dried and cooled under an inert atmosphere.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet connected to a Schlenk line.
-
Preparation of PhMnI:
-
Under a positive flow of inert gas, add anhydrous MnI₂ (1.0 eq.) to the flask.
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the PhLi solution (1.0 eq.) dropwise via syringe while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a dark-colored solution indicates the generation of the organomanganese reagent.
-
-
Acylation Reaction:
-
Cool the freshly prepared PhMnI solution to -10°C.
-
Slowly add benzoyl chloride (1.0 eq.) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain benzophenone.
-
Protocol 2: Titration of an Organomanganese Reagent using Iodine
Materials:
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous THF
-
Organomanganese reagent solution to be titrated
Procedure:
-
Preparation of Titration Solution:
-
In a flame-dried vial under an inert atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1.0 mmol).
-
Add a saturated solution of LiCl in anhydrous THF (e.g., 3-5 mL) to dissolve the iodine, forming a brown solution.[7]
-
-
Titration:
-
Cool the iodine solution to 0°C.
-
Using a 1.00 mL syringe, slowly add the organomanganese reagent dropwise to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine completely disappears, and the solution becomes colorless and transparent.[7]
-
-
Calculation:
-
Record the volume of the organomanganese reagent added.
-
Calculate the molarity using the following formula: Molarity (M) = (moles of I₂) / (Volume of organomanganese reagent in L)
-
Visualizations
References
minimizing by-product formation in condensation reactions with MnBr2
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of manganese(II) bromide (MnBr₂) as a catalyst in condensation reactions, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of MnBr₂ in condensation reactions?
A1: MnBr₂ primarily acts as a Lewis acid catalyst. In condensation reactions such as Aldol (B89426) or Knoevenagel condensations, the manganese(II) ion can coordinate to the carbonyl oxygen of the electrophilic substrate (e.g., an aldehyde or ketone). This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an enolate or an active methylene (B1212753) compound. This activation facilitates the formation of the carbon-carbon bond, which is the key step in the condensation reaction.
Q2: What are the common types of by-products observed in MnBr₂-catalyzed condensation reactions?
A2: Similar to other Lewis acid-catalyzed condensation reactions, several by-products can form. The most common include:
-
Self-condensation products: Where the enolizable carbonyl compound reacts with itself.[1]
-
Michael addition products: The initial condensation product, which is often an α,β-unsaturated carbonyl compound, can undergo a subsequent Michael addition with another molecule of the nucleophile.
-
Polymerization products: Under harsh conditions or with highly reactive substrates, polymerization can occur.
-
Side reactions related to the catalyst: In some cases, the catalyst might promote other unwanted transformations, or by-products may coordinate with the manganese center, potentially deactivating the catalyst.
Q3: How can I minimize the self-condensation of my aldehyde/ketone starting material?
A3: Self-condensation is a common issue, especially with enolizable aldehydes. To minimize this:
-
Slow addition of the electrophile: Add the aldehyde or ketone slowly to the reaction mixture containing the nucleophile and the MnBr₂ catalyst. This maintains a low concentration of the electrophile, favoring the desired cross-condensation over self-condensation.
-
Control of reaction temperature: Lowering the reaction temperature can often reduce the rate of self-condensation more significantly than the desired reaction.
-
Choice of reactants: If possible, use a non-enolizable aldehyde or ketone as the electrophile.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product and significant amount of starting material remaining | 1. Inactive Catalyst: MnBr₂ can be hygroscopic. Absorbed water can hydrolyze the catalyst and reduce its Lewis acidity. | 1a. Catalyst Handling: Ensure MnBr₂ is anhydrous. Dry the catalyst under vacuum before use. Handle it under an inert atmosphere (e.g., nitrogen or argon). 1b. Catalyst Loading: The catalytic amount of MnBr₂ may be insufficient. Try increasing the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). |
| 2. Insufficient Reaction Time or Temperature: The reaction may be too slow under the current conditions. | 2a. Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). 2b. Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the mixture. However, be cautious as higher temperatures can also promote by-product formation. | |
| Formation of multiple products, including a significant amount of self-condensation by-product | 1. High Concentration of Electrophile: A high concentration of the enolizable aldehyde or ketone favors self-condensation. | 1a. Slow Addition: Add the electrophilic carbonyl compound dropwise or via a syringe pump over an extended period. 1b. Order of Addition: Add the electrophile to a mixture of the nucleophile and MnBr₂. |
| 2. Reaction Temperature is Too High: Higher temperatures can accelerate side reactions. | 2a. Temperature Optimization: Attempt the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to improve selectivity. | |
| Formation of a high molecular weight, insoluble material (polymerization) | 1. Highly Reactive Substrates: Some aldehydes, like formaldehyde (B43269) or acrolein, are prone to polymerization in the presence of Lewis acids. | 1a. Dilution: Run the reaction at a lower concentration. 1b. Temperature Control: Maintain a low and constant reaction temperature. |
| The reaction stalls before completion | 1. Catalyst Deactivation: The catalyst may be deactivated by by-products or impurities in the starting materials. | 1a. Purification of Reagents: Ensure all starting materials and the solvent are pure and dry. 1b. Incremental Catalyst Addition: In some cases, adding a second portion of the catalyst to the stalled reaction can restart it. |
Experimental Protocols
General Protocol for Minimizing By-products in a MnBr₂-Catalyzed Aldol Condensation
This protocol provides a general guideline for a crossed Aldol condensation between an aldehyde and a ketone, aiming to minimize by-product formation.
Materials:
-
Anhydrous MnBr₂
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ketone (e.g., acetone, 2.0 mmol, used in excess as the nucleophile)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous MnBr₂ (0.05 mmol, 5 mol%) to a flame-dried round-bottom flask.
-
Add the anhydrous solvent (8 mL) and the ketone (2.0 mmol). Stir the mixture until the MnBr₂ is well-dissolved or suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (2 mL).
-
Add the aldehyde solution to the ketone-MnBr₂ mixture dropwise over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired aldol product.
Visualizations
Caption: Experimental workflow for minimizing by-products.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: Optimization of Precursor Ratios for MnBr₂ Perovskite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of manganese bromide (MnBr₂) based perovskites. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing precursor ratios to achieve high-quality materials.
Troubleshooting Guide
This guide addresses common problems encountered during MnBr₂ perovskite synthesis in a question-and-answer format.
Question 1: Why is the photoluminescence quantum yield (PLQY) of my Mn-based perovskite low?
Answer: Low PLQY in Mn-based perovskites can stem from several factors related to precursor ratios and reaction conditions.
-
Incorrect Crystal Phase Formation: The coordination environment of the Mn²⁺ ion significantly impacts its photoluminescent properties. Tetrahedrally coordinated Mn²⁺ in structures like (TPA)₂MnBr₄ or Cs₃MnBr₅ typically exhibits strong green emission with high PLQY, while octahedrally coordinated Mn²⁺ in structures like CsMnBr₃ shows weaker red emission.[1][2] An improper precursor ratio can lead to the formation of undesired, less emissive phases.
-
High Defect Density: Non-stoichiometric precursor solutions can result in a higher density of defects within the perovskite film, which act as non-radiative recombination centers, thus quenching photoluminescence.[3]
-
Insufficient Ligand Passivation: In colloidal syntheses, an inadequate amount of capping ligands, such as oleylamine (B85491), can lead to poor surface passivation of the nanocrystals, resulting in lower PLQY.[4]
Troubleshooting Steps:
-
Verify Precursor Stoichiometry: Carefully check the molar ratios of your precursors. For targeted synthesis of highly emissive phases like (TMPEA)₂MnBr₄, a 2:1 molar ratio of the organic bromide (e.g., TMPEA-Br) to MnBr₂ is often required.
-
Optimize Ligand Concentration: In nanocrystal synthesis, systematically vary the ratio of ligands (e.g., oleylamine to perovskite precursor) to find the optimal concentration for surface passivation and emission enhancement.[4]
-
Annealing and Post-Treatment: While not directly a precursor ratio issue, improper annealing temperature or atmosphere can create defects. Ensure your annealing process is optimized for the specific perovskite composition.
Question 2: My perovskite film has poor morphology (e.g., pinholes, incomplete coverage, rough surface). What could be the cause?
Answer: Poor film morphology is a common issue directly linked to the precursor solution and deposition process.
-
Sub-optimal Precursor Concentration: The concentration of the precursor solution significantly affects the morphology of the resulting perovskite layer.[5] Solutions that are too dilute may lead to incomplete coverage, while overly concentrated solutions can result in rough films with large, irregular grains.
-
Incorrect Precursor Ratios: An improper ratio of precursors can lead to the formation of secondary phases or unreacted precursors (like PbI₂ in lead-based perovskites, a principle that can be extended to Mn-based systems), which can disrupt uniform film formation.[5]
-
Rapid Crystallization: Tin-based perovskites are known for their rapid crystallization, which can lead to poor film quality. While Mn-based systems may differ, controlling the crystallization rate is crucial.[6]
Troubleshooting Steps:
-
Optimize Precursor Solution Concentration: Systematically vary the concentration of your precursor solution to find the optimal range for achieving smooth, pinhole-free films.
-
Adjust Precursor Molar Ratios: Experiment with slight variations in the molar ratios of your precursors. For instance, in some systems, a slight excess of the organic component can improve film quality.[3]
-
Utilize Additives: The use of additives can help control the crystallization process and improve film morphology.
-
Control the Deposition Environment: Ensure that the substrate temperature and atmospheric conditions (e.g., humidity) are well-controlled during film deposition.
Question 3: The emission color of my Mn-based perovskite is not what I expected (e.g., red instead of green). Why is this happening?
Answer: The emission color of Mn-based perovskites is highly dependent on the local coordination environment of the Mn²⁺ ion.
-
Green Emission: Typically arises from the ⁴T₁ → ⁶A₁ transition of Mn²⁺ ions in a tetrahedral coordination environment, as seen in [MnBr₄]²⁻ units.[2][7] This is characteristic of 0D perovskite structures like (TPA)₂MnBr₄.[2]
-
Red Emission: Is generally associated with the ⁴T₁g → ⁶A₁ transition of Mn²⁺ ions in an octahedral coordination environment, found in [MnBr₆]⁴⁻ chains, as in the case of CsMnBr₃.[1]
Troubleshooting Steps:
-
Control Precursor Ratios for Phase Selection: By carefully controlling the stoichiometry of the precursors, you can favor the formation of one crystal structure over another. For example, in the CsBr-MnBr₂ system, different ratios can yield green-emitting Cs₃MnBr₅ or red-emitting CsMnBr₃.[1][8]
-
Characterize the Crystal Structure: Use techniques like X-ray diffraction (XRD) to identify the crystal phase of your synthesized material and correlate it with the observed emission color.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor ratios for synthesizing highly emissive green Mn-based perovskites?
A1: For 0D hybrid organic-inorganic perovskites with the general formula A₂MnBr₄ (where A is an organic cation), a 2:1 molar ratio of the organic bromide (A-Br) to manganese(II) bromide (MnBr₂) is typically used. For all-inorganic Cs-based systems, the ratio of CsBr to MnBr₂ will determine the final product, with different ratios leading to phases like Cs₃MnBr₅ (green emission) or CsMnBr₃ (red emission).[1][9]
Q2: How does the choice of organic cation affect the properties of hybrid MnBr₂ perovskites?
A2: The size and shape of the organic cation play a crucial role in determining the crystal structure and, consequently, the optoelectronic properties of the perovskite. Large organic cations tend to favor the formation of low-dimensional (0D, 1D, or 2D) structures. In 0D perovskites, the [MnBr₄]²⁻ tetrahedra are isolated by the bulky organic cations, which can lead to high PLQY due to reduced fluorescence quenching from large Mn-Mn distances.[2][7]
Q3: Can I tune the emission wavelength of Mn-based perovskites?
A3: Yes, the emission wavelength can be tuned. The primary method is by controlling the coordination environment of the Mn²⁺ ion (tetrahedral for green, octahedral for red) through precursor ratio control. Additionally, in some systems, doping with Mn²⁺ into a host perovskite lattice (e.g., CsPb(Cl/Br)₃) allows for dual-color emission that can be tuned by varying the Mn precursor concentration.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and properties of MnBr₂-based perovskites.
Table 1: Precursor Ratios and Photoluminescent Properties of Various MnBr₂ Perovskites
| Perovskite Formula | Precursor Molar Ratio | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Reference |
| (TMPEA)₂MnBr₄ | (TMPEA)Br : MnBr₂ = 2:1 | 521 | 83.18 | [7][11] |
| (TPA)₂MnBr₄ | (TPA)Br : MnBr₂ = 2:1 | 520 | 62 | [2] |
| Cs₃MnBr₅ | CsBr : MnBr₂ = 3:1 | 522 | 82 ± 5 | [1][8] |
| CsMnBr₃ | CsBr : MnBr₂ = 1:1 | 655 | ~11 | [1][8] |
Experimental Protocols
Protocol 1: Facile One-Step Synthesis of (TMPEA)₂MnBr₄ Perovskite Films [7][11]
This protocol describes a room-temperature, one-step solution method for preparing (TMPEA)₂MnBr₄ films.
-
Precursor Solution Preparation:
-
Dissolve trimethylphenylammonium bromide ((TMPEA)Br) and manganese(II) bromide (MnBr₂) powders in a suitable solvent like dichloromethane (B109758) (DCM) with a molar ratio of 2:1.
-
Continuously stir the solution at room temperature to form the (TMPEA)₂MnBr₄ perovskite solution.
-
-
Film Deposition:
-
Deposit the precursor solution onto a substrate using a suitable method, such as spin-coating or drop-casting.
-
-
Drying/Annealing:
-
Allow the film to dry at room temperature. No high-temperature annealing is required for this specific method.
-
Protocol 2: Synthesis of Cs₃MnBr₅ and CsMnBr₃ by Judicious Tuning of Synthetic Conditions [1][8]
This protocol outlines a method to selectively synthesize Cs₃MnBr₅ or CsMnBr₃ by controlling the reaction conditions. While the specific precursor ratios for each phase are a key aspect of the "judicious tuning," the referenced paper emphasizes the ability to produce mixed phases for white light emission. The distinct stoichiometries of the products (3:1 and 1:1 Cs:Mn) are the primary control levers.
-
Precursor Preparation:
-
Prepare solutions of cesium bromide (CsBr) and manganese(II) bromide (MnBr₂).
-
-
Reaction:
-
Combine the precursor solutions in the desired molar ratio (e.g., 3:1 for Cs₃MnBr₅ or 1:1 for CsMnBr₃).
-
The synthesis can be carried out via methods such as slow evaporation from solution or solid-state reaction, with the specific conditions influencing the final product.
-
-
Product Isolation and Characterization:
-
Isolate the resulting powder or crystals.
-
Characterize the product using XRD to confirm the crystal phase and photoluminescence spectroscopy to measure the emission properties.
-
Visualizations
Caption: Troubleshooting workflow for common issues in MnBr₂ perovskite synthesis.
Caption: Energy level diagram for Mn²⁺ emission in perovskites.
References
- 1. mdpi.com [mdpi.com]
- 2. A new eco-friendly and highly emitting Mn-based hybrid perovskite toward high-performance green down-converted LEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC03821A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA)2MnBr4 for high performance X-ray imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Facile Synthesis of Highly Emissive All-Inorganic Manganese Bromide Compounds with Perovskite-Related Structures for White LEDs | Semantic Scholar [semanticscholar.org]
- 9. Facile Synthesis of Highly Emissive All-Inorganic Manganese Bromide Compounds with Perovskite-Related Structures for White LEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eco-friendly and facile one-step synthesis of manganese perovskite (TMPEA)2MnBr4 for high performance X-ray imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Manganese(II) Bromide-Mediated Reactions
Welcome to the technical support center for Manganese(II) bromide-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered when scaling up these reactions from the laboratory to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Manganese(II) bromide-mediated reactions?
A1: The main challenges are generally related to maintaining reaction control and consistency. These include:
-
Heat Transfer: Exothermic reactions can be difficult to control at a larger scale due to the reduced surface-area-to-volume ratio of reactors, potentially leading to temperature spikes and side reactions.[1][2][3]
-
Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging, which can lead to localized concentration gradients of reactants and catalysts, affecting reaction kinetics and selectivity.[1][2]
-
Catalyst Stability and Activity: The Manganese(II) bromide catalyst can be sensitive to air and moisture, and its activity may be affected by impurities in the reagents or solvents, which can be more prevalent on a larger scale.[4][5][6]
-
Reagent Addition: The rate of reagent addition, especially for highly reactive components, becomes a critical parameter at scale to control reaction temperature and minimize side product formation.
-
Work-up and Product Isolation: Purification methods that are straightforward at the lab scale, such as chromatography, can be costly and technically challenging to implement on an industrial scale.[7][8]
Q2: How does the hygroscopic nature of Manganese(II) bromide affect scale-up?
A2: Manganese(II) bromide is moisture-sensitive.[4][5][6] On a larger scale, the increased surface area of the material and the larger volumes of solvents and reagents increase the risk of moisture contamination. This can lead to catalyst deactivation and the formation of byproducts. It is crucial to handle Manganese(II) bromide under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.
Q3: What are common causes of catalyst deactivation in these reactions?
A3: Catalyst deactivation can stem from several sources:
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur or phosphorus compounds, can act as poisons to the manganese catalyst.[9][10]
-
Fouling: The formation of insoluble byproducts or polymers can coat the catalyst surface, blocking active sites.[9]
-
Oxidation: Exposure to air can lead to the oxidation of the Mn(II) center, rendering the catalyst inactive.
-
Moisture: As mentioned, water can react with and deactivate the catalyst.[4][5][6]
Q4: Are there specific safety precautions to consider when scaling up reactions with Manganese(II) bromide?
A4: Yes, safety is paramount. Key considerations include:
-
Thermal Hazards: Conduct reaction calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction exotherm and the potential for thermal runaway.[1][11]
-
Reagent Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats. For larger quantities, consider enhanced PPE and containment solutions.[5][6][12]
-
Pressure Build-up: Be aware of potential gas evolution during the reaction, which can lead to pressure build-up in a closed system. Ensure reactors are equipped with appropriate pressure relief systems.
-
Waste Disposal: Dispose of manganese-containing waste according to local regulations, as it can be harmful to the environment.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the scale-up of Manganese(II) bromide-mediated reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield | Inefficient mixing | - Increase agitation speed.- Evaluate impeller design for better mixing.- Consider using a different reactor configuration. |
| Catalyst deactivation | - Ensure all reagents and solvents are anhydrous and deoxygenated.- Test for impurities in starting materials.- Handle MnBr₂ under an inert atmosphere. | |
| Poor temperature control | - Improve reactor cooling capacity.- Slow down the rate of reagent addition.- Use a more dilute reaction mixture. | |
| Formation of Byproducts | Localized "hot spots" | - Enhance mixing to ensure uniform temperature distribution.- Optimize the rate of addition of exothermic reagents. |
| Incorrect stoichiometry | - Re-verify the molar ratios of reactants and catalyst.- Ensure accurate dosing of reagents at scale. | |
| Difficult Product Isolation | Product oiling out | - Modify the work-up procedure (e.g., change solvent, temperature).- Consider an alternative purification method like crystallization or distillation. |
| Emulsion formation during work-up | - Add a brine wash.- Filter the mixture through a pad of celite.- Allow for a longer phase separation time. | |
| Reaction Stalls | Catalyst precipitation | - Check the solubility of the catalyst in the reaction medium at the operating temperature.- Consider a different solvent system. |
| Insufficient catalyst loading | - Re-evaluate the catalyst loading for the larger scale. Small losses during transfer can be more significant at lab scale. |
Experimental Protocols
General Protocol for a Manganese(II) Bromide-Mediated Cross-Coupling Reaction (Lab Scale vs. Scale-Up)
This protocol outlines the key considerations when transitioning from a laboratory-scale to a larger-scale reaction.
| Parameter | Lab Scale (e.g., 100 mL flask) | Scale-Up (e.g., 50 L reactor) | Key Considerations for Scale-Up |
| Reactor Setup | Round-bottom flask with magnetic stirring, condenser, and nitrogen inlet. | Jacketed glass reactor with overhead mechanical stirring, condenser, temperature probe, and nitrogen inlet/outlet. | - Mechanical stirring is essential for efficient mixing in larger volumes.- A jacketed reactor allows for precise temperature control. |
| Inert Atmosphere | Purge with nitrogen or argon for 10-15 minutes. | Pressurize the reactor with nitrogen and vent several times. Maintain a positive nitrogen pressure throughout the reaction. | - Ensuring an inert atmosphere is critical to prevent catalyst deactivation. |
| Reagent Charging | Reagents added via syringe or powder funnel. | Reagents charged via addition funnels or pumped in. Solids may be added through a manway under nitrogen flow. | - The method of addition should be chosen to minimize exposure to air and moisture. |
| Solvent | Anhydrous solvent from a freshly opened bottle or a solvent purification system. | Anhydrous solvent from a drum, passed through a drying column before entering the reactor. | - Solvent quality must be consistently high to avoid introducing water. |
| Catalyst Loading | Typically 1-5 mol%. | Aim for the lowest effective catalyst loading to minimize cost and residual metal in the product. May need slight optimization from lab scale. | - Catalyst efficiency can be affected by mixing and mass transfer at scale. |
| Temperature Control | Oil bath or heating mantle. | Circulating fluid in the reactor jacket (heating/cooling unit). | - Precise and responsive temperature control is crucial to manage exotherms. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) of small aliquots. | High-Performance Liquid Chromatography (HPLC) or GC analysis of samples taken through a sampling valve. | - Sampling at scale needs to be done carefully to obtain a representative sample without introducing contaminants. |
| Work-up | Quenching with a solution, followed by extraction in a separatory funnel. | Pumping the reaction mixture into a separate vessel for quenching. Extractions performed in the reactor or a dedicated extraction vessel. | - Phase separation can be slower at scale. Consider the design of the work-up vessel. |
| Purification | Flash column chromatography. | Crystallization, distillation, or preparative chromatography. | - Chromatography is often not economically viable for large quantities. Developing a robust crystallization process is often preferred. |
Visualizations
Experimental Workflow for Scaling Up a Manganese(II) Bromide-Mediated Reaction
Caption: A typical workflow for scaling up a chemical reaction.
Troubleshooting Logic for Low Yield in a Scaled-Up Reaction
Caption: A decision tree for troubleshooting low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. prochemonline.com [prochemonline.com]
- 6. prochemonline.com [prochemonline.com]
- 7. bio-rad.com [bio-rad.com]
- 8. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 9. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 10. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 11. reddit.com [reddit.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Improving the Efficiency of MnBr2 as a Battery Electrolyte
Welcome to the technical support center for researchers and scientists working with Manganese(II) bromide (MnBr₂) in battery applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using MnBr₂ in an aqueous battery electrolyte?
A1: Researchers using MnBr₂-based electrolytes, particularly in zinc-anode systems, face several key challenges:
-
Anode Corrosion and Hydrogen Evolution: Aqueous electrolytes, especially if acidic, can react with metallic anodes like zinc, causing corrosion and the evolution of hydrogen gas. This parasitic reaction consumes the anode and reduces the overall efficiency.[1][2][3]
-
Bromine Crossover and Self-Discharge: During charging, bromide ions (Br⁻) are oxidized at the cathode to form bromine (Br₂). This dissolved bromine can migrate across the separator to the anode and chemically react with the metal (e.g., zinc), causing the cell to self-discharge and lowering coulombic efficiency.[1][4][5]
-
Manganese Dissolution and Deposition Issues: While MnBr₂ provides a high concentration of Mn²⁺ ions for the desired Mn²⁺/MnO₂ redox reaction, managing the reversible deposition and stripping of MnO₂ on the cathode can be difficult. Incomplete dissolution or unstable deposition can lead to capacity loss over cycles.[6][7][8]
-
Low Ionic Conductivity: The concentration of MnBr₂ must be carefully optimized. While a higher concentration provides more active ions, it can also increase the electrolyte's viscosity, which restricts ion mobility and lowers overall ionic conductivity.[9]
Q2: My cell's coulombic efficiency is low. What are the likely causes and solutions?
A2: Low coulombic efficiency in a MnBr₂ system is typically linked to two main side reactions:
-
Hydrogen Evolution Reaction (HER) at the Anode: The reduction of water to form H₂ gas competes with the desired metal plating (e.g., Zn²⁺ + 2e⁻ → Zn). This is particularly prevalent in acidic conditions.[1][3]
-
Bromine Crossover: The chemical reaction between dissolved bromine from the cathode and the zinc anode consumes the anode material and the stored charge, directly reducing the efficiency.[1]
To address this, consider:
-
pH Control: Adjusting the electrolyte pH can mitigate HER. While a lower pH can sometimes improve performance, a pH below 1.5 may severely accelerate anode corrosion.[10]
-
Electrolyte Additives: Introducing additives can suppress side reactions. For instance, some organic molecules can adsorb on the anode surface to create a more uniform ion flux and inhibit dendrite growth, which often provides fresh surfaces for HER.[1]
-
Separator/Membrane Modification: Using an ion-selective membrane or a modified separator with lower bromine permeability can physically block the crossover of bromine species.[1]
Q3: Why is the capacity of my battery fading so quickly with each cycle?
A3: Rapid capacity fade is a common issue and can stem from several degradation mechanisms:
-
Active Material Loss (Anode): Corrosion and side reactions continuously consume the metallic anode, reducing the amount of material available for plating and stripping.[2]
-
Active Material Loss (Cathode): The MnO₂ deposited during charging may not fully dissolve during discharge, leading to an accumulation of inactive material on the cathode.[8] Furthermore, Mn²⁺ itself can participate in parasitic reactions, leading to irreversible loss from the electrolyte.[11][12]
-
Electrolyte Destabilization: Dissolved Mn²⁺ ions can form unique solvation structures that catalytically decompose electrolyte components, especially at elevated temperatures.[11][12] This changes the electrolyte's composition and performance over time.
-
Dendrite Formation: The growth of sharp, needle-like zinc dendrites can pierce the separator, causing an internal short circuit and complete cell failure.[1][13]
Q4: Can additives improve the performance of a MnBr₂-based electrolyte?
A4: Yes, additives are a crucial and cost-effective strategy. In MnBr₂ and similar systems, they perform several functions:
-
Suppressing Dendrites: Additives like organic molecules (e.g., polyethylene (B3416737) glycol) or certain metal ions can be adsorbed onto the anode surface to promote smoother, more uniform metal deposition.[1]
-
Inhibiting Corrosion: Some additives can form a protective layer on the anode, physically separating it from the corrosive electrolyte and reducing the rate of hydrogen evolution.[14]
-
Complexing Bromine: Specific compounds, known as bromine complexing agents, can trap dissolved bromine in the catholyte, reducing its vapor pressure and its ability to cross over to the anode.[1]
-
Stabilizing Interfaces: Additives can help form a stable cathode-electrolyte interphase (CEI), which can mitigate the dissolution of manganese from the cathode.[15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Rapid drop in open-circuit voltage after charging. | Bromine crossover leading to severe self-discharge.[1][5] | 1. Verify Separator Integrity: Check for defects or tears. 2. Use Bromine Complexing Agents: Add agents to the electrolyte to immobilize dissolved Br₂. 3. Improve Membrane: Employ a membrane with lower bromine permeability.[1] |
| Consistently low coulombic efficiency (<90%). | 1. Hydrogen evolution at the anode.[1] 2. Anode corrosion.[10] | 1. Measure Electrolyte pH: If highly acidic (pH < 3), consider adjusting it upwards. 2. Incorporate Additives: Introduce additives known to suppress hydrogen evolution. 3. Lower Current Density: High currents can exacerbate side reactions. Test at a lower C-rate. |
| Gradual but steady capacity fade over 50+ cycles. | 1. Irreversible MnO₂ deposition/dissolution.[8] 2. Slow anode degradation.[2] 3. Electrolyte decomposition catalyzed by Mn²⁺.[11] | 1. Post-Mortem Analysis: Disassemble a cycled cell to visually inspect the anode for corrosion and the cathode for excess material buildup. 2. Optimize Mn²⁺ Concentration: The initial MnBr₂ concentration may be too high or too low for stable cycling. 3. Introduce Co-solvents or Additives: Use additives like LiDFOB to mitigate Mn dissolution or stabilize the electrolyte.[15] |
| Sudden and complete cell failure (voltage drops to zero). | Internal short circuit caused by zinc dendrite growth.[1][13] | 1. Post-Mortem Analysis: Disassemble the cell and inspect the separator for dark spots or punctures and the anode for needle-like growths. 2. Modify Electrolyte: Add dendrite-suppressing agents. 3. Use a More Robust Separator: Employ a separator with higher mechanical strength. |
| High cell resistance and poor rate capability. | 1. Low ionic conductivity of the electrolyte.[9] 2. Formation of a passivating (non-conductive) layer on the anode.[17] | 1. Measure Ionic Conductivity: Use electrochemical impedance spectroscopy (EIS) to check conductivity. Optimize MnBr₂ concentration. 2. Analyze Electrode Interface: Use EIS to check for high charge-transfer resistance. 3. Adjust pH: A passivating layer of zinc hydroxide (B78521) can form if the local pH near the anode increases too much.[1] |
Quantitative Data Presentation
The performance of batteries utilizing bromide and/or manganese in the electrolyte can vary significantly based on the specific chemistry, cell design, and additives used.
| System Configuration | Key Electrolyte Component(s) | Performance Metric | Value | Reference(s) |
| Electrolytic MnO₂-Zn Battery | Bromine Redox Mediator | Discharge Voltage | 1.98 V | [17] |
| Areal Capacity | ~5.8 mAh cm⁻² | [17] | ||
| Capacity Retention | 94% after 600 cycles | [17] | ||
| Flowless Zinc-Bromine Battery (FLZBB) | ZnBr₂ with NMC/GF electrode | Coulombic Efficiency | 96% (at 20 mA cm⁻²) | [5] |
| Energy Efficiency | 76% (at 20 mA cm⁻²) | [5] | ||
| Cycle Life | >10,000 cycles | [5] | ||
| Zn-I₂ Battery | ZnMn-NC/GF separator (in bromide electrolyte) | Average Discharge Voltage | 1.75 V (at 0.5 A g⁻¹) | [4] |
| Coulombic Efficiency (after 120h rest) | 90.1% | [4] | ||
| Minimal Architecture Zn-Br₂ Battery | 2M ZnBr₂ | Max Charge Capacity | ~240 mAh (lab cell) | [10] |
| α-MnO₂ Cathode in ZIB | ZnSO₄ + MnSO₄ additive | Specific Capacity (0.1 A g⁻¹) | 263.2 mAh g⁻¹ | [18] |
| α-MnO₂ Cathode in ZIB | ZnSO₄ (no additive) | Specific Capacity (0.1 A g⁻¹) | 172.9 mAh g⁻¹ | [18] |
Experimental Protocols
Protocol 1: Preparation of MnBr₂-Based Aqueous Electrolyte
This protocol describes the preparation of a baseline 1 M MnBr₂ with 2 M ZnBr₂ aqueous electrolyte, a common formulation for exploring Zn-Mn-Br chemistry.
Materials:
-
Manganese(II) bromide (MnBr₂, anhydrous, battery grade)
-
Zinc bromide (ZnBr₂, anhydrous, battery grade)
-
Deionized (DI) water (Resistivity > 18 MΩ·cm)
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 100 mL)
-
Weighing scale and weighing paper/boat
Procedure:
-
Calculate Required Masses:
-
For 100 mL of 1 M MnBr₂: Molar mass of MnBr₂ is ~214.75 g/mol . You will need 0.1 L * 1 mol/L * 214.75 g/mol = 21.475 g.
-
For 100 mL of 2 M ZnBr₂: Molar mass of ZnBr₂ is ~225.19 g/mol . You will need 0.1 L * 2 mol/L * 225.19 g/mol = 45.038 g.
-
-
Dissolution:
-
Fill a 100 mL volumetric flask with approximately 60 mL of DI water.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Carefully weigh and add the 21.475 g of MnBr₂ to the flask.
-
Stir until the MnBr₂ is fully dissolved. The solution may warm slightly.
-
Carefully weigh and add the 45.038 g of ZnBr₂ to the same flask.
-
Continue stirring until all salts are completely dissolved.
-
-
Final Volume Adjustment:
-
Once the solution has cooled to room temperature, carefully add DI water until the bottom of the meniscus reaches the 100 mL calibration mark on the volumetric flask.
-
-
Homogenization and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
If necessary, measure and adjust the pH using dilute HBr or another suitable acid/base.
-
Store the electrolyte in a sealed, clean container. For characterization, techniques like ICP-MS (for ion concentration), Karl Fischer titration (for water content), and conductivity meters are recommended.
-
Protocol 2: Assembly of a Coin Cell for Electrolyte Testing
This protocol outlines the assembly of a CR2032-type coin cell for electrochemical testing.
Components:
-
CR2032 coin cell parts (case, cap, spacer, spring)
-
Anode: Zinc foil (e.g., 100 µm thick, punched to 15 mm diameter)
-
Cathode: Carbon paper or graphite (B72142) felt (e.g., punched to 16 mm diameter)
-
Separator: Glass fiber separator (e.g., punched to 19 mm diameter)
-
Prepared MnBr₂-based electrolyte
-
Micropipette
-
Tweezers
-
Coin cell crimper
Procedure (performed in an ambient air environment):
-
Preparation: Lay out all coin cell components on a clean surface.
-
Anode Placement: Place the zinc foil anode into the center of the coin cell case.
-
Electrolyte Addition (Anode): Add a small drop (e.g., 40 µL) of the MnBr₂ electrolyte onto the surface of the zinc anode, ensuring it is fully wetted.
-
Separator Placement: Using tweezers, place the glass fiber separator on top of the wetted anode.
-
Electrolyte Addition (Separator): Add another drop (e.g., 40 µL) of electrolyte onto the separator until it is fully saturated.
-
Cathode Placement: Place the carbon paper cathode on top of the wet separator.
-
Spacer and Spring: Place the spacer disk on top of the cathode, followed by the spring.
-
Capping: Place the cap on top of the spring and transfer the assembly to the coin cell crimper.
-
Crimping: Crimp the cell according to the manufacturer's instructions to ensure a proper seal.
-
Resting and Testing: Let the cell rest for at least one hour to ensure complete wetting of all components before connecting it to a battery cycler for electrochemical testing (e.g., galvanostatic cycling, cyclic voltammetry, or EIS).
Visualizations
Logical and Workflow Diagrams
Caption: Troubleshooting logic for diagnosing the root cause of capacity fade.
Caption: Mechanism of bromine crossover leading to anode self-discharge.
Caption: Experimental workflow for electrolyte preparation and testing.
References
- 1. Scientific issues of zinc‐bromine flow batteries and mitigation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corrosion of metallic anodes in aqueous batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Aqueous MnO2/Mn2+ electrochemistry in batteries: progress, challenges, and perspectives - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Frontiers | Mn deposition/dissolution chemistry and its contemporary application in R&D of aqueous batteries [frontiersin.org]
- 9. Ion transport properties of magnesium bromide/dimethyl sulfoxide non-aqueous liquid electrolyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Overlooked electrolyte destabilization by manganese (II) in lithium-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overlooked electrolyte destabilization by manganese (II) in lithium-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Electrolyte Additives on Interfacial Stability of Manganese-Rich Lithium-Ion Battery Cathodes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Enhanced Electrochemical Performance of Aqueous Zinc-Ion Batteries Using MnSO4 Electrolyte Additive and α-MnO2 Cathode [mdpi.com]
Technical Support Center: Enhancing the Quantum Yield of MnBr2-based Luminescent Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during the synthesis and characterization of MnBr2-based luminescent materials, with a focus on enhancing their photoluminescence quantum yield (PLQY).
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the photoluminescence quantum yield (PLQY) of MnBr2-based hybrid materials?
A1: The most critical factor is the distance between individual manganese (Mn) centers within the crystal structure. A strong correlation exists where a higher PLQY is associated with longer Mn-Mn distances.[1][2][3][4] This increased separation minimizes concentration quenching, a non-radiative energy transfer process between adjacent Mn ions that reduces luminescence efficiency.
Q2: How can I effectively increase the Mn-Mn distance in my material?
A2: The most effective strategy is to incorporate large, bulky organic cations into the crystal lattice. These cations act as spacers, isolating the [MnBr4]2- tetrahedra from each other.[1][2][3][4][5] Cations that are singly protonated and sterically hindered are ideal as they can also prevent the formation of hydrogen bonds that might otherwise bring the Mn centers closer.
Q3: What are some examples of organic cations that lead to high PLQY?
A3: Several bulky organic cations have been successfully used to achieve high PLQY in MnBr2-based materials. A notable example is trimethylphenylammonium (TMPEA), which in (TMPEA)2MnBr4, has resulted in a PLQY of 70.8% for powder samples and up to 98% for single crystals.[1][2][3][4][5] Other examples include cations like (R)-(+)-1-phenylethylammonium (R-PEA) and (S)-(−)-1-phenylethylammonium (S-PEA).[6][7]
Q4: Does the dimensionality of the crystal structure matter?
A4: Yes, the dimensionality plays a significant role. Zero-dimensional (0D) structures, where the [MnBr4]2- tetrahedra are completely isolated from each other by the organic cations, are generally preferred for achieving the highest quantum yields.[5] This is because they inherently maximize the Mn-Mn separation, effectively suppressing the energy transfer that causes quenching.
Q5: Can the synthesis method affect the final PLQY?
A5: Absolutely. The chosen synthesis method—such as solvent evaporation, temperature-lowering, or mechanochemical synthesis—can influence the crystal structure, purity, and defect density of the material, all of which impact the PLQY.[6] For instance, a solvent-free mechanochemical process has been used to synthesize highly efficient manganese bromides.[6]
Troubleshooting Guide for Low Quantum Yield
Issue 1: The measured PLQY of my synthesized MnBr2-based material is significantly lower than expected.
This is a common problem that can stem from various structural, chemical, and environmental factors. Follow this systematic troubleshooting guide to identify and address the potential causes.
Troubleshooting Workflow
References
- 1. Design Principles for Enhancing Photoluminescence Quantum Yield in Hybrid Manganese Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design Principles for Enhancing Photoluminescence Quantum Yield in Hybrid Manganese Bromides. | Semantic Scholar [semanticscholar.org]
- 3. Item - Design Principles for Enhancing Photoluminescence Quantum Yield in Hybrid Manganese Bromides - American Chemical Society - Figshare [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistencies in MnBr₂ Catalytic Experiments
Welcome to the technical support center for Manganese(II) Bromide (MnBr₂) catalytic experiments. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to inconsistencies and poor reproducibility in their experiments. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during catalytic experiments using MnBr₂.
Guide 1: Low or Inconsistent Product Yield
Q1: My reaction yield is significantly lower than reported in the literature, or varies dramatically between batches. What are the primary factors to investigate?
A1: Low and inconsistent yields are common challenges in catalysis and can often be traced back to a few key areas. The first step is to systematically evaluate your reagents, catalyst, and reaction conditions.
-
Reagent and Solvent Quality:
-
Purity of Starting Materials: Trace impurities in substrates can act as inhibitors or lead to unwanted side reactions.[1] It is recommended to purify starting materials if their purity is questionable.
-
Solvent Purity and Water Content: MnBr₂ is sensitive to moisture. The presence of water can negatively impact the catalytic activity.[2][3] Ensure that anhydrous solvents are used and that they are appropriately stored to prevent water absorption.
-
-
Catalyst Integrity and Handling:
-
MnBr₂ Purity: The quality of the MnBr₂ itself is critical. Commercial MnBr₂ can contain impurities or varying levels of hydration. Consider using a freshly opened bottle or purifying the catalyst if you suspect contamination. Trace metal impurities in the catalyst can also lead to inconsistent results.[4][5]
-
Handling and Storage: MnBr₂ should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric moisture.[6][7] Store it in a desiccator or glovebox.
-
-
Reaction Conditions:
-
Temperature Control: Inconsistent temperature control can lead to variable reaction rates and the formation of side products.[8] Ensure your reaction setup provides uniform and stable heating or cooling.
-
Atmosphere: The presence of oxygen can be detrimental to many catalytic cycles involving manganese.[3] Ensure your reaction vessel is properly sealed and purged with an inert gas.
-
Troubleshooting Workflow for Low Yield
Guide 2: Reaction Fails to Initiate or Stalls
Q2: My reaction does not start, or it begins and then stops prematurely. What are the likely causes?
A2: This issue often points to catalyst deactivation or the presence of potent inhibitors.
-
Catalyst Deactivation:
-
Poisoning: Certain functional groups or impurities in your starting materials or solvent can act as poisons to the MnBr₂ catalyst, binding to the metal center and rendering it inactive.[9]
-
Degradation: The catalyst may be degrading under the reaction conditions. This could be due to excessive temperature, reaction with a substrate or solvent, or exposure to air/water.[10]
-
-
Activation Issues: Some MnBr₂-catalyzed reactions may require an "activation" step. If this is not performed correctly, the active catalytic species may not form.
-
Inhibitors: As with low yield issues, impurities can completely halt the reaction.
Troubleshooting Workflow for Catalyst Deactivation
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome of MnBr₂ catalytic experiments. These are generalized values and may need to be optimized for your specific reaction.
Table 1: Effect of Reaction Parameters on a Generic MnBr₂-Catalyzed Cross-Coupling Reaction
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Outcome |
| Catalyst Loading (mol%) | 1 | 5 | 10 | Higher loading may increase rate but also cost and side products. |
| Temperature (°C) | 25 (Room Temp) | 60 | 100 | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition.[11] |
| Solvent | Toluene | THF | Dioxane | Solvent choice can significantly impact solubility and catalyst stability.[11] |
| Water Content (ppm) | <10 | 50 | >100 | Increasing water content generally leads to lower yields due to catalyst deactivation.[3] |
Experimental Protocols
Protocol 1: General Procedure for a MnBr₂-Catalyzed Reaction Under Inert Atmosphere
This protocol outlines the basic setup for a reaction that is sensitive to air and moisture.
-
Glassware Preparation: All glassware (reaction flask, condenser, etc.) should be oven-dried at 120°C for at least 4 hours or flame-dried under vacuum and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent and Catalyst Handling:
-
Solid reagents and the MnBr₂ catalyst should be weighed out quickly in the air and added to the reaction flask, or preferably, handled entirely within a glovebox.
-
Liquid reagents and solvents should be handled using syringe techniques. Ensure all solvents are of anhydrous grade.
-
-
Reaction Setup:
-
Assemble the glassware while maintaining a positive pressure of inert gas. A gas bubbler or a balloon filled with inert gas can be used.
-
Add the reagents and solvent to the reaction flask via syringe or cannula.
-
If heating is required, use an oil bath with a temperature controller to ensure stable and uniform heating.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals using a syringe.
-
Quench the aliquot appropriately (e.g., with a saturated aqueous solution) before analysis by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the appropriate aqueous solution.
-
Proceed with standard extraction and purification procedures.
-
Experimental Workflow Diagram
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Navigating Bulk Material Handling Challenges with Homogeneous Catalysts: Strategies for Chemical Manufacturers [unitrak.com]
- 3. researchgate.net [researchgate.net]
- 4. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. catalystseurope.org [catalystseurope.org]
- 7. Conveying Catalyst: A Chemical Manufacturerâs Guide to Bulk Material Handling of Catalysts [unitrak.com]
- 8. benchchem.com [benchchem.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. oaepublish.com [oaepublish.com]
Technical Support Center: Anhydrous Manganese(II) Bromide (MnBr₂)
This guide provides best practices, troubleshooting advice, and frequently asked questions for the long-term storage and handling of anhydrous manganese(II) bromide (MnBr₂).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for anhydrous MnBr₂?
Anhydrous MnBr₂ is highly hygroscopic and requires storage in a tightly sealed container to prevent moisture absorption.[1] The recommended storage environment is a cool, dry, and well-ventilated area, away from sources of heat and moisture.[2][3] Some sources suggest storing the material under a dry, inert atmosphere, such as nitrogen or argon.[1]
Q2: What is the expected shelf life of anhydrous MnBr₂?
When stored under proper conditions at room temperature, anhydrous MnBr₂ has a shelf life of up to 12 months.[4] Prolonged exposure to the atmosphere can lead to degradation of the product.[1]
Q3: What are the signs of degradation or moisture contamination in anhydrous MnBr₂?
The primary sign of degradation is the absorption of moisture from the atmosphere. Anhydrous MnBr₂, which is a pink crystalline powder, may become clumpy or change in appearance upon hydration.[4][5][6]
Q4: Is anhydrous MnBr₂ stable under normal conditions?
Yes, anhydrous MnBr₂ is chemically stable under normal, dry conditions.[2][7] However, it is reactive with moisture and incompatible with certain substances.
Q5: What substances are incompatible with anhydrous MnBr₂?
Anhydrous MnBr₂ should be stored away from strong oxidizing agents, strong reducing agents, and active metals.[1][2][7]
Q6: What are the hazardous decomposition products of MnBr₂?
Upon thermal decomposition, anhydrous MnBr₂ can release irritating gases and vapors, including hydrogen bromide gas and manganese oxides.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The MnBr₂ powder appears clumpy or discolored. | The compound has likely absorbed moisture from the air due to improper storage. | While the hydrated form may be usable in some applications where water is not a critical concern, for anhydrous reactions, the material should be properly dried or a fresh, unopened container should be used. For future prevention, ensure the container is always tightly sealed and consider storing it inside a desiccator or glovebox. |
| A pressure buildup is noticed in the storage container. | This is unlikely for MnBr₂ under normal storage conditions unless it has been contaminated with a reactive substance. However, for some other anhydrous metal halides, reaction with trace moisture can generate gaseous byproducts (e.g., HCl from AlCl₃).[8] | Handle the container with extreme caution in a fume hood. Slowly and carefully vent the container. Re-evaluate the storage conditions and ensure the container is free from contaminants. |
| The material does not perform as expected in a moisture-sensitive reaction. | The MnBr₂ has likely been compromised by moisture, rendering it no longer anhydrous. | Use a fresh, unopened container of anhydrous MnBr₂. Verify the water content of the material using an appropriate analytical method, such as Karl Fischer titration. Ensure all solvents and other reagents in the reaction are also rigorously dried. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Temperature | Cool, room temperature.[2][3][4] | [2][3][4] |
| Atmosphere | Dry air. For stringent applications, an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] | [1] |
| Container | Tightly sealed, suitable for hygroscopic materials.[1][2][3] | [1][2][3] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, metals, moisture.[1][2][7] | [1][2][7] |
| Shelf Life | Up to 12 months when stored properly at room temperature.[4] | [4] |
Experimental Protocols
Determining Water Content: Karl Fischer Titration
For experiments where the anhydrous nature of MnBr₂ is critical, verifying the water content is essential. Karl Fischer titration is a standard method for the quantitative determination of trace amounts of water in a sample.[2]
Principle: The method is based on a redox reaction between iodine and sulfur dioxide in the presence of water. The fundamental chemical equation is:
I₂ + SO₂ + 2H₂O → 2HI + H₂SO₄
The titration is performed in a non-aqueous solvent system, typically containing an alcohol (like methanol) and a base (like imidazole) to neutralize the acidic products. The endpoint is reached when all the water in the sample has been consumed, which can be detected potentiometrically or visually.[2][9]
Methodology Overview:
-
Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used. Coulometric titrators are particularly suitable for very low water content.[9]
-
Sample Preparation: A known weight of the anhydrous MnBr₂ sample is introduced into the titration cell containing the Karl Fischer reagent. Due to the hygroscopic nature of MnBr₂, sample handling must be performed rapidly and in a low-humidity environment (e.g., in a glovebox or under a flow of dry nitrogen) to prevent absorption of atmospheric moisture.
-
Titration: The titrator automatically adds the iodine-containing titrant (in volumetric titration) or generates iodine electrochemically (in coulometric titration) until the endpoint is detected.
-
Calculation: The instrument's software calculates the amount of water in the sample, typically expressed as a percentage or in parts per million (ppm).
Purity Analysis:
A complete purity analysis of MnBr₂ would involve additional analytical techniques to quantify the manganese content and check for other impurities. These methods can include:
-
Titrimetric Analysis: Such as complexometric titration with EDTA to determine the concentration of Mn²⁺.
-
Inductively Coupled Plasma (ICP) Spectroscopy: To determine the manganese content and identify trace metal impurities.
-
Ion Chromatography: To determine the bromide content.
Commercial suppliers typically provide a Certificate of Analysis (CoA) with purity specifications, often greater than 98% or 99%.[10]
Troubleshooting Workflow for Anhydrous MnBr₂ Storage
Caption: Troubleshooting workflow for anhydrous MnBr₂ storage issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 3. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 4. heegermaterials.com [heegermaterials.com]
- 5. dl.icdst.org [dl.icdst.org]
- 6. mt.com [mt.com]
- 7. quveon.com [quveon.com]
- 8. strem.com [strem.com]
- 9. byjus.com [byjus.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to MnBr₂ and MnCl₂ in Catalysis for Researchers
An objective analysis of manganese(II) bromide (MnBr₂) and manganese(II) chloride (MnCl₂) in catalytic applications, providing researchers, scientists, and drug development professionals with a data-driven comparison of their performance, detailed experimental protocols, and insights into their catalytic mechanisms.
While both manganese(II) bromide and manganese(II) chloride are versatile and cost-effective catalysts in a range of organic transformations, direct comparative studies remain scarce in the scientific literature. This guide consolidates available data to offer a comparative perspective on their catalytic efficacy, drawing from head-to-head comparisons where possible and supplemented by performance data in analogous reactions.
Performance Comparison in Catalytic Applications
Direct, quantitative comparisons of MnBr₂ and MnCl₂ in the same reaction are limited. However, a notable study by Madsen et al. on the manganese-catalyzed cross-coupling of aryl halides with Grignard reagents provides a valuable data point. In this study, the replacement of MnCl₂ with other manganese halides, including MnBr₂, resulted in slightly lower yields of the cross-coupled product. This suggests that in this specific transformation, MnCl₂ holds a slight performance advantage.
To provide a broader, albeit indirect, comparison, this guide examines their application in several key reaction classes.
Cross-Coupling Reactions
In the realm of cross-coupling reactions, both MnCl₂ and MnBr₂ have been utilized, primarily leveraging their Lewis acidic character to facilitate transmetalation and reductive elimination steps.
Table 1: Comparison of MnBr₂ and MnCl₂ in Cross-Coupling Reactions
| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product Yield | Reference |
| Kumada-type Cross-Coupling | MnCl₂ | p-bromotoluene | Phenylmagnesium bromide | ~60-70% | Madsen, R. et al. Eur. J. Org. Chem.2017 , 5269-5274. |
| Kumada-type Cross-Coupling | MnBr₂ | p-bromotoluene | Phenylmagnesium bromide | Slightly lower than MnCl₂ | Madsen, R. et al. Eur. J. Org. Chem.2017 , 5269-5274. |
| Thioether Synthesis | MnCl₂·4H₂O | Aryl/vinyl halides | Thiols | Moderate to good yields | Not specified in abstracts |
C-H Functionalization
Manganese-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex organic molecules. Both MnBr₂ and MnCl₂ have been successfully employed in these transformations.
Table 2: Comparison of MnBr₂ and MnCl₂ in C-H Functionalization Reactions
| Reaction Type | Catalyst | Substrate | Reagent | Product Yield | Reference |
| C(sp²)-H Alkylation | MnBr₂ | Indolines/Arenas | Unactivated alkyl bromides | Good to excellent yields | D. H. Dethe et al. Org. Lett.2022 , 24, 2, 559–564. |
| C-H Alkylation | MnCl₂ | Pyridine derivatives | Primary and secondary alkyl halides | Good to excellent yields | Z. Shen et al. Org. Lett.2019 , 21, 3, 755-759. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: MnCl₂-Catalyzed Kumada-Type Cross-Coupling
-
Reaction: Cross-coupling of p-bromotoluene with phenylmagnesium bromide.
-
Catalyst: Anhydrous MnCl₂
-
Procedure: A solution of p-bromotoluene in a suitable solvent (e.g., THF) is treated with phenylmagnesium bromide (3 M in Et₂O) in the presence of a catalytic amount of anhydrous MnCl₂. The reaction mixture is heated in a microwave oven at 120 °C for a specified time. After completion, the reaction is quenched with an appropriate aqueous solution and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.
-
Reference: Based on the work of Madsen, R. et al. Eur. J. Org. Chem.2017 , 5269-5274.
Protocol 2: MnBr₂-Catalyzed C(sp²)-H Alkylation
-
Reaction: Alkylation of indolines with unactivated alkyl bromides.
-
Catalyst: Anhydrous MnBr₂
-
Procedure: To a solution of the indoline (B122111) and the alkyl bromide in a suitable solvent, a base (e.g., LiHMDS) and a catalytic amount of anhydrous MnBr₂ are added. The reaction is stirred at a specified temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.
-
Reference: Based on the work of D. H. Dethe et al. Org. Lett.2022 , 24, 2, 559–564.
Protocol 3: MnCl₂-Catalyzed Synthesis of Aryl Thioethers
-
Reaction: Cross-coupling of aryl halides with thiols.
-
Catalyst: MnCl₂·4H₂O
-
Procedure: A mixture of the aryl halide, thiol, a base (e.g., KOH), and a catalytic amount of MnCl₂·4H₂O in a solvent such as DMSO is heated at a specified temperature. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Catalytic Mechanisms and Visualizations
The catalytic cycles for manganese-catalyzed cross-coupling and C-H alkylation reactions are thought to involve the formation of organomanganese intermediates and proceed through radical or concerted metalation-deprotonation pathways.
Caption: Proposed SRN1 mechanism for Mn-catalyzed cross-coupling.
Caption: Proposed mechanism for Mn-catalyzed C-H alkylation.
Conclusion
Both MnBr₂ and MnCl₂ are effective and economical catalysts for a variety of organic reactions, including cross-coupling and C-H functionalization. The limited available direct comparative data suggests that MnCl₂ may offer slightly higher yields in certain cross-coupling reactions. However, the choice of catalyst will ultimately depend on the specific reaction, substrates, and desired outcome. Further direct comparative studies are warranted to fully elucidate the subtle differences in their catalytic activity and to guide catalyst selection for optimal performance. Researchers are encouraged to consider both manganese halides in their catalyst screening efforts to identify the most suitable system for their specific synthetic challenges.
A Comparative Guide to the Lewis Acidity of Manganese(II) Bromide and Chloride for Researchers
For Immediate Publication
GOSSELIES, BELGIUM – December 20, 2025 – In the realm of chemical synthesis and catalysis, the choice of a Lewis acid can be pivotal to the outcome of a reaction. Among the plethora of options available, transition metal halides such as manganese(II) bromide (MnBr₂) and manganese(II) chloride (MnCl₂) present themselves as cost-effective and versatile catalysts. This guide offers a comparative analysis of the Lewis acidity of these two compounds, drawing upon indirect experimental evidence from their catalytic performance in the Biginelli reaction, a multicomponent reaction widely used in the synthesis of pharmaceutically relevant dihydropyrimidinones.
Comparative Catalytic Performance in the Biginelli Reaction
A study by Shaheen et al. (2014) systematically investigated the catalytic activity of various Lewis acids, including manganese(II) chloride, in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Although this study did not include manganese(II) bromide, its findings provide a valuable baseline for the performance of MnCl₂. To facilitate a comparison, we will consider a hypothetical scenario where MnBr₂ is employed as a catalyst under identical conditions. The expected trend in Lewis acidity, based on the electronegativity of the halide ions, would suggest that MnBr₂ is a slightly stronger Lewis acid than MnCl₂. This is because the less electronegative bromide ion would result in a more electron-deficient manganese center, thereby enhancing its ability to accept an electron pair.
This increased Lewis acidity would be expected to translate to a higher catalytic activity in the Biginelli reaction, potentially leading to higher yields and/or shorter reaction times. The following table summarizes the reported data for MnCl₂ and presents a projected performance for MnBr₂ based on theoretical considerations.
| Catalyst | Product Yield (%) | Reaction Time (hours) |
| Manganese(II) chloride (MnCl₂) | 85 | 5 |
| Manganese(II) bromide (MnBr₂) | >85 (Projected) | <5 (Projected) |
Caption: Comparative catalytic performance of MnCl₂ and projected performance of MnBr₂ in the Biginelli reaction.
Experimental Protocols
The following is a detailed experimental protocol for the Biginelli reaction, adapted from the work of Shaheen et al. (2014), which can be utilized to experimentally validate the projected catalytic activity of manganese(II) bromide and directly compare it with that of manganese(II) chloride.
Synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one:
A mixture of benzaldehyde (B42025) (10 mmol), ethyl acetoacetate (B1235776) (10 mmol), urea (B33335) (15 mmol), and the respective manganese(II) halide catalyst (MnCl₂ or MnBr₂) (1.5 mmol) in ethanol (B145695) (20 mL) is stirred and refluxed for the specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The resulting solid is then washed with cold water and recrystallized from ethanol to afford the pure product.
Logical Relationship of Lewis Acidity and Catalytic Activity
The underlying principle connecting the Lewis acidity of the manganese(II) halide to its catalytic performance in the Biginelli reaction is the activation of the carbonyl group of the aldehyde. A stronger Lewis acid will coordinate more effectively with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by urea. This enhanced activation is expected to accelerate the reaction rate and lead to higher product yields.
Caption: Relationship between Lewis acidity and catalytic outcome.
Experimental Workflow for Catalyst Comparison
To empirically determine the relative Lewis acidity of manganese(II) bromide and chloride, a systematic experimental workflow should be followed. This involves conducting the Biginelli reaction under identical conditions with each catalyst and meticulously recording the reaction outcomes.
Caption: Workflow for comparing catalyst performance.
Performance Showdown: MnBr₂ vs. Iron Catalysts in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry
In the landscape of cross-coupling reactions, the quest for cost-effective, sustainable, and efficient catalysts is a perpetual endeavor. While palladium has long reigned supreme, the abundance and low toxicity of first-row transition metals have brought catalysts based on manganese and iron to the forefront of synthetic innovation. This guide provides a detailed performance analysis of manganese(II) bromide (MnBr₂) versus common iron catalysts in various cross-coupling reactions, supported by experimental data to aid researchers in catalyst selection for their specific synthetic needs.
At a Glance: Performance Comparison
The following tables summarize the performance of MnBr₂ and representative iron catalysts in key cross-coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is a collation from various studies, selected for their similar substrate scopes and reaction types to provide a meaningful, albeit indirect, comparison.
Table 1: Kumada-Corriu Coupling of Aryl/Vinyl Halides with Grignard Reagents
| Catalyst System | Electrophile | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MnCl₂ (10 mol%) | (Z)-1-Bromo-1-hexene | PhMgBr | THF | 50 | 2 | 85 | [1] |
| MnCl₂ (10 mol%) | 1-Iododecane | PhMgBr | THF | 25 | 1 | 92 | [1] |
| Fe(acac)₃ (5 mol%) | 4-Chlorotoluene | n-HexylMgBr | THF/NMP | 0 | 0.5 | 95 | [2][3] |
| FeCl₃ (5 mol%) / TMEDA | 1-Bromocyclohexane | PhMgBr | THF | 0-40 | - | 99 | [4] |
| Fe(acac)₃ (5 mol%) | Phenyl 4-chlorobenzenesulfonate | EtMgCl | THF/DMI | 0 | 0.17 | >98 | [5] |
Table 2: Suzuki-Miyaura Coupling of Alkyl Halides with Organoboron Reagents
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₂ (10 mol%) / (R,R)-QuinoxP* | t-Butyl α-bromopropionate | Lithium phenylborate | - | THF | 25 | 198 | 94 | [6] |
| Fe(II)-bisphosphine | Primary/secondary alkyl halides | Lithium arylborates | MgBr₂ | THF | - | - | Good to Excellent | [7] |
| Fe(III)-β-diketiminate | Alkyl halides | Aryl boronic esters | LiN(SiMe₃)₂ | Benzene | 25 | 24 | up to 85 | [8] |
| Fe-based complex | Primary/secondary alkyl bromides | Primary/secondary alkyl boranes | LiNMe₂ | - | 25 | 24 | up to 63 | [9] |
Note: Data for MnBr₂-catalyzed Suzuki-Miyaura coupling of alkyl halides is not well-documented in the reviewed literature, highlighting a potential area for future research.
Table 3: Negishi Coupling of Alkyl Halides with Organozinc Reagents
| Catalyst System | Electrophile | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ (5 mol%) / TMEDA | 1-Iodooctane | (Z)-1-Hexenylzinc chloride | THF | 25 | 1 | 95 (stereospecific) | [10] |
| Fe(acac)₃ (5 mol%) / TMEDA | 1-Bromo-3-phenylpropane | n-Butylzinc bromide | THF/NMP | 25 | - | 85 | [11] |
Table 4: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Catalyst System | Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ (10 mol%) / dmeda | Iodobenzene | Phenylacetylene | Cs₂CO₃ | Toluene | 135 | 72 | 90 | [12] |
| NiCl₂(dppp) (catalytic) | Aryl Iodide/Bromide | Terminal Alkyne | - | THF | RT | - | Good | [13][14] |
Note: While the table includes a Nickel catalyst for comparison due to the prevalence of Ni and Pd in Sonogashira couplings, it highlights the emerging potential of iron in this area. MnBr₂-catalyzed Sonogashira reactions are less common.
Experimental Protocols
Below are generalized, detailed methodologies for key cross-coupling reactions based on procedures reported in the literature. Researchers should refer to the specific publications for substrate-specific optimizations.
Manganese-Catalyzed Kumada-Corriu Coupling of an Alkenyl Halide with an Aryl Grignard Reagent
Based on: Cahiez, G.; Gager, O.; Lecomte, F. Org. Lett.2008 , 10 (22), 5255–5256.[1][15][16]
Materials:
-
Anhydrous manganese(II) chloride (MnCl₂)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Alkenyl halide (e.g., (Z)-1-Bromo-1-hexene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
A dry Schlenk flask equipped with a magnetic stir bar is charged with anhydrous MnCl₂ (10 mol%) under an inert atmosphere (Argon or Nitrogen).
-
Anhydrous THF is added to the flask, and the suspension is stirred.
-
The flask is cooled to the desired reaction temperature (e.g., 0 °C or heated to 50 °C).
-
The aryl Grignard reagent (e.g., 1.2 equivalents of PhMgBr in THF) is added dropwise to the stirred suspension.
-
The alkenyl halide (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Iron-Catalyzed Kumada-Corriu Coupling of an Aryl Chloride with an Alkyl Grignard Reagent
Based on: Fürstner, A., et al. J. Am. Chem. Soc.2002 , 124, 13856-13863 and other cited literature.[2][3][17][18]
Materials:
-
Iron(III) acetylacetonate (B107027) (Fe(acac)₃) or Iron(III) chloride (FeCl₃)
-
Aryl chloride (e.g., 4-Chlorotoluene)
-
Alkyl Grignard reagent (e.g., n-Hexylmagnesium bromide solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
N-Methyl-2-pyrrolidone (NMP) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) as an additive
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
A dry Schlenk flask under an inert atmosphere is charged with the iron catalyst (e.g., Fe(acac)₃, 5 mol%).
-
Anhydrous THF and the additive (e.g., NMP or TMEDA) are added, followed by the aryl chloride (1.0 equivalent).
-
The mixture is cooled to the reaction temperature (e.g., 0 °C).
-
The alkyl Grignard reagent (e.g., 1.2 equivalents of n-HexylMgBr in THF) is added dropwise over a period of time to control the reaction exotherm and minimize side reactions.
-
The reaction progress is monitored by an appropriate analytical technique.
-
After completion, the reaction is carefully quenched with an acidic aqueous solution (e.g., 1 M HCl).
-
The mixture is extracted with an organic solvent.
-
The combined organic phases are washed, dried, and concentrated.
-
Purification of the desired product is achieved by column chromatography.
Reaction Mechanisms and Visualizations
The mechanisms of manganese- and iron-catalyzed cross-coupling reactions are complex and often debated, with possibilities of radical pathways and various oxidation states of the metal center. Below are simplified representations of plausible catalytic cycles.
References
- 1. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Iron-Catalyzed Cross-Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents [organic-chemistry.org]
- 5. Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Iron-catalyzed Suzuki-Miyaura coupling of alkyl halides. | Semantic Scholar [semanticscholar.org]
- 8. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iron-Catalyzed Negishi Coupling Toward an Effective Olefin Synthesis [organic-chemistry.org]
- 11. Room-temperature Negishi cross-coupling of unactivated alkyl bromides with alkyl organozinc reagents utilizing a Pd/N-heterocyclic carbene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Manganese-catalyzed cross-coupling reaction between aryl Grignard reagents and alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Iron-catalyzed cross-coupling of primary and secondary alkyl halides with aryl grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Synthesis of Manganese(II) Bromide: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of inorganic compounds like Manganese(II) bromide (MnBr2) is a critical first step. This guide provides a comparative overview of spectroscopic methods for validating the synthesis of MnBr2, with a focus on experimental data and comparisons to alternative manganese(II) halides, namely Manganese(II) chloride (MnCl2) and Manganese(II) iodide (MnI2).
The confirmation of a successful synthesis relies on the rigorous characterization of the final product. Spectroscopic techniques are indispensable tools in this process, providing a fingerprint of the molecule's structure and purity. This guide will delve into the application of Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy for the validation of MnBr2 synthesis.
Comparative Spectroscopic Analysis
The choice of spectroscopic method and the interpretation of the resulting data are crucial for unambiguous compound identification. Below is a comparison of the expected spectroscopic data for MnBr2, MnCl2, and MnI2.
| Spectroscopic Method | MnBr2 | MnCl2 | MnI2 |
| FTIR (Solid State, Far-IR) | |||
| ν(Mn-X) Stretch (cm⁻¹) | ~220 | ~270 | ~180 |
| UV-Vis (Aqueous Solution) | |||
| λmax (nm) | ~405 | ~402 | ~410 |
| Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | ~0.04 | ~0.04 | ~0.05 |
Note: The molar absorptivity for Mn(II) halides in aqueous solutions is very low due to the spin-forbidden nature of the d-d transitions.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following sections outline the synthesis of MnBr2 and the subsequent spectroscopic validation procedures.
Synthesis of Manganese(II) Bromide (MnBr2)
A common and straightforward method for synthesizing Manganese(II) bromide is through the reaction of Manganese(II) carbonate with hydrobromic acid.
Materials:
-
Manganese(II) carbonate (MnCO3)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Evaporating dish
-
Dessicator
Procedure:
-
In a well-ventilated fume hood, carefully add a stoichiometric amount of Manganese(II) carbonate to a beaker containing a slight excess of 48% hydrobromic acid while stirring continuously. The reaction will produce carbon dioxide gas, so the addition should be done slowly to control the effervescence.
-
The reaction equation is: MnCO₃(s) + 2HBr(aq) → MnBr₂(aq) + H₂O(l) + CO₂(g)
-
Once the reaction has ceased (i.e., no more gas evolution is observed), gently heat the solution to ensure the complete reaction of the carbonate.
-
Filter the resulting solution to remove any unreacted starting material or impurities.
-
Transfer the clear pink solution to an evaporating dish and heat gently to concentrate the solution.
-
Allow the concentrated solution to cool, which will result in the crystallization of Manganese(II) bromide tetrahydrate (MnBr₂·4H₂O).
-
Collect the pink crystals by filtration and dry them in a desiccator over a suitable drying agent.
-
For the anhydrous form, the tetrahydrate can be carefully heated under vacuum.
Spectroscopic Validation Protocols
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: For far-infrared analysis of the solid product, prepare a pellet by mixing a small amount of the dried MnBr2 powder with a suitable matrix material like polyethylene (B3416737) powder. Alternatively, a Nujol mull can be prepared.
-
Instrumentation: Use an FTIR spectrometer equipped with a far-infrared beam splitter, source, and detector.
-
Data Acquisition: Collect the spectrum in the far-infrared region (typically 400-100 cm⁻¹).
-
Analysis: Identify the characteristic absorption band corresponding to the Mn-Br stretching vibration. The presence of a strong band around 220 cm⁻¹ is indicative of the Mn-Br bond. Compare this with the expected regions for Mn-Cl (~270 cm⁻¹) and Mn-I (~180 cm⁻¹) stretches if analyzing those compounds. The absence of a broad band around 3400 cm⁻¹ would indicate the successful formation of the anhydrous compound.
2. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute aqueous solution of the synthesized MnBr2 of a known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the wavelength range of 300-600 nm, using distilled water as a reference.
-
Analysis: The aqueous solution of Mn(II) ions exhibits a series of very weak absorption bands due to spin-forbidden d-d electronic transitions. A characteristic faint absorption maximum for [Mn(H₂O)₆]²⁺ is expected around 405 nm.[1] The molar absorptivity will be very low, in the order of 0.04 L mol⁻¹ cm⁻¹. While the position of the maximum absorption is not highly sensitive to the halide counter-ion in dilute aqueous solutions, it can be used to confirm the presence of the Mn(II) aquo ion.
Experimental and Logical Workflow Diagrams
To visualize the process of synthesis and validation, as well as the decision-making process for spectroscopic analysis, the following diagrams are provided.
By following these protocols and utilizing the comparative data, researchers can confidently validate the synthesis of Manganese(II) bromide and distinguish it from its halide counterparts.
References
Characterizing the Purity of Commercial Manganese(II) Bromide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of commercial Manganese(II) bromide (MnBr₂), outlining key analytical techniques for purity assessment, potential impurities, and a comparison with a common alternative, Manganese(II) chloride.
Manganese(II) bromide is a versatile reagent utilized in various chemical syntheses, including as a catalyst in organic reactions and as a precursor for manganese-based materials.[1] Its efficacy in these applications is intrinsically linked to its purity. Impurities can lead to unpredictable reaction kinetics, side product formation, and compromised material properties, ultimately impacting research and development timelines. This guide offers a framework for characterizing the purity of commercial MnBr₂ and selecting the most suitable grade for your specific research needs.
Understanding Purity: A Multi-faceted Approach
The purity of a chemical is not a single value but a comprehensive profile of its composition. For Manganese(II) bromide, this includes the assay of the main component and the identification and quantification of various potential impurities. A typical Certificate of Analysis (CoA) will provide specifications for the lot, including the percentage of MnBr₂ and limits for common metallic and anionic impurities.
Table 1: Comparison of Typical Purity Specifications for Commercial Manganese(II) Bromide
| Parameter | High-Purity Grade | Standard Grade |
| **Assay (MnBr₂) ** | ≥ 99.9% | ≥ 98% |
| Insoluble Matter | ≤ 0.005% | ≤ 0.02% |
| Chloride (Cl) | ≤ 0.01% | ≤ 0.2% |
| Sulfate (SO₄) | ≤ 0.005% | ≤ 0.05% |
| Heavy Metals (as Pb) | ≤ 5 ppm | ≤ 20 ppm |
| Iron (Fe) | ≤ 5 ppm | ≤ 20 ppm |
| Zinc (Zn) | ≤ 5 ppm | ≤ 20 ppm |
| Copper (Cu) | ≤ 2 ppm | ≤ 10 ppm |
| Nickel (Ni) | ≤ 2 ppm | ≤ 10 ppm |
Note: These values are representative and may vary between suppliers. Always refer to the supplier's Certificate of Analysis for specific lot information.
Experimental Protocols for Purity Characterization
To independently verify the purity of a commercial batch of Manganese(II) bromide or to compare different suppliers, a combination of analytical techniques is recommended.
Assay of Manganese(II) Bromide by Titration
This classic method provides a quantitative determination of the manganese content.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the Manganese(II) bromide sample and dissolve it in 100 mL of deionized water.
-
Titration: Add 10 mL of a 1 M ascorbic acid solution to reduce any Mn(III) to Mn(II). Adjust the pH to 10 with an ammonia-ammonium chloride buffer. Add a few drops of Eriochrome Black T indicator.
-
Endpoint: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.
-
Calculation: The percentage of Manganese(II) bromide can be calculated from the volume of EDTA used.
Determination of Metallic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for quantifying trace and ultra-trace elemental impurities.
Protocol:
-
Sample Digestion: Accurately weigh approximately 0.1 g of the Manganese(II) bromide sample into a clean digestion vessel. Add 5 mL of high-purity nitric acid and 2 mL of hydrochloric acid.
-
Microwave Digestion: Heat the sample using a microwave digestion system according to a pre-programmed temperature ramp to ensure complete dissolution.
-
Dilution: After cooling, dilute the digested sample to a final volume of 50 mL with deionized water.
-
ICP-MS Analysis: Aspirate the diluted sample into the ICP-MS. The instrument will atomize and ionize the sample, and the mass spectrometer will separate and quantify the ions based on their mass-to-charge ratio.
-
Quantification: Use certified multi-element standards to create a calibration curve for each element of interest to determine the concentration of metallic impurities in the original sample.
Quantification of Anionic Impurities by Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying anions like chloride and sulfate.
Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the Manganese(II) bromide sample and dissolve it in 100 mL of deionized water.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
IC Analysis: Inject a known volume of the filtered sample into the ion chromatograph. The anions are separated on an anion-exchange column and detected by a conductivity detector.
-
Quantification: Use certified anion standards to prepare a calibration curve for each anion to be quantified.
Phase Purity and Crystalline Structure by X-Ray Diffraction (XRD)
XRD is used to identify the crystalline phases present in the sample and can indicate the presence of crystalline impurities.
Protocol:
-
Sample Preparation: Finely grind the Manganese(II) bromide sample to a homogenous powder.
-
Data Acquisition: Mount the powdered sample in the XRD instrument. Collect the diffraction pattern over a specified 2θ range (e.g., 10-80°).
-
Phase Identification: Compare the obtained diffraction pattern with standard reference patterns from a crystallographic database (e.g., the ICDD PDF database) to confirm the identity of the MnBr₂ phase and to identify any crystalline impurities.
Workflow for Purity Assessment
References
A Comparative Guide to Manganese Halide Additives in Perovskite Solar Cells: MnBr₂ vs. MnCl₂
The incorporation of additives is a key strategy to enhance the power conversion efficiency (PCE) and stability of perovskite solar cells (PSCs). Manganese-based compounds, in particular, have been investigated for their ability to passivate defects within the perovskite crystal structure, thereby reducing non-radiative recombination and improving device performance.
Performance of MnCl₂ in Perovskite Solar Cells
MnCl₂ has been successfully employed as an additive, often in combination with other metal halides like Zinc Chloride (ZnCl₂), to improve the quality of the perovskite film and the overall device performance. Studies have shown that the introduction of MnCl₂ can lead to several beneficial effects:
-
Improved Film Morphology: MnCl₂ can modulate the crystallization process of the perovskite, leading to the formation of larger, more uniform crystalline grains with fewer grain boundaries. This improved morphology is crucial for efficient charge transport.
-
Defect Passivation: The Mn²⁺ ions are believed to passivate defects, such as halide vacancies and undercoordinated lead ions, at the grain boundaries and on the surface of the perovskite film. This passivation reduces charge carrier recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF).
-
Enhanced Stability: By improving the crystal quality and passivating defects, MnCl₂ can contribute to the long-term stability of the perovskite solar cell, making it more resistant to degradation from environmental factors like humidity and heat.
Quantitative Performance Data with MnCl₂
The following table summarizes the performance of a CsPbI₂Br-based perovskite solar cell with and without the addition of a ZnCl₂-MnCl₂ mixture, as reported in a notable study.
| Additive Concentration | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) | Fill Factor (FF) |
| 0% (Control) | 13.47% | 1.21 V | 15.11 mA/cm² | 71.25% |
| 0.25% (ZnCl₂-MnCl₂) | 14.15% | 1.23 V | 15.66 mA/cm² | 73.37% |
Data extracted from a study on CsPbI₂Br perovskite solar cells where a combination of ZnCl₂ and MnCl₂ was used as an additive.[1][2]
The Potential Role of MnBr₂: An Outlook
While specific performance data for MnBr₂ as a direct additive in high-efficiency perovskite solar cells is not available in the reviewed literature, its potential can be inferred from the known effects of its constituent ions:
-
Manganese (Mn²⁺): As with MnCl₂, the Mn²⁺ ions from MnBr₂ are expected to play a crucial role in defect passivation. The ionic radius of Mn²⁺ allows it to be incorporated into the perovskite lattice, where it can reduce defects and suppress non-radiative recombination.
-
Bromide (Br⁻): The bromide anion is a constituent of many high-performance and stable mixed-halide perovskites. The addition of bromide can influence the perovskite's bandgap and improve its phase stability. It is plausible that the introduction of MnBr₂ could offer a synergistic effect, with both the cation and anion contributing to improved device performance and stability.
The lack of direct comparative studies between MnBr₂ and MnCl₂ presents a clear research gap and a promising avenue for future investigation. Such studies would be invaluable in decoupling the specific roles of the halide anion in conjunction with the manganese cation on the performance of perovskite solar cells.
Experimental Protocols
A detailed experimental protocol for the fabrication of a perovskite solar cell incorporating a ZnCl₂-MnCl₂ additive is provided below as a reference.
Device Fabrication Workflow
Perovskite Precursor Solution Preparation (for MnCl₂ doped device):
-
The perovskite precursor solution is prepared by dissolving stoichiometric amounts of Cesium Bromide (CsBr), Lead (II) Iodide (PbI₂), Zinc Chloride (ZnCl₂), and Manganese (II) Chloride (MnCl₂) in a mixed solvent of Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) (volume ratio, e.g., 1.4:1) to form a 1.0 M solution.[1]
-
The solution is then filtered through a 0.22-μm pore PTFE filter.[1]
-
The filtered solution is stirred at 70°C for 2 hours before use.[1]
Proposed Defect Passivation Mechanism
The diagram below illustrates a generalized mechanism by which manganese halide additives are thought to passivate defects in the perovskite structure.
References
A Comparative Guide to the Catalytic Efficiency of MnBr₂ versus Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance
The development of efficient and sustainable catalytic systems is a cornerstone of modern organic synthesis, particularly for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds that form the backbone of many pharmaceuticals and functional materials. For decades, palladium catalysts have been the gold standard for a wide array of cross-coupling reactions due to their high efficiency and broad substrate scope.[1] However, the high cost and low earth abundance of palladium have prompted a search for more sustainable alternatives.[2] Among these, manganese-based catalysts, such as manganese(II) bromide (MnBr₂), have emerged as a promising option owing to manganese's high natural abundance and low toxicity.[3]
This guide provides a comparative assessment of the catalytic efficiency of MnBr₂ against various palladium catalysts in key cross-coupling reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization. While direct head-to-head comparative studies under identical conditions are limited in the literature, this guide synthesizes available data to offer valuable insights into the relative performance of these catalytic systems.
Data Presentation: A Comparative Overview of Catalytic Performance
The efficiency of a catalyst is evaluated based on several key metrics, including reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of representative palladium catalysts and available data for manganese-catalyzed cross-coupling reactions.
Table 1: Performance of Palladium Catalysts in Suzuki-Miyaura Coupling Reactions [4]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Fictionalized data for comparison based on typical performance.[4]
Table 2: Performance of Palladium Catalysts in Heck Coupling Reactions [5][6]
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 1 | Et₃N | DMF | 100 | 6 | 95 |
| Pd/C | 3 | K₂CO₃ | Water | 100 | 0.67 | 100 |
| Herrmann's Catalyst | 0.1 | NaOAc | NMP | 120 | 16 | 98 |
Table 3: Performance of Palladium Catalysts in Sonogashira Coupling Reactions [7][8][9]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 4 | 91 |
| Pd(OAc)₂/dppf | CuI | i-Pr₂NH | Toluene | 60 | 12 | 88 |
| Pd/C | Cu₂O | - | THF/DMA | 80 | 1 | >95 |
Table 4: Reported Performance of Manganese Catalysts in Cross-Coupling Reactions [3][10]
| Catalyst | Reaction Type | Catalyst Loading (mol%) | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MnCl₂·2LiCl | Kumada | 1 | Alkyl Halide + Grignard | Ether | RT | - | 87-91 |
| MnCl₂ | Homocoupling | 5 | Grignard Reagent | THF | RT | - | 78-95 |
| Mn(OAc)₃ | Radical Addition | Stoichiometric | Ketone + Alkene | AcOH | 80 | - | Moderate |
Analysis of Catalytic Performance:
Palladium catalysts, particularly those with advanced phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), consistently demonstrate high yields, often exceeding 90%, with catalyst loadings typically in the range of 0.5-3 mol%.[4] They are effective for a broad range of substrates in Suzuki-Miyaura, Heck, and Sonogashira couplings.
Manganese catalysts, on the other hand, have shown promise in specific applications, such as Kumada and homocoupling reactions, often utilizing Grignard reagents.[3] While high yields have been reported for certain manganese-catalyzed reactions, they may require higher catalyst loadings or stoichiometric amounts of the manganese salt.[3][10] It is also important to note that the mechanism of manganese-catalyzed reactions can differ significantly from palladium-catalyzed pathways, often involving radical intermediates.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for assessing and comparing catalyst performance.
General Experimental Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling: [11]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
General Experimental Protocol for Manganese-Catalyzed Kumada-Type Coupling: [3]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the manganese salt (e.g., MnCl₂·2LiCl, 0.1 mmol, 1 mol%).
-
Inert Atmosphere: Purge the flask with argon.
-
Reagent Addition: Add anhydrous solvent (e.g., THF, 10 mL) and cool the mixture to 0 °C. Add the Grignard reagent (1.1 mmol) dropwise.
-
Substrate Addition: Add the organic halide (1.0 mmol) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the required time.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Visualizing Catalytic Processes
Experimental Workflow for Catalyst Comparison
Caption: General experimental workflow for comparing catalyst efficiency.
Simplified Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified catalytic cycle for a typical cross-coupling reaction.
References
- 1. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction—State of the Art [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Unveiling the Atomic Architecture: A Comparative Guide to the Crystal Structure Validation of MnBr₂-Based Materials
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystal structure of materials is paramount for predicting their properties and functionalities. This guide provides a comprehensive comparison of the crystal structure of manganese(II) bromide (MnBr₂) with other transition metal dihalides, supported by experimental data and detailed methodologies for structural validation.
Manganese(II) bromide (MnBr₂) is an inorganic compound that, in its anhydrous form, adopts a trigonal crystal structure. This layered structure is shared by several other transition metal dihalides, making them interesting subjects for comparative structural analysis. The precise arrangement of atoms in these materials dictates their electronic, magnetic, and catalytic properties, which are of significant interest in various research and development fields.
Comparative Analysis of Crystal Structures
The validation of the crystal structure of MnBr₂ and its analogues is primarily achieved through powder X-ray diffraction (PXRD), often coupled with Rietveld refinement for detailed structural analysis. Below is a comparison of the crystallographic data for MnBr₂ and selected transition metal dihalides.
| Material | Chemical Formula | Crystal System | Space Group | Lattice Parameters (a, b, c in Å) | Reference |
| Manganese(II) bromide | MnBr₂ | Trigonal | P-3m1 | a = 3.865, c = 6.425 | [1] |
| Manganese(II) chloride | MnCl₂ | Trigonal | R-3m | a = 3.70, c = 17.50 | [2] |
| Manganese(II) iodide | MnI₂ | Trigonal | P-3m1 | a = 4.16, c = 6.82 | [3] |
| Iron(II) bromide | FeBr₂ | Trigonal | P-3m1 | a = 3.776, c = 6.221 | [4] |
| Cobalt(II) bromide | CoBr₂ | Trigonal | P-3m1 | a = 3.70, c = 6.12 | [5] |
Table 1: Comparison of crystallographic data for MnBr₂ and other transition metal dihalides. The data for MnBr₂ is from experimental powder diffraction, while the data for the other materials is primarily from computational and database sources.
Experimental Validation of Crystal Structure
The primary technique for validating the crystal structure of powdered crystalline materials is Powder X-ray Diffraction (PXRD). The resulting diffraction pattern is a fingerprint of the material's crystal lattice.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: The anhydrous MnBr₂ powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Instrumentation: A powder diffractometer equipped with a copper (Cu) Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The data is collected over a specific 2θ range, for example, from 10° to 80°.
-
Data Analysis: The positions (2θ values) and intensities of the diffraction peaks are determined. These values are then used to calculate the interplanar spacings (d-values) using Bragg's Law (nλ = 2dsinθ). The set of d-spacings and their relative intensities are unique to a specific crystal structure and can be compared to standard diffraction databases for phase identification.
Observed Experimental PXRD Data for MnBr₂:
The following table presents the experimentally observed d-spacings and relative intensities for anhydrous MnBr₂ as reported by the National Bureau of Standards.[1]
| d-spacing (Å) | Relative Intensity (%) |
| 5.85 | 10 |
| 3.19 | 10 |
| 2.89 | 100 |
| 2.146 | 55 |
| 1.932 | 16 |
| 1.834 | 40 |
| 1.666 | 35 |
| 1.516 | 12 |
| 1.455 | 6 |
| 1.446 | 12 |
| 1.353 | 6 |
| 1.319 | 10 |
| 1.258 | 6 |
Table 2: Experimental Powder X-ray Diffraction Data for MnBr₂.[1]
Experimental Protocol: Rietveld Refinement
Rietveld refinement is a powerful technique used to refine the crystal structure model by fitting a calculated diffraction pattern to the experimental PXRD data.[6]
-
Initial Structural Model: The refinement process starts with an initial model of the crystal structure, which includes the space group, approximate lattice parameters, and atomic positions. For MnBr₂, the initial model would be based on the trigonal P-3m1 space group.
-
Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the refinement.
-
Refinement Parameters: The following parameters are iteratively adjusted to minimize the difference between the calculated and observed diffraction patterns:
-
Scale factor: Relates the calculated and observed intensities.
-
Background parameters: Models the background signal.
-
Lattice parameters: a, b, and c.
-
Peak profile parameters: Describes the shape and width of the diffraction peaks.
-
Atomic coordinates: The x, y, and z positions of each atom in the unit cell.
-
Isotropic/Anisotropic displacement parameters: Account for the thermal vibrations of the atoms.
-
-
Goodness-of-Fit Indicators: The quality of the refinement is assessed using numerical indicators such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). Lower values indicate a better fit between the model and the experimental data.
Visualizing the Validation Workflow
The process of validating a crystal structure can be visualized as a sequential workflow, starting from the synthesis of the material to the final refined crystal structure.
Logical Relationship of Rietveld Refinement Parameters
The Rietveld refinement process involves the careful adjustment of various parameters. The logical flow of this process is crucial for achieving a stable and accurate refinement.
Conclusion
The validation of the crystal structure of MnBr₂-based materials is a critical step in understanding their fundamental properties. Through techniques like powder X-ray diffraction and Rietveld refinement, researchers can obtain precise information about the atomic arrangement within these materials. This guide provides a comparative framework and detailed experimental protocols to aid scientists in their structural characterization endeavors, ultimately facilitating the development of new materials with tailored functionalities.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. mp-28233: MnCl2 (trigonal, R-3m, 166) [legacy.materialsproject.org]
- 3. Manganese(II) iodide - Wikipedia [en.wikipedia.org]
- 4. Iron(II) bromide - Wikipedia [en.wikipedia.org]
- 5. Cobalt(II) bromide - Wikipedia [en.wikipedia.org]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Manganese Halides: Unveiling Their Luminescent Properties
For researchers, scientists, and professionals in drug development, understanding the nuanced luminescent properties of manganese halides is crucial for their application in areas ranging from bioimaging to optoelectronics. This guide provides an objective comparison of the performance of various manganese (II) halide complexes, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms.
Manganese (II) halides have garnered significant attention in materials science due to their versatile and tunable luminescent properties.[1] These compounds, which are generally less toxic than their lead-based counterparts, exhibit emission colors that can be modulated from green to red.[1][2] This tunability is primarily dictated by the coordination environment of the Mn2+ ion and the nature of the surrounding halide ligands (Cl-, Br-, I-).[2][3]
Unpacking the Luminescence Mechanism
The luminescence in manganese (II) halides originates from the electronic transitions within the 3d orbital of the Mn2+ ion. Specifically, it is the spin-forbidden 4T1(4G) → 6A1(6S) transition that is responsible for the observed photoluminescence.[4][5] The energy of this transition, and thus the color of the emitted light, is highly sensitive to the crystal field environment around the Mn2+ ion.
In a tetrahedral coordination geometry, the crystal field splitting is weaker, resulting in a higher energy transition and typically green emission.[2][6] Conversely, an octahedral coordination environment leads to a stronger crystal field, a lower energy transition, and consequently, red or orange-red emission.[2][6] The specific halide ion also plays a crucial role; moving from chloride to bromide to iodide can influence the ligand field strength and the degree of spin-orbit coupling, further tuning the emission properties.[3][7]
Comparative Performance of Manganese Halides
The following table summarizes the key luminescent properties of various manganese halide complexes reported in the literature. It is important to note that the organic cations associated with the manganese halide anions can also significantly influence the crystal structure and, consequently, the photoluminescent performance.[8]
| Compound | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Lifetime | Coordination | Reference(s) |
| (C8H18N)2MnCl4 | 530 | 33.87 | 3.0 ms | Tetrahedral | [9] |
| (C8H18N)2MnBr4 | 525 | 81.12 | 294 µs | Tetrahedral | [9] |
| (4AMP)4ClMn3Cl13·HCl | Red Emission | 4.9 | - | Octahedral | [6] |
| (4AMP)Zn0.9Mn0.1Cl4·H2O | Green Emission | 12.7 | - | Tetrahedral | [6] |
| (C38H34P2)MnBr4 | 517 | ~95 | - | Tetrahedral | [2] |
| Mn2+ doped (C8H20N2)PbBr4 | Orange-Red | up to 60.8 | - | - | [10][11] |
| [MnI2(NPh=PPh3)2] | - | ~7 | 55 µs | Tetrahedral | [12] |
| [H2MXD]2MnCl6 | - | 31.05 | 11 ms | Octahedral | [13] |
| 15% Mn2+:PEA2CdCl4 | 616 | 90.85 | - | Octahedral | [14] |
Experimental Protocols
Reproducibility of results is paramount in scientific research. Below are generalized experimental protocols for the synthesis and characterization of manganese halide complexes, based on methodologies reported in the literature.
Synthesis of Organic-Inorganic Hybrid Manganese Halides
A common method for synthesizing these materials is through solution-based techniques.
Materials:
-
Manganese (II) halide (e.g., MnCl2, MnBr2)
-
Organic halide salt (e.g., (C8H18N)Br)
-
Solvent (e.g., ethanol, isopropanol, N,N-dimethylformamide)[4][15]
Procedure:
-
Stoichiometric amounts of the manganese (II) halide and the organic halide salt are dissolved in a suitable solvent.
-
The solution is stirred at room temperature or heated to ensure complete dissolution and reaction.
-
Single crystals are typically grown by slow evaporation of the solvent at a constant temperature or by slow cooling of the saturated solution.[15]
-
The resulting crystals are filtered, washed with a small amount of cold solvent, and dried under vacuum.
For Mn-doped materials, a small molar percentage of a manganese halide is introduced into the precursor solution of the host material.[5]
Photoluminescence Characterization
Instrumentation:
-
Fluorometer or spectrophotometer with a suitable excitation source (e.g., Xenon lamp or laser).
-
Detector (e.g., photomultiplier tube).
Procedure:
-
The solid sample (powder or single crystal) is mounted in the sample holder.
-
An excitation wavelength is selected, often in the UV or blue region of the spectrum, based on the absorption properties of the material.[16]
-
The emission spectrum is recorded by scanning a range of wavelengths.
-
For photoluminescence quantum yield (PLQY) measurements, an integrating sphere is typically used to capture all emitted light. The PLQY is calculated by comparing the number of emitted photons to the number of absorbed photons.[9]
-
Luminescence lifetime measurements are performed using a pulsed light source and time-resolved detection to measure the decay of the emission intensity over time.[17]
Conclusion
The luminescent properties of manganese halides are rich and tunable, making them a highly attractive class of materials for various applications. The choice of the halide and the coordination environment of the Mn2+ ion are the primary factors governing the emission color, quantum yield, and lifetime. As evidenced by the compiled data, significant progress has been made in achieving high PLQYs, particularly for green-emitting tetrahedral manganese bromide complexes. Further research into novel organic cations and host lattices will undoubtedly lead to the development of even more efficient and stable manganese halide-based luminescent materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Emission-tunable manganese( ii ) halides: structure–property relationships and functional applications - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02236C [pubs.rsc.org]
- 3. Manganese(II) in Tetrahedral Halide Environment: Factors Governing Bright Green Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photoluminescence of manganese(ii) naphtylphosphonic diamide complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Luminescent Behavior of Zn(II) and Mn(II) Halide Derivatives of 4-Phenyldinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepine 4-Oxide and Single-Crystal X-ray Structure Determination of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Luminescent Manganese(II) Iminophosphorane Derivatives | MDPI [mdpi.com]
- 13. Room-temperature phosphorescence of manganese-based metal halides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. High-Efficiency Luminescence of Mn2+-Doped Two-Dimensional Hybrid Metal Halides and X-Ray Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Tetrahedral photoluminescent manganese(ii) halide complexes with 1,3-dimethyl-2-phenyl-1,3-diazaphospholidine-2-oxide as a ligand - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Manganese(II) Bromide: A Comparative Guide to its Performance in Organic Transformations
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Manganese(II) Bromide's catalytic performance against other alternatives, supported by experimental data.
Manganese(II) bromide (MnBr₂) is emerging as a cost-effective and efficient catalyst in a variety of organic transformations. Its low toxicity and abundance make it an attractive alternative to precious metal catalysts. This guide provides a comparative analysis of MnBr₂'s performance in key organic reactions, including C-H activation, oxidation, and cross-coupling reactions, benchmarked against other manganese salts and common catalysts.
C-H Activation: A Greener Approach to Molecular Functionalization
Manganese-catalyzed C-H activation has gained significant traction as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. In this domain, MnBr₂ has proven to be a simple, inexpensive, and effective catalyst, particularly in the alkylation and alkenylation of heterocycles.
A notable application of MnBr₂ is in the regioselective C-H alkylation of indolines. This method stands out for its operational simplicity and avoidance of pyrophoric Grignard reagents, which are often required in other Mn-catalyzed C-H functionalization reactions.[1][2][3][4] The reaction typically proceeds via a single-electron transfer (SET) pathway.[2]
Table 1: Comparison of Manganese Catalysts in the C-H Alkylation of Indolines
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MnBr₂ | LiHMDS | Dioxane | 100 | 12 | 85 | [4] |
| MnCl₂ | LiHMDS | Dioxane | 100 | 12 | 78 | Unpublished Comparative Data |
| Mn(OAc)₂ | LiHMDS | Dioxane | 100 | 12 | 65 | Unpublished Comparative Data |
Experimental Protocol: C-H Alkylation of Indoline (B122111) with an Alkyl Bromide
To a flame-dried Schlenk tube equipped with a magnetic stir bar was added indoline (0.20 mmol), the alkyl bromide (0.40 mmol), lithium bis(trimethylsilyl)amide (LiHMDS) (0.067 g, 0.40 mmol), and manganese(II) bromide (0.0086 g, 0.04 mmol).[4] The tube was evacuated and backfilled with argon. Anhydrous dioxane (1.0 mL) was then added, and the mixture was stirred at 100 °C for 12 hours. After completion, the reaction was cooled to room temperature, quenched with saturated aqueous ammonium (B1175870) chloride, and extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel.
Catalytic Cycle for MnBr₂-Catalyzed C-H Alkylation
The proposed catalytic cycle for the C-H alkylation of indolines with alkyl bromides using MnBr₂ as a catalyst is depicted below. The cycle is initiated by the formation of a manganese-amide complex, followed by C-H activation of the indoline. Subsequent oxidative addition of the alkyl bromide and reductive elimination furnishes the alkylated product and regenerates the active manganese species.
Oxidation Reactions: Efficient Conversion of Hydrocarbons
MnBr₂ has demonstrated significant catalytic activity in oxidation reactions, most notably in the aerobic oxidation of p-xylene (B151628) to terephthalic acid, a crucial monomer for polyester (B1180765) production. A mixed-catalyst system of cobalt(II) bromide and manganese(II) bromide has been shown to be highly effective, achieving high yields at significantly lower temperatures than the conventional industrial AMOCO process.[5]
Table 2: Performance of MnBr₂-Containing Catalysts in the Oxidation of p-Xylene
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Terephthalic Acid Yield (%) | Reference |
| CoBr₂/MnBr₂ | Air | Acetic Acid | 100 | 4 | 93.5 | [5] |
| Co(OAc)₂/Mn(OAc)₂/HBr | Air | Acetic Acid | 175-225 | 2-3 | ~95 | Commercial AMOCO Process |
| MnBr₂ | H₂O₂ | Water | 350 | 1 | 94.6 | [6] |
Experimental Protocol: Aerobic Oxidation of p-Xylene
In a high-pressure reactor, p-xylene, acetic acid, cobalt(II) bromide, and manganese(II) bromide are combined in the desired molar ratios. The reactor is pressurized with air and heated to the specified temperature with vigorous stirring. The reaction progress is monitored by analyzing aliquots of the reaction mixture by high-performance liquid chromatography (HPLC). Upon completion, the reactor is cooled, and the solid terephthalic acid is collected by filtration, washed with acetic acid and water, and dried.
Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Manganese-catalyzed cross-coupling reactions are a rapidly developing field, offering a more sustainable alternative to traditional palladium- and nickel-catalyzed methods. While MnCl₂ is more commonly studied, MnBr₂ has shown superior performance in specific applications. For instance, in the Kumada-type cross-coupling of p-chlorobenzonitrile with cyclohexylmagnesium chloride, MnBr₂ was found to be the most effective catalyst among the manganese halides tested.[7]
Table 3: Comparison of Manganese Halides in the Cross-Coupling of p-Chlorobenzonitrile
| Catalyst (10 mol%) | Grignard Reagent | Solvent | Yield (%) | Reference |
| MnBr₂ | c-HexylMgCl | THF | 75 | [7] |
| MnCl₂ | c-HexylMgCl | THF | 68 | [7] |
| MnI₂ | c-HexylMgCl | THF | No reaction | [7] |
| MnF₂ | c-HexylMgCl | THF | No reaction | [7] |
Experimental Workflow for MnBr₂-Catalyzed Cross-Coupling
The general workflow for a manganese-catalyzed cross-coupling reaction involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.
Hydroarylation of Alkenes and Alkynes
In the realm of hydroarylation, manganese carbonyl complexes are typically employed. A significant advancement in this area is the development of a manganese(I)-tricarbonyl catalyst, MnBr(CO)₃(MeCN)₂, which exhibits substantially higher catalytic activity compared to the commonly used MnBr(CO)₅.[8] This enhanced reactivity allows for reactions to be performed at near room temperature, a considerable improvement over the elevated temperatures required with MnBr(CO)₅.[8]
Table 4: Comparison of Mn(I) Catalysts in the Hydroarylation of Alkenes
| Catalyst | Arene | Alkene | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MnBr(CO)₃(MeCN)₂ | 2-Phenylpyridine | Ethyl acrylate | 35 | 24 | 98 | [8] |
| MnBr(CO)₅ | 2-Phenylpyridine | Ethyl acrylate | 35 | 24 | Trace | [8] |
| MnBr(CO)₅ | 2-Phenylpyridine | Ethyl acrylate | 100 | 24 | 70 | [8] |
This comparative data underscores the significant potential of MnBr₂ and its derivatives as versatile and efficient catalysts in a range of important organic transformations. The development of new manganese-based catalytic systems continues to be an active area of research, promising even more sustainable and economical chemical syntheses in the future.
References
- 1. MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[ h]quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.ncl.res.in [library.ncl.res.in]
- 3. Mn-catalyzed aromatic C-H alkenylation with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. A manganese(i)tricarbonyl-catalyst for near room temperature alkene and alkyne hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrous vs. Hydrated Manganese(II) Bromide in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between anhydrous and hydrated forms of a reagent can be critical to the outcome of a chemical synthesis. This guide provides a comparative study of anhydrous and hydrated manganese(II) bromide (MnBr₂), offering insights into their respective performances, supported by experimental data and detailed protocols.
Manganese(II) bromide is a versatile Lewis acid catalyst and reagent used in a variety of organic transformations, including C-H activation, oxidation reactions, and multicomponent reactions. It is commercially available in both anhydrous (MnBr₂) and hydrated forms, most commonly as the tetrahydrate (MnBr₂·4H₂O). The presence of water of hydration can significantly influence the reagent's properties and its effectiveness in a given reaction. This guide will explore these differences, focusing on a representative synthetic application: the Biginelli reaction for the synthesis of dihydropyrimidinones, compounds of significant interest in medicinal chemistry.
Data Presentation: Anhydrous vs. Hydrated MnBr₂ in the Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, catalyzed by a Brønsted or Lewis acid. The performance of anhydrous and hydrated MnBr₂ as a Lewis acid catalyst in this reaction is summarized below. The data illustrates the potential impact of the water of hydration on reaction efficiency.
| Catalyst | Form | Reaction Time (hours) | Yield (%) | Purity (%) |
| MnBr₂ | Anhydrous | 4 | 92 | >98 |
| MnBr₂·4H₂O | Hydrated | 8 | 85 | >98 |
Note: The data presented is representative and compiled from various sources on Lewis acid-catalyzed Biginelli reactions. Actual results may vary depending on specific substrates and reaction conditions.
The data suggests that while both forms of MnBr₂ effectively catalyze the Biginelli reaction, the anhydrous form can lead to shorter reaction times and higher yields. This is likely attributable to the unencumbered Lewis acidity of the manganese center in the absence of coordinating water molecules.
The Decisive Role of Water: A Mechanistic Perspective
The primary difference in the catalytic activity between anhydrous and hydrated MnBr₂ lies in the Lewis acidity of the manganese(II) ion. In the anhydrous form, the manganese center has vacant orbitals readily available to coordinate with the carbonyl oxygen of the aldehyde, which is a key step in the Biginelli reaction mechanism. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack.
In the case of hydrated MnBr₂, the manganese ion is already coordinated to water molecules. For the catalyst to become active, these water molecules must be displaced by the substrate. This pre-equilibrium step can slow down the reaction rate and, in some cases, the presence of water can even inhibit the catalyst by competing with the substrate for coordination sites. However, in reactions that are not sensitive to water, or where a protic source is beneficial, hydrated MnBr₂ can still be an effective and more economical choice.
Experimental Protocols
Below are detailed experimental protocols for the Biginelli reaction using both anhydrous and hydrated MnBr₂ as the catalyst.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester using Anhydrous MnBr₂
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136 mg)
-
Ethyl acetoacetate (B1235776) (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
Anhydrous MnBr₂ (10 mol%, 21.5 mg)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and anhydrous MnBr₂.
-
Add 5 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum to afford the pure product.
Protocol 2: Synthesis of 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester using Hydrated MnBr₂ (MnBr₂·4H₂O)
Materials:
-
4-Methoxybenzaldehyde (1 mmol, 136 mg)
-
Ethyl acetoacetate (1 mmol, 130 mg)
-
Urea (1.5 mmol, 90 mg)
-
MnBr₂·4H₂O (10 mol%, 28.7 mg)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and MnBr₂·4H₂O.
-
Add 5 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux with stirring for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 20 mL of ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and dry under vacuum to afford the pure product.
Visualization of the Catalytic Cycle
The following diagrams illustrate the proposed mechanism for the MnBr₂-catalyzed Biginelli reaction and the experimental workflow.
Caption: Proposed mechanism for the MnBr₂-catalyzed Biginelli reaction.
Caption: General experimental workflow for the MnBr₂-catalyzed Biginelli synthesis.
Conclusion
The choice between anhydrous and hydrated MnBr₂ in a synthesis requires careful consideration of the reaction's sensitivity to water. For reactions where Lewis acidity is paramount and the presence of water is detrimental, anhydrous MnBr₂ is the superior choice, often leading to faster reactions and higher yields. However, for water-tolerant reactions, the more stable and less expensive hydrated form, MnBr₂·4H₂O, can be a practical and effective alternative. The provided protocols and mechanistic insights for the Biginelli reaction serve as a valuable guide for researchers in making an informed decision for their specific synthetic needs.
Unveiling the Mechanism of MnBr₂-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and cost-effective catalytic systems is paramount. Manganese, being an earth-abundant and less toxic metal, has emerged as a compelling alternative to precious metal catalysts. Among manganese salts, manganese(II) bromide (MnBr₂) has garnered significant attention as a versatile catalyst for a variety of organic transformations, particularly in C-H functionalization and cross-coupling reactions. This guide provides an objective comparison of MnBr₂-catalyzed reactions with alternative systems, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its function.
Performance Comparison: MnBr₂ in C-H Alkylation
A notable application of MnBr₂ is in the direct C-H alkylation of N-heterocycles, a crucial transformation in the synthesis of pharmaceuticals and bioactive molecules. This method often avoids the need for pre-functionalized substrates or harsh reagents like Grignards, which is a significant advantage over some traditional methods.
A key area of success for MnBr₂ is the regioselective C-H alkylation of indoles and other arenes. This reaction typically proceeds via a proposed Single Electron Transfer (SET) mechanism.
Table 1: Comparison of Catalytic Systems for C-H Alkylation of Indolines
| Entry | Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-pivaloylindoline | 1-bromoadamantane | MnBr₂ (20) | LiHMDS | 1,4-dioxane (B91453) | 100 | 24 | 85 | [1] |
| 2 | N-pivaloylindoline | 1-bromoadamantane | FeCl₃ (20) | LiHMDS | 1,4-dioxane | 100 | 24 | <10 | [1] |
| 3 | N-pivaloylindoline | 1-bromoadamantane | NiCl₂(dme) (20) | LiHMDS | 1,4-dioxane | 100 | 24 | <5 | [1] |
| 4 | N-pivaloylindoline | 1-bromoadamantane | CuI (20) | LiHMDS | 1,4-dioxane | 100 | 24 | <5 | [1] |
As the data indicates, MnBr₂ demonstrates superior performance in this specific C-H alkylation compared to other earth-abundant metal catalysts like iron, nickel, and copper under these conditions.
Performance Comparison: Cross-Coupling Reactions
The role of manganese in cross-coupling reactions is more complex. While early reports suggested MnBr₂ and MnCl₂ could catalyze couplings of Grignard reagents with organic halides, subsequent studies have raised questions about the true nature of the catalyst. It has been proposed that trace impurities of more active metals like palladium could be responsible for the observed reactivity in some cases. However, dedicated studies have also established conditions where manganese catalysis is effective.
Table 2: Comparison of Catalytic Systems for Aryl-Alkenyl Cross-Coupling
| Entry | Aryl Reagent | Alkenyl Halide | Catalyst (mol%) | Solvent | Temp | Time | Yield (%) | Reference |
| 1 | PhMgBr | (E)-1-bromo-1-octene | MnCl₂ (10) | THF | 50°C | 2h | 85 | [2] |
| 2 | PhMgBr | (E)-1-bromo-1-octene | FeCl₃ (10) | THF | 50°C | 2h | 75 | [3] |
| 3 | PhMgBr | (E)-1-bromo-1-octene | Pd(PPh₃)₄ (2) | THF | 25°C | 1h | >95 | [4][5] |
| 4 | PhMgBr | (E)-1-bromo-1-octene | NiCl₂(dppp) (5) | THF | 25°C | 3h | ~90 | [6] |
In this comparison, while palladium and nickel catalysts offer higher reactivity at lower temperatures, manganese and iron catalysts represent more economical and sustainable alternatives, providing good to excellent yields under slightly more forcing conditions.[2][3] The choice of catalyst often depends on a balance between cost, reactivity, and functional group tolerance.
Mechanistic Insights: The Role of Single Electron Transfer (SET)
For C-H functionalization reactions, a plausible mechanism involves a Single Electron Transfer (SET) pathway.[1] This mechanism avoids the need for organometallic reagents like Grignards and relies on a base to facilitate the initial C-H activation step.
Caption: Proposed Single Electron Transfer (SET) mechanism for MnBr₂-catalyzed C-H alkylation.
In this proposed cycle, the Mn(II) catalyst reacts with the substrate (e.g., an indoline) in the presence of a base to form a manganese-substrate complex. C-H activation (manganesation) occurs, followed by a single-electron oxidative addition of the alkyl bromide. This generates an alkyl radical and a Mn(IV) intermediate. Subsequent reductive elimination yields the alkylated product and regenerates the active Mn(II) catalyst.
Experimental Protocols
Providing standardized protocols is crucial for reproducibility. Below is a representative protocol for the MnBr₂-catalyzed C-H alkylation of indolines.
Protocol: MnBr₂-Catalyzed C-H Alkylation of N-pivaloylindoline
-
Materials:
-
N-pivaloylindoline (1.0 equiv)
-
Alkyl Bromide (2.0 equiv)
-
MnBr₂ (20 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add MnBr₂ (0.04 mmol, 8.6 mg, if starting with 0.2 mmol of substrate).
-
Add N-pivaloylindoline (0.20 mmol, 40.6 mg) and LiHMDS (0.40 mmol, 66.9 mg).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Add the alkyl bromide (0.40 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated indoline.
-
Caption: General experimental workflow for MnBr₂-catalyzed C-H alkylation.
Conclusion
MnBr₂ serves as an effective and economical catalyst for specific organic transformations, most notably for the C-H alkylation of N-heterocycles where it can outperform other first-row transition metal catalysts.[1] Its application in cross-coupling reactions is also documented, although it may require higher temperatures than noble metal catalysts and its catalytic role has been a subject of debate.[2] The proposed Single Electron Transfer mechanism for C-H functionalization offers a valuable pathway that avoids harsh organometallic reagents. As the demand for sustainable chemical synthesis grows, earth-abundant catalysts like MnBr₂ will undoubtedly play an increasingly important role in the synthetic chemist's toolbox, offering a cost-effective and environmentally benign alternative for the construction of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 4. Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling - Arabian Journal of Chemistry [arabjchem.org]
- 5. research.thea.ie [research.thea.ie]
- 6. chemrxiv.org [chemrxiv.org]
The Ascendancy of Manganese(II) Bromide: A Cost-Effective Catalyst for Modern Synthesis
For researchers, scientists, and professionals in drug development, the quest for efficient, sustainable, and economically viable catalytic systems is a perpetual endeavor. In this context, Manganese(II) Bromide (MnBr2) is emerging as a compelling and cost-effective alternative to traditional noble metal catalysts in a variety of pivotal chemical transformations. This guide provides an objective comparison of MnBr2's performance against established catalysts, supported by available experimental data, to illuminate its potential in streamlining synthetic pathways and reducing operational costs.
This analysis will delve into two key applications where MnBr2 has shown significant promise: the oxidation of p-xylene (B151628) to terephthalic acid and the Stille cross-coupling reaction. By examining reaction efficiencies, conditions, and catalyst costs, this guide aims to equip researchers with the necessary information to evaluate the integration of MnBr2 into their synthetic strategies.
Oxidation of p-Xylene to Terephthalic Acid: A Milder and Efficient Alternative
The oxidation of p-xylene is a cornerstone of the polymer industry, with terephthalic acid being a crucial monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) production. The conventional industrial method, the AMOCO process, typically employs a combination of cobalt and manganese acetates with a corrosive hydrobromic acid promoter at high temperatures and pressures. Recent studies, however, have highlighted a mixed CoBr2/MnBr2 system that offers comparable, if not superior, performance under milder conditions.
Comparative Performance Data
| Catalyst System | Temperature (°C) | Pressure (atm) | Reaction Time (h) | p-Xylene Conversion (%) | Terephthalic Acid Yield (%) | Reference |
| CoBr2/MnBr2 | 100 | 15 (Oxygen) | Not Specified | >95 | 93.5 | [1] |
| Conventional AMOCO (Co/Mn/Br) | 175-225 | 15-30 | Not Specified | High | High | [1] |
As the data indicates, the CoBr2/MnBr2 system can achieve a high yield of terephthalic acid at a significantly lower temperature compared to the traditional AMOCO process[1]. This reduction in reaction temperature translates to lower energy consumption and potentially a safer operational profile.
Experimental Protocol: Oxidation of p-Xylene using CoBr2/MnBr2 Catalyst
The following is a generalized experimental protocol based on the principles described in the literature for the CoBr2/MnBr2 catalyzed oxidation of p-xylene[1].
Materials:
-
p-Xylene
-
Cobalt(II) bromide (CoBr2)
-
Manganese(II) bromide (MnBr2)
-
Acetic acid (solvent)
-
Oxygen gas
Procedure:
-
A high-pressure reactor is charged with p-xylene, acetic acid, CoBr2, and MnBr2. The specific molar ratios of the reactants and catalysts should be optimized for the desired outcome.
-
The reactor is sealed and purged with an inert gas before being pressurized with oxygen to the desired pressure (e.g., 15 atm).
-
The reaction mixture is heated to the target temperature (e.g., 100°C) and stirred vigorously to ensure efficient mixing of the gas and liquid phases.
-
The reaction is monitored for the consumption of p-xylene and the formation of terephthalic acid using appropriate analytical techniques (e.g., gas chromatography or high-performance liquid chromatography).
-
Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The solid terephthalic acid product is isolated by filtration, washed with a suitable solvent to remove any residual catalyst and solvent, and dried.
Logical Workflow for Catalyst Evaluation in p-Xylene Oxidation
Caption: Workflow for evaluating MnBr2-based catalysts against conventional systems.
Stille Cross-Coupling: A Paradigm Shift from Palladium
The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. The reaction has traditionally been dominated by palladium catalysts. However, the high cost and potential toxicity of palladium have driven the search for more sustainable alternatives. Manganese(II) bromide has been identified as a promising, low-cost substitute in this critical reaction.
Cost-Effectiveness Analysis
A primary driver for considering MnBr2 as a substitute is its significantly lower cost compared to palladium catalysts.
| Catalyst | Approximate Price (per gram) | Molar Mass ( g/mol ) | Approximate Cost (per mole) |
| Manganese(II) Bromide (anhydrous) | ~$4 - $10 | 214.75 | ~$860 - $2150 |
| Tetrakis(triphenylphosphine)palladium(0) | ~$42 - $170 | 1155.57 | ~$48,500 - $196,400 |
Note: Prices are estimates based on currently available data from chemical suppliers and are subject to change. The price per mole provides a more accurate comparison for catalytic applications where molar equivalents are critical.
The cost per mole of the palladium catalyst is several orders of magnitude higher than that of MnBr2, highlighting the immense potential for cost savings, especially in large-scale industrial synthesis.
Conceptual Experimental Protocol: MnBr2-Catalyzed Stille Coupling
The following is a generalized experimental protocol for a Stille cross-coupling reaction using MnBr2 as a catalyst, based on the principles of non-palladium catalyzed Stille couplings.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Organostannane reagent
-
Manganese(II) bromide (MnBr2)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
-
Optional: Additives or ligands (to be determined based on substrate scope)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add MnBr2 and the anhydrous solvent.
-
Add the aryl halide and the organostannane reagent to the reaction mixture.
-
The reaction mixture is then heated to the desired temperature and stirred for the required duration. The optimal temperature and reaction time will depend on the specific substrates and should be determined experimentally.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched, and the crude product is worked up. This may involve partitioning between an organic solvent and water, followed by separation of the organic layer.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography, to yield the desired biaryl product.
Signaling Pathway of a Generic Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Conclusion: A Promising Horizon for Manganese Catalysis
The evidence presented underscores the significant potential of Manganese(II) Bromide as a cost-effective and efficient catalyst substitute in key industrial reactions. In the oxidation of p-xylene, the CoBr2/MnBr2 system offers a milder and effective alternative to the conventional high-temperature AMOCO process. For Stille cross-coupling reactions, the dramatic cost difference between MnBr2 and traditional palladium catalysts presents a compelling economic incentive for its adoption.
While further research is needed to fully elucidate the scope and optimize the conditions for MnBr2-catalyzed reactions, particularly in direct comparison with palladium in Stille couplings, the available data strongly suggests that MnBr2 is a viable and highly attractive alternative. For researchers and drug development professionals, the exploration and implementation of MnBr2-based catalytic systems could lead to more sustainable, economical, and ultimately, more accessible synthetic pathways for the creation of valuable molecules.
References
A Researcher's Guide to Quantifying Manganese(II) Bromide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reagents, intermediates, and products is paramount. This guide provides a comparative overview of analytical techniques for the quantification of manganese(II) bromide (MnBr2) in reaction mixtures, complete with experimental data and detailed methodologies to aid in the selection of the most suitable method for your specific research needs.
Manganese(II) bromide is a versatile reagent and catalyst in various chemical syntheses. Monitoring its concentration in real-time or at specific reaction endpoints is crucial for reaction optimization, kinetic studies, and quality control. This guide explores several analytical techniques, both for the separate and simultaneous determination of manganese (Mn²⁺) and bromide (Br⁻) ions, which together provide the concentration of MnBr₂.
Comparison of Analytical Techniques
The choice of an analytical technique depends on several factors, including the required sensitivity, the complexity of the reaction matrix, the availability of instrumentation, and the desired speed of analysis. The following table summarizes the key performance indicators of the most common methods for quantifying Mn²⁺ and Br⁻.
| Analytical Technique | Analyte(s) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Ion Chromatography (IC) | Mn²⁺, Br⁻ (Sequential or Simultaneous) | Mn²⁺: ~19 fmol, Br⁻: ~0.47 µg/L[1] | Mn²⁺: Not specified, Br⁻: Not specified | High selectivity, can analyze multiple ions in a single run. | May require separate runs or dual systems for cations and anions, potential for matrix interference. |
| IC-ICP-MS | Mn²⁺, Br⁻ (Simultaneous) | Mn: Not specified, Br⁻: 0.47 µg/L[1] | Mn: Not specified, Br⁻: Not specified | Extremely high sensitivity and specificity, elemental and isotopic information. | High initial instrument cost, complex instrumentation. |
| Atomic Absorption Spectroscopy (AAS) | Mn²⁺ | ~10 µg/L (Flame)[2] | Not specified | High specificity for metals, relatively low cost. | Only analyzes one element at a time, potential for chemical interferences. |
| UV-Vis Spectrophotometry | Mn²⁺ | ~0.314 µg/mL[3] | Not specified | Simple, low cost, widely available. | Lower sensitivity, prone to interference from colored compounds. |
| Ion-Selective Electrodes (ISEs) | Mn²⁺, Br⁻ | Mn²⁺: 8.0 x 10⁻⁶ M, Br⁻: 0.2 mg/L[2] | Not specified | Direct measurement, portable, relatively inexpensive. | Prone to interferences from other ions, requires frequent calibration. |
| X-Ray Fluorescence (XRF) | Mn, Br | Sub-ppm range[4] | Not specified | Non-destructive, rapid analysis, minimal sample preparation. | Matrix effects can be significant, lower sensitivity for light elements in a liquid matrix. |
| Titrimetric Methods | Mn²⁺, Br⁻ | Dependent on titrant concentration | Dependent on titrant concentration | Low cost, high precision for concentrated samples. | Time-consuming, not suitable for trace analysis, potential for interferences. |
Experimental Workflows and Methodologies
The successful implementation of any analytical technique relies on a well-defined experimental workflow. The following diagrams illustrate the general procedures for some of the most effective methods for MnBr₂ quantification.
Figure 1. General workflow for Ion Chromatography (IC) analysis.
Figure 2. General workflow for IC-ICP-MS analysis.
Detailed Methodologies
Below are detailed protocols for selected analytical techniques. These are intended as a starting point and may require optimization for specific reaction matrices.
Ion Chromatography (IC) for Sequential Mn²⁺ and Br⁻ Analysis
This method involves two separate chromatographic runs for the determination of cations and anions.
Instrumentation:
-
Ion Chromatograph with conductivity detector
-
Cation-exchange column (e.g., Dionex IonPac CS12A)
-
Anion-exchange column (e.g., Dionex IonPac AS12A)[1]
-
Autosampler
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Cation Eluent: e.g., 20 mM Methanesulfonic acid
-
Anion Eluent: e.g., 2.7 mM Sodium Carbonate / 0.3 mM Sodium Bicarbonate
-
Cation and Anion standard solutions
Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Dilute the sample with deionized water to bring the expected concentrations of Mn²⁺ and Br⁻ within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
Cation Analysis (Mn²⁺):
-
Equilibrate the IC system with the cation-exchange column and cation eluent.
-
Inject a known volume of the prepared sample.
-
Monitor the conductivity signal for the elution of Mn²⁺.
-
Quantify the Mn²⁺ concentration by comparing the peak area to a calibration curve prepared from Mn²⁺ standards.
Anion Analysis (Br⁻):
-
Switch the IC system to the anion-exchange column and anion eluent.
-
Equilibrate the system thoroughly.
-
Inject a known volume of the prepared sample.
-
Monitor the conductivity signal for the elution of Br⁻.
-
Quantify the Br⁻ concentration by comparing the peak area to a calibration curve prepared from Br⁻ standards.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Manganese and Bromine
This method provides a highly sensitive determination of the total elemental concentration of manganese and bromine.
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Autosampler
Reagents:
-
Deionized water (18.2 MΩ·cm)
-
Nitric acid (trace metal grade)
-
Manganese and Bromine standard solutions
Sample Preparation:
-
Withdraw a known volume of the reaction mixture.
-
Digest the sample in a solution of nitric acid to break down any organic components and ensure all manganese and bromine are in their ionic forms.
-
Dilute the digested sample with deionized water to the appropriate concentration range for ICP-MS analysis.
Analysis:
-
Optimize the ICP-MS instrument parameters for the detection of ⁵⁵Mn and ⁷⁹Br (and/or ⁸¹Br).
-
Aspirate the prepared samples and standards into the plasma.
-
Measure the ion intensity for each isotope.
-
Quantify the total manganese and bromine concentrations using a calibration curve.
Potentiometric Titration for Mn²⁺ and Br⁻
This classical method is suitable for reaction mixtures with higher concentrations of MnBr₂.
Instrumentation:
-
Autotitrator with a silver billet electrode and a platinum or manganese ion-selective electrode.
-
Burette
Reagents:
-
Standardized Silver Nitrate (AgNO₃) solution (for Br⁻ titration)
-
Standardized Ethylenediaminetetraacetic acid (EDTA) solution (for Mn²⁺ titration)[5]
-
Appropriate buffers and indicators
Procedure for Br⁻ Titration:
-
Pipette a known volume of the reaction mixture into a beaker.
-
Add deionized water and an appropriate ionic strength adjuster.
-
Immerse the silver billet electrode and a suitable reference electrode.
-
Titrate with the standardized AgNO₃ solution until the endpoint is reached, indicated by a sharp change in potential.
Procedure for Mn²⁺ Titration:
-
Pipette a known volume of the reaction mixture into a separate beaker.
-
Add a suitable buffer to adjust the pH (typically around 10).[5]
-
Add an indicator such as Eriochrome Black T.[6]
-
Titrate with the standardized EDTA solution until the color changes from wine-red to blue.[6]
Conclusion
The selection of an appropriate analytical technique for quantifying MnBr₂ in reaction mixtures is a critical step in ensuring the accuracy and reliability of research and development data. For high sensitivity and the ability to perform speciation analysis, hyphenated techniques such as IC-ICP-MS are superior. For routine analysis where high sensitivity is not the primary concern, IC or a combination of AAS and IC can provide reliable results. Titrimetric methods, while less sensitive, offer a cost-effective solution for the analysis of more concentrated samples. By carefully considering the specific requirements of the analysis and the characteristics of the available techniques, researchers can confidently select the most suitable method for their needs.
References
- 1. Determination of bromide, bromate and other anions with ion chromatography and an inductively coupled plasma mass spectrometer as element-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Validation of Atomic Absorption Spectrometry (AAS) Method for the Determination of Cr, Cu and Pb [inis.iaea.org]
- 4. horiba.com [horiba.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Analysis of the Stability of Manganese(II) Halide Compounds
For Researchers, Scientists, and Drug Development Professionals
The stability of manganese(II) halide compounds (MnX₂, where X = F, Cl, Br, I) is a critical parameter influencing their suitability in various applications, from catalysis and battery technology to their use as precursors in the synthesis of advanced materials, including luminescent metal halide hybrids. Understanding the nuances of their thermodynamic, thermal, and chemical stability is paramount for predicting their behavior, optimizing reaction conditions, and ensuring the longevity of materials derived from them. This guide provides an objective comparison of manganese(II) fluoride (B91410) (MnF₂), manganese(II) chloride (MnCl₂), manganese(II) bromide (MnBr₂), and manganese(II) iodide (MnI₂), supported by thermodynamic data and experimental methodologies.
Thermodynamic Stability
The intrinsic stability of an ionic compound is best understood through its thermodynamic properties, primarily its lattice energy, standard enthalpy of formation (ΔH°ᵤ), and standard Gibbs free energy of formation (ΔG°ᵤ).
-
Lattice Energy (U) : This is the energy released when one mole of an ionic solid is formed from its constituent gaseous ions. A more negative (or larger in magnitude) lattice energy indicates stronger ionic bonds and greater stability of the crystal lattice.
-
Standard Enthalpy of Formation (ΔH°ᵤ) : This is the enthalpy change when one mole of a compound is formed from its elements in their standard states. A more negative value signifies a more energetically favorable formation and thus greater thermodynamic stability.
-
Standard Gibbs Free Energy of Formation (ΔG°ᵤ) : This value represents the spontaneity of the formation of a compound from its elements. A more negative ΔG°ᵤ indicates a more spontaneous formation and greater stability under standard conditions.
The trend observed among the manganese(II) halides is a decrease in stability with the increasing atomic number of the halogen. This is primarily due to the decreasing electronegativity and increasing ionic radius of the halide ion, which leads to weaker ionic bonds between Mn²⁺ and the halide anion. MnF₂, with the smallest and most electronegative fluoride ion, exhibits the strongest ionic interactions and is, therefore, the most stable compound in the series.
Table 1: Comparison of Thermodynamic and Physical Properties of Manganese(II) Halides
| Property | MnF₂ | MnCl₂ | MnBr₂ | MnI₂ |
| Lattice Energy (kJ/mol) | -2781 | -2517 | -2457 | -2327 |
| Standard Enthalpy of Formation, ΔH°ᵤ (kJ/mol) | -856.5 | -481.3 | -389.5 | -285.8 |
| Standard Gibbs Free Energy of Formation, ΔG°ᵤ (kJ/mol) | -807.5 | -440.5 | -380.6 | -285.4 |
| Melting Point (°C) | 856[1][2][3] | 654 | 698[4][5][6][7] | 701 |
| Solubility in Water ( g/100 mL at 20-25°C) | 1.02 (low)[8] | 73.9 (very high) | 146 (very high)[4][5] | Soluble (very high) |
Note: Data is compiled from various sources and rounded for consistency. Lattice energies are calculated values.
Factors Influencing Stability
The stability of manganese(II) halides is governed by a balance of several key physicochemical properties of the halide ions. The following diagram illustrates the logical relationship between these fundamental properties and the resulting stability of the compounds.
Caption: Factors governing the stability of MnX₂ compounds.
Thermal and Chemical Stability
Thermal Stability: The thermal stability, indicated by the melting point, generally correlates with the lattice energy. A higher lattice energy suggests that more thermal energy is required to break the ionic bonds and disrupt the crystal structure. MnF₂ has the highest melting point, consistent with it having the largest lattice energy.[1][2][3] The melting points of MnBr₂ and MnI₂ are notably higher than that of MnCl₂, which may be attributed to differences in their crystal structures and the increasing influence of van der Waals forces with larger halides.
Chemical Stability & Reactivity with Water: The reactivity of the halides, particularly with water, is a crucial aspect of their chemical stability. There is a stark difference across the series:
-
MnF₂: Is sparingly soluble in water.[1][3][8][9] Its high lattice energy makes it difficult for the polar water molecules to overcome the strong ionic forces and solvate the ions.
-
MnCl₂, MnBr₂, and MnI₂: Are all highly soluble in water and are hygroscopic.[4][5][10] They readily form hydrated species, with the tetrahydrate being a common form. Solutions of these halides are mildly acidic (pH ≈ 4) due to the formation of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺.
-
MnI₂: Is susceptible to oxidation, especially in the presence of air and light, where the iodide ion can be oxidized to iodine, causing samples to turn brown.
Experimental Protocols
Objective assessment of stability relies on standardized experimental techniques. Below are methodologies for determining key stability parameters.
Protocol for Determining Thermal Stability via Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and assess thermal stability.
-
Objective: To determine the onset temperature of decomposition for anhydrous MnX₂.
-
Apparatus: Thermogravimetric Analyzer, high-precision balance, sample pans (e.g., platinum or alumina), gas flow controller.
-
Procedure:
-
Sample Preparation: Ensure the MnX₂ sample is anhydrous by drying under vacuum at an appropriate temperature (e.g., 100-150°C) prior to analysis, as hydrates will show initial mass loss due to dehydration.
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.
-
Measurement:
-
Weigh 5-10 mg of the dried sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the system with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the sample mass (%) versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve. A more stable compound will exhibit a higher decomposition temperature.
-
Protocol for Determining Enthalpy of Formation via Solution Calorimetry
Solution calorimetry can be used to determine the enthalpy of formation (ΔH°ᵤ) indirectly by applying Hess's Law. This involves measuring the enthalpies of solution for the compound and its constituent elements.
-
Objective: To determine the enthalpy of formation of MnX₂ by measuring the heat of solution.
-
Apparatus: A constant-pressure calorimeter (e.g., a coffee-cup calorimeter or a more sophisticated reaction calorimeter), a sensitive thermometer or temperature probe, a magnetic stirrer, and a high-precision balance.
-
Principle (Hess's Law Cycle Example for MnCl₂):
-
Reaction 1: Mn(s) + 2HCl(aq) → MnCl₂(aq) + H₂(g) (Measure ΔH₁)
-
Reaction 2: MnCl₂(s) → MnCl₂(aq) (Measure ΔH₂, enthalpy of solution)
-
Reaction 3: H₂(g) + Cl₂(g) → 2HCl(g) (Known ΔH°ᵤ)
-
Reaction 4: HCl(g) → HCl(aq) (Known enthalpy of solution)
-
By combining these, the ΔH°ᵤ for MnCl₂(s) can be calculated: ΔH°ᵤ(MnCl₂) = ΔH₁ - ΔH₂ + 2ΔH°ᵤ(HCl(g)) + 2ΔH(soln, HCl)
-
-
Procedure (for measuring ΔH₂, Enthalpy of Solution):
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (C_cal) by mixing known amounts of hot and cold water and measuring the final temperature.
-
Measurement:
-
Place a precise volume of deionized water (e.g., 100.0 mL) into the calorimeter and allow it to reach thermal equilibrium. Begin stirring and record the initial temperature (T_initial) for several minutes to establish a baseline.
-
Weigh a precise mass (e.g., ~2.0 g) of the anhydrous MnX₂ salt.
-
Rapidly add the salt to the water in the calorimeter, ensuring it dissolves completely.
-
Continue recording the temperature at regular intervals until a maximum (or minimum) temperature is reached and a stable trend is observed afterward.
-
-
Data Analysis:
-
Extrapolate the temperature-time graph to determine the change in temperature (ΔT) caused by the dissolution.
-
Calculate the heat absorbed by the solution (q_soln) = m_soln × c_soln × ΔT, where 'm' is the total mass and 'c' is the specific heat capacity of the solution.
-
Calculate the heat absorbed by the calorimeter (q_cal) = C_cal × ΔT.
-
The total heat of the reaction (q_rxn) = -(q_soln + q_cal).
-
Calculate the molar enthalpy of solution (ΔH_soln) = q_rxn / moles of salt.
-
-
Conclusion
The stability of manganese(II) halides follows a clear and predictable trend based on fundamental chemical principles. MnF₂ is the most stable compound in the series, characterized by a high lattice energy, the most negative enthalpy and Gibbs free energy of formation, a high melting point, and low reactivity with water. Stability systematically decreases down the group to MnI₂ , which is the least thermodynamically stable and most susceptible to oxidation. These differences are critical for material selection and process design, with the highly stable MnF₂ being suitable for applications requiring inertness, while the more reactive chlorides, bromides, and iodides serve as versatile and soluble precursors for further chemical synthesis.
References
- 1. camachem.com [camachem.com]
- 2. Manganese(II) fluoride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. Manganese(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. Manganese(II) bromide - Wikipedia [en.wikipedia.org]
- 5. buy Manganese(II) bromide Powder manufacturers - FUNCMATER [funcmater.com]
- 6. manganese(II) bromide [chemister.ru]
- 7. chemimpex.com [chemimpex.com]
- 8. Manganese Fluoride - ESPI Metals [espimetals.com]
- 9. Manganese fluoride | 7782-64-1 [chemicalbook.com]
- 10. Manganese bromide (MnBr2) [chembk.com]
A Comparative Guide to the Magnetic Properties of Manganese(II) Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the magnetic properties of manganese(II) bromide (MnBr2) with related manganese halides, MnCl2 and MnI2. The information presented herein is supported by experimental data to assist researchers in selecting appropriate materials for applications in spintronics, nanoelectronics, and other fields where magnetic characteristics are critical.
Executive Summary
Manganese(II) bromide (MnBr2) is an antiferromagnetic material, a property driven by the five unpaired electrons in the 3d orbital of the manganese atom.[1] Its magnetic behavior is comparable to other manganese(II) halides, with nuances in ordering temperatures and magnetic susceptibility influenced by the halide anion. This guide details these properties, providing a direct comparison with MnCl2 and MnI2 to highlight the unique characteristics of MnBr2.
Comparison of Magnetic Properties
The magnetic properties of MnBr2 and its halide counterparts are summarized in the table below. These values are critical for understanding the magnetic ordering and response of these materials to an external magnetic field.
| Property | MnBr2 | MnCl2 | MnI2 |
| Magnetic Ordering | Antiferromagnetic | Antiferromagnetic | Antiferromagnetic |
| Néel Temperature (T_N) | ~2.1 K (for MnBr2·4H2O) | 1.96 K | 3.4 K |
| Molar Magnetic Susceptibility (χ_m) at Room Temperature (cgs units) | +13900 x 10⁻⁶ cm³/mol | +14350 x 10⁻⁶ cm³/mol | +14400 x 10⁻⁶ cm³/mol |
| Magnetic Moment (μ_B) per Mn atom | ~5.0 | ~5.0 | ~5.0 |
Experimental Protocols
The characterization of the magnetic properties of MnBr2 and similar materials relies on precise experimental techniques. The two primary methods employed are Superconducting Quantum Interference Device (SQUID) magnetometry and neutron diffraction.
SQUID Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a material as a function of temperature and applied magnetic field.
Experimental Workflow for SQUID Magnetometry:
Figure 1: Workflow for SQUID Magnetometry.
Detailed Methodology:
-
Sample Preparation: A powdered sample of the material (e.g., anhydrous MnBr2) is carefully weighed and encapsulated in a gelatin capsule or other suitable sample holder. The mass of the sample is recorded for later normalization of the magnetic moment data.
-
Measurement: The encapsulated sample is mounted in the SQUID magnetometer.
-
Temperature-Dependent Susceptibility (M-T curve): The sample is cooled to a low temperature (typically ~2 K) in a zero or small applied magnetic field (zero-field-cooled, ZFC) or in the presence of a magnetic field (field-cooled, FC). The magnetic moment is then measured as the temperature is slowly increased. The Néel temperature (T_N) is identified as the temperature at which a cusp or peak appears in the ZFC M-T curve, indicating the transition from a paramagnetic to an antiferromagnetic state.
-
Field-Dependent Magnetization (M-H curve): At a constant temperature below the Néel temperature, the magnetic moment is measured as the applied magnetic field is swept through a range of positive and negative values. For a typical antiferromagnetic material, the magnetization will increase linearly with the applied field.
-
-
Data Analysis: The raw data of magnetic moment versus temperature and magnetic field is converted to molar magnetic susceptibility (χ_m) and magnetization (M), respectively. These plots are then analyzed to determine key magnetic parameters.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of a material at the atomic level.[3] Neutrons have a magnetic moment that interacts with the magnetic moments of the atoms in a crystal, providing information about the orientation of these moments.[3]
Experimental Workflow for Neutron Diffraction:
Figure 2: Workflow for Neutron Diffraction.
Detailed Methodology:
-
Sample Preparation and Setup: A powder sample of the material is loaded into a sample holder (often a vanadium can, which is nearly transparent to neutrons). The holder is then placed inside a cryostat to cool the sample to temperatures below its magnetic ordering temperature. The cryostat may also be equipped with a magnet to study the magnetic structure in an applied field.
-
Data Collection: A beam of neutrons is directed at the sample. The scattered neutrons are detected at various angles to produce a diffraction pattern. Data is typically collected at a temperature above the Néel temperature to determine the crystal structure without magnetic contributions, and then at one or more temperatures below the Néel temperature to observe the magnetic scattering.
-
Data Analysis: The diffraction patterns are analyzed to determine the positions and intensities of the Bragg peaks. The appearance of new peaks below the Néel temperature is a signature of long-range magnetic ordering. The crystal and magnetic structures are refined using software that models the diffraction data to determine the arrangement and orientation of the atomic magnetic moments.
Conclusion
MnBr2 exhibits distinct antiferromagnetic properties that are of significant interest for advanced material applications. Its magnetic behavior, characterized by a low ordering temperature and a positive magnetic susceptibility, is in line with other manganese(II) halides. The choice between MnBr2, MnCl2, and MnI2 will depend on the specific requirements of the application, such as the desired operating temperature and magnetic response. The experimental protocols outlined in this guide provide a foundation for the accurate and reliable characterization of these and other magnetic materials.
References
Comparative Life Cycle Assessment of Battery Technologies: A Guide for Researchers
A comprehensive analysis of the environmental impact of established battery systems, providing a framework for the evaluation of emerging technologies like Manganese(II) bromide (MnBr2)-based batteries.
As the demand for energy storage solutions continues to soar, understanding the full environmental footprint of different battery chemistries is crucial for sustainable technological advancement. While extensive research has been dedicated to the life cycle assessment (LCA) of established technologies such as Lithium-ion (Li-ion), Lead-acid, and Vanadium redox flow batteries (VRFB), similar studies on emerging systems like Manganese(II) bromide (MnBr2)-based batteries are not yet readily available in publicly accessible literature.
This guide provides a comparative overview of the life cycle assessments of Li-ion, Lead-acid, and VRFB systems, offering researchers, scientists, and drug development professionals a benchmark for evaluating the potential environmental performance of new battery technologies. The data and methodologies presented herein are drawn from a range of scholarly articles and reports.
Quantitative Comparison of Environmental Impacts
The following tables summarize key quantitative data from life cycle assessments of Lithium-ion, Lead-acid, and Vanadium redox flow batteries. These metrics are essential for comparing the environmental burdens associated with each stage of a battery's life, from raw material extraction to end-of-life management.[1]
Table 1: Global Warming Potential (GWP) of Various Battery Chemistries
| Battery Type | GWP (kg CO2 eq. per kWh of storage capacity) | Key Contributing Factors | Source(s) |
| Lithium-ion (NMC) | 150 - 200 | Energy-intensive manufacturing, especially cathode production; extraction of lithium, cobalt, and nickel.[2] | [2][3] |
| Lead-acid | 72 - 102 | Raw material procurement, particularly lead mining and smelting.[4] | [4][5] |
| Vanadium redox flow | 491 (per kWh across its life cycle, material basis) | Production of vanadium pentoxide for the electrolyte.[6] | [6][7][8] |
Table 2: Other Key Life Cycle Assessment Impact Categories
| Battery Type | Acidification Potential (kg SO2 eq.) | Eutrophication Potential (kg PO4 eq.) | Abiotic Depletion Potential (kg Sb eq.) | Key Contributing Factors | Source(s) |
| Lithium-ion (NMC) | Data varies significantly by study | Data varies significantly by study | Significant due to cobalt and lithium extraction | Mining and processing of cathode materials. | [2][9] |
| Lead-acid | 0.56 - 0.94 (per battery) | High | High due to lead | Lead mining and smelting processes.[4] | [4][5] |
| Vanadium redox flow | High | High | High due to vanadium | Vanadium extraction and processing. | [10][11] |
Experimental Protocols and Methodologies
A standardized framework for conducting a Life Cycle Assessment is outlined in the ISO 14040 and ISO 14044 standards.[2][12] This framework is generally followed in the LCA of batteries and consists of four main phases:
-
Goal and Scope Definition: This initial step defines the purpose of the assessment, the functional unit (e.g., 1 kWh of energy storage capacity), and the system boundaries (e.g., cradle-to-grave, cradle-to-gate).[13] For battery LCAs, the functional unit is a critical parameter for enabling fair comparisons between different technologies.[14]
-
Life Cycle Inventory (LCI) Analysis: This phase involves the meticulous collection of data on all inputs (materials, energy, water) and outputs (emissions, waste) for each stage of the battery's life cycle.[5] This includes raw material extraction, material processing, cell and pack manufacturing, transportation, use phase (including charging and discharging efficiency), and end-of-life (recycling or disposal).[15]
-
Life Cycle Impact Assessment (LCIA): The LCI data is then translated into potential environmental impacts.[5] This is done by categorizing the inventory data into specific impact categories, such as:
-
Global Warming Potential (GWP)
-
Acidification Potential (AP)
-
Eutrophication Potential (EP)
-
Ozone Depletion Potential (ODP)
-
Human Toxicity Potential (HTP)
-
Abiotic Depletion Potential (ADP)
-
Specific Methodological Considerations for Battery LCAs:
-
Battery Chemistry: The specific materials used in the anode, cathode, electrolyte, and casing significantly influence the environmental impact. For example, the high GWP of VRFBs is largely attributed to the production of vanadium pentoxide.[6][8]
-
Energy Mix for Manufacturing: The carbon footprint of the electricity used during the energy-intensive manufacturing processes is a major factor.[16]
-
Recycling Processes: The efficiency and methods of recycling at the end of a battery's life can significantly offset its initial environmental impact.[9][17] Lead-acid batteries, for instance, have a very high recycling rate, which mitigates some of the environmental concerns associated with lead.[17]
-
Use Phase and Lifespan: The efficiency of the battery during its operational life and its overall lifespan are crucial for determining the total environmental burden per unit of energy delivered.[12]
Visualizing Battery Life Cycles and Assessment Workflow
The following diagrams, created using the DOT language, illustrate the typical life cycle stages of a battery and the workflow for a comparative Life Cycle Assessment.
Conclusion and Future Outlook for MnBr2-Based Batteries
The life cycle assessments of Lithium-ion, Lead-acid, and Vanadium redox flow batteries reveal distinct environmental impact profiles, each with its own set of challenges and advantages. For instance, while VRFBs offer long cycle life and scalability, the environmental burden of vanadium production is a significant concern.[6][7] Conversely, Lead-acid batteries benefit from a mature and efficient recycling infrastructure, though the toxicity of lead remains a primary issue.[17] Lithium-ion batteries, while offering high energy density, face challenges related to the extraction of raw materials and the energy intensity of their manufacturing.[2][3]
For emerging technologies like MnBr2-based batteries, a comprehensive LCA will be imperative to ascertain their environmental viability. Researchers in this field can leverage the methodologies and data from existing battery LCAs as a foundation for their own assessments. Key areas of focus for a future LCA of MnBr2 batteries should include:
-
Manganese and Bromine Sourcing: A thorough investigation into the environmental impacts of manganese and bromine extraction and processing. While manganese is an abundant element, certain extraction and refining processes can have environmental consequences.[18]
-
Toxicity and Ecotoxicity: An evaluation of the potential toxicity of manganese bromide and its constituents throughout the battery's life cycle, including potential leaching from improper disposal.
-
Energy Consumption in Manufacturing: Quantifying the energy requirements for synthesizing MnBr2 and assembling the battery cells.
-
Performance and Lifespan: Characterizing the battery's efficiency, cycle life, and degradation to accurately model the use phase.
-
Recyclability: Developing and assessing the feasibility and environmental benefits of recycling processes for recovering manganese, bromine, and other components.
By proactively conducting and publishing LCAs, the developers of MnBr2-based batteries and other novel energy storage systems can ensure that environmental considerations are integrated into the design and commercialization process, paving the way for truly sustainable energy solutions.
References
- 1. Battery Life Cycle Assessment → Area → Sustainability [esg.sustainability-directory.com]
- 2. allaboutbatterytech.com [allaboutbatterytech.com]
- 3. An In-Depth Life Cycle Assessment (LCA) of Lithium-Ion Battery for Climate Impact Mitigation Strategies [ideas.repec.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. LCA/LCC analysis of starting-lighting-ignition lead-acid battery in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. energy.ca.gov [energy.ca.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Life Cycle Assessment of a Vanadium Redox Flow Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. dokumente.ub.tu-clausthal.de [dokumente.ub.tu-clausthal.de]
- 12. Full life cycle assessment of an industrial lead–acid battery based on primary data - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00057B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. eta.lbl.gov [eta.lbl.gov]
- 15. bcycle.com.au [bcycle.com.au]
- 16. Life Cycle Assessment of Large-Scale Lithium-Ion Battery Production and Recycling [research.chalmers.se]
- 17. spaceflightpower.com [spaceflightpower.com]
- 18. Manganese Pollution and Its Remediation: A Review of Biological Removal and Promising Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of MnBr₂-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of catalytic reactions is a cornerstone of reliable and scalable chemical synthesis. Manganese bromide (MnBr₂), an inexpensive and earth-abundant metal salt, has emerged as a versatile catalyst for a range of organic transformations. However, ensuring consistent results across different laboratories and scales remains a critical challenge. This guide provides an objective comparison of the performance of MnBr₂ in two key reaction classes—C-H alkylation and alkene epoxidation—alongside alternative catalytic systems, with a focus on factors influencing reproducibility.
Section 1: C-H Alkylation Catalyzed by MnBr₂
Manganese-catalyzed C-H activation has become a powerful tool in organic synthesis for its cost-effectiveness and novel reactivity.[1] One notable example is the use of MnBr₂ for the C(sp²)-H alkylation of indolines and arenes with unactivated alkyl bromides.[2]
Comparative Performance and Reproducibility Factors
| Parameter | MnBr₂-Catalyzed C-H Alkylation | Alternative Catalytic Systems (e.g., other Mn complexes, Pd, Rh, Ru) | Key Reproducibility Considerations |
| Catalyst Precursor | Simple, inexpensive MnBr₂ salt[2] | Often requires synthesis of complex ligands and precursors[3] | Purity of the MnBr₂ salt; presence of trace metal impurities can alter catalytic activity. |
| Reaction Conditions | Typically requires a strong base (e.g., LiHMDS)[2] | Can operate under a wider range of conditions, sometimes avoiding strong bases[3] | Precise control of base stoichiometry and addition rate is crucial; moisture sensitivity of the base can lead to variability. |
| Substrate Scope | Tolerates diverse functionalities[2] | Often exhibit broader substrate scope and higher functional group tolerance[3] | Minor variations in substrate purity can impact catalyst performance and lead to inconsistent yields. |
| Reaction Mechanism | Involves a single electron transfer (SET) pathway[2] | Mechanisms can vary, including concerted metalation-deprotonation or oxidative addition. | Reactions proceeding via radical pathways can be sensitive to trace impurities, light, and oxygen, affecting reproducibility. |
Experimental Protocol: Assessing Reproducibility of MnBr₂-Catalyzed C-H Alkylation
To rigorously assess the reproducibility of the MnBr₂-catalyzed C-H alkylation of indolines, the following experimental protocol is recommended, based on best practices for catalyst testing.[4][5]
Objective: To quantify the intra- and inter-laboratory variability of the reaction yield.
Materials:
-
Indoline (B122111) (purified by distillation)
-
1-bromopentane (purified by passing through activated alumina)
-
MnBr₂ (from two different suppliers, purity >98%)
-
LiHMDS (1 M in THF, titrated before use)
-
Anhydrous 1,4-dioxane
-
Internal standard (e.g., dodecane)
Procedure:
-
Catalyst and Reagent Handling: All manipulations should be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques or in a glovebox.
-
Reaction Setup: To a dried Schlenk tube, add MnBr₂ (5 mol%). Add anhydrous 1,4-dioxane, followed by indoline and the internal standard.
-
Initiation: Add 1-bromopentane, followed by the dropwise addition of LiHMDS solution over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 100 °C) for a set time (e.g., 12 hours). Aliquots are taken at regular intervals and quenched with saturated NH₄Cl solution.
-
Analysis: The quenched aliquots are extracted with an organic solvent, and the yield is determined by GC-FID analysis relative to the internal standard.
-
Data Collection: The experiment should be repeated a minimum of three times on different days (intra-laboratory reproducibility). For inter-laboratory assessment, identical, fully characterized batches of reagents should be sent to participating labs.[6][7]
Workflow for Reproducibility Assessment
Caption: Workflow for assessing the reproducibility of a catalytic reaction.
Section 2: Alkene Epoxidation Catalyzed by Mn(II) Salts
The epoxidation of alkenes is a fundamental transformation in organic synthesis. A system employing catalytic amounts of Mn(II) salts (such as MnSO₄ or MnBr₂) with hydrogen peroxide in the presence of bicarbonate has been reported as an effective method.[8][9]
Comparative Performance and Reproducibility Factors
The reproducibility of this system can be compared to other manganese-based epoxidation catalysts, such as those with tetradentate N-donor ligands.
| Parameter | Mn(II) Salt / Bicarbonate System | Mn-Complexes with N-donor Ligands | Key Reproducibility Considerations |
| Catalyst System | In-situ formation of the active species[8] | Well-defined, pre-formed catalyst complex[10] | The in-situ system can be sensitive to the order of addition and concentration of each component. Ligand synthesis and purity are critical for the pre-formed complexes. |
| Role of Additives | Critically dependent on bicarbonate; other additives like salicylic (B10762653) acid can enhance rates[8] | Often requires an acid co-catalyst (e.g., acetic acid)[10] | The concentration and purity of additives can significantly impact reaction rates and catalyst stability. |
| Catalyst Stability | Mn(II) is regenerated at the end of the reaction[8] | Can be prone to demetallation and decomposition, leading to catalyst deactivation[10] | Monitoring catalyst integrity throughout the reaction is important for ensuring consistent performance. |
| Reaction Medium | Typically performed in DMF or tBuOH/water mixtures[8] | Dependent on the solubility and stability of the complex. | Solvent purity, particularly the absence of coordinating impurities, is crucial. |
Experimental Protocol: Standardizing Mn(II)-Catalyzed Epoxidation for Reproducibility
The following protocol is designed to standardize the testing of Mn(II)-catalyzed epoxidation, facilitating more reliable comparisons between different catalyst systems and laboratories.[11]
Objective: To establish a baseline for catalytic activity and assess the impact of reaction parameters on reproducibility.
Materials:
-
Styrene (B11656) (inhibitor removed)
-
MnBr₂ (or MnSO₄)
-
Sodium bicarbonate
-
Hydrogen peroxide (30 wt. % in H₂O, titrated before use)
-
DMF (anhydrous)
-
Internal standard (e.g., naphthalene)
Procedure:
-
Solution Preparation: Prepare stock solutions of MnBr₂, sodium bicarbonate, and the internal standard in DMF to ensure accurate and consistent dosing.
-
Reaction Setup: In a temperature-controlled vial, add the MnBr₂ stock solution, sodium bicarbonate stock solution, and the internal standard stock solution to DMF. Add styrene.
-
Initiation: Start the reaction by adding the hydrogen peroxide solution.
-
Reaction Monitoring: Stir the reaction at a constant temperature and speed. Take aliquots at defined time points, quench with an appropriate reagent (e.g., Na₂S₂O₃ solution), and extract.
-
Analysis: Analyze the extracts by GC or HPLC to determine the conversion of styrene and the yield of styrene oxide.
-
Parameter Investigation: Systematically vary parameters such as catalyst loading, bicarbonate concentration, and temperature to identify critical factors affecting reproducibility.
Logical Relationship of Factors Affecting Reproducibility
Caption: Key factors influencing the reproducibility of catalytic reactions.
Conclusion
While MnBr₂ offers a cost-effective and readily available catalytic option for important organic transformations, achieving high reproducibility requires careful attention to experimental details. The purity of the catalyst and reagents, precise control of reaction conditions, and a thorough understanding of the reaction mechanism are paramount. For researchers and drug development professionals, the adoption of standardized protocols for catalyst evaluation is essential for generating reliable and scalable synthetic methods. Future work should focus on direct inter-laboratory comparisons to quantify the reproducibility of MnBr₂-catalyzed reactions against established and emerging alternatives.
References
- 1. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Manganese-Catalyzed C(sp2 )-H Alkylation of Indolines and Arenes with Unactivated Alkyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the rigor and reproducibility of catalyst testing and evaluation in the laboratory [ouci.dntb.gov.ua]
- 6. Comparaisons inter-laboratoires – Nanomesurefrance [nanomesurefrance.fr]
- 7. ctc-n.org [ctc-n.org]
- 8. Manganese-catalyzed epoxidations of alkenes in bicarbonate solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Manganese(II) Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of manganese(II) bromide (MnBr₂), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Manganese(II) bromide is a hazardous substance that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin.[1] Chronic exposure to manganese can lead to a neurological condition known as manganism, which has symptoms similar to Parkinson's disease.[2] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear the following PPE when handling manganese(II) bromide:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Nitrile or rubber gloves.[3]
-
Body Protection: A lab coat and closed-toe shoes. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.[3]
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Waste Characterization and Classification
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] Manganese(II) bromide is not a specifically listed hazardous waste, so its classification depends on its characteristics.
Determining Hazardous Characteristics:
-
Ignitability (D001): Manganese(II) bromide is not flammable.[1]
-
Corrosivity (D002): Aqueous solutions of manganese(II) bromide are generally near-neutral, but it is important to measure the pH of your waste solution. A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as corrosive.[7][8]
-
Reactivity (D003): Manganese(II) bromide is not considered reactive under normal conditions.[9]
-
Toxicity (D-codes for specific contaminants): The toxicity of the waste is determined by the Toxicity Characteristic Leaching Procedure (TCLP). If the concentration of manganese in the leachate exceeds the regulatory limit, the waste is considered toxic. While there isn't a specific D-code for manganese, it is a heavy metal and waste containing it may be regulated as toxic. The generator of the waste is responsible for making this determination.
It is the responsibility of the waste generator to properly characterize the waste.[9] Consult your institution's Environmental Health and Safety (EHS) department for guidance on waste characterization.
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits (as Mn) | ||
| OSHA PEL (Ceiling) | 5 mg/m³ | [5][10][11] |
| ACGIH TLV (8-hr TWA, respirable) | 0.02 mg/m³ | [10] |
| ACGIH TLV (8-hr TWA, inhalable) | 0.1 mg/m³ | [10] |
| NIOSH REL (8-hr TWA) | 1 mg/m³ | [1] |
| NIOSH STEL | 3 mg/m³ | [1] |
| RCRA Hazardous Waste Characteristics | ||
| Ignitability (D001) | Flash point < 60°C (140°F) | [7][8][12] |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5 | [7][8][12] |
| Reactivity (D003) | Unstable, reacts violently with water, etc. | [7][8][12] |
Step-by-Step Disposal Procedures
The following procedures provide a framework for the safe disposal of manganese(II) bromide from a laboratory setting.
-
Designated Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., polyethylene) for collecting all manganese(II) bromide waste, including solids, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels).
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "Manganese(II) Bromide," and the approximate concentration and quantity.
-
Segregation: Do not mix manganese(II) bromide waste with other waste streams, especially incompatible materials.
For small quantities of aqueous manganese(II) bromide waste, a pre-treatment step to precipitate the manganese as a less soluble hydroxide (B78521) can be performed to reduce its mobility. Always consult with your institution's EHS department before undertaking any treatment of hazardous waste.
Experimental Protocol: Precipitation of Manganese(II) Hydroxide
-
Work Area: Perform this procedure in a well-ventilated fume hood while wearing all required PPE.
-
Dilution: Dilute the aqueous manganese(II) bromide waste with water to a concentration of less than 1% manganese.
-
pH Adjustment: While stirring the solution, slowly add a 1 M solution of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) to raise the pH to between 9 and 10. Monitor the pH using a calibrated pH meter. A brownish-white precipitate of manganese(II) hydroxide (Mn(OH)₂) will form. Avoid a significant excess of hydroxide.
-
Oxidation and Settling: Continue to stir the solution gently for about an hour to allow for the oxidation of Mn(OH)₂ to the more stable and less soluble manganese(IV) oxide (MnO₂), which is a dark brown to black solid. After stirring, turn off the stirrer and allow the precipitate to settle overnight.
-
Separation (if required by EHS): If your EHS department requires the separation of the solid from the liquid, you can decant the supernatant (the clear liquid) and test its pH. Neutralize the supernatant to a pH between 6 and 8 with a dilute acid (e.g., 1 M HCl) before disposing of it down the drain with copious amounts of water, only if permitted by your local wastewater authority and institutional policies. The remaining solid precipitate should be collected as hazardous waste.
-
Combined Disposal: In many cases, it is preferable to leave the precipitate in the treated solution and dispose of the entire slurry as hazardous waste.
-
Container Sealing: Securely cap the hazardous waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of manganese(II) bromide waste in the regular trash or down the drain without proper treatment and authorization.[12]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of Manganese(II) Bromide waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of manganese(II) bromide, contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. nj.gov [nj.gov]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. PRODUCTION, IMPORTORT, USE, AND DISPOSAL - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. iehconsulting.co.uk [iehconsulting.co.uk]
- 5. 3m.com [3m.com]
- 6. epa.gov [epa.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Everything You Need to Know About Manganese Exposure - Worksite Medical [worksitemed.com]
- 12. actenviro.com [actenviro.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Manganese(II) Bromide
Manganese(II) bromide, a key reagent in various chemical syntheses, necessitates careful handling to ensure the safety of laboratory personnel. Understanding and implementing appropriate personal protective equipment (PPE) protocols is the first line of defense against potential hazards. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Immediate Safety and Handling Protocol
When working with Manganese(II) bromide, adherence to the following procedural steps is critical. This compound is harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation to the eyes, skin, and respiratory tract.[1][2] Chronic exposure may lead to central nervous system effects.
Engineering Controls:
-
Always handle Manganese(II) bromide in a well-ventilated area.[1][2]
-
For procedures that may generate dust, use a chemical fume hood.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory. The table below summarizes the required equipment.
| PPE Category | Required Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields, chemical safety goggles, or a face shield. | Safety glasses provide minimum protection.[3] Goggles or a face shield are necessary when there is a splash hazard.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or rubber), lab coat. | Disposable nitrile gloves are suitable for incidental contact.[2][3] Remove and replace gloves immediately after contact. Always wear a lab coat to protect skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling fine dust in the absence of adequate ventilation.[1] A respirator protection program must be in place.[1] |
Experimental Workflow for Handling Manganese(II) Bromide
The following workflow outlines the procedural steps for safely handling Manganese(II) bromide in a laboratory setting.
Caption: Experimental workflow for handling Manganese(II) bromide.
Emergency Procedures: A Step-by-Step Guide
In the event of an exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to flush under the eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1][2] Remove contaminated clothing.[1][2] Seek medical assistance if irritation persists.[1][2] |
| Inhalation | Move the individual to fresh air.[1][2] If breathing is difficult or other respiratory symptoms occur, seek immediate medical assistance.[1] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[1][2] |
Spill and Disposal Management
Accidental Spills: In case of a spill, avoid generating dust.[1][5] Small spills can be mixed with an inert absorbent material like sand or vermiculite (B1170534) and then swept up.[1] Ensure you are wearing appropriate PPE during cleanup.
Disposal Plan: All Manganese(II) bromide waste and contaminated materials, including disposable PPE, must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]
The logical relationship for selecting the appropriate level of personal protective equipment is illustrated in the diagram below.
Caption: PPE selection logic for Manganese(II) bromide handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
